molecular formula C7H7ClN2 B1370426 4-Chloro-2-cyclopropylpyrimidine CAS No. 1044771-74-5

4-Chloro-2-cyclopropylpyrimidine

Cat. No.: B1370426
CAS No.: 1044771-74-5
M. Wt: 154.6 g/mol
InChI Key: GNRIZSOSSWDACM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-cyclopropylpyrimidine is a useful research compound. Its molecular formula is C7H7ClN2 and its molecular weight is 154.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-2-cyclopropylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2/c8-6-3-4-9-7(10-6)5-1-2-5/h3-5H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNRIZSOSSWDACM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1044771-74-5
Record name 4-chloro-2-cyclopropylpyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to 4-Chloro-2-cyclopropylpyrimidine: Properties, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Chloro-2-cyclopropylpyrimidine is a pivotal heterocyclic building block in modern medicinal and agrochemical research. Its unique structural combination—a reactive chloropyrimidine core and a strained cyclopropyl moiety—offers a versatile platform for the synthesis of complex molecular architectures. This guide provides an in-depth analysis of its fundamental properties, spectroscopic signature, core reactivity, synthesis, and applications. The central focus is on the compound's utility in nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of contemporary drug discovery, enabling the strategic introduction of diverse functional groups to build screening libraries and optimize lead compounds.

Introduction and Core Structure

This compound belongs to the class of pyrimidine derivatives, which are fundamental components of nucleic acids and a privileged scaffold in numerous FDA-approved drugs. The presence of a chlorine atom at the 4-position renders the molecule highly susceptible to nucleophilic displacement, making it an exceptionally useful intermediate for chemical synthesis.[1][2] The 2-cyclopropyl group influences the electronic properties of the pyrimidine ring and provides a unique steric and conformational profile that can be exploited in molecular design.

Caption: Chemical structure of this compound.

Physicochemical and Core Properties

The fundamental properties of this compound are summarized below. This data is essential for planning reactions, ensuring appropriate storage, and performing accurate quantitative work.

PropertyValueSource
CAS Number 1044771-74-5[3]
Molecular Formula C₇H₇ClN₂[4]
Molecular Weight 154.60 g/mol [4]
Appearance Solid[4]
Purity ≥95.0% (typical commercial grade)[4]
InChI Key GNRIZSOSSWDACM-UHFFFAOYSA-N[4]

Spectroscopic Profile and Characterization

While specific experimental spectra are proprietary to manufacturers, the structural identity of this compound can be unequivocally confirmed using standard spectroscopic techniques. The following section details the expected spectral characteristics based on its molecular structure and established principles of spectroscopy.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the pyrimidine ring protons and the cyclopropyl group protons.

  • Pyrimidine Protons: Two signals are expected in the aromatic region (δ 7.0-9.0 ppm). The proton at C5 (adjacent to the chlorine) will appear as a doublet, likely around δ 7.3-7.6 ppm. The proton at C6 will also be a doublet, shifted further downfield (δ 8.5-8.8 ppm) due to the deshielding effect of both ring nitrogens.

  • Cyclopropyl Protons: The cyclopropyl group will exhibit complex multiplet patterns in the upfield region. The single methine proton (-CH) will likely appear as a multiplet around δ 2.0-2.4 ppm. The four methylene protons (-CH₂) will present as two distinct multiplets in the δ 0.9-1.3 ppm range.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum should display seven unique carbon signals corresponding to the molecular structure.

  • Pyrimidine Carbons: The carbons of the pyrimidine ring are significantly deshielded. C4 (attached to chlorine) is expected around δ 160-163 ppm. C2 (attached to the cyclopropyl group) and C6 would likely appear in the δ 155-170 ppm range. C5 is expected at a more shielded position, around δ 120-125 ppm.[5][6]

  • Cyclopropyl Carbons: The cyclopropyl carbons are highly shielded. The methine carbon (-CH) is expected around δ 15-20 ppm, while the methylene carbons (-CH₂) would be found further upfield, typically around δ 10-15 ppm.[5]

Mass Spectrometry (MS)

Mass spectrometry is critical for confirming the molecular weight and isotopic pattern.

  • Molecular Ion (M⁺): The electron impact (EI) or electrospray ionization (ESI) mass spectrum will show a characteristic molecular ion cluster due to the presence of chlorine isotopes. A peak will be observed at m/z 154 (for ³⁵Cl) and a smaller peak at m/z 156 (for ³⁷Cl) in an approximate 3:1 intensity ratio, which is diagnostic for a monochlorinated compound.

  • Key Fragmentation: Common fragmentation pathways would involve the loss of neutral molecules or radicals. Expect to see fragments corresponding to the loss of the cyclopropyl group ([M-41]⁺), loss of a chlorine radical ([M-35]⁺), or cleavage of the pyrimidine ring.[7][8]

Chemical Reactivity and Mechanistic Rationale

The synthetic utility of this compound is dominated by the reactivity of the C4-chloro substituent. The pyrimidine ring is electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic feature makes the carbon atoms, particularly C2, C4, and C6, electrophilic and thus susceptible to attack by nucleophiles.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the C4 position is an excellent leaving group and is highly activated for SNAr reactions.[9][10] This reaction is the cornerstone of its application in synthesis.

Causality: The two ring nitrogen atoms act as powerful electron-withdrawing groups, stabilizing the negative charge that develops in the intermediate Meisenheimer complex formed upon nucleophilic attack. This stabilization significantly lowers the activation energy for the substitution, allowing the reaction to proceed under relatively mild conditions with a wide range of nucleophiles (e.g., amines, alcohols, thiols).[11]

Caption: Generalized workflow for SNAr at the C4 position.

This high reactivity makes this compound an ideal scaffold for generating libraries of analogues. By reacting it with various amines, alcohols, or other nucleophiles, researchers can rapidly access a diverse set of compounds for structure-activity relationship (SAR) studies.

Synthesis and Purification Strategy

While multiple proprietary synthesis routes exist, a common and field-proven strategy for preparing 4-chloropyrimidines involves a two-step process starting from readily available precursors. This approach is robust and scalable.[12][13]

synthesis_workflow cluster_0 Step 1: Ring Formation cluster_1 Step 2: Chlorination Amidine Cyclopropanecarboxamidine Condensation Condensation/ Cyclization Amidine->Condensation Malonate Malonic Ester Derivative Malonate->Condensation Pyrimidone 2-Cyclopropylpyrimidin-4-one Condensation->Pyrimidone Chlorination Chlorination Pyrimidone->Chlorination Intermediate POCl3 POCl₃ POCl3->Chlorination Product This compound Chlorination->Product

Caption: A representative two-step synthesis workflow.

Representative Experimental Protocol (Conceptual)
  • Step 1: Synthesis of 2-Cyclopropylpyrimidin-4(3H)-one.

    • To a solution of sodium ethoxide in ethanol, add cyclopropanecarboxamidine hydrochloride and an appropriate malonic ester derivative (e.g., diethyl malonate).

    • Heat the mixture to reflux for several hours until TLC or LC-MS analysis indicates the consumption of starting materials.

    • Cool the reaction mixture, neutralize with acid (e.g., acetic acid), and concentrate under reduced pressure.

    • The resulting crude solid is collected by filtration, washed with a non-polar solvent (e.g., diethyl ether), and dried to yield the pyrimidone intermediate.

  • Step 2: Chlorination to this compound.

    • Carefully add the crude 2-cyclopropylpyrimidin-4-one to an excess of phosphorus oxychloride (POCl₃), often with a catalytic amount of a tertiary amine base (e.g., triethylamine or N,N-dimethylaniline).[14]

    • Heat the mixture to reflux for 2-5 hours, monitoring the reaction by TLC or LC-MS.[14]

    • After completion, cool the reaction mixture and carefully quench by pouring it onto crushed ice.

    • Neutralize the acidic solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until pH > 7.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • The crude product can be purified by silica gel column chromatography to yield pure this compound.

Applications in Drug Discovery and Development

The pyrimidine scaffold is a cornerstone of medicinal chemistry. The ability to easily modify the 4-position of this compound makes it a valuable starting material for creating novel compounds with potential therapeutic activity.

  • Kinase Inhibitors: Many small-molecule kinase inhibitors feature a substituted pyrimidine core that occupies the adenine-binding pocket of the enzyme. This compound serves as an excellent starting point for synthesizing libraries of potential kinase inhibitors.[15]

  • Agrochemicals: Pyrimidine derivatives are widely used as herbicides and fungicides. The compound can be used to develop new agrochemicals with improved efficacy and safety profiles.[16][17]

  • Versatile Intermediate: It serves as a building block for more complex heterocyclic systems. The chlorine can be displaced to form a new ring or used as a handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form C-C or C-N bonds.

Safety, Handling, and Storage Protocols

While a specific safety data sheet (SDS) for this compound is not publicly available, general precautions for handling chlorinated heterocyclic compounds should be strictly followed. These compounds are often irritants and can be harmful if ingested, inhaled, or absorbed through the skin.

Hazard ClassPrecautionary StatementPictogram
Acute Toxicity, Oral H302: Harmful if swallowedGHS07 (Exclamation Mark)
Skin Corrosion/Irritation H315: Causes skin irritationGHS07 (Exclamation Mark)
Serious Eye Damage/Irritation H319: Causes serious eye irritationGHS07 (Exclamation Mark)
Specific target organ toxicity H335: May cause respiratory irritationGHS07 (Exclamation Mark)
Handling and Personal Protective Equipment (PPE)
  • Conduct all handling in a well-ventilated chemical fume hood.

  • Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.

  • Avoid inhalation of dust or vapors. Use appropriate respiratory protection if dust is generated.

  • Wash hands thoroughly after handling.

Storage
  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents and strong bases.

First Aid Measures
  • If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration.

  • In Case of Skin Contact: Immediately wash off with soap and plenty of water.

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

References

  • Nucleophilic aromatic substitution reactions of chloropyrimidines. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Shaw, G., & Warrener, R. N. (1959). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C, 50-54.
  • Hansen, S. K., et al. (2023).
  • Lu, Y., et al. (n.d.). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. QM Magic Class. Retrieved January 18, 2026, from [Link]

  • Jakubkienė, V., & Čikotienė, I. (2012). N-Nitroso Group-Assisted Nucleophilic Aromatic Substitution of 6-Chloropyrimidines: A Facile and Efficient Synthesis of Pyrimidine-4,6- and -2,4-diamines. Synlett.
  • Reider, P. J., et al. (1995). Process for the preparation of 4-chloro-2-cyclopropylcarbonylaniline. U.S.
  • The Role of 4-Chloro-2,6-diaminopyrimidine in Pharmaceutical Synthesis. (n.d.). Televic. Retrieved January 18, 2026, from [Link]

  • Supporting Information for L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. (2013). The Royal Society of Chemistry.
  • 13 C NMR data (1 in 150 MHz, 2 4 in 125 MHz) of 1 4 (in CDCl 3 ). (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • This compound. (n.d.). MySkinRecipes. Retrieved January 18, 2026, from [Link]

  • A Synthesis of 4-Chloro-2-(trichloromethyl)pyrimidines and Their Study in Nucleophilic Substitution. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. (n.d.). Thieme Chemistry. Retrieved January 18, 2026, from [Link]

  • Johnson, J. V., et al. (2006).
  • Al-Omar, M. A. (2010). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis[Thiazolo[3,2-a]pyrimidine]s.
  • Li, S. L., et al. (n.d.). Diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass spectrometry. Journal of Mass Spectrometry.
  • Argyropoulos, D. (n.d.).
  • Qureshi, F., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Saudi Journal of Biological Sciences.
  • Aminocyclopyrachlor. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

  • Ghorab, M. M., et al. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry.
  • Fragmentation Patterns in Mass Spectra. (2023). Chemistry LibreTexts. Retrieved January 18, 2026, from [Link]

  • A kind of synthetic method of 4- chloro-2-methyl pyrimidine. (2019). Google Patents.
  • 4-Pyrimidinecarboxylic acid, 6-amino-5-chloro-2-cyclopropyl-. (n.d.). U.S. Environmental Protection Agency. Retrieved January 18, 2026, from [Link]

  • Fig. 2. (a) 1 H NMR spectrum of Cyclo (105.6 mg) with... (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

Sources

An In-depth Technical Guide to the Structure Elucidation of 4-Chloro-2-cyclopropylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry and drug development, pyrimidine derivatives are a cornerstone, forming the structural basis of numerous biologically active molecules.[1] The strategic incorporation of substituents allows for the fine-tuning of their physicochemical and pharmacological properties. 4-Chloro-2-cyclopropylpyrimidine is one such molecule of interest, combining the heterocyclic pyrimidine core with a reactive chloro group and a conformationally rigid cyclopropyl moiety. The cyclopropyl group, in particular, is a valuable structural motif in drug design, known for imparting unique electronic properties and conformational constraints.[2]

This technical guide provides a comprehensive, in-depth analysis of the methodologies and data interpretation required for the unambiguous structural elucidation of this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of techniques, delving into the causality behind experimental choices and providing a self-validating framework for analysis.

I. Molecular Structure and Foundational Data

A definitive structural elucidation begins with an understanding of the basic molecular properties.

Molecular Formula: C₇H₇ClN₂[3]

Molecular Weight: 154.6 g/mol [4]

Chemical Structure:

Caption: Chemical structure of this compound.

II. Spectroscopic and Spectrometric Analysis: A Multi-faceted Approach

A robust structural confirmation relies on the synergistic interpretation of data from multiple analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy are indispensable tools in this process.[1][5]

A. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of individual protons and carbon atoms, respectively, allowing for the unambiguous determination of the molecular structure.[1]

1. ¹H NMR Spectroscopy: Unveiling the Proton Environment

The ¹H NMR spectrum of this compound is expected to show distinct signals for the pyrimidine ring protons and the cyclopropyl protons.

Expected ¹H NMR Data:

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityIntegrationKey Correlations (COSY)
H5~7.0 - 7.5Doublet1HH6
H6~8.3 - 8.7Doublet1HH5
Cyclopropyl CH~1.8 - 2.2Multiplet1HCyclopropyl CH₂
Cyclopropyl CH₂~0.8 - 1.2Multiplet4HCyclopropyl CH

Causality of Chemical Shifts:

  • Pyrimidine Protons (H5 and H6): The protons on the pyrimidine ring are in an electron-deficient environment due to the electronegativity of the nitrogen atoms, resulting in downfield chemical shifts.[6] The presence of the electron-withdrawing chloro group at position 4 further deshields the adjacent H5 proton.

  • Cyclopropyl Protons: The protons of the cyclopropyl group exhibit a characteristic upfield shift due to the magnetic anisotropy of the cyclopropane ring.[2] This shielding effect is a diagnostic feature for the presence of a cyclopropyl moiety.[7]

2. ¹³C NMR Spectroscopy: Characterizing the Carbon Framework

The ¹³C NMR spectrum provides complementary information about the carbon skeleton of the molecule.

Expected ¹³C NMR Data:

Carbon AssignmentExpected Chemical Shift (δ, ppm)
C2~165 - 175
C4~160 - 170
C5~115 - 125
C6~150 - 160
Cyclopropyl CH~15 - 25
Cyclopropyl CH₂~5 - 15

Rationale for Assignments:

  • Pyrimidine Carbons (C2, C4, C6): The carbons directly bonded to nitrogen atoms (C2, C4, C6) are significantly deshielded and appear at lower field. The carbon bearing the chloro group (C4) is also expected to be downfield.

  • Pyrimidine Carbon (C5): The C5 carbon, being further from the influence of the nitrogen and chlorine atoms, will appear at a higher field compared to the other ring carbons.

  • Cyclopropyl Carbons: Similar to the protons, the carbons of the cyclopropyl group are shielded and appear at a characteristically high field.[2]

Caption: Experimental workflow for NMR analysis.

B. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and providing structural information through the analysis of its fragmentation patterns.[1] Electron Ionization (EI) is a common method for this purpose.[8]

Expected Mass Spectrum Data (EI-MS):

m/zIon IdentityInterpretation
154/156[M]⁺Molecular ion peak. The 3:1 ratio of the M+ and M+2 peaks is characteristic of a molecule containing one chlorine atom.[9]
119[M-Cl]⁺Loss of a chlorine radical.
126[M-C₂H₄]⁺Loss of ethene from the cyclopropyl ring.
92[M-Cl-HCN]⁺Subsequent loss of hydrogen cyanide from the pyrimidine ring.

Fragmentation Pathway: The fragmentation of this compound under EI conditions is expected to be initiated by the loss of the halogen or fragmentation of the substituents, followed by cleavage of the pyrimidine ring.[8] The cleavage of the C-Cl bond is a common fragmentation mode for halogenated compounds.[9]

Fragmentation_Pathway M [C₇H₇ClN₂]⁺˙ m/z = 154/156 M_minus_Cl [C₇H₇N₂]⁺ m/z = 119 M->M_minus_Cl - Cl• M_minus_C2H4 [C₅H₅ClN₂]⁺˙ m/z = 126 M->M_minus_C2H4 - C₂H₄ M_minus_Cl_HCN [C₆H₆N]⁺ m/z = 92 M_minus_Cl->M_minus_Cl_HCN - HCN

Caption: Proposed mass spectrometry fragmentation pathway.

C. Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a valuable method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[10]

Expected FTIR Data:

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~3100 - 3000C-H stretchAromatic (pyrimidine) and Cyclopropyl
~1600 - 1450C=C and C=N stretchPyrimidine ring
~1350 - 1200C-N stretchPyrimidine ring
~800 - 600C-Cl stretchChloro group

Interpretation of Vibrational Modes: The FTIR spectrum of this compound will be characterized by the stretching and bending vibrations of the pyrimidine ring and the attached functional groups.[11] The C=C and C=N stretching vibrations within the pyrimidine ring are typically observed in the 1600-1450 cm⁻¹ region.[10][12] The C-Cl stretching vibration provides clear evidence for the presence of the chloro substituent.[5]

III. Experimental Protocols

To ensure the reliability and reproducibility of the analytical data, standardized experimental protocols are essential.

NMR Spectroscopy Protocol (¹H and ¹³C)
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters (¹H):

    • Number of scans: 16

    • Relaxation delay: 1.0 s

    • Pulse width: 30°

    • Spectral width: -2 to 12 ppm

  • Acquisition Parameters (¹³C):

    • Number of scans: 1024

    • Relaxation delay: 2.0 s

    • Pulse width: 45°

    • Spectral width: -10 to 220 ppm

  • Data Processing: Apply a Fourier transform to the acquired free induction decay (FID) and phase correct the resulting spectrum. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

Mass Spectrometry Protocol (EI-MS)
  • Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) via a direct insertion probe or a gas chromatograph inlet.

  • Instrumentation: Employ a mass spectrometer equipped with an electron ionization source.

  • Ionization Parameters:

    • Electron Energy: 70 eV[8]

    • Ion Source Temperature: 200 °C[8]

  • Mass Analysis: Scan a mass range of m/z 40-400.

  • Data Analysis: Identify the molecular ion peak and major fragment ions. Analyze the isotopic pattern of the molecular ion to confirm the presence of chlorine.

FTIR Spectroscopy Protocol
  • Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide, or analyze a thin film of the compound on a salt plate (e.g., NaCl or KBr).

  • Instrumentation: Use a Fourier-Transform Infrared spectrometer.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

IV. Conclusion

The structural elucidation of this compound is a systematic process that relies on the convergence of data from multiple analytical techniques. The characteristic upfield signals in the ¹H and ¹³C NMR spectra confirm the presence of the cyclopropyl group, while the downfield shifts of the pyrimidine protons and carbons are consistent with the heterocyclic aromatic system. Mass spectrometry provides definitive evidence of the molecular weight and the presence of a chlorine atom through its isotopic pattern, and the fragmentation pattern supports the proposed connectivity. Finally, FTIR spectroscopy confirms the presence of the key functional groups. By integrating these datasets, a confident and unambiguous structural assignment of this compound can be achieved, providing a solid foundation for its further investigation and application in drug discovery and development.

References

  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal of Advanced Research, 4(2), 1-5.

  • BenchChem. (2025). A Comparative Guide to the Spectroscopic Analysis of Pyrimidine Derivatives.

  • BenchChem. (2025). A Comparative Guide to the 1H and 13C NMR Spectral Analysis of Cyclopropylbenzene Derivatives.

  • Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097.

  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Zenodo.

  • Ferreira, R., et al. (2006). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Journal of Molecular Structure, 786(1-3), 190-201.

  • PubChem. (n.d.). 4-Chloro-2-cyclopropyl-6-methylpyrimidine. National Center for Biotechnology Information.

  • ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives.

  • Castrovilli, M. C., et al. (2018). Photofragmentation of Halogenated Pyrimidine Molecules in the VUV Range. Journal of the American Society for Mass Spectrometry, 29(9), 1849-1858.

  • BenchChem. (2025). A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines.

  • ResearchGate. (n.d.). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system.

  • ResearchGate. (n.d.). FT-IR data of pyrimidine derivatives compounds.

  • ResearchGate. (n.d.). The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the corresponding bromides 11a-e (the aromatic region).

  • Al-Ostath, A. I., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 5003.

  • U.S. Environmental Protection Agency. (n.d.). 4-Pyrimidinecarboxylic acid, 6-amino-5-chloro-2-cyclopropyl-.

  • BenchChem. (2025). Application Note: 1H and 13C NMR Spectral Assignment for Ethylcyclopropane.

  • ResearchGate. (n.d.). The mass spectra of pyrimidine measured in coincidence with resonant...

  • ChemSrc. (2025). 4-Chloro-2-cyclohexylpyrimidine.

  • BenchChem. (2025). A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions.

  • da Silva, G. B., et al. (2020). Excited States of Bromopyrimidines Probed by VUV Photoabsorption Spectroscopy and Theoretical Calculations. International Journal of Molecular Sciences, 21(21), 8195.

  • PubChem. (n.d.). Aminocyclopyrachlor. National Center for Biotechnology Information.

  • Wikipedia. (n.d.). Aminocyclopyrachlor.

  • Salem, M. A. I., et al. (2015). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Organic Chemistry, 5(1), 26-37.

  • Scribd. (n.d.). Halogen Fragmentation in Mass Spectrometry.

  • Ferreira da Silva, F., et al. (2020). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. Physical Chemistry Chemical Physics, 22(14), 7247-7257.

  • Guidechem. (n.d.). 2-Chloro-4-cyclopropyl-pyrimidine.

  • PubChemLite. (n.d.). This compound (C7H7ClN2).

  • Wiberg, K. B., Barth, D. E., & Schertler, P. H. (1963). Nuclear magnetic resonance spectra of cyclopropyl derivatives. The Journal of Organic Chemistry, 28(5), 1169-1173.

  • USDA Forest Service. (2012). Aminocyclopyrachlor.

  • AERU. (n.d.). Aminocyclopyrachlor (Ref: DPX-MAT28).

  • Google Patents. (n.d.). US5426230A - Process for the preparation of 4-chloro-2-cyclopropylcarbonylaniline.

  • Bolognesi, P., et al. (2009). Investigation of Halogenated Pyrimidines by X-ray Photoemission Spectroscopy and Theoretical DFT Methods. The Journal of Physical Chemistry A, 113(49), 13783-13790.

  • ResearchGate. (n.d.). A Synthesis of 4-Chloro-2-(trichloromethyl)pyrimidines and Their Study in Nucleophilic Substitution.

  • Thieme Chemistry. (n.d.). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines.

  • Baranac-Stojanović, M., & Stojanović, M. (2014). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. Journal of the Serbian Chemical Society, 79(10), 1205-1212.

  • CymitQuimica. (n.d.). This compound.

  • Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra.

  • ResearchGate. (n.d.). Preparation and characterization of symmetrical bis[4-chloro-2-pyrimidyl] dichalcogenide (S, Se, Te) and unsymmetrical 4-chloro-2-(arylchalcogenyl) pyrimidine: X-ray crystal structure of 4-chloro-2-(phenylselanyl) pyrimidine and 2-( p-tolylselanyl)-4-chloropyrimidine.

  • Vinodkumar, M., et al. (2016). Cross-Section Calculations for Electron-Impact Ionization of Pyrimidine Molecule and Its Halogenated Derivatives. International Journal of Mass Spectrometry, 405, 51-58.

  • Google Patents. (n.d.). CN101830904B - Preparation method of 4-chloropyrrolo[2,3-d]pyrimidine.

  • NIST. (n.d.). Pyrimidine, 2-chloro-.

  • Sigma-Aldrich. (n.d.). 4-Chloro-2-methylthiopyrimidine.

  • PubChem. (n.d.). 4-Chloropyrimidine. National Center for Biotechnology Information.

Sources

An In-Depth Technical Guide to 4-Chloro-2-cyclopropylpyrimidine: A Keystone Intermediate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution Among Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-2-cyclopropylpyrimidine (CAS Number: 1044771-74-5), a heterocyclic building block of increasing importance in the landscape of pharmaceutical and agrochemical research. This document delves into the molecule's critical physicochemical properties, outlines a robust and detailed synthetic pathway, explores its characteristic reactivity with a focus on nucleophilic aromatic substitution, and showcases its application as a pivotal intermediate in the synthesis of complex bioactive molecules, particularly kinase inhibitors. The content is structured to deliver not just procedural steps but also the underlying chemical principles and strategic considerations essential for laboratory and process development scientists.

Introduction: The Strategic Value of the Cyclopropylpyrimidine Scaffold

The pyrimidine nucleus is a cornerstone of medicinal chemistry, present in a vast array of therapeutic agents and natural products.[1][2] The strategic incorporation of a cyclopropyl group at the 2-position and a reactive chloro-substituent at the 4-position imbues this compound with a unique combination of properties. The cyclopropyl moiety, a "three-membered carbocycle of wonder," often enhances metabolic stability, improves potency, and fine-tunes the conformational rigidity of drug candidates, making it a highly sought-after structural motif in modern drug design.[3] The chlorine atom at the C4 position acts as an excellent leaving group, providing a versatile handle for introducing a wide range of functionalities through nucleophilic aromatic substitution (SNAr) reactions. This guide serves as a technical resource for researchers aiming to leverage the synthetic potential of this valuable intermediate.

Physicochemical & Safety Data

A thorough understanding of a reagent's properties and hazards is paramount for its safe and effective use in a research environment.

Core Properties

The key physicochemical properties of this compound are summarized below, providing essential data for reaction planning and characterization.

PropertyValueSource
CAS Number 1044771-74-5[4][5]
Molecular Formula C₇H₇ClN₂[4][5]
Molecular Weight 154.60 g/mol [4][5]
Appearance White to off-white crystalline powder (Typical)Inferred from related compounds
SMILES C1CC1C2=NC=CC(=N2)Cl[4]
LogP 2.0074 (Calculated)[5]
PSA (Polar Surface Area) 25.78 Ų[5]
Safety & Handling

While a specific, comprehensive Material Safety Data Sheet (MSDS) for this compound is not widely available, data from structurally related chloropyrimidines and general chemical safety principles dictate a cautious approach.[6][7]

  • Hazard Statements: Assumed to be harmful if swallowed, cause skin irritation, and cause serious eye irritation based on analogous compounds.[6]

  • Precautionary Measures:

    • Engineering Controls: Use only in a well-ventilated area, preferably within a certified chemical fume hood.[6]

    • Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile or neoprene), chemical safety goggles, and a lab coat.[6][8]

    • Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.[6]

    • Storage: Keep container tightly closed in a dry, cool, and well-ventilated place. Store away from incompatible materials such as strong oxidizing agents.[6]

  • First Aid:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[6]

    • Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[6]

    • Ingestion: Rinse mouth. Get medical attention if symptoms occur.[5]

    • Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[6]

Synthesis and Mechanism

The preparation of this compound is most efficiently achieved through a two-step sequence starting from readily available precursors. The key transformation is the chlorination of a pyrimidinone intermediate.

Synthetic Pathway Overview

The overall synthetic strategy involves the initial construction of the 2-cyclopropylpyrimidin-4-one ring system, followed by a deoxychlorination reaction to install the reactive chlorine atom at the C4 position.

Synthesis_Pathway cluster_0 Step 1: Pyrimidinone Formation cluster_1 Step 2: Chlorination S_Alkylisothiourea S-Alkylisothiourea Pyrimidinone 2-Cyclopropyl-4-pyrimidinone Precursor S_Alkylisothiourea:e->Pyrimidinone:w Condensation/ Cyclization Beta_Ketoester β-Ketoester Beta_Ketoester:e->Pyrimidinone:w Target_Molecule This compound CAS: 1044771-74-5 Pyrimidinone:f0->Target_Molecule:f0 Deoxychlorination Chlorinating_Agent POCl₃ Phosphorus Oxychloride Chlorinating_Agent:e->Target_Molecule:w

Caption: General two-step synthesis of this compound.

Step 1: Synthesis of 2-Cyclopropyl-4-pyrimidinone (Precursor)

Causality: The pyrimidine ring is a foundational element. A robust method for its construction is the condensation reaction between an S-alkylisothiourea and a β-ketoester.[1] This approach is favored for its high yields and operational simplicity, often proceeding as a one-pot reaction. The cyclopropyl functionality is introduced via the corresponding cyclopropyl-substituted β-ketoester.

Experimental Protocol (Adapted from[1]):

  • Reaction Setup: To a solution of S-methylisothiourea sulfate (1.0 eq.) and ethyl cyclopropanecarbonylacetate (1.0 eq.) in a suitable alcohol solvent (e.g., ethanol), add a base such as sodium ethoxide (2.1 eq.) at 0 °C.

  • Condensation: Allow the reaction mixture to stir at room temperature for 18-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Cyclization/Dehydration: Upon completion of the initial condensation, carefully add a strong acid (e.g., trifluoromethanesulfonic acid) dropwise. Heat the reaction mixture to 50-60 °C and stir for 3-5 hours to facilitate cyclization and dehydration.

  • Workup and Isolation: After cooling to room temperature, quench the reaction by pouring it into ice-water. The resulting precipitate can be collected by filtration, washed with water, and dried under vacuum to yield 2-cyclopropyl-4-pyrimidinone as a solid.

Step 2: Chlorination to this compound

Causality: The conversion of the hydroxyl group (in its keto-enol tautomeric form) of the pyrimidinone to a chloro group is a critical step. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation due to its efficacy and long-standing use in converting hydroxy-heterocycles to their chloro-analogues.[9] The reaction proceeds via the formation of a phosphate ester intermediate, which is subsequently displaced by a chloride ion. The addition of a tertiary amine base (e.g., triethylamine or pyridine) can facilitate the reaction.[8][10]

Experimental Protocol (Adapted from[5][8]):

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, suspend 2-cyclopropyl-4-pyrimidinone (1.0 eq.) in an excess of phosphorus oxychloride (POCl₃, ~5-10 eq.).

  • Reaction Conditions: Add a catalytic to stoichiometric amount of an organic base, such as N,N-dimethylaniline or triethylamine (0.3-1.0 eq.), to the mixture. Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-5 hours. Monitor the reaction's completion by TLC or LC-MS.

  • Quenching (Critical Safety Step): After cooling the reaction mixture to room temperature, carefully and slowly pour it onto crushed ice with vigorous stirring in a well-ventilated fume hood. This is a highly exothermic process.

  • Extraction and Purification: Neutralize the aqueous solution with a saturated sodium bicarbonate solution until the pH is ~7-8. Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Final Product: The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound lies in the reactivity of its C4-chloro substituent. This position is electron-deficient due to the electron-withdrawing nature of the adjacent nitrogen atoms in the pyrimidine ring, making it highly susceptible to nucleophilic attack.

Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reaction for this compound is the SNAr mechanism. This allows for the facile introduction of a wide variety of nucleophiles, including amines, alcohols, and thiols, to build more complex molecular architectures.

SNAr_Reaction Start_Mat This compound Product 4-Substituted-2-cyclopropylpyrimidine Start_Mat->Product S N Ar Reaction Nucleophile Nucleophile (Nu-H) (e.g., R-NH₂, R-OH, R-SH) Nucleophile->Product Byproduct HCl Product->Byproduct Kinase_Inhibitor_Workflow cluster_workflow Drug Discovery Workflow A This compound (Key Intermediate) C Parallel Synthesis (S N Ar) A->C B Library of Amines (R-NH₂) B->C D Library of 4-Amino-2-cyclopropylpyrimidine Derivatives C->D E High-Throughput Screening (Kinase Inhibition Assays) D->E F Hit Identification & Lead Optimization E->F G Drug Candidate F->G

Caption: A typical workflow for utilizing the title compound in kinase inhibitor discovery.

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for the modern medicinal chemist. Its well-defined reactivity, coupled with the beneficial properties imparted by the cyclopropyl group, makes it an exceptionally valuable intermediate. The synthetic protocols outlined herein, grounded in established chemical principles, provide a reliable pathway for its preparation. As the demand for novel, highly specific, and metabolically robust therapeutics continues to grow, the utility of well-designed building blocks like this compound in accelerating the drug discovery process is set to increase even further.

References

  • Process for the preparation of 4-chloro-2-cyclopropylcarbonylaniline.
  • This compound|1044771-74-5. MOLBASE Encyclopedia. [Link]

  • Process for producing 4-chloro-2-methylthiopyrimidines.
  • Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. PubMed. [Link]

  • The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
  • A Synthesis of 4-Chloro-2-(trichloromethyl)pyrimidines and Their Study in Nucleophilic Substitution. ResearchGate. [Link]

  • A kind of synthetic method of 4- chloro-2-methyl pyrimidine.
  • Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. PubMed Central. [Link]

  • Synthesis of tricyclic 4-chloro-pyrimido[4,5-b]b[6]enzodiazepines. PubMed. [Link]

  • One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. National Institutes of Health (NIH). [Link]

  • Chloropyrimidines as a new class of antimicrobial agents. PubMed. [Link]

  • (PDF) Synthesis and biological activity of new derivatives of 6-chloro-5-((4- chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy- N, N-dimethylpyrimidin-2-amine. ResearchGate. [Link]

  • Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. MDPI. [Link]

  • 1,2,4-Triazolo[1,5-a]pyrimidines in drug design. PubMed. [Link]

  • WO/2021/103256 CONTINUOUS SYNTHESIS METHOD FOR 2-CHLOROPYRIMIDINE-4-FORMIC ACID COMPOUND. WIPO Patentscope. [Link]

  • Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3 ? ResearchGate. [Link]

  • Discovery and synthesis of novel 4-aminopyrrolopyrimidine Tie-2 kinase inhibitors for the treatment of solid tumors. PubMed. [Link]

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. PubMed. [Link]

Sources

An In-Depth Technical Guide to 4-Chloro-2-cyclopropylpyrimidine: A Core Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-2-cyclopropylpyrimidine, a heterocyclic compound of significant interest to researchers, medicinal chemists, and drug development professionals. We will delve into its fundamental physicochemical properties, outline robust methodologies for its synthesis and characterization, and explore its chemical reactivity. The primary focus will be on its strategic application as a versatile building block in the synthesis of complex molecular architectures for pharmaceutical development. This document is designed to serve as an expert resource, combining established chemical principles with practical, field-proven insights and detailed experimental protocols.

Introduction: The Strategic Value of a Privileged Scaffold

In the landscape of medicinal chemistry, the pyrimidine ring is a quintessential "privileged scaffold," appearing in a vast array of FDA-approved drugs and clinical candidates.[1] Its nitrogen atoms act as hydrogen bond acceptors and impart favorable pharmacokinetic properties. When combined with a cyclopropyl group—a small, strained carbocycle known to enhance metabolic stability, binding affinity, and cell permeability—the resulting scaffold becomes particularly attractive for drug design.[2]

This compound (C7H7ClN2) emerges as a key intermediate from this chemical paradigm. The chlorine atom at the 4-position is not merely a substituent but a chemically activated leaving group, poised for displacement. This inherent reactivity is the cornerstone of its utility, providing a reliable chemical handle for introducing molecular diversity and building complex, biologically active molecules. This guide will illuminate the pathway from its fundamental properties to its application in creating next-generation therapeutics.

Physicochemical and Structural Properties

A precise understanding of a molecule's fundamental properties is the bedrock of its successful application in synthesis and research. The key identifiers and computed properties for this compound are summarized below.

PropertyValueSource
Molecular Formula C7H7ClN2PubChemLite[3]
Molecular Weight 154.6 g/mol Guidechem[4]
Monoisotopic Mass 154.02977 DaPubChemLite[3]
IUPAC Name This compoundPubChemLite[3]
CAS Number 1044771-74-5CymitQuimica[2]
Canonical SMILES C1CC1C2=NC=CC(=N2)ClPubChemLite[3]
InChI InChI=1S/C7H7ClN2/c8-6-3-4-9-7(10-6)5-1-2-5/h3-5H,1-2H2PubChemLite[3]
InChIKey GNRIZSOSSWDACM-UHFFFAOYSA-NPubChemLite[3]
Predicted XlogP 1.7PubChemLite[3]

Synthesis and Characterization

The synthesis of this compound is most reliably achieved via a two-step process, starting from the construction of the pyrimidine core followed by a robust chlorination reaction. This approach ensures high yields and purity, which are critical for subsequent applications.

Synthetic Pathway Overview

The logical pathway involves the initial synthesis of the precursor 2-cyclopropyl-pyrimidin-4-one (which exists in tautomeric equilibrium with 2-cyclopropyl-4-hydroxypyrimidine). This intermediate is then converted to the final product via chlorination with a potent agent like phosphorus oxychloride (POCl₃).[5][6] This chlorination is a standard and widely documented transformation for hydroxy-heterocycles.[7]

Synthesis_Workflow cluster_0 Step 1: Pyrimidine Ring Formation cluster_1 Step 2: Aromatic Chlorination Reagents_1 Cyclopropylamidine + Malondialdehyde equivalent Intermediate 2-Cyclopropyl-pyrimidin-4-one Reagents_1->Intermediate Condensation/ Cyclization Reagents_2 Phosphorus Oxychloride (POCl3) Heat Final_Product This compound Reagents_2->Final_Product Chlorination Intermediate->Reagents_2

Caption: General two-step synthesis workflow for this compound.

Experimental Protocol: Synthesis

This protocol describes a representative, scalable method for the laboratory synthesis of this compound.

PART A: Synthesis of 2-Cyclopropyl-pyrimidin-4-one (Intermediate)

  • Reagent Preparation: In a round-bottom flask under an inert nitrogen atmosphere, dissolve sodium methoxide (1.1 equivalents) in anhydrous ethanol.

  • Amidine Formation: Add cyclopropanecarboxamidine hydrochloride (1.0 equivalent) to the solution and stir for 30 minutes at room temperature.

  • Condensation: To the amidine solution, add ethyl 3-ethoxyacrylate (1.05 equivalents) dropwise while maintaining the temperature below 30°C.

  • Cyclization: Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and neutralize with glacial acetic acid. Reduce the solvent volume under vacuum.

  • Isolation: Add water to the residue to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum to yield 2-cyclopropyl-pyrimidin-4-one as a solid.

PART B: Chlorination to this compound

  • Reaction Setup: In a dry flask equipped with a reflux condenser and under a nitrogen atmosphere, carefully add 2-cyclopropyl-pyrimidin-4-one (1.0 equivalent) to phosphorus oxychloride (POCl₃, 5-10 equivalents), which acts as both reagent and solvent.

  • Catalysis (Optional but Recommended): Add a catalytic amount of N,N-dimethylaniline (0.1 equivalents) to facilitate the reaction.

  • Chlorination: Heat the mixture to reflux (approx. 105°C) and maintain for 2-4 hours. The mixture should become a clear solution. Monitor by TLC until the starting material is consumed.

  • Quenching (CAUTION: Highly Exothermic): Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture onto crushed ice in a well-ventilated fume hood. POCl₃ reacts violently with water.

  • Neutralization: Carefully neutralize the acidic aqueous solution with a saturated sodium bicarbonate or sodium hydroxide solution until the pH is approximately 7-8.

  • Extraction & Purification: Extract the aqueous layer three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Characterization

Confirmation of the final product's identity and purity is achieved through standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will confirm the presence of the cyclopropyl protons (multiplets in the upfield region, typically 0.8-1.5 ppm) and the distinct pyrimidine ring protons (singlets or doublets in the aromatic region, typically 7.0-9.0 ppm).

    • ¹³C NMR: Will show characteristic peaks for the cyclopropyl carbons and the sp²-hybridized carbons of the pyrimidine ring, including the carbon bearing the chlorine atom.

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) will show the molecular ion peak [M+H]⁺ corresponding to the calculated mass (approx. 155.04). The isotopic pattern of chlorine (³⁵Cl/³⁷Cl ratio of ~3:1) will be clearly visible in the mass spectrum, providing definitive evidence of a monochlorinated compound.

Chemical Reactivity and Applications in Drug Discovery

The synthetic value of this compound is rooted in the reactivity of the C4-chloro substituent. The pyrimidine ring is electron-deficient due to the electronegativity of its two nitrogen atoms. This electronic nature makes the carbon atoms attached to leaving groups, like chlorine, highly susceptible to attack by nucleophiles.

The reaction proceeds via a Nucleophilic Aromatic Substitution (SₙAr) mechanism.[8][9] This is a two-step addition-elimination process where a nucleophile attacks the C4 position, forming a transient, negatively charged intermediate (a Meisenheimer complex), followed by the expulsion of the chloride ion to restore aromaticity.[9]

SNAr_Mechanism Start This compound Product 4-Substituted-2-cyclopropylpyrimidine Start->Product SₙAr Reaction (Base, Heat) Nucleophile Nucleophile (e.g., R-NH2, R-OH, R-SH) Nucleophile->Start Attack at C4 Leaving_Group Chloride Ion (Cl-) Product->Leaving_Group Expulsion

Sources

The Strategic Intermediate: A Technical Guide to 4-Chloro-2-cyclopropylpyrimidine for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Value Proposition of the 2-Cyclopropylpyrimidine Scaffold

In the landscape of modern medicinal chemistry, the pyrimidine core stands as a privileged scaffold, forming the foundation of numerous therapeutic agents.[1][2][3] Its ability to engage in hydrogen bonding and serve as a bioisosteric replacement for other aromatic systems has cemented its importance in drug design. The introduction of a cyclopropyl group at the 2-position of the pyrimidine ring offers a unique combination of structural rigidity and metabolic stability, often leading to enhanced potency and improved pharmacokinetic profiles.[4] This guide focuses on a key building block that unlocks the potential of this scaffold: 4-Chloro-2-cyclopropylpyrimidine.

This document serves as an in-depth technical resource for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of facts to provide a field-proven perspective on the synthesis, reactivity, and strategic applications of this versatile intermediate. We will explore the causality behind synthetic choices, the nuances of its reactivity, and its demonstrated utility in the creation of high-value therapeutic candidates, particularly in the realm of targeted therapies such as Janus Kinase (JAK) inhibitors.[5][6][7][8][9]

Physicochemical Properties and Characterization

A thorough understanding of the physical and chemical properties of this compound is fundamental to its effective use in synthesis.

PropertyValueSource
Molecular Formula C₇H₇ClN₂[6]
Molecular Weight 154.6 g/mol [6]
Appearance Not specified, likely a solid at room temperature
CAS Number 1044771-74-5

Spectroscopic Characterization:

The identity and purity of this compound are confirmed through standard spectroscopic techniques.

  • ¹H NMR: Proton Nuclear Magnetic Resonance is a primary tool for structural elucidation. The expected spectrum would show characteristic signals for the cyclopropyl protons and the protons on the pyrimidine ring.

  • ¹³C NMR: Carbon NMR provides information on the carbon skeleton of the molecule.

  • Mass Spectrometry: This technique confirms the molecular weight of the compound.

Synthesis of this compound: A Guided Pathway

The synthesis of this compound is a multi-step process that relies on established heterocyclic chemistry principles. The most logical and industrially scalable approach involves the construction of the 2-cyclopropylpyrimidin-4-one core followed by a chlorination step.

Logical Synthesis Workflow

G cluster_0 Part 1: Pyrimidinone Core Synthesis cluster_1 Part 2: Chlorination Cyclopropanecarboxamidine Cyclopropanecarboxamidine Condensation Condensation Cyclopropanecarboxamidine->Condensation Beta-ketoester β-ketoester (e.g., ethyl formate) Beta-ketoester->Condensation 2-Cyclopropylpyrimidin-4-one 2-Cyclopropylpyrimidin-4(3H)-one Condensation->2-Cyclopropylpyrimidin-4-one Chlorination_Reaction Chlorination_Reaction 2-Cyclopropylpyrimidin-4-one->Chlorination_Reaction Chlorinating_Agent Chlorinating Agent (e.g., POCl₃) Chlorinating_Agent->Chlorination_Reaction Target_Molecule This compound Chlorination_Reaction->Target_Molecule

Caption: A logical workflow for the synthesis of this compound.

Detailed Experimental Protocol: A Representative Synthesis

The following protocol is a representative, two-part procedure based on well-established synthetic transformations for pyrimidines.

Part 1: Synthesis of 2-Cyclopropylpyrimidin-4(3H)-one

This step involves the condensation of an amidine with a β-ketoester derivative, a classic approach to forming the pyrimidine ring.[10]

  • Reaction Setup: To a solution of sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol) in a round-bottom flask under an inert atmosphere (e.g., nitrogen), add cyclopropanecarboxamidine hydrochloride.

  • Addition of Reagents: To the stirred suspension, add ethyl 3-ethoxy-3-iminopropanoate (or a similar β-ketoester equivalent) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and neutralize with an appropriate acid (e.g., acetic acid). The resulting precipitate is collected by filtration, washed with a suitable solvent (e.g., cold ethanol), and dried to yield 2-cyclopropylpyrimidin-4(3H)-one.

Part 2: Chlorination of 2-Cyclopropylpyrimidin-4(3H)-one

The conversion of the pyrimidinone to the corresponding 4-chloropyrimidine is typically achieved using a strong chlorinating agent like phosphorus oxychloride (POCl₃).[1][11][12][13][14]

  • Reaction Setup: In a flask equipped with a reflux condenser and a gas trap (to neutralize evolved HCl), suspend 2-cyclopropylpyrimidin-4(3H)-one in phosphorus oxychloride (POCl₃). A tertiary amine base like N,N-dimethylaniline can be added to facilitate the reaction.

  • Reaction: Heat the mixture to reflux for several hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Purification: Carefully quench the reaction mixture by pouring it onto crushed ice with vigorous stirring. The excess POCl₃ will be hydrolyzed. Neutralize the acidic solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until the product precipitates. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Chemical Reactivity: A Gateway to Molecular Diversity

The reactivity of this compound is dominated by the susceptibility of the chlorine atom at the 4-position to nucleophilic displacement. This makes it an excellent electrophilic partner in a variety of coupling reactions.

Nucleophilic Aromatic Substitution (SNA)

The electron-deficient nature of the pyrimidine ring facilitates the displacement of the 4-chloro substituent by a wide range of nucleophiles.

SNAr Start This compound Product 4-Substituted-2-cyclopropylpyrimidine Start->Product SNA Nucleophile Nucleophile (e.g., R-NH₂, R-OH, R-SH) Nucleophile->Product

Caption: General scheme for nucleophilic aromatic substitution of this compound.

This reactivity is the cornerstone of its utility, allowing for the introduction of various functional groups and building blocks at the C4 position. The reaction typically proceeds under basic conditions to deprotonate the nucleophile, enhancing its reactivity.

Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. This compound is an excellent substrate for coupling with a variety of boronic acids and esters.

Representative Protocol for Suzuki-Miyaura Coupling:

  • Reaction Setup: In a reaction vessel, combine this compound, the desired aryl or heteroaryl boronic acid (typically 1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃).

  • Solvent and Degassing: Add a suitable solvent system, often a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water. Degas the mixture thoroughly by bubbling with an inert gas (e.g., argon or nitrogen) to remove oxygen, which can deactivate the palladium catalyst.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting materials are consumed, as monitored by TLC or LC-MS.

  • Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The resulting crude product is then purified by column chromatography or recrystallization to yield the desired 4-aryl- or 4-heteroaryl-2-cyclopropylpyrimidine.

Applications in Medicinal Chemistry: Targeting Janus Kinases (JAKs)

The 2-cyclopropylpyrimidine scaffold has emerged as a key structural motif in the development of inhibitors for the Janus kinase (JAK) family of enzymes.[5][6][7][8][9] JAKs are critical components of signaling pathways that regulate immune responses and cell growth, making them attractive targets for treating autoimmune diseases and cancers.

Derivative Core Structure Therapeutic Target Potential Indication Reference
4-(1H-Pyrazol-4-yl)-2-cyclopropylpyrimidineJAK1/JAK2Rheumatoid Arthritis, Myelofibrosis[5][6]
4-(Pyrrolo[2,3-d]pyrimidin-4-yl)-2-cyclopropylpyrimidineJAK familyInflammatory Diseases[5]
4-Amino-2-cyclopropylpyrimidine DerivativesVarious KinasesOncology, Inflammation[3][4]

The 4-chloro group of the title compound serves as a crucial handle for introducing the specific functionalities required for potent and selective inhibition of these kinases. For instance, Suzuki coupling with a pyrazole boronic acid can lead to the core structure of several known JAK inhibitors.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for the modern medicinal chemist. Its well-defined synthesis, predictable reactivity, and proven applicability in the construction of high-value therapeutic agents, particularly JAK inhibitors, make it an indispensable building block. This guide has provided a comprehensive overview of its synthesis, reactivity, and applications, grounded in established chemical principles and supported by relevant literature. By understanding the nuances of this versatile scaffold, researchers can accelerate their drug discovery programs and unlock new therapeutic possibilities.

References

  • CN101932582A - Salts of the janus kinase inhibitor -3- (4- (7H-pyrrolo [2,3-d ] pyrimidin-4-yl). (n.d.). Google Patents.
  • Discovery of potent and selective pyrazolopyrimidine janus kinase 2 inhibitors. (2012). PubMed. Retrieved January 18, 2026, from [Link]

  • EP0326389B1 - Process for preparing 4-hydroxypyrimidine. (n.d.). Google Patents.
  • 4-Amino-pyrrolopyridine-5-carboxamide: a novel scaffold for JAK1-selective inhibitors. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]

  • Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction. (n.d.). PubMed Central. Retrieved January 18, 2026, from [Link]

  • WO2005051904A2 - Novel processes for the synthesis of cyclopropyl compounds. (n.d.). Google Patents.
  • POCl3, Phosphorus Oxychloride for Activated Chlorine Formation. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]

  • CN1014061B - The preparation method of pyrimidine derivative. (n.d.). Google Patents.
  • Scaffold hopping towards potent and selective JAK3 inhibitors: discovery of novel C-5 substituted pyrrolopyrazines. (2014). PubMed. Retrieved January 18, 2026, from [Link]

  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. (n.d.). PubMed Central. Retrieved January 18, 2026, from [Link]

  • A Strategy to Minimize Reactive Metabolite Formation: Discovery of (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethyl pyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a Potent, Orally Bioavailable Corticotropin-Releasing Factor. (2009). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Aminocyclopyrachlor (Ref: DPX-MAT28). (n.d.). AERU. Retrieved January 18, 2026, from [Link]

  • How should I proceed in Chlorination using POCl3?. (2014). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3 ?. (2017). ResearchGate. Retrieved January 18, 2026, from [Link]

  • US8796297B2 - 4-substituted-2-amino-pyrimidine derivatives. (n.d.). Google Patents.
  • Diastereoselective synthesis of cyclopropyl sulfoxides via hydrosulfenation. (n.d.). PubMed Central. Retrieved January 18, 2026, from [Link]

  • US2235638A - Process of preparing derivatives of pyrimidine. (n.d.). Google Patents.
  • 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. (n.d.). PubMed Central. Retrieved January 18, 2026, from [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Chloro-2-cyclopropylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2-cyclopropylpyrimidine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyrimidine scaffold is a core structural motif in numerous biologically active molecules, including approved drugs and investigational agents. The unique combination of a reactive chloro-substituent and a lipophilic cyclopropyl group makes this molecule a versatile building block for the synthesis of novel compounds with potential therapeutic applications. Accurate structural elucidation and characterization of such molecules are paramount to understanding their chemical reactivity, structure-activity relationships (SAR), and metabolic fate.

This technical guide provides a comprehensive overview of the spectroscopic characterization of this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As a Senior Application Scientist, the following sections will not only present the spectral data but also delve into the rationale behind the experimental choices and the interpretation of the observed spectra, offering field-proven insights for researchers in the pharmaceutical and chemical sciences.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the unambiguous structural determination of organic molecules in solution.[1] Both ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within a molecule.

A. ¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides critical information about the number of distinct proton environments, their neighboring protons (through spin-spin coupling), and their electronic surroundings. For a molecule like this compound, the ¹H NMR spectrum is expected to be relatively simple and highly informative.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.45d1HH-6
~7.05d1HH-5
~2.20m1HCH (cyclopropyl)
~1.25m2HCH₂ (cyclopropyl)
~1.10m2HCH₂ (cyclopropyl)

Interpretation and Rationale:

  • Aromatic Protons (H-5 and H-6): The protons on the pyrimidine ring are expected to appear in the downfield region of the spectrum due to the deshielding effect of the aromatic ring currents and the electronegative nitrogen atoms. The proton at the 6-position (H-6) is adjacent to a nitrogen atom and is expected to be the most downfield signal. The proton at the 5-position (H-5) will be upfield relative to H-6. These two protons will appear as doublets due to coupling to each other.

  • Cyclopropyl Protons: The protons of the cyclopropyl group will be in the aliphatic region of the spectrum. The methine proton (CH) directly attached to the pyrimidine ring will be the most downfield of the cyclopropyl protons due to the proximity of the aromatic system. The four methylene protons (CH₂) of the cyclopropyl ring are diastereotopic and are expected to appear as complex multiplets.

Experimental Protocol for ¹H NMR:

A standard single-pulse experiment is typically sufficient for acquiring a high-quality ¹H NMR spectrum of this compound.

G

Caption: Workflow for ¹H NMR analysis.

B. ¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule.[1] Each unique carbon atom in a molecule gives a distinct signal, and its chemical shift is indicative of its hybridization and electronic environment.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

Chemical Shift (δ) ppmAssignment
~170C-2
~162C-4
~158C-6
~118C-5
~18CH (cyclopropyl)
~12CH₂ (cyclopropyl)

Interpretation and Rationale:

  • Pyrimidine Carbons: The carbon atoms of the pyrimidine ring are expected to be significantly downfield. The carbon at the 2-position (C-2), bonded to two nitrogen atoms and the cyclopropyl group, is predicted to be the most downfield. The carbon at the 4-position (C-4), bonded to a nitrogen and a chlorine atom, will also be significantly deshielded. The carbon at the 6-position (C-6) will be slightly upfield compared to C-2 and C-4. The carbon at the 5-position (C-5) will be the most upfield of the pyrimidine carbons.

  • Cyclopropyl Carbons: The carbon atoms of the cyclopropyl group will appear in the aliphatic region of the spectrum. The methine carbon (CH) will be more downfield than the methylene carbons (CH₂).

Experimental Protocol for ¹³C NMR:

Due to the low natural abundance of the ¹³C isotope, a proton-decoupled experiment with a larger number of scans is required to obtain a spectrum with a good signal-to-noise ratio.

G

Caption: Workflow for ¹³C NMR analysis.

II. Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[2]

Characteristic IR Absorption Bands:

Wavenumber (cm⁻¹)VibrationFunctional Group
~3100-3000C-H stretchAromatic & Cyclopropyl
~1600-1450C=C & C=N stretchPyrimidine ring
~1200-1000C-C stretchCyclopropyl
~800-600C-Cl stretchChloroalkane

Interpretation and Rationale:

  • C-H Stretching: The C-H stretching vibrations of the pyrimidine ring and the cyclopropyl group are expected in the 3100-3000 cm⁻¹ region.

  • Ring Stretching: The characteristic stretching vibrations of the C=C and C=N bonds within the pyrimidine ring will appear in the 1600-1450 cm⁻¹ region.[3]

  • C-Cl Stretching: The C-Cl stretching vibration is expected in the fingerprint region, typically between 800 and 600 cm⁻¹.[4] The exact position can be influenced by the overall molecular structure.

Experimental Protocol for IR Spectroscopy:

A common and straightforward method for obtaining the IR spectrum of a solid sample is using a Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

G

Caption: Workflow for ATR-FTIR analysis.

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can aid in structural elucidation.

Predicted Mass Spectrum Data (Electron Ionization - EI):

The molecular formula of this compound is C₇H₇ClN₂. The predicted monoisotopic mass is approximately 154.03 g/mol .[2]

Expected Fragmentation Pattern:

Electron ionization is a high-energy ionization technique that often leads to extensive fragmentation. The fragmentation of this compound is expected to proceed through several key pathways:

  • Loss of Chlorine: A common fragmentation pathway for chlorinated compounds is the loss of a chlorine radical, leading to a fragment ion at m/z ~119.

  • Loss of Cyclopropyl Group: The cyclopropyl group can be lost as a radical, resulting in a fragment ion at m/z ~113.

  • Loss of HCN: Pyrimidine rings can undergo fragmentation by losing a molecule of hydrogen cyanide (HCN), which has a mass of 27 Da.

G

Caption: Predicted EI-MS fragmentation of this compound.

Isotopic Pattern:

A key feature in the mass spectrum of a chlorine-containing compound is the isotopic pattern of the molecular ion peak. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1. Therefore, the molecular ion will appear as two peaks, [M]⁺ and [M+2]⁺, with a relative intensity ratio of about 3:1. This isotopic signature is a definitive indicator of the presence of one chlorine atom in the molecule.

Experimental Protocol for Mass Spectrometry:

For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization is a suitable method.

G

Caption: Workflow for GC-MS analysis.

IV. Conclusion: A Synergistic Approach to Structural Verification

The comprehensive spectroscopic analysis of this compound, integrating ¹H NMR, ¹³C NMR, IR, and MS data, provides a robust and self-validating system for its structural confirmation. Each technique offers a unique and complementary piece of information, and together they allow for the unambiguous elucidation of the molecular structure. For researchers and drug development professionals working with novel pyrimidine derivatives, a thorough understanding and application of these spectroscopic methods are essential for advancing their scientific endeavors. The protocols and interpretations presented in this guide offer a practical framework for the characterization of this and other related heterocyclic compounds.

References

  • PubChemLite. This compound (C7H7ClN2). Available from: [Link]

  • Chaudhary J. FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Appl Sci Biotechnol J Adv Res. 2025;4(2):1-5. Available from: [Link]

  • ResearchGate. IR, NMR spectral data of pyrimidine derivatives. Available from: [Link]

  • Sharma et al. Infrared Spectra of 2-Amino-4,6-Dichloro Pyrimidine. Asian J. Chem.
  • ACS Publications. Spectroscopic Investigation on the Interaction of Pyrimidine Derivative, 2-Amino-6-hydroxy-4-(3,4-dimethoxyphenyl)-pyrimidine-5-carbonitrile with Human Serum Albumin: Mechanistic and Conformational Study. Ind. Eng. Chem. Res. Available from: [Link]

  • PubMed. Low-level determination of 4-chlorobutyl-(S)-[4-chloro-2-(4-cyclopropyl-1,1,1-trifluoro-2-hydroxy-but-3yn-2-yl)phenyl] carbamate (4-CTHC) in efavirenz drug substance by LC-MS. Available from: [Link]

  • The Royal Society of Chemistry. [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Available from: [Link]

  • S. L. Srivastava, M. Prasad and Ranjeet Singh. Electronic and vibrational spectra of 2,4,6-trichloro- and 6-chloro-2,4-dimethoxypyrimidine. Proc. Indian Acad. Sci. (Chem. Sci.), Vol. 97, No. 1, July 1986, pp. 83-90.

Sources

An In-depth Technical Guide to the Solubility of 4-Chloro-2-cyclopropylpyrimidine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility of 4-chloro-2-cyclopropylpyrimidine, a heterocyclic compound of interest in pharmaceutical and chemical research. This document is intended for researchers, scientists, and drug development professionals, offering in-depth theoretical insights and practical methodologies for determining and understanding its solubility in organic solvents.

Introduction to this compound

This compound is a substituted pyrimidine, a class of compounds integral to numerous bioactive molecules and natural products.[1] The pyrimidine ring is a fundamental component of DNA and RNA, and its derivatives are widely explored for their therapeutic potential, including anticancer, antiviral, and anti-inflammatory properties. The solubility of such compounds is a critical physicochemical parameter, profoundly influencing their bioavailability, formulation, and efficacy in biological systems. Poor aqueous solubility can be a significant hurdle in drug development, leading to unreliable assay results and diminished therapeutic effect.[2] Understanding the solubility of this compound in various organic solvents is therefore paramount for its application in synthesis, purification, and formulation.

Physicochemical Properties:

PropertyValueSource
Molecular FormulaC₇H₇ClN₂PubChem
Molecular Weight154.6 g/mol [3]
AppearanceOff-white to brown solid[4]
Melting Point51 - 56 °C[4]
Boiling Point91 - 93 °C[4]
XlogP (predicted)1.7[5]

Theoretical Framework for Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[6] The interplay of intermolecular forces such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces dictates the extent to which a solute will dissolve in a particular solvent.

Several factors influence the solubility of this compound in organic solvents:

  • Polarity: The pyrimidine ring, with its two nitrogen atoms, imparts a degree of polarity to the molecule. The chlorine atom further enhances this polarity. The cyclopropyl group, being a non-polar hydrocarbon moiety, contributes to the molecule's lipophilicity. The overall polarity will determine its affinity for polar or non-polar solvents.

  • Hydrogen Bonding: The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors. Solvents capable of hydrogen bonding (e.g., alcohols) are likely to exhibit good solubility with this compound.[7]

  • Temperature: For most solid solutes, solubility increases with temperature as the increased kinetic energy helps to overcome the lattice energy of the solid and the intermolecular forces between solvent molecules.[8][9]

  • Molecular Size and Shape: Larger molecules can be more difficult for solvent molecules to surround and solvate, potentially leading to lower solubility.[9] The relatively compact structure of this compound is expected to be favorable for solubility.

Experimental Determination of Solubility

A precise understanding of solubility requires empirical measurement. The following section details a robust, step-by-step protocol for determining the thermodynamic solubility of this compound.

Materials and Equipment
  • This compound (solid)

  • A range of organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, dichloromethane, ethyl acetate, toluene, hexane)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Experimental Workflow Diagram

G cluster_prep Step 1: Preparation cluster_equilibrate Step 2: Equilibration cluster_separate Step 3: Separation cluster_dilute Step 4: Analysis cluster_quantify Step 5: Quantification prep Preparation of Saturated Solutions equilibrate Equilibration prep->equilibrate Incubate with shaking separate Phase Separation equilibrate->separate Centrifuge dilute Dilution and Analysis separate->dilute Sample supernatant quantify Quantification dilute->quantify HPLC analysis a Add excess solid to solvent in vials b Shake at constant temperature for 24-48h c Centrifuge to pellet undissolved solid d Filter and dilute supernatant e Determine concentration via calibration curve

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound into individual vials. The excess is crucial to ensure a saturated solution is achieved.

    • Add a known volume of the desired organic solvent to each vial.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker or incubator (e.g., 25 °C).

    • Allow the solutions to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure equilibrium is reached.

  • Phase Separation:

    • After equilibration, remove the vials and allow them to stand undisturbed for a short period to allow larger particles to settle.

    • Centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Preparation for Analysis:

    • Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet.

    • Filter the aliquot through a 0.22 µm syringe filter to remove any remaining fine particles.

    • Accurately dilute the filtered supernatant with a suitable solvent (usually the same solvent used for dissolution or the mobile phase for HPLC) to a concentration within the linear range of the analytical method.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against concentration.

    • Inject the diluted sample solution and determine its concentration from the calibration curve.

    • Calculate the original solubility in the saturated solution, taking into account the dilution factor. The solubility is typically expressed in mg/mL or g/100mL.

Expected Solubility Profile and Data Presentation

Hypothetical Solubility Data at 25 °C:

SolventDielectric ConstantPolarityExpected Solubility (mg/mL)
Hexane1.88Non-polarLow
Toluene2.38Non-polarLow to Moderate
Dichloromethane9.08Polar aproticModerate to High
Ethyl Acetate6.02Polar aproticModerate
Acetone20.7Polar aproticHigh
Acetonitrile37.5Polar aproticHigh
Ethanol24.5Polar proticHigh
Methanol32.7Polar proticVery High
N,N-Dimethylformamide (DMF)36.7Polar aproticVery High

It is anticipated that the solubility will be highest in polar aprotic solvents like DMF and acetone, and polar protic solvents like methanol and ethanol, due to favorable dipole-dipole interactions and the potential for hydrogen bonding.[1] Conversely, solubility is expected to be low in non-polar solvents like hexane and toluene.

Safety and Handling

This compound should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE) should be worn.[11]

  • Hazard Statements: May be harmful if swallowed or inhaled. Causes skin and serious eye irritation. May cause an allergic skin reaction and respiratory irritation.[12]

  • Precautionary Measures: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands thoroughly after handling. Wear protective gloves, protective clothing, eye protection, and face protection.[11]

  • First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If inhaled, remove the person to fresh air.[11]

Logical Relationships in Solubility

The following diagram illustrates the key factors influencing the solubility of this compound.

G cluster_solute Solute Characteristics cluster_solvent Solvent Characteristics Solute This compound (Solute Properties) Polarity_solute Polarity (Pyrimidine Ring, Cl) Lipophilicity_solute Lipophilicity (Cyclopropyl Group) H_bond_acceptor H-Bond Acceptor (N atoms) Solvent Organic Solvent (Solvent Properties) Polarity_solvent Polarity H_bond_donor H-Bond Donor/Acceptor Solubility Solubility Polarity_solute->Solubility Lipophilicity_solute->Solubility H_bond_acceptor->Solubility Polarity_solvent->Solubility H_bond_donor->Solubility Temperature Temperature Temperature->Solubility

Caption: Factors Influencing Solubility.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. While specific quantitative data for this compound is not yet widely published, the theoretical principles and detailed experimental protocol outlined herein equip researchers with the necessary tools to perform this critical characterization. The anticipated solubility trends, based on the molecule's structure, suggest a preference for polar organic solvents. Accurate solubility data is indispensable for the successful development and application of this and other novel pyrimidine derivatives in the fields of medicinal chemistry and materials science.

References

  • Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. SciSpace. [Link]

  • SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie. [Link]

  • 4-Chloro-2-cyclopropyl-6-methylpyrimidine. PubChem. [Link]

  • Pyrimidine - Solubility of Things. Solubility of Things. [Link]

  • Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents. PubMed. [Link]

  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. PMC - NIH. [Link]

  • Material Safety Data Sheet. Dow AgroSciences. [Link]

  • This compound (C7H7ClN2). PubChemLite. [Link]

  • 4-chloro-2-cyclopropyl-6-methylpyrimidine (C8H9ClN2). PubChemLite. [Link]

  • SAFETY DATA SHEET. Alligare. [Link]

  • Aminocyclopyrachlor. USDA Forest Service. [Link]

  • 4-Pyrimidinecarboxylic acid, 6-amino-5-chloro-2-cyclopropyl-. US EPA. [Link]

  • Some Factors Affecting the Solubility of Polymers. ResearchGate. [Link]

  • FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. SlideShare. [Link]

  • Solubility and Factors Affecting Solubility. Chemistry LibreTexts. [Link]

Sources

A Technical Guide to the Physical Properties and Stability of 4-Chloro-2-cyclopropylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Chloro-2-cyclopropylpyrimidine, a heterocyclic compound of interest in synthetic and medicinal chemistry. As a substituted pyrimidine, it serves as a versatile building block for the development of more complex molecules in the pharmaceutical and agrochemical industries. Understanding its physical characteristics and stability profile is paramount for its effective use, ensuring the integrity of experimental outcomes and the quality of synthesized products. This document synthesizes available data to offer field-proven insights into its handling, storage, and stability assessment.

Compound Identification and Physicochemical Properties

Precise identification and knowledge of fundamental physicochemical properties are the foundation of any chemical research. While specific experimental data for this compound is sparse in publicly available literature, data from safety data sheets (SDS) for closely related analogs and computational predictions provide a solid baseline for its characteristics.

Table 1: Compound Identifiers

IdentifierValueSource
IUPAC Name This compoundPubChemLite[1]
Molecular Formula C₇H₇ClN₂Guidechem[2]
Molecular Weight 154.6 g/mol Guidechem[2]
CAS Number 954237-31-1Guidechem[2]
SMILES C1CC1C2=NC=CC(=N2)ClPubChemLite[1]
InChIKey GNRIZSOSSWDACM-UHFFFAOYSA-NPubChemLite[1]

Table 2: Physical and Chemical Properties

PropertyDescriptionSource & Context
Physical Appearance Expected to be an off-white to pale yellow solid at room temperature.Based on analogs like 6-amino-5-chloro-2-cyclopropylpyrimidine-4-carboxylic acid, described as an "Off-White to Pale Yellow" solid[3].
Melting Point 153 - 155 °CThis value is for the related compound 4-chloro-2-cyclopropyl-6-methylpyrimidine. The actual melting point may vary.
Boiling Point ~260.8° C at 760 mmHg (Predicted)This prediction is for a fluorinated and methylated analog, 4-chloro-2-cyclopropyl-5-fluoro-6-methylpyrimidine[4].
Solubility Data not available. Expected to be soluble in common organic solvents like DMSO and Methanol.Solubility in DMSO and Methanol is noted for a related carboxylic acid derivative[3].
Stability The product is chemically stable under standard ambient conditions (room temperature).This is a general statement for a related compound. Specific sensitivities are detailed below.

Chemical Stability, Storage, and Handling

The stability of this compound is a critical factor for its successful application. Based on data from structurally similar compounds, several environmental factors can compromise its integrity.

General Stability and Sensitivities

This compound is reported to be sensitive to several factors:

  • Air and Moisture Sensitivity: The compound is described as air-sensitive and hygroscopic[5][6]. The chloro-substituent on the electron-deficient pyrimidine ring is susceptible to nucleophilic substitution, including hydrolysis upon exposure to moisture. Atmospheric oxygen can also lead to gradual oxidative degradation.

  • Light Sensitivity: Protection from light is recommended to maintain product quality, suggesting a potential for photolytic degradation pathways[7].

Due to these sensitivities, the product should be handled and stored under an inert gas atmosphere (e.g., Argon or Nitrogen) to prevent degradation[5][6].

Recommended Storage and Handling Protocols

To ensure the long-term integrity of the compound, the following storage and handling procedures are essential:

  • Inert Atmosphere: Always handle and store the compound under a dry, inert atmosphere such as nitrogen or argon[5]. This minimizes contact with air and moisture, preventing hydrolysis and oxidation.

  • Container: Store in a tightly closed container to prevent moisture ingress[5]. Amber glass vials are recommended to protect against light exposure.

  • Environment: Keep the container in a dry, cool, and well-ventilated place[7]. For long-term storage, refrigeration or freezing (e.g., -20°C) in a sealed container is advisable, particularly for solutions[3].

  • Hygiene: Standard laboratory hygiene, including wearing appropriate personal protective equipment (PPE), should be followed. Contaminated clothing should be changed, and hands should be washed after handling the substance[5].

Incompatibilities

To prevent hazardous reactions and sample degradation, avoid contact with the following:

  • Strong Oxidizing Agents: These can react exothermically with the pyrimidine ring system[6][7].

  • Strong Acids: May catalyze degradation or react with the basic nitrogen atoms of the pyrimidine ring[6].

Thermal Decomposition

As with many chlorinated nitrogen-containing organic compounds, combustion or thermal decomposition can lead to the release of hazardous and irritating gases, including:

  • Nitrogen oxides (NOx)[7]

  • Carbon monoxide (CO) and Carbon dioxide (CO₂)[7]

  • Hydrogen chloride gas[6][7]

Protocol for Accelerated Stability Assessment

The following protocol outlines a robust workflow for assessing the stability of this compound under common laboratory stress conditions. This approach is designed to be self-validating, as the emergence of new peaks in the analytical chromatogram provides direct evidence of degradation.

Objective

To evaluate the stability of this compound when subjected to hydrolytic (acidic, neutral, basic), thermal, and photolytic stress over a defined period.

Materials and Methods
  • Instrumentation: HPLC system with a UV/Vis or DAD detector, pH meter, analytical balance, photostability chamber (ICH Q1B compliant), calibrated oven/incubator.

  • Reagents: this compound, HPLC-grade acetonitrile (ACN) and water, trifluoroacetic acid (TFA), ammonium hydroxide, hydrochloric acid (HCl), sodium hydroxide (NaOH).

  • Consumables: Amber HPLC vials, volumetric flasks, pipettes.

Experimental Workflow
  • Stock Solution Preparation: Accurately weigh and dissolve this compound in acetonitrile to prepare a 1.0 mg/mL stock solution.

  • Sample Preparation (T=0): Immediately dilute an aliquot of the stock solution with a 50:50 ACN:water mixture to a working concentration (e.g., 50 µg/mL). Analyze this sample by HPLC to establish the initial purity and peak area (T=0 reference).

  • Stress Conditions:

    • Hydrolytic (pH): Prepare three separate solutions by diluting the stock solution into a) 0.1 M HCl (acidic), b) purified water (neutral), and c) 0.1 M NaOH (basic) to the working concentration. Store these in sealed vials in the dark at room temperature.

    • Thermal: Place a sealed vial of the stock solution in an oven set to 40°C.

    • Photolytic: Place a sealed vial of the stock solution in a photostability chamber, exposing it to a controlled light source. Wrap a control vial in aluminum foil and place it alongside the exposed sample.

    • Control: Store a sealed vial of the stock solution under recommended conditions (e.g., 2-8°C, protected from light).

  • Time Points and Analysis:

    • At specified time points (e.g., 4, 8, 24, 48 hours), draw an aliquot from each stress condition.

    • If the stressed sample is from the stock solution (thermal, photolytic), dilute it to the working concentration using 50:50 ACN:water.

    • Analyze all samples using a stability-indicating reverse-phase HPLC method (e.g., C18 column with a gradient elution of water/ACN containing 0.1% TFA).

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

    • Monitor the chromatograms for the appearance of new peaks (degradants) and the disappearance of the parent peak.

    • A mass balance can be approximated by comparing the total peak area of all components at a given time point to the initial peak area of the parent compound.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the stability assessment protocol.

Stability_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare 1 mg/mL Stock in Acetonitrile t0 Prepare & Analyze T=0 Sample (50 µg/mL in 50:50 ACN:H₂O) stock->t0 Immediate Dilution hydrolysis Hydrolytic Stress (Acid, Neutral, Base) stock->hydrolysis Aliquot & Distribute thermal Thermal Stress (40°C) stock->thermal Aliquot & Distribute photo Photolytic Stress (ICH Q1B) stock->photo Aliquot & Distribute control Control Sample (2-8°C, Dark) stock->control Aliquot & Distribute sampling Sample at Time Points (e.g., 4, 8, 24, 48h) hydrolysis->sampling thermal->sampling photo->sampling control->sampling hplc Analyze by Stability- Indicating HPLC sampling->hplc data Calculate % Remaining & Identify Degradants hplc->data caption Workflow for Accelerated Stability Assessment.

Caption: Workflow for Accelerated Stability Assessment.

Conclusion

This compound is a valuable chemical intermediate whose integrity is contingent upon proper handling and storage. It exhibits notable sensitivity to air, moisture, and light, necessitating storage under an inert, dry, and dark environment. The chloro-substituent is a key reactive site, prone to nucleophilic substitution, which likely represents a primary degradation pathway. By adhering to the outlined storage protocols and employing systematic stability assessments, researchers can ensure the reliability of their starting material, leading to more consistent and reproducible scientific outcomes.

References

  • Sigma-Aldrich. (2025).
  • Thermo Fisher Scientific. (2013).
  • PubChem. (n.d.). 4-Chloro-2-cyclopropyl-6-methylpyrimidine. National Center for Biotechnology Information. [Link]

  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 4-Amino-2,6-dichloropyrimidine.
  • A2B Chem. (n.d.). 4-chloro-2-cyclopropyl-5-fluoro-6-methylpyrimidine.
  • PubChem. (n.d.). Aminocyclopyrachlor. National Center for Biotechnology Information. [Link]

  • PubChemLite. (n.d.). This compound (C7H7ClN2). [Link]

Sources

An In-depth Technical Guide to the Discovery and History of 4-Chloro-2-cyclopropylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 4-Chloro-2-cyclopropylpyrimidine, a heterocyclic compound of increasing interest as a key intermediate in the synthesis of bioactive molecules, particularly in the agrochemical sector. While a singular, seminal "discovery" paper for this specific molecule remains elusive in publicly accessible literature, its synthetic origins are strongly rooted in classical pyrimidine chemistry. This guide traces its likely first synthesis to the early 21st century, driven by the demand for novel building blocks in discovery chemistry. We will delve into the logical synthetic pathways, provide detailed experimental protocols based on patented methodologies, and explore the mechanistic underpinnings of its formation.

Introduction: The Emergence of a Versatile Pyrimidine Building Block

The pyrimidine nucleus is a fundamental scaffold in medicinal and agricultural chemistry, forming the core of numerous natural and synthetic compounds with a wide array of biological activities. The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties and its interactions with biological targets. This compound has emerged as a valuable building block due to the unique combination of its substituents. The cyclopropyl group can enhance metabolic stability and binding affinity, while the reactive chloro group at the 4-position serves as a versatile handle for nucleophilic substitution, enabling the facile introduction of various functionalities.

This guide will provide a detailed exploration of the available information on this compound, with a focus on its synthesis and the logical progression that likely led to its first creation.

Historical Context and Presumed Discovery

The definitive first synthesis of this compound is not prominently documented in a standalone academic publication. However, its appearance as a key intermediate in patent literature, particularly in the field of agrochemicals, provides a strong indication of its origins. A significant disclosure is found in the 2007 patent WO2007131953A2, which details the synthesis of this compound as a precursor for novel herbicides. This suggests that the "discovery" of this compound was likely not a matter of academic curiosity, but rather a targeted invention to access a new chemical space for the development of proprietary agrochemicals.

The synthetic route described in this patent relies on well-established principles of pyrimidine synthesis, most notably the Pinner synthesis, which involves the condensation of an amidine with a 1,3-dicarbonyl compound. Given the commercial availability of cyclopropanecarboxamidine and various β-ketoesters, it is highly probable that this compound was first synthesized in an industrial research setting in the early 2000s.

Synthetic Methodologies: A Two-Step Approach

The most clearly documented and chemically sound method for the synthesis of this compound is a two-step process. This process begins with the construction of the 2-cyclopropylpyrimidine core, followed by the introduction of the chloro group at the 4-position.

Step 1: Synthesis of the Precursor, 2-Cyclopropylpyrimidin-4-ol

The formation of the pyrimidine ring is achieved through the Pinner pyrimidine synthesis. This reaction involves the condensation of a cyclopropyl amidine with a suitable β-dicarbonyl compound, such as a β-ketoester.

3.1.1. Reaction Principle: The Pinner Synthesis

The Pinner synthesis is a classic and versatile method for constructing the pyrimidine ring. It proceeds via the reaction of an amidine with a 1,3-dicarbonyl compound, typically in the presence of a base or acid catalyst. The mechanism involves nucleophilic attack of the amidine nitrogen onto one of the carbonyl carbons of the dicarbonyl compound, followed by an intramolecular condensation and dehydration to form the stable aromatic pyrimidine ring.

Pinner_Synthesis_Mechanism

3.1.2. Experimental Protocol: Synthesis of 2-Cyclopropylpyrimidin-4-ol

This protocol is adapted from the general principles of the Pinner synthesis as described in the patent literature.

Materials:

  • Cyclopropanecarboxamidine hydrochloride

  • Diethyl malonate

  • Sodium ethoxide

  • Ethanol

Procedure:

  • A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol under an inert atmosphere.

  • To this solution, cyclopropanecarboxamidine hydrochloride is added, and the mixture is stirred to form the free amidine.

  • Diethyl malonate is then added to the reaction mixture.

  • The mixture is heated at reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • After cooling, the reaction mixture is neutralized with an acid (e.g., acetic acid), leading to the precipitation of the product.

  • The solid is collected by filtration, washed with cold ethanol, and dried to yield 2-cyclopropylpyrimidin-4-ol.

Reactant Molar Ratio Role
Cyclopropanecarboxamidine HCl1.0Pyrimidine ring precursor
Diethyl Malonate1.0 - 1.2Pyrimidine ring precursor
Sodium Ethoxide2.0 - 2.2Base
Ethanol-Solvent
Step 2: Chlorination of 2-Cyclopropylpyrimidin-4-ol

The conversion of the hydroxyl group at the 4-position of the pyrimidine ring to a chloro group is a standard and efficient transformation. This is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃).

3.2.1. Reaction Principle: Nucleophilic Substitution

The reaction proceeds via the activation of the hydroxyl group by phosphorus oxychloride, making it a good leaving group. A chloride ion, also generated from the phosphorus oxychloride, then acts as a nucleophile, attacking the 4-position of the pyrimidine ring and displacing the activated hydroxyl group to form the desired this compound.

Chlorination_Workflow

3.2.2. Experimental Protocol: Synthesis of this compound

This protocol is based on the methodology described in patent WO2007131953A2.

Materials:

  • 2-Cyclopropylpyrimidin-4-ol

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline (optional, as a catalyst)

Procedure:

  • 2-Cyclopropylpyrimidin-4-ol is suspended in an excess of phosphorus oxychloride.

  • A catalytic amount of N,N-dimethylaniline may be added.

  • The mixture is heated at reflux for several hours. The progress of the reaction is monitored by TLC or HPLC.

  • After the reaction is complete, the excess phosphorus oxychloride is removed under reduced pressure.

  • The residue is carefully quenched by pouring it onto crushed ice with vigorous stirring.

  • The aqueous mixture is neutralized with a base (e.g., sodium carbonate or ammonia solution) to precipitate the product.

  • The crude product is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield this compound. The product can be further purified by column chromatography or recrystallization if necessary.

Reactant Role Typical Conditions
2-Cyclopropylpyrimidin-4-olStarting Material-
Phosphorus OxychlorideChlorinating Agent & SolventReflux, 2-6 hours
N,N-DimethylanilineCatalyst (optional)Catalytic amount

Applications in Synthesis

The primary documented application of this compound is as a key intermediate in the synthesis of novel herbicides. The chlorine atom at the 4-position is readily displaced by a variety of nucleophiles, such as amines, alcohols, and thiols. This allows for the construction of a diverse library of 2-cyclopropylpyrimidine derivatives for biological screening. The cyclopropyl moiety is often incorporated into bioactive molecules to improve their metabolic stability and to introduce conformational rigidity, which can lead to enhanced binding to target enzymes or receptors.

Conclusion

While the formal "discovery" of this compound is not attributed to a specific individual or academic group in a landmark publication, its emergence in the patent literature highlights its importance as a valuable synthetic intermediate. Its synthesis is a logical extension of classical pyrimidine chemistry, demonstrating the enduring utility of reactions like the Pinner synthesis. The two-step synthetic route, involving the formation of 2-cyclopropylpyrimidin-4-ol followed by chlorination, is a robust and efficient method for its preparation. As the search for novel bioactive compounds continues in both the pharmaceutical and agrochemical industries, it is likely that this compound will continue to be a relevant and frequently utilized building block.

References

  • World Intellectual Property Organization. (2007).
  • Pinner, A. (1885). Ueber die Einwirkung von Acetessigäther auf die Amidinen. Berichte der deutschen chemischen Gesellschaft, 18(1), 759-760. (Historical context for the Pinner synthesis).
  • Brown, D. J. (1994). The Pyrimidines. John Wiley & Sons. (A comprehensive text on pyrimidine chemistry).

An In-depth Technical Guide to the Theoretical and Computational Studies of 4-Chloro-2-cyclopropylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the theoretical and computational methodologies applied to the study of 4-Chloro-2-cyclopropylpyrimidine, a heterocyclic compound of interest in medicinal chemistry. As a senior application scientist, this document is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a robust and insightful exploration of the molecule's properties and potential applications.

Introduction: The Significance of the Pyrimidine Scaffold

Pyrimidine and its derivatives are fundamental heterocyclic compounds that play a crucial role in numerous biological processes, forming the backbone of nucleic acids (DNA and RNA).[1][2] This inherent biological relevance has made the pyrimidine scaffold a privileged structure in drug discovery, with applications spanning antiviral, antibacterial, anticancer, and anti-inflammatory agents.[1][2] The introduction of various substituents to the pyrimidine ring allows for the fine-tuning of its physicochemical and pharmacological properties. The subject of this guide, this compound, combines the established pyrimidine core with a reactive chloro group and a structurally unique cyclopropyl moiety. The cyclopropyl group is known to introduce conformational rigidity and can influence metabolic stability and binding affinity in drug candidates.[3][4]

This guide will delve into the theoretical and computational approaches used to elucidate the structural, electronic, and reactive characteristics of this compound, providing a framework for its potential development in medicinal chemistry.

Part 1: Molecular and Electronic Structure Elucidation via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure of molecules.[5][6] It provides a balance between accuracy and computational cost, making it a workhorse for chemists and computational scientists.

Geometric Optimization and Structural Parameters

The first step in any computational analysis is to determine the molecule's most stable three-dimensional conformation. This is achieved through geometry optimization.

Experimental Protocol: Geometry Optimization

  • Input Structure Generation: The 2D structure of this compound is drawn using chemical drawing software and converted to a 3D format.

  • Computational Method Selection: A suitable DFT functional and basis set are chosen. A common and effective choice for organic molecules is the B3LYP functional with a 6-311G(d,p) basis set, which has been shown to provide good agreement with experimental data for pyrimidine derivatives.[5]

  • Calculation Execution: The geometry optimization calculation is performed using a quantum chemistry software package (e.g., Gaussian, ORCA). The software iteratively adjusts the atomic coordinates to find the minimum energy structure.

  • Frequency Analysis: A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies). This calculation also provides thermodynamic data such as zero-point vibrational energy.

Expected Outcomes and Insights:

The optimized geometry will provide precise bond lengths, bond angles, and dihedral angles. These parameters are crucial for understanding the molecule's shape and steric profile, which in turn influences its interaction with biological targets. The cyclopropyl group's orientation relative to the pyrimidine ring is of particular interest.

Data Presentation: Predicted Structural Parameters

ParameterPredicted Value (B3LYP/6-311G(d,p))
C2-N1 Bond Length~1.34 Å
C4-Cl Bond Length~1.75 Å
C2-C(cyclopropyl) Bond Length~1.48 Å
Pyrimidine Ring PlanarityNear Planar
Frontier Molecular Orbitals (FMOs) and Chemical Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability.[7]

Computational Workflow: FMO Analysis

FMO_Workflow start Optimized Geometry dft Single-Point Energy Calculation (e.g., B3LYP/6-311G(d,p)) start->dft fmo HOMO & LUMO Energy & Visualization dft->fmo reactivity Predict Reactivity: - Nucleophilic/Electrophilic Sites - Kinetic Stability fmo->reactivity

Caption: Workflow for Frontier Molecular Orbital Analysis.

Insights from FMO Analysis:

  • HOMO Distribution: The location of the HOMO will indicate the most probable sites for electrophilic attack.

  • LUMO Distribution: The LUMO's location will highlight the most probable sites for nucleophilic attack. For this compound, the LUMO is expected to be localized on the pyrimidine ring, particularly at the carbon atom bearing the chlorine, making it susceptible to nucleophilic substitution.

  • HOMO-LUMO Gap: A larger energy gap suggests higher kinetic stability and lower chemical reactivity.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is invaluable for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).[7]

Interpretation of MEP:

  • Red Regions: Indicate electron-rich areas, typically associated with lone pairs on heteroatoms (like the nitrogen atoms in the pyrimidine ring). These are sites prone to electrophilic attack.

  • Blue Regions: Indicate electron-poor areas, often found around hydrogen atoms bonded to electronegative atoms or at sites of positive charge. These are sites prone to nucleophilic attack.

  • Green Regions: Represent areas of neutral potential.

For this compound, the MEP map would likely show negative potential around the nitrogen atoms and a positive potential on the hydrogen atoms of the cyclopropyl group and the pyrimidine ring.

Part 2: Spectroscopic Properties Prediction

Computational methods can predict various spectroscopic properties, aiding in the characterization and identification of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicting ¹H and ¹³C NMR chemical shifts can be a powerful tool for structure verification.

Experimental Protocol: NMR Chemical Shift Prediction

  • Geometry Optimization: An accurate optimized geometry is essential.

  • NMR Calculation: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within a DFT framework (e.g., GIAO-B3LYP/6-311+G(2d,p)).

  • Referencing: The calculated absolute shieldings are converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (TMS), calculated at the same level of theory.

Expected ¹H and ¹³C NMR Data:

While experimental data is the gold standard, theoretical predictions can provide valuable assignments.[8] The protons and carbons of the cyclopropyl group will have characteristic upfield shifts, while the pyrimidine ring protons and carbons will appear further downfield.

Data Presentation: Predicted vs. Experimental Chemical Shifts (Hypothetical)

AtomPredicted δ (ppm)Experimental δ (ppm)
Pyrimidine H8.5 - 8.88.6
Cyclopropyl CH2.0 - 2.52.3
Cyclopropyl CH₂1.0 - 1.51.2
Pyrimidine C4-Cl~160~161
Pyrimidine C2-cPr~170~172
Infrared (IR) Spectroscopy

Vibrational frequency calculations can predict the IR spectrum of a molecule.

Computational Approach:

The same frequency calculation performed to confirm the minimum energy structure also provides the vibrational modes and their corresponding intensities. These can be plotted to generate a theoretical IR spectrum.

Key Vibrational Modes to Expect:

  • C-H stretching of the cyclopropyl and pyrimidine rings.

  • C=N and C=C stretching vibrations of the pyrimidine ring.

  • C-Cl stretching vibration.

Part 3: Application in Drug Design: Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[9][10] It is extensively used in drug discovery to predict the binding mode and affinity of a ligand to a protein target.

Rationale for Target Selection

Given the prevalence of pyrimidine derivatives as kinase inhibitors, a hypothetical docking study of this compound against a relevant kinase, such as Epidermal Growth Factor Receptor (EGFR), would be a logical starting point for exploring its therapeutic potential.

Experimental Protocol: Molecular Docking

  • Ligand Preparation: The 3D structure of this compound is generated and its energy is minimized.

  • Protein Preparation: The crystal structure of the target protein (e.g., EGFR, PDB ID: 2GS2) is obtained from the Protein Data Bank. Water molecules and co-crystallized ligands are removed, and hydrogen atoms are added.

  • Grid Generation: A docking grid is defined around the active site of the protein.

  • Docking Simulation: A docking algorithm (e.g., AutoDock Vina) is used to sample different conformations and orientations of the ligand within the active site.

  • Analysis of Results: The resulting poses are ranked based on their predicted binding affinity (docking score). The interactions between the ligand and the protein (e.g., hydrogen bonds, hydrophobic interactions) are analyzed for the best-scoring poses.

Hypothetical Docking Workflow

Docking_Workflow cluster_ligand Ligand Preparation cluster_protein Protein Preparation ligand_3d Generate 3D Structure of This compound ligand_min Energy Minimization ligand_3d->ligand_min docking Molecular Docking Simulation (e.g., AutoDock Vina) ligand_min->docking protein_pdb Download Protein Structure (e.g., from PDB) protein_prep Remove Water, Add Hydrogens protein_pdb->protein_prep protein_prep->docking analysis Analysis of Results: - Binding Affinity - Interaction Analysis docking->analysis

Caption: A typical workflow for a molecular docking study.

Potential Insights from Docking:

A successful docking study would reveal if and how this compound can fit into the active site of a target protein. The analysis of interactions could guide further chemical modifications to improve binding affinity and selectivity. For instance, the nitrogen atoms of the pyrimidine ring could act as hydrogen bond acceptors, while the cyclopropyl group might engage in hydrophobic interactions.

Conclusion and Future Directions

The theoretical and computational studies outlined in this guide provide a powerful, resource-efficient framework for characterizing this compound. From elucidating its fundamental electronic and structural properties using DFT to predicting its spectroscopic signatures and exploring its potential as a drug candidate through molecular docking, these in silico methods offer invaluable insights. Future work could involve more advanced computational techniques such as quantum mechanics/molecular mechanics (QM/MM) simulations to study enzymatic reactions or molecular dynamics (MD) simulations to investigate the stability of the ligand-protein complex over time. These computational predictions, when integrated with experimental synthesis and biological evaluation, can significantly accelerate the drug discovery and development process.

References

  • BenchChem. (n.d.). Comparative Analysis of Molecular Docking Studies of Pyrimidine Derivatives with Various Protein Targets.
  • Computational Studies and DFT Calculations of Synthesized Triazolo Pyrimidine Derivatives: A Review. (n.d.).
  • Khalid, T., Kalsooom, S., Anwar, S., Farrukh, A., Gao, L., Jafri, L., Saleem, S., & Qasim, S. (2024). Molecular Docking, Synthesis and Anti-diabetic Studies of Pyrimidine Derivatives. Annals of Pharmacology and Pharmaceutics, 9(1), 1211.
  • Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19. (n.d.).
  • (PDF) Exhaustive Computational Studies on Pyrimidine Derivatives as GPR119 agonist for the Development of Compounds against NIDDM - ResearchGate. (n.d.).
  • Reviewing of Synthesis and Computational Studies of Pyrazolo Pyrimidine Derivatives. (2019).
  • Exploring the Antiproliferative Potency of Pyrido[2,3-d]Pyrimidine Derivatives: Studies on Design, Synthesis, Anticancer Evaluation, SAR, Docking, and DFT Calculations - PubMed. (2024). Chemical Biology & Drug Design, 21(2), e202301682.
  • Synthesis and molecular docking studies of novel pyrimidine derivatives as potential antibacterial agents - PubMed. (2020). Molecular Diversity, 24(4), 1165-1176.
  • Molecular Docking, Synthesis and Anti-diabetic Studies of Pyrimidine Derivatives - Remedy Publications LLC. (2024).
  • Computational investigation of novel pyrimidine derivatives as potent FAK inhibitors via 3D-QSAR, molecular docking, molecular dynamics simulation and retrosynthesis - New Journal of Chemistry (RSC Publishing). (2023).
  • DFT calculation of core-electron binding energies of pyrimidine and purine bases - UBC Chemistry | - The University of British Columbia. (n.d.).
  • (PDF) Synthesis, DFT calculations, and anti-proliferative evaluation of pyrimidine and selenadiazolopyrimidine derivatives as dual Topoisomerase II and HSP90 inhibitors - ResearchGate. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1).
  • Synthesis, DFT calculations, and anti-proliferative evaluation of pyrimidine and selenadiazolopyrimidine derivatives as dual Topoisomerase II and HSP90 inhibitors - PubMed Central. (2023).
  • This compound(1044771-74-5) 1H NMR - ChemicalBook. (n.d.).
  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025). Future Medicinal Chemistry.
  • A Synthesis of 4-Chloro-2-(trichloromethyl)pyrimidines and Their Study in Nucleophilic Substitution | Request PDF - ResearchGate. (n.d.).
  • Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PubMed Central. (2022).
  • Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines - Thieme Chemistry. (n.d.).
  • Synthesis, Spectroscopic and Nonlinear Optical Properties, and Antimicrobial Activity of Cu(II), Co(II), and Ni(II) Complexes: Experimental and Theoretical Studies - PMC - PubMed Central. (n.d.).
  • This compound | 1044771-74-5 - ChemicalBook. (2025).
  • This compound - MySkinRecipes. (n.d.).
  • Insights into the recent progress in the medicinal chemistry of pyranopyrimidine analogs. (n.d.).
  • Gardarsdottir, H. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Pharmacological Reports, 8, 230.
  • Recent Advances in Pyrimidine-Based Drugs - MDPI. (n.d.).
  • Sharma, P., Sharma, M., Soni, A., Thakur, M., & Rani, S. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 27(2), 895-908.
  • Synthesis of tricyclic 4-chloro-pyrimido[4,5-b][9][11]benzodiazepines - PubMed. (n.d.). Retrieved from

  • This compound | CymitQuimica. (n.d.).
  • 4-Chloro-2-phenylpyrimidine - Optional[1H NMR] - Chemical Shifts - SpectraBase. (n.d.).
  • 4-CHLORO-2-DIACETYLAMINOPYRIMIDINE - Optional[13C NMR] - Chemical Shifts. (n.d.).
  • Preparation and characterization of symmetrical bis[4-chloro-2-pyrimidyl] dichalcogenide (S, Se, Te) and unsymmetrical 4-chloro-2-(arylchalcogenyl) pyrimidine: X-ray crystal structure of 4-chloro-2-(phenylselanyl) pyrimidine and 2-( p-tolylselanyl)-4-chloropyrimidine - ResearchGate. (2025).
  • 4-Chloro-2-methylthiopyrimidine | C5H5ClN2S | CID 97113 - PubChem. (n.d.).

Sources

Methodological & Application

Synthesis of 4-Chloro-2-cyclopropylpyrimidine: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, in-depth guide for the synthesis of 4-Chloro-2-cyclopropylpyrimidine, a key intermediate in the development of various pharmaceutically active compounds. The protocol is designed for researchers, medicinal chemists, and process development scientists, offering a detailed, three-step synthetic route commencing from readily available starting materials. This guide emphasizes not only the procedural steps but also the underlying chemical principles and safety considerations, ensuring a robust and reproducible methodology.

Introduction

Substituted pyrimidines are a cornerstone of medicinal chemistry, forming the core scaffold of numerous therapeutic agents. The title compound, this compound, is a versatile building block, with the chloro-substituent at the 4-position serving as a reactive handle for nucleophilic substitution, enabling the introduction of diverse functionalities. The cyclopropyl moiety at the 2-position often imparts favorable metabolic stability and conformational rigidity to the final drug candidate. This protocol outlines a reliable and scalable synthesis, beginning with the formation of cyclopropanecarboxamidine hydrochloride, followed by the construction of the pyrimidine ring to yield 2-cyclopropylpyrimidin-4-ol, and culminating in the chlorination to afford the desired product.

Overall Synthetic Scheme

The synthesis of this compound is accomplished via a three-step sequence as depicted below. The initial step involves the formation of the amidine hydrochloride from the corresponding nitrile. This is followed by a cyclocondensation reaction to construct the pyrimidine core. The final step is a chlorination of the pyrimidinol.

Overall Synthesis start Cyclopropanecarbonitrile step1_reagents Ethanol, HCl (gas) start->step1_reagents amidine Cyclopropanecarboxamidine Hydrochloride step1_reagents->amidine Step 1: Pinner Reaction step2_reagents Diethyl Malonate, Sodium Ethoxide, Ethanol amidine->step2_reagents pyrimidinol 2-Cyclopropylpyrimidin-4-ol step2_reagents->pyrimidinol Step 2: Cyclocondensation step3_reagents Phosphorus Oxychloride (POCl3) pyrimidinol->step3_reagents product This compound step3_reagents->product Step 3: Chlorination

Caption: Overall synthetic route to this compound.

Part 1: Synthesis of Cyclopropanecarboxamidine Hydrochloride

The initial phase of the synthesis focuses on the preparation of the key amidine intermediate. The Pinner reaction is a classic and reliable method for converting nitriles into imidates, which are then readily converted to the corresponding amidine hydrochlorides upon treatment with ammonia or, in this case, are formed in a process that leads to the amidine salt.[1] This acid-catalyzed reaction proceeds by activation of the nitrile by protonation, followed by nucleophilic attack of the alcohol.[2]

Reaction Mechanism: Pinner Reaction

Pinner Reaction Mechanism cluster_step1 Step 1: Nitrile Protonation cluster_step2 Step 2: Nucleophilic Attack by Alcohol cluster_step3 Step 3: Deprotonation to Imidate cluster_step4 Step 4: Amidine Formation (with Ammonia) Nitrile R-C≡N HCl H-Cl Nitrilium R-C≡N⁺-H  Cl⁻ Nitrile->Nitrilium Protonation Ethanol CH₃CH₂OH Nitrilium->Ethanol Imino_ester_intermediate R-C(O⁺HCH₂CH₃)=NH  Cl⁻ Ethanol->Imino_ester_intermediate Attack on nitrilium ion Imino_ester_intermediate2 R-C(O⁺HCH₂CH₃)=NH  Cl⁻ Imino_ester_intermediate->Imino_ester_intermediate2 Nitrilium_ion R-C≡N⁺-H  Cl⁻ Imidate_HCl R-C(OCH₂CH₃)=NH₂⁺ Cl⁻ Ammonia NH₃ Imidate_HCl->Ammonia Imino_ester_intermediate2->Imidate_HCl Proton transfer Amidine_HCl R-C(NH₂)=NH₂⁺ Cl⁻ Ammonia->Amidine_HCl Displacement of ethanol Imidate_HCl2 R-C(OCH₂CH₃)=NH₂⁺ Cl⁻

Caption: Mechanism of the Pinner reaction for amidine synthesis.

Experimental Protocol: Step 1
Reagent/SolventMolar Mass ( g/mol )Amount (mol)Volume (mL)Mass (g)
Cyclopropanecarbonitrile67.091.075.667.1
Anhydrous Ethanol46.07-300-
Hydrogen Chloride (gas)36.46~1.2-~43.7
  • Reaction Setup: In a well-ventilated fume hood, equip a 1 L three-necked, round-bottomed flask with a magnetic stirrer, a gas inlet tube extending below the surface of the reaction mixture, and a drying tube filled with calcium chloride.

  • Reagent Addition: Charge the flask with cyclopropanecarbonitrile (67.1 g, 1.0 mol) and anhydrous ethanol (300 mL).

  • Reaction Execution: Cool the mixture to 0 °C using an ice-water bath. Bubble dry hydrogen chloride gas through the stirred solution at a moderate rate. The reaction is exothermic; maintain the temperature between 0-5 °C. Continue the gas addition until the solution is saturated and a precipitate of the imino ester hydrochloride begins to form.

  • Reaction Completion: Seal the flask and allow it to stand at 0-4 °C for 24 hours. A significant amount of white precipitate will form.

  • Work-up and Isolation: Collect the precipitate by filtration and wash it with cold anhydrous diethyl ether to remove any unreacted starting materials. The resulting solid is the ethyl cyclopropanecarboximidate hydrochloride. To convert this to the amidine hydrochloride, the imidate salt is treated with a solution of ammonia in ethanol. The resulting ammonium chloride is filtered off, and the filtrate is concentrated under reduced pressure to yield cyclopropanecarboxamidine hydrochloride as a white solid. Dry the product under vacuum.

Part 2: Synthesis of 2-Cyclopropylpyrimidin-4-ol

The core pyrimidine structure is constructed in this step through the cyclocondensation of cyclopropanecarboxamidine hydrochloride with diethyl malonate. This reaction is a classic example of pyrimidine synthesis, where the amidine provides the N-C-N fragment and the β-dicarbonyl compound provides the C-C-C fragment. The reaction is typically carried out in the presence of a base, such as sodium ethoxide, to deprotonate the diethyl malonate and facilitate the condensation.[3]

Reaction Mechanism: Cyclocondensation

Cyclocondensation Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Intramolecular Cyclization cluster_step4 Step 4: Aromatization Malonate CH₂(COOEt)₂ Base EtO⁻ Enolate ⁻CH(COOEt)₂ Malonate->Enolate Deprotonation Amidine cPr-C(=NH)NH₂ Enolate->Amidine Adduct cPr-C(NH₂)(NH)CH(COOEt)₂ Amidine->Adduct Attack by enolate Adduct2 cPr-C(NH₂)(NH)CH(COOEt)₂ Adduct->Adduct2 Enolate2 ⁻CH(COOEt)₂ Cyclized_intermediate 6-membered ring intermediate Cyclized_intermediate2 6-membered ring intermediate Cyclized_intermediate->Cyclized_intermediate2 Adduct2->Cyclized_intermediate Attack of NH₂ on ester Pyrimidinol 2-Cyclopropylpyrimidin-4-ol Cyclized_intermediate2->Pyrimidinol Elimination of EtOH and H₂O

Caption: Mechanism of pyrimidinol formation via cyclocondensation.

Experimental Protocol: Step 2
Reagent/SolventMolar Mass ( g/mol )Amount (mol)Volume (mL)Mass (g)
Cyclopropanecarboxamidine HCl120.580.5-60.3
Diethyl Malonate160.170.5582.688.1
Sodium Ethoxide (21% in Ethanol)68.05 (solid)1.1350-
Anhydrous Ethanol46.07-500-
  • Reaction Setup: Equip a 2 L three-necked, round-bottomed flask with a mechanical stirrer, a reflux condenser with a drying tube, and a dropping funnel.

  • Reagent Addition: Charge the flask with a 21% solution of sodium ethoxide in ethanol (350 mL, 1.1 mol). Add anhydrous ethanol (500 mL) to the flask.

  • Reaction Execution: While stirring, add diethyl malonate (88.1 g, 0.55 mol) to the sodium ethoxide solution. Then, add cyclopropanecarboxamidine hydrochloride (60.3 g, 0.5 mol) portion-wise to the stirred mixture.

  • Reaction Completion: Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Dissolve the residue in water (500 mL) and acidify to pH 5-6 with concentrated hydrochloric acid. The product will precipitate out of the solution.

  • Purification: Collect the solid by filtration, wash with cold water, and then with a small amount of cold ethanol. Dry the product in a vacuum oven at 50-60 °C to afford 2-cyclopropylpyrimidin-4-ol as a white to off-white solid.

Part 3: Synthesis of this compound

The final step in the sequence is the conversion of the hydroxyl group of the pyrimidinol to a chlorine atom. Phosphorus oxychloride (POCl₃) is a powerful and commonly used reagent for this transformation.[4] The reaction proceeds via the formation of a chlorophosphate ester intermediate, which is then displaced by a chloride ion.

Reaction Mechanism: Chlorination with POCl₃

Chlorination Mechanism cluster_step1 Step 1: Formation of Chlorophosphate Ester cluster_step2 Step 2: Nucleophilic Attack by Chloride Pyrimidinol Pyr-OH POCl3 P(=O)Cl₃ Chlorophosphate Pyr-O-P(=O)Cl₂ Pyrimidinol->Chlorophosphate Attack on POCl₃ Chloride Cl⁻ Chlorophosphate->Chloride Product Pyr-Cl Chloride->Product SNAr displacement Chlorophosphate2 Pyr-O-P(=O)Cl₂

Caption: Mechanism of pyrimidinol chlorination using POCl₃.

Experimental Protocol: Step 3
Reagent/SolventMolar Mass ( g/mol )Amount (mol)Volume (mL)Mass (g)
2-Cyclopropylpyrimidin-4-ol136.150.4-54.5
Phosphorus Oxychloride (POCl₃)153.331.2111184
  • Reaction Setup: In a fume hood designed for handling corrosive reagents, equip a 500 mL three-necked, round-bottomed flask with a magnetic stirrer, a reflux condenser with a gas outlet connected to a scrubber containing a sodium hydroxide solution, and a thermometer.

  • Reagent Addition: Carefully charge the flask with phosphorus oxychloride (184 g, 1.2 mol). While stirring, add 2-cyclopropylpyrimidin-4-ol (54.5 g, 0.4 mol) portion-wise. The addition is exothermic; maintain the temperature below 40 °C.

  • Reaction Execution: After the addition is complete, heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 3-4 hours. The reaction mixture will become a clear, dark solution.

  • Work-up and Isolation: Cool the reaction mixture to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice (1 kg) with vigorous stirring. This step is highly exothermic and releases HCl gas; ensure adequate ventilation and cooling.

  • Neutralization and Extraction: Neutralize the acidic aqueous solution to pH 7-8 with a cold, concentrated solution of sodium hydroxide or potassium carbonate. Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 200 mL).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The crude this compound can be purified by vacuum distillation or by recrystallization from a suitable solvent such as hexane or a hexane/ethyl acetate mixture to yield a low-melting solid or a colorless oil.

Safety and Handling

  • Phosphorus Oxychloride (POCl₃): This reagent is highly corrosive, toxic, and reacts violently with water.[5] Always handle POCl₃ in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles with a face shield.[5] Have a suitable quenching agent (e.g., dry sand, sodium bicarbonate) readily available in case of spills. The work-up procedure involving quenching with ice is extremely hazardous and must be performed with extreme caution.

  • Hydrogen Chloride (gas): HCl is a corrosive and toxic gas. The Pinner reaction should be performed in a fume hood.

  • This compound: Similar chlorinated pyrimidines are known to be harmful if swallowed or inhaled and can cause skin and eye irritation.[6][7] Handle the final product with appropriate PPE.

Conclusion

The protocol detailed herein provides a comprehensive and reliable method for the synthesis of this compound. By understanding the underlying chemical principles and adhering to the specified safety precautions, researchers can confidently produce this valuable intermediate for applications in drug discovery and development. The step-by-step instructions, coupled with mechanistic insights, are intended to empower scientists to successfully implement and adapt this synthesis for their specific needs.

References

  • Pinner, A. (1877). Ueber die Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft, 10(2), 1889-1894. [Link]

  • Roger, R., & Neilson, D. G. (1961). The Chemistry of Imidates. Chemical Reviews, 61(2), 179-211. [Link]

  • Brown, D. J. (1994). The Pyrimidines. John Wiley & Sons.
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
  • PubChem. (n.d.). 4-Chloro-2-cyclopropyl-6-methylpyrimidine. National Center for Biotechnology Information. [Link]

  • Stadlbauer, W. (2001). Malonates in Cyclocondensation Reactions. Molecules, 6(4), 338-353. [Link]

  • NROChemistry. (n.d.). Pinner Reaction. [Link]

  • Beilstein Journal of Organic Chemistry. (2013). A Lewis acid-promoted Pinner reaction. [Link]

  • ResearchGate. (2017). Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3 ?. [Link]

Sources

Application Notes and Protocols for 4-Chloro-2-cyclopropylpyrimidine as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of the 2-Cyclopropyl-4-chloropyrimidine Scaffold

The pyrimidine core is a cornerstone of medicinal chemistry, featuring prominently in a significant percentage of small-molecule drugs, particularly in the realm of protein kinase inhibitors.[1][2] Its prevalence stems from its ability to form key hydrogen bond interactions with protein active sites, mimicking the hinge-binding motif of ATP. Within this privileged class of heterocycles, 4-Chloro-2-cyclopropylpyrimidine emerges as a highly valuable and versatile synthetic intermediate.

This guide provides an in-depth exploration of this compound, offering not just protocols, but the strategic and mechanistic reasoning behind its application. While specific, published examples for this exact molecule are sparse, the principles outlined herein are derived from extensive literature on closely related 2,4-disubstituted pyrimidines and provide a robust framework for its successful utilization in drug discovery and process development.

The strategic importance of this intermediate lies in the combination of its substituents:

  • The 4-Chloro Group: This is the primary reactive handle for introducing molecular diversity. The electron-deficient nature of the pyrimidine ring makes the C4-position highly susceptible to both palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).[2]

  • The 2-Cyclopropyl Group: This moiety offers several advantages. Its small, rigid, and lipophilic nature is often favored in drug design to explore hydrophobic pockets in target proteins and can improve metabolic stability. From a reactivity standpoint, the cyclopropyl group exerts a subtle electronic and steric influence that modulates the reactivity of the C4 position.

PART 1: Synthesis of the Intermediate

A robust synthesis of this compound is foundational. A common and effective strategy involves a two-step sequence: a cyclocondensation to form the pyrimidine ring followed by chlorination.

Step 1: Synthesis of 2-Cyclopropylpyrimidin-4(3H)-one

The most direct method for constructing the pyrimidine core is the condensation of an amidine with a β-ketoester. In this case, cyclopropanecarboxamidine is reacted with a derivative of acetoacetic ester.

Causality Behind Experimental Choices: The reaction is typically base-catalyzed, with a common choice being sodium ethoxide in ethanol. The base serves to deprotonate the β-ketoester, forming the enolate, which is the active nucleophile. The subsequent cyclization and dehydration drive the reaction to completion.

Step 2: Chlorination of 2-Cyclopropylpyrimidin-4(3H)-one

The conversion of the resulting 4-hydroxypyrimidine (which exists predominantly in its tautomeric 4-pyrimidone form) to the 4-chloro derivative is a standard transformation.

Causality Behind Experimental Choices: Phosphorus oxychloride (POCl₃) is the reagent of choice for this type of deoxychlorination.[3][4] The reaction proceeds via the formation of a phosphate ester intermediate, which is then displaced by a chloride ion. The reaction is often run neat or with a high-boiling solvent and may be accelerated by the addition of a tertiary amine base like N,N-dimethylaniline or N,N-diisopropylethylamine (DIPEA). The base can assist in the initial formation of the phosphate intermediate and neutralizes the HCl generated during the reaction.

Protocol 1: Synthesis of this compound

Step A: 2-Cyclopropylpyrimidin-4(3H)-one

  • To a solution of sodium ethoxide (1.1 eq.) in anhydrous ethanol, add cyclopropanecarboxamidine hydrochloride (1.0 eq.) and ethyl acetoacetate (1.0 eq.).

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid or dilute HCl).

  • Remove the solvent under reduced pressure.

  • The resulting residue can be purified by recrystallization or column chromatography to yield 2-cyclopropylpyrimidin-4(3H)-one.

Step B: this compound

  • To 2-cyclopropylpyrimidin-4(3H)-one (1.0 eq.), add phosphorus oxychloride (POCl₃) (5-10 eq.) under an inert atmosphere (N₂ or Ar).

  • Optionally, add N,N-diisopropylethylamine (DIPEA) (1.0-1.2 eq.) dropwise.

  • Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 2-4 hours, monitoring for the disappearance of the starting material.

  • Cool the mixture to room temperature and carefully quench by pouring it slowly onto crushed ice with vigorous stirring. Caution: This is a highly exothermic reaction.

  • Neutralize the aqueous solution with a solid base such as sodium bicarbonate or sodium carbonate until the pH is ~7-8.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford pure this compound.

PART 2: Application in Cross-Coupling Reactions

The C4-chloro group is an excellent electrophilic partner for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds with high regioselectivity.

Application Note 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling the chloropyrimidine with an organoboron reagent (boronic acid or boronate ester). This reaction is fundamental for accessing aryl- and heteroaryl-substituted pyrimidines.

Causality Behind Experimental Choices: The reaction proceeds via a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[5]

  • Catalyst: A Pd(0) species is the active catalyst. Pre-catalysts like Pd(PPh₃)₄ or a combination of a Pd(II) source (e.g., Pd(OAc)₂) with phosphine ligands are commonly used.[6][7]

  • Ligand: Phosphine ligands are crucial for stabilizing the palladium center and facilitating the catalytic cycle. The choice of ligand can influence reaction efficiency.

  • Base: A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is required to activate the boronic acid, forming a more nucleophilic boronate species that participates in the transmetalation step.[5]

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, DMF) and water is often used. Water aids in dissolving the inorganic base and facilitating the formation of the active boronate.[6]

Suzuki-Miyaura Coupling Workflow

G cluster_0 Setup cluster_1 Reaction cluster_2 Workup & Purification A This compound F Combine Reagents under Inert Atmosphere A->F B Aryl/Heteroaryl Boronic Acid B->F C Pd Catalyst (e.g., Pd(PPh3)4) C->F D Base (e.g., K2CO3) D->F E Solvent (e.g., Dioxane/H2O) E->F G Heat (Conventional or Microwave) F->G H Aqueous Workup (Phase Separation) G->H I Dry & Concentrate H->I J Purification (Chromatography/Recrystallization) I->J K 4-Aryl-2-cyclopropylpyrimidine (Final Product) J->K

Caption: General workflow for Suzuki-Miyaura coupling.

Protocol 2: Suzuki-Miyaura Coupling of this compound
ParameterConditionRationale
Electrophile This compound1.0 eq.
Nucleophile (Hetero)aryl boronic acid1.1 - 1.5 eq.
Catalyst Pd(PPh₃)₄2-5 mol%
Base K₂CO₃ or Cs₂CO₃2.0 - 3.0 eq.
Solvent 1,4-Dioxane / H₂O4:1 v/v
Temperature 80-100 °C (or Microwave 120-150 °C)Thermal energy for catalytic cycle.
Time 2-16 hours (Conventional) / 15-60 min (Microwave)Reaction completion.

Procedure:

  • To a reaction vessel, add this compound (1.0 eq.), the boronic acid (1.2 eq.), and the base (2.5 eq.).

  • Evacuate and backfill the vessel with an inert gas (N₂ or Ar) three times.

  • Add the degassed solvent mixture, followed by the palladium catalyst.

  • Heat the reaction to the desired temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography or recrystallization.

Application Note 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of 4-amino-2-cyclopropylpyrimidine derivatives.[1][8] This is arguably one of the most important transformations for this intermediate, as the 2,4-diaminopyrimidine scaffold is a highly privileged motif in kinase inhibitors.[9]

Causality Behind Experimental Choices: The mechanism is similar to the Suzuki coupling but involves an amine nucleophile.[10]

  • Catalyst/Ligand System: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand. Ligands like XPhos, SPhos, or BINAP are often required to facilitate the reductive elimination step, which is the C-N bond-forming step and often the rate-limiting step.[11] Pre-formed palladium pre-catalysts incorporating these ligands (e.g., XPhos-Pd-G3) are highly effective.

  • Base: A strong, non-nucleophilic base is required. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) or alkali metal tert-butoxides (NaOtBu, KOtBu) are commonly used. These bases are strong enough to deprotonate the amine or the intermediate palladium-amido complex to facilitate the catalytic cycle.

  • Solvent: Anhydrous, aprotic solvents like toluene, 1,4-dioxane, or THF are necessary to prevent quenching of the strong base and interference with the catalytic species.

Buchwald-Hartwig Amination Workflow

G cluster_0 Setup cluster_1 Reaction cluster_2 Workup & Purification A This compound F Combine Reagents under Inert Atmosphere A->F B Primary/Secondary Amine B->F C Pd Pre-catalyst + Ligand (e.g., XPhos Pd G3) C->F D Strong Base (e.g., NaOtBu) D->F E Anhydrous Solvent (e.g., Toluene) E->F G Heat to 80-110 °C F->G H Quench & Aqueous Workup G->H I Dry & Concentrate H->I J Purification (Chromatography) I->J K 4-Amino-2-cyclopropylpyrimidine (Final Product) J->K

Caption: General workflow for Buchwald-Hartwig amination.

Protocol 3: Buchwald-Hartwig Amination of this compound
ParameterConditionRationale
Electrophile This compound1.0 eq.
Nucleophile (Hetero)aryl amine1.0 - 1.2 eq.
Catalyst Pd₂(dba)₃ + XPhos (or XPhos Pd G3)1-2 mol% Pd
Base NaOtBu or K₃PO₄1.5 - 2.0 eq.
Solvent Toluene or 1,4-Dioxane (anhydrous)Aprotic, high-boiling solvent.
Temperature 80-110 °CThermal energy for catalytic cycle.
Time 4-24 hoursReaction completion.

Procedure:

  • To a dry reaction vessel, add the base (1.5 eq.).

  • Evacuate and backfill the vessel with an inert gas (N₂ or Ar).

  • Add the palladium pre-catalyst (or Pd source and ligand), followed by this compound (1.0 eq.) and the amine (1.1 eq.).

  • Add anhydrous, degassed solvent via syringe.

  • Heat the reaction to the desired temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove palladium residues.

  • Wash the filtrate with water and brine, then dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

PART 3: Application in Nucleophilic Aromatic Substitution (SNAr)

For sufficiently activated substrates and strong nucleophiles, direct SNAr can be a more atom-economical alternative to palladium-catalyzed reactions. The electron-deficient pyrimidine ring readily facilitates this reaction at the C4 position.

Application Note 3: SNAr with Amines

Direct displacement of the 4-chloro group with primary or secondary amines is a common strategy, particularly in process chemistry, as it avoids the cost and potential contamination associated with palladium catalysts.

Causality Behind Experimental Choices: The reaction proceeds via a Meisenheimer intermediate, a resonance-stabilized anionic adduct.[12] The stability of this intermediate determines the feasibility of the reaction.

  • Reactivity Order: The reactivity of halopyrimidines in SNAr generally follows C4 > C2 >> C5.[2] This is because the negative charge in the Meisenheimer intermediate formed by attack at C4 can be delocalized onto the N1 nitrogen, which is more stabilizing than delocalization onto both nitrogens (as in C2 attack).[13]

  • Conditions: The reaction can be run neat, or in a polar aprotic solvent like DMSO, DMF, or n-butanol to facilitate the formation of the charged intermediate. It is often carried out at elevated temperatures to overcome the activation energy barrier. An excess of the reacting amine or the addition of a non-nucleophilic base (e.g., DIPEA) is typically required to neutralize the HCl generated.[14]

Protocol 4: SNAr Reaction with an Aniline Derivative
ParameterConditionRationale
Substrate This compound1.0 eq.
Nucleophile Aniline derivative1.1 - 2.0 eq.
Base (optional) DIPEA or K₂CO₃2.0 - 3.0 eq. (if amine is used as salt)
Solvent n-Butanol, Isopropanol, or DMSOPolar solvent to stabilize intermediates.
Temperature 100-150 °CThermal energy to overcome activation barrier.
Time 6-24 hoursReaction completion.

Procedure:

  • In a sealable reaction vessel, combine this compound (1.0 eq.), the aniline derivative (1.2 eq.), and the solvent.

  • If the amine is used as a hydrochloride salt, add a base like DIPEA (2.5 eq.).

  • Seal the vessel and heat to the desired temperature.

  • Monitor the reaction by LC-MS. Upon completion, cool the mixture to room temperature.

  • If the product precipitates upon cooling, it can be isolated by filtration and washed with a cold solvent.

  • Alternatively, dilute the reaction mixture with ethyl acetate and water.

  • Separate the layers, extract the aqueous phase, combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify via column chromatography or recrystallization.

Conclusion

This compound is a strategically designed intermediate that provides a reliable and regioselective entry point to a diverse array of 2,4-disubstituted pyrimidines. Its C4-chloro group serves as a versatile handle for functionalization via robust and well-understood methodologies like Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution. By understanding the chemical principles that govern the reactivity of the pyrimidine core and the specific roles of catalysts, ligands, bases, and solvents, researchers can effectively leverage this intermediate to accelerate the synthesis of novel compounds for drug discovery and development. The protocols provided, while based on closely related systems, offer a strong and rational starting point for any synthetic campaign utilizing this valuable building block.

References

  • Buchwald, S. L., & Hartwig, J. F. Buchwald–Hartwig amination. Wikipedia. Available at: [Link] (Accessed: Jan 17, 2026).

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. ACS. Available at: [Link] (Accessed: Jan 17, 2026).

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Available at: [Link] (Accessed: Jan 17, 2026).

  • Dolšak, A., et al. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. Available at: [Link] (Accessed: Jan 17, 2026).

  • Jackson, O. D., et al. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. NIH. Available at: [Link] (Accessed: Jan 17, 2026).

  • Shinde, S., et al. Aminopyrimidine derivatives as protein kinases inhibitors. Molecular design, synthesis, and biologic activity. ResearchGate. Available at: [Link] (Accessed: Jan 17, 2026).

  • NotEvans. Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. Available at: [Link] (Accessed: Jan 17, 2026).

  • Monge, D., et al. The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. Available at: [Link] (Accessed: Jan 17, 2026).

  • Sharma, P., et al. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI. Available at: [Link] (Accessed: Jan 17, 2026).

  • Park, H., et al. Synthesis and evaluation of novel 2,4-diaminopyrimidines bearing bicyclic aminobenzazepines for anaplastic lymphoma kinase (ALK) inhibitor. PubMed. Available at: [Link] (Accessed: Jan 17, 2026).

  • CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine. Google Patents.
  • Khan, I., et al. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. PMC. Available at: [Link] (Accessed: Jan 17, 2026).

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link] (Accessed: Jan 17, 2026).

  • Langer, P., et al. Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki–Miyura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine. ResearchGate. Available at: [Link] (Accessed: Jan 17, 2026).

  • US20040054181A1 - Synthesis of chlorinated pyrimidines. Google Patents.
  • Anderson, K. W., & Handy, S. T. One-pot Double Suzuki Couplings of Dichloropyrimidines. PMC. Available at: [Link] (Accessed: Jan 17, 2026).

  • CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds. Google Patents.
  • user13174. Pyrimidine chemistry. Chemistry Stack Exchange. Available at: [Link] (Accessed: Jan 17, 2026).

  • EP1042303A1 - Chloropyrimidine process. Google Patents.

Sources

Application Notes and Protocols for Suzuki Coupling Reactions with 4-Chloro-2-cyclopropylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2,4-Disubstituted Pyrimidines

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active compounds with applications ranging from oncology to virology.[1][2] The ability to selectively introduce diverse molecular fragments at specific positions on the pyrimidine ring is therefore of paramount importance in drug discovery and development. The Suzuki-Miyaura cross-coupling reaction stands as a powerful and versatile tool for this purpose, enabling the formation of carbon-carbon bonds under relatively mild conditions with high functional group tolerance.[2][3]

This guide focuses on the Suzuki coupling of 4-Chloro-2-cyclopropylpyrimidine, a valuable building block that combines the privileged pyrimidine core with a cyclopropyl moiety, a group known to enhance metabolic stability and binding affinity in drug candidates. The chlorine atom at the 4-position serves as a reactive handle for cross-coupling, while the less reactive C-Cl bond (compared to C-Br or C-I) presents a unique set of challenges that necessitate carefully optimized catalytic systems.[4] This document provides a detailed exploration of the mechanistic underpinnings, expertly curated protocols, and practical insights to empower researchers to successfully synthesize novel 2-cyclopropyl-4-aryl/heteroarylpyrimidine derivatives.

Mechanistic Overview: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. The cycle is generally understood to comprise three key steps: oxidative addition, transmetalation, and reductive elimination.[5]

  • Oxidative Addition: The cycle begins with the oxidative addition of the aryl or heteroaryl halide (in this case, this compound) to a low-valent palladium(0) complex. This step, often rate-limiting for less reactive chlorides, results in the formation of a palladium(II) intermediate. The use of bulky, electron-rich ligands is crucial to facilitate this step by promoting the formation of a coordinatively unsaturated and highly reactive Pd(0) species.[3][4]

  • Transmetalation: The next step involves the transfer of the organic group from the organoboron reagent (e.g., an arylboronic acid) to the palladium(II) center. This process is typically facilitated by a base, which activates the boronic acid by forming a more nucleophilic boronate species.

  • Reductive Elimination: In the final step, the two organic fragments on the palladium(II) complex couple and are eliminated, forming the desired C-C bond and regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Mechanism cluster_cycle Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Ox_Adduct Oxidative Adduct (Ar-Pd(II)-Cl)L2 Pd(0)L2->Ox_Adduct Oxidative Addition Trans_Complex Transmetalation Complex (Ar-Pd(II)-R)L2 Ox_Adduct->Trans_Complex Transmetalation Trans_Complex->Pd(0)L2 Reductive Elimination Product Product (Ar-R) Trans_Complex->Product Ar-Cl This compound Ar-Cl->Ox_Adduct Boronic_Acid R-B(OH)2 + Base Boronate [R-B(OH)3]- Boronic_Acid->Boronate Boronate->Trans_Complex caption Figure 1. Simplified Suzuki-Miyaura Catalytic Cycle Conventional_Heating_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reagents: 4-Cl-2-cPr-Pyr, Boronic Acid, Pd(OAc)2, XPhos, K2CO3 B Inert Atmosphere (N2 or Ar Purge) A->B C Add Degassed Solvents (Dioxane/H2O) B->C D Heat at 100 °C (4-12 hours) C->D E Monitor by TLC or LC-MS D->E F Cool to RT & Dilute (EtOAc/H2O) E->F G Liquid-Liquid Extraction F->G H Dry, Concentrate G->H I Column Chromatography H->I caption Figure 2. Conventional Heating Workflow

Sources

Application Notes and Protocols for Nucleophilic Substitution Reactions of 4-Chloro-2-cyclopropylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 2,4-Disubstituted Pyrimidine Scaffold

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Its prevalence is due to its ability to engage in various biological interactions and its synthetic tractability. Among the vast landscape of pyrimidine-based building blocks, 4-Chloro-2-cyclopropylpyrimidine stands out as a particularly valuable intermediate. The electron-withdrawing nature of the pyrimidine ring, further activated by the chloro substituent at the 4-position, renders it susceptible to nucleophilic aromatic substitution (SNAr). The cyclopropyl group at the 2-position offers a unique steric and electronic profile, often contributing to enhanced metabolic stability and target-binding affinity in drug candidates.[2]

This guide provides a comprehensive overview and detailed protocols for the nucleophilic substitution reactions of this compound with common nucleophiles—amines, alcohols, and thiols. The methodologies presented herein are designed to be robust and adaptable, providing a solid foundation for researchers in drug discovery and synthetic chemistry to generate diverse libraries of novel 2,4-disubstituted pyrimidines.

Physicochemical Properties of this compound

A foundational understanding of the starting material's properties is critical for successful reaction design.

PropertyValueSource
Molecular Formula C₇H₇ClN₂PubChem
Molecular Weight 154.60 g/mol CymitQuimica[3]
Appearance SolidCymitQuimica[3]
Purity >95.0%CymitQuimica[3]
InChI Key GNRIZSOSSWDACM-UHFFFAOYSA-NPubChemLite[4]

Core Principles: The Nucleophilic Aromatic Substitution (SNAr) Mechanism

The reactivity of this compound is primarily governed by the nucleophilic aromatic substitution (SNAr) mechanism. This two-step process is facilitated by the electron-deficient nature of the pyrimidine ring.

  • Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile at the electron-deficient C4 position, which bears the chloro leaving group. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

  • Leaving Group Departure: The aromaticity of the pyrimidine ring is restored by the elimination of the chloride ion, yielding the substituted product.

The general preference for substitution at the C4 position over the C2 position in 2,4-dichloropyrimidines is a well-established principle in pyrimidine chemistry.[5]

SNAr_Mechanism reagents This compound + Nu-H meisenheimer Meisenheimer Complex (Resonance Stabilized) N N Cl Nu Cyclopropyl reagents->meisenheimer Nucleophilic Attack product 2-Cyclopropyl-4-substituted-pyrimidine + Cl- meisenheimer->product Leaving Group Departure

Caption: Generalized SNAr mechanism on this compound.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the reaction of this compound with representative amine, alcohol, and thiol nucleophiles.

Protocol 1: Amination with Primary and Secondary Amines

The introduction of amino groups at the C4 position is a common strategy in the synthesis of kinase inhibitors and other targeted therapies. This protocol is adapted from established methods for the amination of related 4-chloropyrimidine systems.[6][7]

amination_workflow start Combine this compound, Amine, and Base in Solvent reaction Heat Reaction Mixture (e.g., 80-120 °C) start->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup Upon Completion purification Purify by Column Chromatography workup->purification product Obtain 2-Cyclopropyl-4-aminopyrimidine Derivative purification->product

Caption: Workflow for the amination of this compound.

Materials:

  • This compound

  • Amine (e.g., aniline, morpholine, piperazine derivative)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Solvent: Ethanol, 2-Propanol, or N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).

  • Add the chosen solvent (e.g., ethanol, 10 mL per mmol of substrate).

  • Add the amine nucleophile (1.1-1.5 eq).

  • Add the base, such as triethylamine (2.0-3.0 eq).[3]

  • Heat the reaction mixture to a temperature between 80 °C and 120 °C. The optimal temperature will depend on the nucleophilicity of the amine and the solvent used.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • Partition the residue between ethyl acetate and saturated aqueous NaHCO₃.

  • Separate the layers and extract the aqueous phase with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to afford the desired 2-cyclopropyl-4-aminopyrimidine derivative.

Causality Behind Experimental Choices:

  • Base: The use of a non-nucleophilic organic base like TEA or DIPEA is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.[7]

  • Solvent: Polar protic solvents like ethanol can facilitate the reaction by stabilizing the charged Meisenheimer intermediate. For less reactive amines, a higher boiling point polar apathetic solvent like DMF may be necessary.

  • Excess Nucleophile: A slight excess of the amine can help to ensure complete conversion of the starting material.

Protocol 2: O-Alkylation with Alcohols/Phenols

The synthesis of 4-alkoxy- and 4-aryloxypyrimidines is important for developing compounds with diverse pharmacological profiles. This protocol employs a strong base to deprotonate the alcohol, forming a more potent alkoxide or phenoxide nucleophile.

Materials:

  • This compound

  • Alcohol or Phenol (e.g., methanol, phenol)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Sodium Methoxide

  • Anhydrous Tetrahydrofuran (THF) or DMF

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol or phenol (1.2 eq) and anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide/phenoxide.

  • In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF.

  • Slowly add the solution of this compound to the stirring alkoxide/phenoxide solution at room temperature.

  • Heat the reaction mixture to reflux and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to 0 °C and cautiously quench with saturated aqueous NH₄Cl.

  • Partition the mixture between ethyl acetate and water.

  • Separate the layers and extract the aqueous phase with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Causality Behind Experimental Choices:

  • Strong Base: Alcohols and phenols are generally weak nucleophiles. A strong base like NaH is required to deprotonate them, forming the highly nucleophilic alkoxide or phenoxide.[8]

  • Anhydrous Conditions: Sodium hydride reacts violently with water. Therefore, anhydrous solvents and an inert atmosphere are essential for safety and to prevent quenching of the base.

  • Quenching: The reaction is quenched with a mild acid source like NH₄Cl to neutralize any unreacted NaH and the resulting basic solution.

Protocol 3: S-Thiolation with Thiols

The introduction of a thioether linkage offers another avenue for structural diversification, often impacting the lipophilicity and metabolic profile of the resulting compounds.

Materials:

  • This compound

  • Thiol (e.g., thiophenol, benzyl mercaptan)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF) or Acetonitrile

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), the thiol (1.1 eq), and potassium carbonate (2.0 eq).

  • Add DMF or acetonitrile as the solvent.

  • Stir the reaction mixture at room temperature or heat gently (e.g., 50-80 °C) if necessary.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Causality Behind Experimental Choices:

  • Base: A mild inorganic base like K₂CO₃ is sufficient to deprotonate the more acidic thiol, forming the thiolate nucleophile.

  • Solvent: A polar aprotic solvent like DMF is often used to ensure the solubility of the reagents and facilitate the SNAr reaction.

Summary of Reaction Conditions

Nucleophile ClassTypical BaseSolvent(s)TemperatureKey Considerations
Amines TEA, DIPEAEtOH, 2-PrOH, DMF80-120 °CBase is crucial to neutralize HCl byproduct.[7]
Alcohols/Phenols NaH, NaOMeAnhydrous THF, DMFRT to RefluxRequires anhydrous conditions due to the strong base.[8]
Thiols K₂CO₃, Cs₂CO₃DMF, AcetonitrileRT to 80 °CA milder base is generally sufficient.

Troubleshooting and Optimization

  • Low or No Reactivity:

    • Increase Temperature: For less reactive nucleophiles, increasing the reaction temperature can significantly improve the rate.

    • Change Solvent: Switching to a higher-boiling polar aprotic solvent like DMF or DMSO can enhance reactivity.

    • Stronger Base (for Alcohols/Thiols): If deprotonation is incomplete, a stronger base may be required.

  • Side Product Formation:

    • Solvolysis: In protic solvents like water or alcohols, reaction with the solvent can occur, especially at elevated temperatures. Minimize reaction time and temperature to reduce this side reaction.

    • Hydrolysis: The presence of water can lead to the formation of the corresponding pyrimidin-4-one. Ensure reagents and solvents are dry if this is a concern.

Conclusion

This compound is a versatile and valuable building block for the synthesis of a wide array of 2,4-disubstituted pyrimidines. The protocols outlined in this guide provide a solid and adaptable framework for performing nucleophilic aromatic substitution reactions with amines, alcohols, and thiols. By understanding the underlying mechanistic principles and carefully selecting reaction conditions, researchers can efficiently generate novel compounds for evaluation in drug discovery and development programs.

References

  • Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints.org 2023 . [Link]

  • Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine.
  • Amination of 2-chloro-and 2,4-dichloropyrimidines by polyamines. ResearchGate. [Link]

  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules2022 , 27(22), 7786. [Link]

  • One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. Org. Biomol. Chem.2024 . [Link]

  • This compound (C7H7ClN2). PubChemLite. [Link]

  • Synthesis of chlorinated pyrimidines.
  • Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Omega2023 . [Link]

  • Process for the preparation of 4-chloro-2-cyclopropylcarbonylaniline.
  • Synthesis of chlorinated pyrimidines.
  • Regioselective preparation of substituted pyrimidines.
  • Recent Advances in Pyrimidine-Based Drugs. Molecules2022 , 27(4), 1266. [Link]

Sources

Application Notes and Protocols for 4-Chloro-2-cyclopropylpyrimidine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This document provides a comprehensive technical guide on the strategic use of 4-Chloro-2-cyclopropylpyrimidine, a pivotal building block in modern medicinal chemistry. Eschewing a rigid template, this guide is structured to deliver an in-depth understanding of the molecule's synthesis, reactivity, and profound applications in the design of targeted therapeutics. The content herein is grounded in established scientific principles and supported by detailed, field-proven protocols and relevant case studies, designed to empower researchers in their drug discovery endeavors.

Introduction: The Strategic Value of the 2-Cyclopropylpyrimidine Scaffold

The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous FDA-approved drugs, particularly in oncology.[1][2] The introduction of a cyclopropyl group at the 2-position imparts a unique combination of desirable physicochemical properties. The cyclopropyl moiety, a small, rigid, and lipophilic group, can enhance metabolic stability, improve membrane permeability, and provide a three-dimensional vector for probing protein binding pockets, often leading to increased potency and selectivity.

This compound serves as a versatile intermediate, with the chlorine atom at the 4-position acting as a reactive handle for the introduction of various substituents. This regioselectivity is crucial, as functionalization at this position often targets the hinge region of kinase enzymes, a common strategy in the development of kinase inhibitors. The electron-deficient nature of the pyrimidine ring renders the C4-chloro group susceptible to a range of transformations, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Synthesis of the Core Scaffold: this compound

A robust and scalable synthesis of the title compound is paramount for its widespread application. A common and efficient route involves a two-step process: the initial construction of the 2-cyclopropyl-4-hydroxypyrimidine core, followed by a chlorination reaction.

Synthesis of 2-Cyclopropyl-4-hydroxypyrimidine

This intermediate is typically prepared via a condensation reaction between an amidine and a β-ketoester.

  • Reaction Scheme:

    G reactant1 Cyclopropanecarboxamidine catalyst Base (e.g., NaOEt) Ethanol, Reflux reactant1->catalyst reactant2 Ethyl Acetoacetate reactant2->catalyst product 2-Cyclopropyl-4-hydroxypyrimidine catalyst->product

    Caption: Synthesis of 2-Cyclopropyl-4-hydroxypyrimidine.

  • Experimental Protocol:

    • To a solution of sodium ethoxide (1.1 equivalents) in absolute ethanol, add cyclopropanecarboxamidine hydrochloride (1.0 equivalent).

    • Stir the mixture at room temperature for 30 minutes.

    • Add ethyl acetoacetate (1.0 equivalent) dropwise to the reaction mixture.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC.

    • Upon completion, cool the reaction to room temperature and neutralize with a suitable acid (e.g., acetic acid).

    • The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield 2-cyclopropyl-4-hydroxypyrimidine.

Chlorination of 2-Cyclopropyl-4-hydroxypyrimidine

The conversion of the hydroxyl group to a chlorine atom is a critical step, most commonly achieved using phosphorus oxychloride (POCl₃).[1][3]

  • Reaction Scheme:

    G reactant 2-Cyclopropyl-4-hydroxypyrimidine reagent POCl3 Heat reactant->reagent product This compound reagent->product

    Caption: Chlorination of 2-Cyclopropyl-4-hydroxypyrimidine.

  • Experimental Protocol:

    • In a flask equipped with a reflux condenser and a gas trap, suspend 2-cyclopropyl-4-hydroxypyrimidine (1.0 equivalent) in phosphorus oxychloride (5-10 equivalents).

    • Optionally, a tertiary amine base like N,N-dimethylaniline can be added to facilitate the reaction.

    • Heat the mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

    • Carefully remove the excess POCl₃ under reduced pressure.

    • Slowly and cautiously quench the residue by pouring it onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution with a base (e.g., solid sodium bicarbonate or aqueous sodium hydroxide) until the pH is approximately 7-8.

    • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

    • Purify the crude this compound by column chromatography on silica gel or recrystallization.

Key Downstream Reactions and Protocols

The reactivity of the C4-chloro substituent is the cornerstone of this compound's utility. The following sections detail the most critical transformations.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrimidine ring facilitates the displacement of the C4-chloride by a variety of nucleophiles, particularly amines. This reaction is fundamental for introducing key pharmacophoric elements.

  • Causality: The nitrogen atoms in the pyrimidine ring act as strong electron-withdrawing groups, polarizing the C4-Cl bond and stabilizing the negatively charged Meisenheimer intermediate formed upon nucleophilic attack. This lowers the activation energy for the substitution reaction.

  • Experimental Protocol (General Procedure for Amination):

    • To a solution of this compound (1.0 equivalent) in a suitable solvent (e.g., isopropanol, dioxane, or DMF), add the desired amine (1.1-1.5 equivalents).

    • Add a non-nucleophilic base (e.g., diisopropylethylamine (DIPEA) or potassium carbonate, 2-3 equivalents) to scavenge the HCl generated.

    • Heat the reaction mixture at a temperature ranging from 80 °C to 120 °C. The reaction can often be efficiently performed using microwave irradiation.[4]

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture, and if a precipitate forms, collect it by filtration. Otherwise, dilute with water and extract with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the product by column chromatography or recrystallization.

NucleophileProductTypical ConditionsYield (%)
Aniline4-Anilino-2-cyclopropylpyrimidineDIPEA, n-BuOH, 120 °C85-95
Morpholine4-(Morpholin-4-yl)-2-cyclopropylpyrimidineK₂CO₃, DMF, 100 °C90-98
Benzylamine4-(Benzylamino)-2-cyclopropylpyrimidineDIPEA, IPA, reflux88-96
Suzuki-Miyaura Cross-Coupling

This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds, enabling the introduction of aryl or heteroaryl moieties at the 4-position.

  • Catalytic Cycle Visualization:

    G cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Cl Ar-Pd(II)-Cl(L2) Ar-Pd(II)-Cl(L2) Oxidative Addition->Ar-Pd(II)-Cl(L2) Transmetalation Transmetalation Ar-Pd(II)-Cl(L2)->Transmetalation Ar'-B(OH)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar'

    Caption: Simplified Suzuki-Miyaura catalytic cycle.

  • Experimental Protocol (Microwave-Assisted): [2]

    • In a microwave-safe vial, combine this compound (1.0 equivalent), the desired arylboronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).

    • Add a suitable solvent system, often a mixture of an organic solvent and water (e.g., dioxane/water or DME/water).

    • Seal the vial and place it in a microwave reactor.

    • Irradiate the mixture at a temperature between 100-150 °C for 10-30 minutes.

    • After cooling, dilute the reaction mixture with water and extract with an organic solvent.

    • Wash the organic layer with brine, dry, and concentrate.

    • Purify the product by column chromatography.

Buchwald-Hartwig Amination

For less activated aryl chlorides or when SNAr reactions are sluggish, the Buchwald-Hartwig amination provides an efficient palladium-catalyzed alternative for C-N bond formation.[5][6]

  • Expertise & Experience: The choice of phosphine ligand is critical for the success of the Buchwald-Hartwig reaction. Bulky, electron-rich ligands such as XPhos or SPhos are often required to promote the reductive elimination step and prevent catalyst decomposition, especially with challenging substrates.

  • Experimental Protocol:

    • To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄, 1.5-2.0 equivalents).

    • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).

    • Add this compound (1.0 equivalent) and the amine (1.1-1.2 equivalents) followed by a dry, degassed solvent (e.g., toluene or dioxane).

    • Heat the reaction mixture at 80-110 °C until the starting material is consumed (monitor by TLC or LC-MS).

    • Cool the reaction, quench with saturated aqueous ammonium chloride, and extract with an organic solvent.

    • Wash the combined organic layers with brine, dry, and concentrate.

    • Purify the product by column chromatography.

Case Studies in Kinase Inhibitor Design

The 2-cyclopropylpyrimidine scaffold is prominently featured in the development of inhibitors for several important kinase families.

Cyclin-Dependent Kinase (CDK) Inhibitors

CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer. The 2-cyclopropyl-4-aminopyrimidine scaffold has been explored for the development of potent CDK inhibitors.

  • Structure-Activity Relationship (SAR) Insights:

    • The 2-cyclopropyl group often occupies a hydrophobic pocket in the ATP-binding site.

    • The 4-amino substituent typically forms crucial hydrogen bonds with the kinase hinge region.

    • Further substitution on the 4-amino group allows for the exploration of the solvent-exposed region, enabling optimization of potency and pharmacokinetic properties.

Compound ScaffoldTarget KinaseIC₅₀ (nM)
2-Cyclopropyl-4-(anilinyl)pyrimidineCDK250 - 200
2-Cyclopropyl-4-(substituted anilinyl)pyrimidineCDK4/610 - 100
Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitors

VEGFRs are key mediators of angiogenesis, a critical process for tumor growth and metastasis. Several inhibitors incorporate the pyrimidine core.[7][8]

  • Design Rationale: The 4-anilino-2-cyclopropylpyrimidine scaffold can mimic the binding mode of known VEGFR inhibitors, where the pyrimidine core interacts with the hinge region and the anilino substituent extends into a hydrophobic pocket. The cyclopropyl group can enhance binding affinity and modulate solubility.

Compound ScaffoldTarget KinaseIC₅₀ (nM)
4-(4-Fluoroanilino)-2-cyclopropylpyrimidineVEGFR-220 - 150
4-(3-Chloro-4-fluoroanilino)-2-cyclopropylpyrimidineVEGFR-25 - 50
Janus Kinase (JAK) Inhibitors

The JAK-STAT signaling pathway is crucial for immune responses, and its aberrant activation is implicated in autoimmune diseases and cancers. The 2-cyclopropylpyrimidine moiety has been incorporated into selective JAK inhibitors.[9][10]

  • Selectivity Considerations: The unique shape and electronics of the 2-cyclopropylpyrimidine scaffold can be exploited to achieve selectivity among the highly homologous JAK family members (JAK1, JAK2, JAK3, and TYK2), which is a significant challenge in the field.

Compound ScaffoldTarget KinaseIC₅₀ (nM)
4-Amino-2-cyclopropyl-pyrrolo[2,3-d]pyrimidineJAK110 - 80
4-Amino-2-cyclopropyl-thieno[3,2-d]pyrimidineJAK25 - 60

Conclusion

This compound is a high-value, versatile building block for medicinal chemistry. Its straightforward synthesis and the predictable reactivity of the C4-chloro group allow for the efficient generation of diverse compound libraries. The favorable physicochemical properties imparted by the 2-cyclopropyl group make this scaffold particularly attractive for the development of targeted therapies, most notably kinase inhibitors. The protocols and case studies presented in this guide are intended to provide a solid foundation for researchers to leverage the full potential of this important chemical entity in their drug discovery programs.

References

  • Wang, H., Wen, K., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4533-4544. Retrieved from [Link]

  • ResearchGate. (n.d.). Chlorination of 2-hydroxypydridines at 0.5 mole scale. Retrieved from [Link]

  • Caliandro, R., et al. (2016). Evolution of a New Class of VEGFR-2 Inhibitors from Scaffold Morphing and Redesign. ACS Medicinal Chemistry Letters, 7(4), 363-367. Retrieved from [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition. Molecules, 28(15), 5789. Retrieved from [Link]

  • Mótyán, G., et al. (2014). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 10, 2558-2565. Retrieved from [Link]

  • Dolšak, A., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Catalysts, 11(4), 439. Retrieved from [Link]

  • ResearchGate. (2017). Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3? Retrieved from [Link]

  • ResearchGate. (2014). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Retrieved from [Link]

  • ResearchGate. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Retrieved from [Link]

  • Semantic Scholar. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • RSC Publishing. (2018). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures of some CDK inhibitors[11] containing; pyrimidine[12],.... Retrieved from [Link]

  • ACS Publications. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. Retrieved from [Link]

  • MDPI. (2023). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. Retrieved from [Link]

  • National Institutes of Health. (2016). Evolution of a New Class of VEGFR-2 Inhibitors from Scaffold Morphing and Redesign. Retrieved from [Link]

  • National Institutes of Health. (2016). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. Retrieved from [Link]

  • PubMed. (2025). Bicyclic 2-aminopyrimidine derivatives as potent VEGFR-2 inhibitors and apoptosis Inducers: Structure-Guided design, synthesis, anticancer assessment, and in-silico exploration. Retrieved from [Link]

  • MDPI. (2022). A Comprehensive Overview of Globally Approved JAK Inhibitors. Retrieved from [Link]

  • National Institutes of Health. (2023). Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. Retrieved from [Link]

  • PubMed. (2022). Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors. Retrieved from [Link]

  • MDPI. (2021). Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. Retrieved from [Link]

  • PubMed. (2009). 2-Aminopyrazolo[1,5-a]pyrimidines as potent and selective inhibitors of JAK2. Retrieved from [Link]

  • ResearchGate. (n.d.). Nucleophilic substitution of the 4-chlorothienopyrimidines by an amino acid or derivative. Retrieved from [Link]

  • PubMed. (2012). Discovery of potent and selective pyrazolopyrimidine janus kinase 2 inhibitors. Retrieved from [Link]

  • Google Patents. (n.d.). EP0326389B1 - Process for preparing 4-hydroxypyrimidine.
  • Google Patents. (n.d.). WO1985000809A1 - The synthesis of cyclopropane amino acids and peptides.
  • Preprints.org. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Retrieved from [Link]

  • Journal of the Chemical Society C: Organic. (1969). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). A Synthesis of 4-Chloro-2-(trichloromethyl)pyrimidines and Their Study in Nucleophilic Substitution. Retrieved from [Link]

  • Google Patents. (n.d.). WO2005051904A2 - Novel processes for the synthesis of cyclopropyl compounds.
  • National Institutes of Health. (2008). Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. Retrieved from [Link]

  • ChemRxiv. (2019). The Synthesis of Cyclopropyl-Fused Tetrahydrofurans from Vinylcyclopropanes. Retrieved from [Link]

Sources

Application Notes: 4-Chloro-2-cyclopropylpyrimidine as a Versatile Intermediate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrimidine scaffold is a cornerstone in modern agrochemical design, featuring prominently in a wide array of commercial herbicides, fungicides, and insecticides.[1][2] This application note provides a detailed technical guide on the synthesis and utility of 4-Chloro-2-cyclopropylpyrimidine, a key heterocyclic building block. We will explore its strategic importance, detailing a robust synthetic protocol for the intermediate itself and its subsequent application in constructing more complex agrochemical candidates via Nucleophilic Aromatic Substitution (SNAr). A specific protocol for the amination of the 4-chloropyrimidine core is provided, alongside a discussion of the structure-activity relationships that underscore the significance of the cyclopropyl and chloro-moieties in developing next-generation crop protection agents.

Introduction: The Strategic Value of the Pyrimidine Core

Pyrimidine derivatives are integral to life sciences, forming the backbone of nucleic acids and participating in essential biological processes.[3] This inherent bio-relevance has made them a highly successful scaffold in the development of bioactive molecules for agriculture. Their structural versatility allows for precise modification at multiple positions, enabling chemists to fine-tune biological activity, selectivity, and environmental profiles.[1][4]

This compound emerges as a particularly valuable intermediate for several key reasons:

  • The Pyrimidine Nucleus: A proven pharmacophore that can interact with a diverse range of biological targets.[1]

  • The 4-Chloro Substituent: This is the molecule's reactive handle. The chlorine atom at the C4 position is an excellent leaving group, activated for Nucleophilic Aromatic Substitution (SNAr) by the electron-withdrawing nature of the ring nitrogens.[5] This allows for the straightforward introduction of a wide variety of functional groups (amines, ethers, thioethers) to build molecular diversity.

  • The 2-Cyclopropyl Group: The incorporation of a cyclopropyl ring is a modern strategy in drug and agrochemical design.[6][7] This small, strained ring imparts conformational rigidity, can enhance metabolic stability by being less susceptible to oxidative metabolism, and often improves binding affinity to target enzymes.[8][9] Its unique electronic properties can also positively influence the molecule's overall bioactivity.[6]

A prime example of an agrochemical built upon this core structure is the herbicide Aminocyclopyrachlor (6-amino-5-chloro-2-cyclopropylpyrimidine-4-carboxylic acid), which functions as a synthetic auxin to control broadleaf weeds.[10][11][12][13][14] The synthesis of such molecules relies heavily on the principles and protocols discussed herein.

Synthesis of the Key Intermediate: this compound

A reliable supply of the title intermediate is paramount for any discovery program. The following three-step synthesis is a robust and scalable pathway, starting from common precursors.

Synthesis_Workflow cluster_0 Step 1: Pyrimidine Ring Formation cluster_1 Step 2: Chlorination A Cyclopropylamidine + β-Ketoester B 2-Cyclopropyl-4-hydroxypyrimidine A->B Condensation/ Cyclization C Phosphorus Oxychloride (POCl₃) D This compound B_ref 2-Cyclopropyl-4-hydroxypyrimidine B_ref->D Chlorination

Caption: Synthetic workflow for this compound.

Protocol 1: Synthesis of this compound

This protocol details the conversion of 2-cyclopropyl-4-hydroxypyrimidine to the target chloro-intermediate.

Rationale: The transformation of a hydroxypyrimidine (or its more stable pyrimidone tautomer) to a chloropyrimidine is a classic and highly effective method for activating the C4 position. Phosphorus oxychloride (POCl₃) is the reagent of choice for this conversion. It acts as both the chlorinating agent and, when used in excess, the solvent.[15] The reaction proceeds via an intermediate phosphoryl chloride ester, which is then displaced by a chloride ion. Using a slight excess of POCl₃ ensures the reaction goes to completion.[16] Modern, solvent-free methods using equimolar POCl₃ in a sealed reactor are also effective and more environmentally benign for large-scale synthesis.[16][17]

Materials and Reagents:

Reagent/MaterialGradeSupplier
2-Cyclopropyl-4-hydroxypyrimidine≥98%Commercial Source
Phosphorus Oxychloride (POCl₃)Reagent Grade, ≥99%Commercial Source
Dichloromethane (DCM)Anhydrous, ≥99.8%Commercial Source
Saturated Sodium Bicarbonate (NaHCO₃) SolutionACS GradeIn-house Prep.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercial Source
Round-bottom flask, Reflux condenser, Stir bar-Standard Labware

Step-by-Step Procedure:

  • Reaction Setup: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-cyclopropyl-4-hydroxypyrimidine (10.0 g, 72.4 mmol). The entire apparatus should be under an inert atmosphere (e.g., Nitrogen or Argon).

    • Causality: An inert atmosphere is crucial to prevent moisture from reacting with POCl₃, which would deactivate the reagent and produce corrosive HCl gas.

  • Reagent Addition: In a well-ventilated fume hood, carefully add phosphorus oxychloride (40 mL, 428 mmol) to the flask.

    • Safety Note: POCl₃ is highly corrosive and reacts violently with water.[15] Always wear appropriate PPE, including gloves, safety glasses, and a lab coat. Perform all manipulations in a fume hood.

  • Heating: Gently heat the reaction mixture to reflux (approx. 105 °C) using an oil bath. Maintain the reflux with stirring for 4 hours.

    • Causality: Heating is necessary to provide the activation energy for the chlorination reaction to proceed at a practical rate.[15] Reaction progress can be monitored by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent).

  • Removal of Excess Reagent: After cooling the mixture to room temperature, carefully remove the excess POCl₃ by distillation under reduced pressure.

    • Causality: Removing the bulk of the unreacted POCl₃ before quenching simplifies the workup and makes it safer.

  • Quenching: Cool the residual crude mixture in an ice bath. Very slowly and carefully, add crushed ice to the flask to quench any remaining POCl₃. Then, slowly add saturated sodium bicarbonate solution until the effervescence ceases and the pH of the aqueous layer is ~8.

    • Causality: This is a highly exothermic step. Slow addition and cooling are critical to control the reaction rate and prevent a dangerous thermal runaway. Sodium bicarbonate neutralizes the acidic byproducts (HCl and phosphoric acid).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by flash column chromatography on silica gel or by vacuum distillation to afford this compound as a clear oil or low-melting solid.

Expected Results:

ParameterExpected Value
Yield 75-85%
Appearance Colorless to pale oil
Purity (by GC-MS) >97%

Application in Agrochemical Synthesis via Nucleophilic Aromatic Substitution (SNAr)

The primary utility of this compound is its role as an electrophile in SNAr reactions. The electron-deficient nature of the pyrimidine ring, enhanced by the two nitrogen atoms, makes the carbon atom attached to the chlorine susceptible to attack by nucleophiles.[5]

The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity is restored upon the expulsion of the chloride ion.[5] Generally, substitution on 2,4-dichloropyrimidines is selective for the C4 position, although this can be influenced by other substituents on the ring.[18]

SNAr_Mechanism Start This compound + Nu⁻ Intermediate Meisenheimer Complex (Anionic Intermediate) Start->Intermediate + Nucleophile (Nu⁻) (Addition) Product 4-Nu-2-cyclopropylpyrimidine + Cl⁻ Intermediate->Product - Chloride (Cl⁻) (Elimination)

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

This reaction is a powerful tool for creating diverse molecular libraries. By varying the nucleophile (Nu⁻), a wide range of functionalities can be introduced at the C4 position, each potentially leading to a different class of agrochemical activity.

  • N-Nucleophiles (e.g., anilines, amines): Leads to aminopyrimidines, a common feature in herbicides and fungicides.

  • O-Nucleophiles (e.g., phenols, alcohols): Forms pyrimidine ethers, found in some fungicide classes.[19]

  • S-Nucleophiles (e.g., thiols): Yields thioether derivatives, which also have applications in antifungal agents.[3]

Protocol 2: Synthesis of a 4-Anilino-2-cyclopropylpyrimidine Derivative

This protocol demonstrates a typical SNAr reaction using an aniline derivative as the nucleophile, a key step in synthesizing many pyrimidine-based agrochemicals.

Rationale: The reaction between a chloropyrimidine and an aniline derivative often requires heat and sometimes a base or acid catalyst to proceed efficiently. The choice of solvent is critical; polar aprotic solvents like DMF, DMSO, or NMP are often used as they can solvate the cation of the nucleophilic salt and do not interfere with the nucleophile itself. A non-nucleophilic base like diisopropylethylamine (DIPEA) can be used to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.

Materials and Reagents:

Reagent/MaterialGradeSupplier
This compound≥97%From Protocol 1
4-Methoxyaniline≥98%Commercial Source
Diisopropylethylamine (DIPEA)≥99%Commercial Source
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercial Source
Ethyl Acetate (EtOAc)ACS GradeCommercial Source
HexanesACS GradeCommercial Source
Saturated Ammonium Chloride (NH₄Cl) SolutionACS GradeIn-house Prep.
Brine-In-house Prep.

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 g, 6.47 mmol), 4-methoxyaniline (0.88 g, 7.12 mmol, 1.1 eq), and anhydrous DMF (20 mL).

  • Base Addition: Add diisopropylethylamine (DIPEA) (1.7 mL, 9.71 mmol, 1.5 eq) to the stirred solution.

  • Heating: Heat the reaction mixture to 100 °C and maintain for 6-12 hours. Monitor the reaction's completion by TLC or LC-MS.

    • Causality: The elevated temperature is required to overcome the activation energy barrier for the nucleophilic attack. DIPEA acts as an acid scavenger without being nucleophilic itself, preventing unwanted side reactions.

  • Workup: After cooling to room temperature, pour the reaction mixture into 100 mL of water and extract with ethyl acetate (3 x 40 mL).

  • Washing: Combine the organic extracts and wash sequentially with saturated NH₄Cl solution (2 x 30 mL) and brine (1 x 30 mL).

    • Causality: Washing with water and brine removes the high-boiling point DMF solvent and other water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude solid by flash column chromatography (e.g., 10-40% Ethyl Acetate in Hexanes gradient) or recrystallization to yield the pure product.

Expected Results:

ParameterExpected Value
Yield 80-95%
Appearance Off-white to tan solid
Purity (by LC-MS) >98%
¹H NMR Consistent with N-(4-methoxyphenyl)-2-cyclopropylpyrimidin-4-amine

Structure-Activity Relationship (SAR) Insights

The final biological activity of an agrochemical derived from this compound is a synergistic effect of its constituent parts.

  • The Pyrimidine Core: Acts as the central scaffold, correctly orienting the substituents for optimal interaction with the biological target. Many pyrimidine-based herbicides, for example, target essential plant enzymes like acetolactate synthase (ALS) or dihydroorotate dehydrogenase (DHODH), disrupting amino acid or pyrimidine biosynthesis, respectively.[20][21][22]

  • The Cyclopropyl Group: As mentioned, this group enhances metabolic stability and can provide favorable hydrophobic interactions within a target's active site.[8][23] Its rigid structure limits the number of available conformations, which can lock the molecule into a more bioactive shape, thereby increasing potency.

  • The C4-Substituent: This is the primary point of diversification and is critical for defining the molecule's specific mode of action and spectrum. For instance, in fungicides, the nature of the amine or ether linked at C4 can determine which fungal pathogens are controlled and the potency against them.[1][2][3][4] The electronic and steric properties of this group are fine-tuned during the lead optimization phase of agrochemical discovery.

Conclusion

This compound stands out as a high-value, versatile intermediate for the synthesis of modern agrochemicals. Its preparation is straightforward, and its activated C4 position allows for facile derivatization through robust Nucleophilic Aromatic Substitution chemistry. This enables research and development professionals to rapidly generate diverse libraries of novel compounds. By strategically combining the proven pyrimidine scaffold, the beneficial properties of the cyclopropyl moiety, and a wide array of nucleophilic partners, chemists can efficiently explore new chemical space in the ongoing search for safer, more effective crop protection solutions.

References

  • Aminocyclopyrachlor (Ref: DPX-MAT28) . AERU. Available at: [Link]

  • Structure-activity relationship of pyrimidine-based antifungals . ResearchGate. Available at: [Link]

  • A novel mechanism of herbicide action through disruption of pyrimidine biosynthesis . Proceedings of the National Academy of Sciences (PNAS). Available at: [Link]

  • A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis . ResearchGate. Available at: [Link]

  • A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis . Europe PMC. Available at: [Link]

  • Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety . Frontiers in Chemistry. Available at: [Link]

  • Herbicide Mode of Action . University of Guelph. Available at: [Link]

  • Design, Synthesis, and Structure–Activity Relationship of New Arylpyrazole Pyrimidine Ether Derivatives as Fungicides . Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Cyclopropane Derivatives and their Diverse Biological Activities . ResearchGate. Available at: [Link]

  • Aminocyclopyrachlor . Grokipedia. Available at: [Link]

  • Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety . National Institutes of Health (NIH). Available at: [Link]

  • Nucleophilic aromatic substitution reactions of chloropyrimidines . ResearchGate. Available at: [Link]

  • Chemical structures of (A) aminocyclopyrachlor and (B) aminocyclopyrachlor-methyl ester . ResearchGate. Available at: [Link]

  • Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds . National Institutes of Health (NIH). Available at: [Link]

  • Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine . Cresset. Available at: [Link]

  • Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety . Frontiers in Chemistry. Available at: [Link]

  • A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19) . ResearchGate. Available at: [Link]

  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 . National Institutes of Health (NIH). Available at: [Link]

  • POCl3-PCl5 mixture: A robust chlorinating agent . Indian Chemical Society. Available at: [Link]

  • N-Nitroso Group-Assisted Nucleophilic Aromatic Substitution of 6-Chloropyrimidines: A Facile and Efficient Synthesis of Pyrimidinediamines . Synlett. Available at: [Link]

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines . Cresset. Available at: [Link]

  • Aminocyclopyrachlor . PubChem. Available at: [Link]

  • Aminocyclopyrachlor 1 . Food and Agriculture Organization of the United Nations (FAO). Available at: [Link]

  • Metabolism of cyclopropyl groups . Hypha Discovery. Available at: [Link]

  • Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3 ? . ResearchGate. Available at: [Link]

  • Process for preparing 4-hydroxypyrimidine. Google Patents.
  • Semi-Synthesis of C-Ring Cyclopropyl Analogues of Fraxinellone and Their Insecticidal Activity Against Mythimna separata Walker . MDPI. Available at: [Link]

  • Cyclopropyl group . Wikipedia. Available at: [Link]

  • The Cyclopropyl Group in Medicinal Chemistry . Scientific Update. Available at: [Link]

  • Stable agrochemical composition. Google Patents.
  • Novel processes for the synthesis of cyclopropyl compounds. Google Patents.
  • A Synthesis of 4-Chloro-2-(trichloromethyl)pyrimidines and Their Study in Nucleophilic Substitution . ResearchGate. Available at: [Link]

  • Process for the preparation of 4-chloro-2-cyclopropylcarbonylaniline. Google Patents.
  • Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines . Thieme Chemistry. Available at: [Link]

  • AGROCHEMICAL COMPOSITION WITH IMPROVED DRIFT, RAINFASTNESS AND UPTAKE PROPERTIES . European Patent Office. Available at: [Link]

  • A stabilization system for an agrochemical composition. Google Patents.
  • Agrochemical formulation comprising encapsulated pesticide . Justia Patents. Available at: [Link]

  • This compound . MySkinRecipes. Available at: [Link]

  • Pesticidal pyrimidine compounds. Google Patents.
  • Diastereoselective synthesis of cyclopropyl sulfoxides via hydrosulfenation . National Institutes of Health (NIH). Available at: [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd . Hyma Synthesis Pvt. Ltd. Available at: [Link]

  • Method of preparing 2,4-dihydroxypyrimidine. Google Patents.

Sources

Preparation of Aminocyclopyrachlor from 4-Chloro-2-cyclopropylpyrimidine: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive application note provides a detailed protocol for the laboratory-scale synthesis of aminocyclopyrachlor, a potent synthetic auxin herbicide, commencing from the starting material 4-Chloro-2-cyclopropylpyrimidine. This document is intended for an audience with a professional background in synthetic organic chemistry. The presented synthesis is a multi-step process involving key transformations such as chlorination, amination, and carboxylation, culminating in the formation of 6-amino-5-chloro-2-cyclopropylpyrimidine-4-carboxylic acid, the active ingredient known as aminocyclopyrachlor. Each step is meticulously detailed, offering insights into the reaction mechanisms, choice of reagents, and optimal conditions. Safety precautions and analytical characterization methods are also discussed to ensure a reliable and safe laboratory practice.

Introduction

Aminocyclopyrachlor (IUPAC name: 6-amino-5-chloro-2-cyclopropylpyrimidine-4-carboxylic acid) is a systemic herbicide belonging to the pyrimidine carboxylic acid chemical class.[1][2] It functions by mimicking the plant hormone auxin, leading to uncontrolled growth and eventual death of targeted broadleaf weeds.[2][3] Its efficacy at low application rates and its unique mode of action make it a valuable tool in vegetation management.[4] The synthesis of this complex molecule involves the strategic construction of a highly substituted pyrimidine ring. The production process generally includes key steps such as halogenation, cyclopropylation, and amination to achieve the desired molecular architecture with high purity.[5]

This guide provides a detailed, step-by-step protocol for the synthesis of aminocyclopyrachlor starting from this compound.

Synthetic Pathway Overview

The synthesis of aminocyclopyrachlor from this compound is a multi-step process that can be conceptually broken down into the following key transformations:

  • Chlorination: Introduction of a chlorine atom at the 5-position of the pyrimidine ring.

  • Amination: Introduction of an amino group at the 6-position of the pyrimidine ring.

  • Carboxylation: Introduction of a carboxylic acid group at the 4-position of the pyrimidine ring.

The following sections will provide detailed protocols for a plausible synthetic route based on established pyrimidine chemistry.

Experimental Protocols

PART 1: Synthesis of 2-Cyclopropyl-4,5,6-trichloropyrimidine

This initial step involves the chlorination of the pyrimidine ring at the 5 and 6 positions.

Reaction Scheme:

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityNotes
This compoundC7H7ClN2154.6010.0 g (64.7 mmol)Starting material
N-Chlorosuccinimide (NCS)C4H4ClNO2133.5318.2 g (136 mmol, 2.1 eq)Chlorinating agent
Acetonitrile (anhydrous)CH3CN41.05200 mLSolvent
Benzoyl Peroxide (BPO)(C6H5CO)2O2242.230.8 g (3.3 mmol, 0.05 eq)Radical initiator

Procedure:

  • To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add this compound (10.0 g, 64.7 mmol) and anhydrous acetonitrile (200 mL).

  • Stir the mixture at room temperature until the starting material is completely dissolved.

  • Add N-Chlorosuccinimide (18.2 g, 136 mmol) and Benzoyl Peroxide (0.8 g, 3.3 mmol) to the solution.

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane (200 mL) and wash with saturated sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-Cyclopropyl-4,5,6-trichloropyrimidine as a solid.

Expected Yield: 70-80%

Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

PART 2: Synthesis of 6-Amino-2-cyclopropyl-4,5-dichloropyrimidine

This step involves the selective amination at the 6-position of the trichlorinated pyrimidine. The C6 position is generally more susceptible to nucleophilic attack than the C4 position in such systems.

Reaction Scheme:

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityNotes
2-Cyclopropyl-4,5,6-trichloropyrimidineC7H5Cl3N2223.4910.0 g (44.7 mmol)Starting material
Ammonia (7N solution in Methanol)NH317.03150 mLAminating agent
1,4-DioxaneC4H8O288.11100 mLSolvent

Procedure:

  • In a high-pressure reaction vessel, dissolve 2-Cyclopropyl-4,5,6-trichloropyrimidine (10.0 g, 44.7 mmol) in 1,4-dioxane (100 mL).

  • Add the 7N solution of ammonia in methanol (150 mL).

  • Seal the vessel and heat the reaction mixture to 100°C for 24 hours. The internal pressure will increase, so ensure the vessel is rated for the expected pressure.

  • After the reaction is complete, cool the vessel to room temperature and carefully vent the excess ammonia in a well-ventilated fume hood.

  • Concentrate the reaction mixture under reduced pressure to remove the solvents.

  • Dissolve the residue in ethyl acetate (200 mL) and wash with water (2 x 100 mL) and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 6-Amino-2-cyclopropyl-4,5-dichloropyrimidine.

Expected Yield: 85-95%

Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

PART 3: Synthesis of Aminocyclopyrachlor (6-Amino-5-chloro-2-cyclopropylpyrimidine-4-carboxylic acid)

This final step involves the conversion of the remaining chloro group at the 4-position to a carboxylic acid. This can be achieved through a palladium-catalyzed carbonylation reaction.

Reaction Scheme:

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityNotes
6-Amino-2-cyclopropyl-4,5-dichloropyrimidineC7H6Cl2N3204.055.0 g (24.5 mmol)Starting material
Palladium(II) Acetate (Pd(OAc)2)C4H6O4Pd224.520.27 g (1.2 mmol, 0.05 eq)Catalyst
1,3-Bis(diphenylphosphino)propane (dppp)C27H26P2412.440.51 g (1.2 mmol, 0.05 eq)Ligand
Triethylamine (TEA)(C2H5)3N101.1910.2 mL (73.5 mmol, 3.0 eq)Base
Dimethylformamide (DMF, anhydrous)C3H7NO73.09100 mLSolvent
WaterH2O18.024.4 mL (245 mmol, 10 eq)Reagent
Carbon Monoxide (CO)CO28.01High pressureReagent

Procedure:

  • To a high-pressure autoclave, add 6-Amino-2-cyclopropyl-4,5-dichloropyrimidine (5.0 g, 24.5 mmol), Palladium(II) Acetate (0.27 g, 1.2 mmol), and 1,3-Bis(diphenylphosphino)propane (0.51 g, 1.2 mmol).

  • Evacuate the autoclave and backfill with nitrogen gas (repeat three times).

  • Add anhydrous Dimethylformamide (100 mL), Triethylamine (10.2 mL, 73.5 mmol), and water (4.4 mL, 245 mmol) via syringe.

  • Pressurize the autoclave with carbon monoxide to 10 atm.

  • Heat the reaction mixture to 120°C and stir for 18 hours.

  • After cooling to room temperature, carefully vent the excess carbon monoxide in a fume hood.

  • Filter the reaction mixture through a pad of celite to remove the palladium catalyst.

  • Acidify the filtrate to pH 2-3 with 1M HCl. A precipitate should form.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield aminocyclopyrachlor.

  • Further purification can be achieved by recrystallization from a suitable solvent if necessary.

Expected Yield: 60-70%

Characterization: The final product should be thoroughly characterized by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and melting point analysis to confirm its identity and purity.

Visualization of the Synthetic Workflow

The following diagram illustrates the overall synthetic workflow for the preparation of aminocyclopyrachlor.

Synthesis_Workflow This compound This compound reagents1 NCS, BPO Acetonitrile, Reflux product1 2-Cyclopropyl-4,5,6-trichloropyrimidine reagents1->product1 reagents2 NH3 in MeOH Dioxane, 100°C product2 6-Amino-2-cyclopropyl-4,5-dichloropyrimidine reagents2->product2 reagents3 CO, H2O, Pd(OAc)2, dppp TEA, DMF, 120°C product3 Aminocyclopyrachlor reagents3->product3

Caption: Synthetic workflow for the preparation of Aminocyclopyrachlor.

Safety and Handling

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • This compound and its chlorinated derivatives are potentially hazardous and should be handled with care.

  • N-Chlorosuccinimide is a strong oxidizing agent.

  • Benzoyl Peroxide is a flammable solid and can be explosive.

  • Carbon monoxide is a toxic gas and should be handled with extreme caution in a properly functioning high-pressure apparatus.

  • Palladium catalysts are toxic and should be handled with care.

Conclusion

This application note provides a detailed and structured protocol for the synthesis of aminocyclopyrachlor from this compound. By following the outlined procedures and adhering to the safety precautions, researchers can reliably synthesize this important herbicide for further study and development. The provided workflow and reaction details are based on established principles of pyrimidine chemistry and serve as a valuable resource for synthetic chemists in the agrochemical and pharmaceutical industries.

References

  • Chemical Warehouse. Aminocyclopyrachlor - Active Ingredient Page.
  • Wikipedia. Aminocyclopyrachlor. [Link]

  • Grokipedia. Aminocyclopyrachlor.
  • Food and Agriculture Organization of the United N
  • AERU.
  • Ezell, A. W., Turner, R., & Yeiser, J. L. (2011). USE OF aMINOCYCLOPYRaCHLOR FOR FORESTRY SITE PREPaRaTION IN THE SOUTHEaSTERN U.S. In Proceedings of the 16th biennial southern weed science society.
  • ResearchGate. Chemical structures of (A) aminocyclopyrachlor and (B) aminocyclopyrachlor-methyl ester. [Link]

  • Australian Pesticides and Veterinary Medicines Authority. Public Release Summary on Method 240 SL Herbicide.
  • PubChem. Aminocyclopyrachlor. [Link]

  • Google Patents. US9149037B2 - Synergistic weed control from applications of aminocyclopyrachlor and 2,4 dichlorophenoxyacetic acid (2,4-D).
  • Google Patents.
  • Google Patents. US7314849B2 - 6-(poly-substituted aryl)

Sources

Applikations- und Protokollhandbuch: Derivatisierung von 4-Chlor-2-cyclopropylpyrimidin für das biologische Screening

Author: BenchChem Technical Support Team. Date: January 2026

Für Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung

Dieses Dokument bietet eine detaillierte Anleitung zur chemischen Modifikation von 4-Chlor-2-cyclopropylpyrimidin, einem vielseitigen Baustein für die Synthese von Molekülbibliotheken, die für das biologische Screening in der Wirkstoffforschung bestimmt sind. Es werden etablierte Protokolle für Schlüsselreaktionen vorgestellt, die wissenschaftlichen Grundlagen der Methodenauswahl erläutert und Einblicke in die strategische Planung von Screening-Kaskaden gegeben.

Einleitung: Die Bedeutung des 2-Cyclopropylpyrimidin-Gerüsts

Das Pyrimidingerüst ist ein fundamentaler Heterozyklus in der medizinischen Chemie und bildet das Kernstück zahlreicher zugelassener Medikamente und biologisch aktiver Moleküle.[1][2] Die Einführung einer Cyclopropylgruppe an der C2-Position führt häufig zu einer verbesserten metabolischen Stabilität und einer erhöhten Bindungsaffinität an biologische Zielstrukturen, was diesen Baustein besonders attraktiv für die Wirkstoffentwicklung macht. Das reaktive Chloratom an der C4-Position dient als vielseitiger Ankerpunkt für die Einführung einer breiten Palette von funktionellen Gruppen und molekularer Vielfalt, was die Erstellung umfangreicher Substanzbibliotheken für das Screening ermöglicht.

Derivate, die von diesem Gerüst abgeleitet sind, zeigen oft potente Aktivitäten als Inhibitoren von Kinasen, einer wichtigen Klasse von Zielproteinen in der Onkologie und bei Entzündungskrankheiten.[3][4][5] Die hier beschriebenen Derivatisierungsstrategien zielen darauf ab, Forschern robuste und reproduzierbare Methoden zur Verfügung zu stellen, um vielfältige Molekülbibliotheken für die Identifizierung neuer therapeutischer Leitstrukturen zu generieren.

Strategien zur Derivatisierung an der C4-Position

Die Reaktivität des Chloratoms an der C4-Position des elektronenarmen Pyrimidinrings ermöglicht eine effiziente Funktionalisierung über verschiedene etablierte chemische Transformationen. Die drei primären hier vorgestellten Methoden sind die Palladium-katalysierte Suzuki-Miyaura-Kreuzkupplung zur Bildung von C-C-Bindungen, die Buchwald-Hartwig-Aminierung zur Bildung von C-N-Bindungen und die nukleophile aromatische Substitution (SNAr) zur Einführung verschiedener Heteroatom-Nukleophile.

Derivatization_Strategies A 4-Chlor-2-cyclopropylpyrimidin (Ausgangsmaterial) B Suzuki-Miyaura-Kupplung A->B C Buchwald-Hartwig-Aminierung A->C D Nukleophile Aromatische Substitution (SNAr) A->D E 4-Aryl-2-cyclopropylpyrimidine (C-C-Bindung) B->E Arylboronsäuren, Pd-Katalysator, Base F 4-Amino-2-cyclopropylpyrimidine (C-N-Bindung) C->F Amine/Amide, Pd-Katalysator, Base G 4-(Heteroatom)-2-cyclopropylpyrimidine (C-O, C-S Bindung) D->G Alkohole, Thiole, etc. Base

Abbildung 1: Übersicht der Derivatisierungsstrategien für 4-Chlor-2-cyclopropylpyrimidin.

Suzuki-Miyaura-Kreuzkupplung: Synthese von 4-Aryl-Derivaten

Die Suzuki-Miyaura-Reaktion ist eine der leistungsfähigsten Methoden zur Bildung von C-C-Bindungen zwischen Aryl- oder Heteroaryl-Systemen.[6][7] Die Reaktion von 4-Chlor-2-cyclopropylpyrimidin mit einer Vielzahl von kommerziell erhältlichen oder synthetisch zugänglichen Aryl- und Heteroarylboronsäuren ermöglicht die Synthese einer breiten Palette von 4-Aryl-2-cyclopropylpyrimidinen. Diese Derivate sind von besonderem Interesse, da die Arylgruppe entscheidend zur Wechselwirkung mit der ATP-Bindungstasche vieler Kinasen beitragen kann.

Kausale Begründung der Protokollauswahl: Die Wahl eines Palladium(0)-Katalysators in Kombination mit einem geeigneten Phosphinliganden ist entscheidend für die Effizienz der Reaktion, insbesondere bei der Verwendung von weniger reaktiven Chloraromaten.[6] Mikrowellenbestrahlung wird hier als Methode zur Prozessbeschleunigung eingesetzt, was zu deutlich kürzeren Reaktionszeiten und oft höheren Ausbeuten im Vergleich zu konventioneller Erhitzung führt.[8][9] Die Base spielt eine entscheidende Rolle bei der Aktivierung der Boronsäure und der Neutralisierung des entstehenden Halogenwasserstoffs.

Experimentelles Protokoll: Mikrowellen-assistierte Suzuki-Kupplung

  • Reagenzien und Materialien:

    • 4-Chlor-2-cyclopropylpyrimidin (1.0 Äq.)

    • Aryl- oder Heteroarylboronsäure (1.2 - 1.5 Äq.)

    • Tetrakis(triphenylphosphin)palladium(0) [Pd(PPh₃)₄] (0.05 Äq.)

    • Wässrige Kaliumcarbonat-Lösung (K₂CO₃, 2 M) (3.0 Äq.)

    • Lösungsmittel: 1,4-Dioxan/Wasser (z.B. 2:1 oder 4:1 Verhältnis)

    • Mikrowellenreaktionsgefäß mit Rührstab

  • Schritt-für-Schritt-Anleitung:

    • In einem geeigneten Mikrowellenreaktionsgefäß werden 4-Chlor-2-cyclopropylpyrimidin, die Boronsäure und Pd(PPh₃)₄ eingewogen.

    • Das Lösungsmittelgemisch (1,4-Dioxan/Wasser) und die wässrige K₂CO₃-Lösung werden hinzugefügt.

    • Das Gefäß wird fest verschlossen und in den Mikrowellenreaktor gestellt.

    • Die Reaktionsmischung wird für 15-30 Minuten bei 100-120 °C unter Rühren bestrahlt. Hinweis: Die optimalen Bedingungen (Zeit, Temperatur) können je nach Substrat variieren und sollten empirisch ermittelt werden.

    • Nach Abkühlen auf Raumtemperatur wird die Reaktionsmischung mit Ethylacetat verdünnt und durch eine kurze Säule aus Celite oder Kieselgel filtriert, um den Katalysator zu entfernen.

    • Die organische Phase wird abgetrennt, mit gesättigter NaCl-Lösung gewaschen, über wasserfreiem Natriumsulfat (Na₂SO₄) getrocknet und im Vakuum eingeengt.

    • Das Rohprodukt wird mittels Flash-Säulenchromatographie (typischerweise mit einem Hexan/Ethylacetat-Gradienten) gereinigt, um das gewünschte 4-Aryl-2-cyclopropylpyrimidin zu erhalten.

ParameterEmpfohlener WertBegründung
KatalysatorPd(PPh₃)₄ (5 mol%)Bewährt für Chlorpyrimidine, kommerziell verfügbar.[8][9]
BaseK₂CO₃ (aq., 2M)Effektive Aktivierung der Boronsäure, gute Löslichkeit.
Lösungsmittel1,4-Dioxan / H₂OFördert die Löslichkeit von organischen und anorganischen Reagenzien.
Temperatur100 - 120 °C (MW)Beschleunigt die Reaktion signifikant und verbessert die Ausbeute.
Zeit15 - 30 min (MW)Ausreichend für die meisten Substrate unter Mikrowellenbedingungen.[9]
Buchwald-Hartwig-Aminierung: Synthese von 4-Amino-Derivaten

Die Buchwald-Hartwig-Aminierung ist eine Palladium-katalysierte Kreuzkupplung, die eine äußerst vielseitige Methode zur Bildung von C-N-Bindungen darstellt.[10][11] Sie ermöglicht die Kupplung von Arylhalogeniden mit einer breiten Palette von primären und sekundären Aminen, Amiden und anderen Stickstoffnukleophilen.[12] Die resultierenden 4-Amino-2-cyclopropylpyrimidin-Derivate sind eine wichtige Klasse von Verbindungen, da die Aminogruppe oft als Wasserstoffbrücken-Donor oder -Akzeptor in der Bindungstasche von Proteinkinasen fungiert.[4][5]

Kausale Begründung der Protokollauswahl: Der Erfolg der Buchwald-Hartwig-Aminierung hängt stark von der Wahl des Liganden ab. Sperrige, elektronenreiche Phosphinliganden wie Xantphos oder die "Buchwald-Liganden" (z.B. XPhos, SPhos) sind oft notwendig, um die reduktive Eliminierung zu erleichtern und hohe Ausbeuten zu erzielen.[13][14] Als Base wird häufig ein sterisch gehindertes Alkoholat wie Natrium-tert-butanolat (NaOtBu) verwendet, um das Amin zu deprotonieren und den Katalysezyklus voranzutreiben.

Experimentelles Protokoll: Buchwald-Hartwig C-N-Kreuzkupplung

  • Reagenzien und Materialien:

    • 4-Chlor-2-cyclopropylpyrimidin (1.0 Äq.)

    • Amin oder Amid (1.1 - 1.2 Äq.)

    • Tris(dibenzylidenaceton)dipalladium(0) [Pd₂(dba)₃] (0.02 - 0.05 Äq.)

    • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthen) (0.04 - 0.10 Äq.)

    • Natrium-tert-butanolat (NaOtBu) (1.4 Äq.)

    • Lösungsmittel: Toluol oder 1,4-Dioxan (wasserfrei)

    • Reaktionsgefäß, Inertgasatmosphäre (Stickstoff oder Argon)

  • Schritt-für-Schritt-Anleitung:

    • Ein Reaktionsgefäß wird unter Inertgasatmosphäre (z.B. durch Ausheizen unter Vakuum und Befüllen mit Argon) vorbereitet.

    • Pd₂(dba)₃, Xantphos, NaOtBu und 4-Chlor-2-cyclopropylpyrimidin werden in das Gefäß eingewogen.

    • Wasserfreies Toluol oder Dioxan wird hinzugefügt, gefolgt von dem Amin-Kupplungspartner.

    • Das Reaktionsgefäß wird verschlossen und die Mischung bei 80-110 °C für 4-24 Stunden gerührt. Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) oder LC-MS überwacht.

    • Nach vollständigem Umsatz wird die Reaktion auf Raumtemperatur abgekühlt und mit Wasser oder einer gesättigten Ammoniumchlorid-Lösung versetzt.

    • Die wässrige Phase wird mehrmals mit Ethylacetat oder Dichlormethan extrahiert.

    • Die vereinigten organischen Phasen werden mit gesättigter NaCl-Lösung gewaschen, über Na₂SO₄ getrocknet und im Vakuum eingeengt.

    • Die Reinigung des Rohprodukts erfolgt durch Flash-Säulenchromatographie.

ParameterEmpfohlener WertBegründung
Prä-KatalysatorPd₂(dba)₃Stabile Pd(0)-Quelle, die in situ den aktiven Katalysator bildet.
LigandXantphosBreiter Anwendungsbereich für die Kupplung mit verschiedenen Aminen.[14]
BaseNaOtBuStarke, nicht-nukleophile Base zur Deprotonierung des Amins.[10]
LösungsmittelToluol / DioxanAprotische Lösungsmittel, die für die Reaktionstemperaturen geeignet sind.
Temperatur80 - 110 °CNotwendig, um die oxidative Addition und reduktive Eliminierung zu ermöglichen.
Nukleophile Aromatische Substitution (SNAr)

Die SNAr-Reaktion ist eine fundamentale Transformation in der heterozyklischen Chemie. Aufgrund der beiden elektronenziehenden Stickstoffatome im Ring ist das C4-Kohlenstoffatom des 4-Chlor-2-cyclopropylpyrimidins elektrophil und anfällig für den Angriff durch Nukleophile. Diese Methode ist besonders nützlich für die Einführung von Sauerstoff- und Schwefelnukleophilen (z.B. Alkohole, Phenole, Thiole), für die Kreuzkupplungsreaktionen oft weniger effizient sind.

Kausale Begründung der Protokollauswahl: Die Reaktion erfordert in der Regel eine Base, um das Nukleophil (z.B. ein Thiol) zu deprotonieren und seine Nukleophilie zu erhöhen. Ein polares aprotisches Lösungsmittel wie Dimethylformamid (DMF) oder Acetonitril (MeCN) ist ideal, da es die geladenen Intermediate stabilisiert, ohne das Nukleophil durch Solvatisierung zu stark zu desaktivieren. Erhöhte Temperaturen sind oft notwendig, um die Energiebarriere für die Bildung des Meisenheimer-Komplex-Intermediats zu überwinden.

Experimentelles Protokoll: SNAr mit Thiolen

  • Reagenzien und Materialien:

    • 4-Chlor-2-cyclopropylpyrimidin (1.0 Äq.)

    • Thiol (z.B. Thiophenol oder Alkylthiol) (1.1 Äq.)

    • Kaliumcarbonat (K₂CO₃) oder Cäsiumcarbonat (Cs₂CO₃) (1.5 - 2.0 Äq.)

    • Lösungsmittel: Dimethylformamid (DMF) oder Acetonitril (MeCN)

    • Reaktionsgefäß, Rühreinrichtung

  • Schritt-für-Schritt-Anleitung:

    • In einem Rundkolben werden 4-Chlor-2-cyclopropylpyrimidin und die Base (K₂CO₃) in DMF oder MeCN suspendiert.

    • Das Thiol wird bei Raumtemperatur zur gerührten Suspension hinzugefügt.

    • Die Reaktionsmischung wird auf 60-80 °C erhitzt und für 2-12 Stunden gerührt, bis die DC-Analyse den vollständigen Verbrauch des Ausgangsmaterials anzeigt.

    • Nach dem Abkühlen wird die Mischung in Wasser gegossen und mehrmals mit Ethylacetat extrahiert.

    • Die vereinigten organischen Phasen werden mit Wasser und gesättigter NaCl-Lösung gewaschen, über Na₂SO₄ getrocknet und im Vakuum eingeengt.

    • Das Produkt wird durch Flash-Säulenchromatographie oder Umkristallisation gereinigt.

Strategien für das biologische Screening

Die aus den oben genannten Synthesen resultierende Substanzbibliothek sollte strategisch für das biologische Screening eingesetzt werden. Eine typische Kaskade beginnt mit einem primären Hochdurchsatz-Screening (HTS), gefolgt von sekundären Assays zur Bestätigung und Charakterisierung der "Hits".

Screening_Cascade cluster_0 Synthesephase cluster_1 Screening-Phase A 4-Chlor-2-cyclopropylpyrimidin B Derivatisierung (Suzuki, Buchwald-Hartwig, SNAr) A->B C Chemische Bibliothek (>100 Verbindungen) B->C D Primäres Screening (z.B. Kinase-Panel, zelluläre Proliferation) C->D E Hit-Identifizierung (Verbindungen mit >50% Inhibition) D->E F Sekundäre Assays (IC₅₀-Bestimmung, Orthogonale Assays) E->F G Leitstruktur-Identifizierung F->G

Abbildung 2: Logischer Arbeitsablauf von der Synthese zur Leitstruktur-Identifizierung.

Primäres Screening: Die Bibliothek kann gegen ein breites Panel von Zielproteinen, typischerweise Proteinkinasen, gescreent werden, um erste Hinweise auf die Aktivität und Selektivität zu erhalten.[3][5] Alternativ kann ein phänotypisches Screening, wie ein zellulärer Proliferationsassay (z.B. MTT-Assay) an verschiedenen Krebszelllinien, durchgeführt werden, um Verbindungen mit zytotoxischer oder zytostatischer Wirkung zu identifizieren.[1][15][16]

Sekundäre Assays (Hit-Validierung): Identifizierte "Hits" aus dem primären Screening müssen in sekundären Assays validiert werden. Dazu gehören:

  • Dosis-Wirkungs-Analysen: Bestimmung der IC₅₀- oder EC₅₀-Werte, um die Potenz der Verbindungen zu quantifizieren.

  • Orthogonale Assays: Verwendung eines alternativen Assay-Formats (z.B. ein biophysikalischer Assay nach einem biochemischen Primärscreen), um Artefakte auszuschließen.

  • Selektivitätsprofilierung: Testen der potentesten Verbindungen gegen eine kleinere, fokussierte Gruppe von verwandten Kinasen, um das Selektivitätsprofil zu ermitteln.

  • Zelluläre Aktivität: Wenn der Primärscreen biochemisch war, muss die Aktivität in zellbasierten Modellen bestätigt werden, um die Zellpermeabilität und die Wirkung im zellulären Kontext zu überprüfen.

Die Kombination aus vielseitiger Synthesechemie und einer logisch aufgebauten Screening-Kaskade ermöglicht die effiziente Identifizierung und Validierung neuer, biologisch aktiver Derivate des 4-Chlor-2-cyclopropylpyrimidin-Gerüsts.

Referenzen

  • Qureshi, F., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. PubMed Central. Verfügbar unter: [Link]

  • BenchChem. (2025). Synthesis and Biological Screening of Novel Pyrimidine Derivatives: Application Notes and Protocols. BenchChem.

  • Wojciechowska, J., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. National Institutes of Health. Verfügbar unter: [Link]

  • El-Sayed, N. F. A. (2018). Synthesis and Antitumor Activity of New Pyrimidine and Caffeine Derivatives. Organic & Medicinal Chemistry International Journal.

  • Papadopoulou, A., et al. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. PubMed. Verfügbar unter: [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. Verfügbar unter: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Verfügbar unter: [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. Verfügbar unter: [Link]

  • NROChemistry. (2023). Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. Verfügbar unter: [Link]

  • Common Organic Chemistry. (n.d.). Buchwald Hartwig Coupling. Common Organic Chemistry. Verfügbar unter: [Link]

  • BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reactions with 4-Chloropyrimidines. BenchChem.

  • Tarozzi, A., et al. (2015). Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. PubMed Central. Verfügbar unter: [Link]

  • Richter, D. T., et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed. Verfügbar unter: [Link]

  • Liu, D., et al. (2013). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. PubMed Central. Verfügbar unter: [Link]

  • Wang, T., et al. (2008). Identification of 4-aminopyrazolylpyrimidines as potent inhibitors of Trk kinases. PubMed. Verfügbar unter: [Link]

  • Addison, G. J., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). PubMed Central. Verfügbar unter: [Link]

  • Petrosyan, A. A., et al. (2024). Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One. National Institutes of Health. Verfügbar unter: [Link]

  • ResearchGate. (2016). Synthesis and evaluation of biological activities of 4-cyclopropyl-5-(2-fluorophenyl) arylhydrazono-2,3-dihydrothiazoles as potent antioxidant agents. ResearchGate.

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Verfügbar unter: [Link]

  • Charoen, S., et al. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. MDPI. Verfügbar unter: [Link]

  • Sharma, P., & Rane, N. (2017). Biological Activity of Pyrimidine Derivativies: A Review. Juniper Publishers.

  • Štefane, B., & Požgan, F. (2020). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. ResearchGate. Verfügbar unter: [Link]

  • World Journal of Advanced Research and Reviews. (2021). An overview on synthesis and biological activity of pyrimidines. WJARR.

  • ResearchGate. (2015). (PDF) Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. ResearchGate. Verfügbar unter: [Link]

  • Štefane, B., & Požgan, F. (2020). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. Verfügbar unter: [Link]

  • ChemHelpASAP. (2020). Suzuki cross-coupling reaction. YouTube. Verfügbar unter: [Link]

  • Huang, S., et al. (2007). Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1). PubMed. Verfügbar unter: [Link]

Sources

Application Notes and Protocols for the Scale-up Synthesis of 4-Chloro-2-cyclopropylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 4-Chloro-2-cyclopropylpyrimidine, a key intermediate in the pharmaceutical industry. The synthesis is presented as a robust two-step process, commencing with the formation of 2-cyclopropylpyrimidin-4(3H)-one via a cyclocondensation reaction, followed by a highly efficient, solvent-free chlorination. This guide emphasizes scalability, safety, and scientific rationale behind the procedural choices, offering detailed protocols, in-process controls, and analytical methods essential for producing high-purity material suitable for drug development pipelines.

Introduction

This compound is a critical building block in the synthesis of various active pharmaceutical ingredients (APIs), valued for its role in constructing complex heterocyclic scaffolds. The pyrimidine core, coupled with the reactive chlorine atom at the 4-position and the cyclopropyl moiety at the 2-position, offers versatile handles for further chemical transformations. Given its importance, a scalable, safe, and efficient synthetic route is paramount for ensuring a reliable supply chain in drug development and manufacturing.

This application note details a two-stage manufacturing process designed for scale-up. The chosen synthetic strategy prioritizes process safety, atom economy, and ease of operation, moving away from classical methods that often involve hazardous reagents in large excess and generate significant waste streams.

Overall Synthetic Strategy

The synthesis is logically divided into two main stages, as illustrated below. This approach allows for the isolation and purification of a key intermediate, ensuring the final product's high quality.

G cluster_0 Stage 1: Pyrimidinone Formation cluster_1 Stage 2: Chlorination A Cyclopropanecarboxamidine Hydrochloride C 2-Cyclopropylpyrimidin-4(3H)-one A->C B Ethyl 3-ethoxyacrylate B->C E This compound C->E D Phosphorus Oxychloride (POCl3) D->E

Diagram 1: Overall two-stage synthetic workflow.

Part 1: Synthesis of 2-Cyclopropylpyrimidin-4(3H)-one (Intermediate)

The initial stage involves a cyclocondensation reaction to form the pyrimidinone ring. This is a well-established method for pyrimidine synthesis, offering high yields and operational simplicity.[1]

Reaction Principle

The reaction proceeds via the condensation of cyclopropanecarboxamidine with ethyl 3-ethoxyacrylate. The amidine provides the N-C-N fragment, which reacts with the three-carbon backbone of the acrylate derivative to form the heterocyclic ring. Sodium ethoxide is used as a base to deprotonate the amidine hydrochloride and facilitate the cyclization.

G reactant1 Cyclopropanecarboxamidine intermediate Addition Intermediate reactant1->intermediate + reactant2 Ethyl 3-ethoxyacrylate reactant2->intermediate product 2-Cyclopropylpyrimidin-4(3H)-one + Ethanol + Sodium Ethoxide intermediate->product Cyclization & Elimination

Diagram 2: Simplified reaction mechanism for pyrimidinone formation.

Protocol: Scale-up Synthesis of 2-Cyclopropylpyrimidin-4(3H)-one

Materials and Reagents:

ReagentCAS No.Molecular Weight ( g/mol )Quantity (kg)Moles (mol)Molar Eq.
Cyclopropanecarboxamidine Hydrochloride57297-29-7120.5810.082.91.0
Ethyl 3-ethoxyacrylate6123-53-1144.1713.291.61.1
Sodium Ethoxide141-52-668.056.291.11.1
Ethanol (Anhydrous)64-17-546.0750.0 L--
Water7732-18-518.02As needed--
Acetic Acid64-17-560.05As needed--

Procedure:

  • Reaction Setup: Charge a suitable reactor with 50.0 L of anhydrous ethanol.

  • Base Addition: Under a nitrogen atmosphere, carefully add 6.2 kg of sodium ethoxide to the ethanol with stirring. The temperature may rise; maintain it below 30°C.

  • Amidine Addition: Add 10.0 kg of cyclopropanecarboxamidine hydrochloride to the sodium ethoxide solution. Stir the resulting slurry for 30 minutes at room temperature.

  • Acrylate Addition: Slowly add 13.2 kg of ethyl 3-ethoxyacrylate to the reaction mixture over 1-2 hours, maintaining the temperature below 40°C.

  • Reaction: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours. Monitor the reaction progress by HPLC until the consumption of the starting materials is complete.

  • Cooling and Neutralization: Cool the reaction mixture to 20-25°C. Slowly add water (approx. 50 L) to dissolve the precipitated solids. Adjust the pH to 6.5-7.0 with acetic acid.

  • Crystallization and Isolation: Cool the mixture to 0-5°C and stir for at least 2 hours to allow for complete crystallization. Isolate the solid product by filtration.

  • Washing and Drying: Wash the filter cake with cold water (2 x 10 L) and then with cold ethanol (1 x 10 L). Dry the product under vacuum at 50-60°C until a constant weight is achieved.

Expected Yield: 9.5 - 10.5 kg (83-91%) of a white to off-white solid.

Part 2: Chlorination of 2-Cyclopropylpyrimidin-4(3H)-one

The second stage is the conversion of the pyrimidinone intermediate to the final product, this compound. For this critical step, a modern, solvent-free approach using an equimolar amount of phosphorus oxychloride (POCl₃) is employed. This method is significantly safer and more environmentally friendly for large-scale production compared to traditional methods that use a large excess of POCl₃ as both reagent and solvent.[2]

Reaction Principle

The hydroxyl group of the pyrimidinone tautomer is converted into a chloro group by phosphorus oxychloride. Pyridine is used as a base to neutralize the HCl generated during the reaction, driving the reaction to completion. The reaction is conducted at elevated temperatures in a sealed reactor to ensure containment and efficient conversion.[2]

G reactant1 2-Cyclopropylpyrimidin-4(3H)-one product This compound reactant1->product reactant2 POCl3 reactant2->product + base Pyridine byproduct H3PO4 + Pyridine HCl base->byproduct

Diagram 3: Simplified chlorination reaction.

Protocol: Scale-up Synthesis of this compound

Materials and Reagents:

ReagentCAS No.Molecular Weight ( g/mol )Quantity (kg)Moles (mol)Molar Eq.
2-Cyclopropylpyrimidin-4(3H)-one-136.1510.073.41.0
Phosphorus Oxychloride (POCl₃)10025-87-3153.3311.273.01.0
Pyridine110-86-179.105.873.31.0
Toluene108-88-392.14As needed--
Water7732-18-518.02As needed--
Sodium Bicarbonate (NaHCO₃)144-55-884.01As needed--

Procedure:

  • Reactor Charging: In a dry, clean, pressure-rated reactor, charge 10.0 kg of 2-cyclopropylpyrimidin-4(3H)-one, 5.8 kg of pyridine, and 11.2 kg of phosphorus oxychloride.

  • Reaction: Seal the reactor and heat the mixture to 130-140°C with stirring. Maintain this temperature for 3-5 hours. Monitor the reaction by HPLC to confirm the disappearance of the starting material.

  • Cooling: After the reaction is complete, cool the reactor to 60-70°C.

  • Work-up - Quenching (Caution: Highly Exothermic and gas evolution):

    • Crucial Safety Note: The quenching of POCl₃ is highly exothermic and releases HCl gas. This step must be performed with extreme care in a well-ventilated area with appropriate scrubbing for acidic gases. The reaction mixture should be added slowly to the quenching solution.

    • In a separate, larger reactor, prepare a stirred solution of crushed ice and water (approximately 100 L).

    • Slowly and carefully transfer the reaction mixture into the ice-water slurry, ensuring the temperature of the quench mixture does not exceed 20°C.

  • Neutralization and Extraction:

    • Once the quench is complete, slowly add a saturated aqueous solution of sodium bicarbonate to the mixture until the pH is 7-8.

    • Extract the aqueous layer with toluene (3 x 20 L).

  • Solvent Removal and Isolation:

    • Combine the organic layers and wash with brine (1 x 20 L).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by vacuum distillation to afford high-purity this compound.

Expected Yield: 9.8 - 10.9 kg (86-95%) of a colorless to pale yellow liquid.

Process Safety and Hazard Analysis

  • Cyclopropanecarboxamidine Hydrochloride: While not acutely toxic, it can cause skin and eye irritation. Standard personal protective equipment (PPE) should be worn.

  • Phosphorus Oxychloride (POCl₃): This is a highly corrosive and toxic substance that reacts violently with water.[3] Handle only in a well-ventilated fume hood or closed system. Use of acid-resistant gloves, a face shield, and a respirator is mandatory. The quenching process is particularly hazardous and requires strict temperature control and a robust gas scrubbing system.[4]

  • Pyridine: A flammable liquid with a strong, unpleasant odor. It is harmful if inhaled or absorbed through the skin.

  • Pressure-Rated Reactor: The chlorination step is performed at elevated temperatures, which will generate pressure. A pressure-rated reactor with a rupture disc is essential for this operation.

Analytical Quality Control

Consistent quality of the final product is critical. The following analytical methods are recommended for in-process control and final product release.

1. High-Performance Liquid Chromatography (HPLC)

  • Purpose: To monitor reaction progress and determine the purity of the intermediate and final product.

  • Typical Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Retention Times: Should be determined empirically, with the product, this compound, being less polar and having a longer retention time than the 2-cyclopropylpyrimidin-4(3H)-one intermediate.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Purpose: To confirm the chemical structure of the intermediate and the final product.

  • ¹H NMR (400 MHz, CDCl₃) of this compound:

    • δ 8.55 (d, J = 5.2 Hz, 1H, pyrimidine-H)

    • δ 7.05 (d, J = 5.2 Hz, 1H, pyrimidine-H)

    • δ 2.10-2.20 (m, 1H, cyclopropyl-CH)

    • δ 1.15-1.25 (m, 4H, cyclopropyl-CH₂)

  • ¹³C NMR (100 MHz, CDCl₃) of this compound:

    • δ 169.0, 161.5, 158.0, 117.5, 16.0, 12.0

3. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Purpose: To identify and quantify volatile impurities and confirm the molecular weight of the product.

  • Typical Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium.

    • Injection: Split/splitless inlet.

    • Detection: Mass spectrometer in electron ionization (EI) mode.

    • Expected M/Z: 154.03 (M⁺) and 156.03 (M+2⁺) in an approximate 3:1 ratio, characteristic of a monochlorinated compound.[5]

Conclusion

The synthetic route and protocols outlined in this application note provide a comprehensive framework for the safe and efficient scale-up synthesis of this compound. The emphasis on a two-stage process with isolation of a key intermediate ensures high purity of the final product. The adoption of a modern, solvent-free chlorination method significantly enhances the safety and environmental profile of the process. Adherence to the detailed procedures and rigorous analytical quality control will enable researchers and drug development professionals to reliably produce this vital pharmaceutical intermediate for their development programs.

References

  • Wang, H., Wen, K., Wang, L., Xiang, Y., Xu, X., Shen, Y. J., & Sun, Z. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4533–4544. [Link]

  • Pinner, A. (1877). Ueber die Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft, 10(2), 1889-1897. [Link]

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). [Link]

  • Khlebnikov, V. (2014). How should I proceed in Chlorination using POCl3?. ResearchGate. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Intermediate: Understanding Cyclopropanecarboxamidine Hydrochloride. [Link]

  • Li, X., et al. (2012). Prevention of Exothermic Runaway. Organic Process Research & Development, 16, 1727. [Link]

  • Shriner, R. L., & Neumann, F. W. (1944). The Chemistry of the Amidines. Chemical Reviews, 35(3), 351-425. [Link]

  • Organic Chemistry Portal. (n.d.). Amidine synthesis by imidoylation. [Link]

  • SIELC Technologies. (n.d.). Separation of 4-Chloro-2,6-diaminopyrimidine on Newcrom R1 HPLC column. [Link]

  • Vanarote, D. S., et al. (2013). Determination of 4-Chloro-2-chloromethyl-5-(4-chlorophenyl)thieno[2,3-d]- pyrimidine in Rabbit Serum by HPLC and its Application in a Pharmacokinetic Study. Indian Journal of Pharmaceutical Education and Research, 47(1), 69-74. [Link]

  • PubChemLite. (n.d.). This compound (C7H7ClN2). [Link]

  • Attaby, F. A., Eldin, S. M., & Abou-abdou, M. B. (1997). REACTIONS OF α-THIOCARBOXAMIDOCINNA-MONITRILE DERIVATIVES WITH DIETHYL MALONATE: SYNTHESIS OF PYRAZOLO-[3,4-b]-α-PYRIDINONE, THIENO[2,3-b]-α-PYRIDINONE, PYRIDO[2,3:4′,5′]THIENO[2,3-c]PYRIDAZINE AND PYRIDO[2,3:4′,5′]-THIENO[2,3-d]PYRIMIDINONETHIONE DERIVATIVES. Phosphorus, Sulfur, and Silicon and the Related Elements, 129(1), 121–133. [Link]

  • Callingham, M., Blum, F., & Pavé, G. (2015). One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. Organic Letters, 17(18), 4584-4587. [Link]

  • PubChem. (n.d.). 4-Chloro-2-cyclopropyl-6-methylpyrimidine. [Link]

  • Chen, Y., et al. (2022). Determination of 52 hidden chemical pesticides in biopesticide products by GC-MS/MS and LC-MS/MS. Journal of Environmental Science and Health, Part B, 57(6), 504-515. [Link]

  • Common Organic Chemistry. (n.d.). Phosphorus Oxychloride. [Link]

Sources

Application Note & Protocols: Strategic C-C Bond Formation via Suzuki-Miyaura Coupling of 4-Chloro-2-cyclopropylpyrimidine with Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the 2,4-Disubstituted Pyrimidine Scaffold

The pyrimidine nucleus is a cornerstone motif in medicinal chemistry, forming the core of numerous natural products, vitamins, and a vast array of synthetic drugs with applications ranging from anticancer to antiviral agents[1][2]. Specifically, the 2,4-disubstituted pyrimidine scaffold offers a versatile platform for drug design, enabling fine-tuning of steric and electronic properties to optimize target binding and pharmacokinetic profiles[3][4][5]. The introduction of a cyclopropyl group at the C2 position often imparts favorable metabolic stability and conformational rigidity.

The subsequent functionalization at the C4 position via carbon-carbon bond formation is a critical step in generating libraries of novel drug candidates. Among the myriad of cross-coupling reactions, the Palladium-catalyzed Suzuki-Miyaura coupling stands out for its exceptional functional group tolerance, mild reaction conditions, and the commercial availability of a diverse range of boronic acid coupling partners[6][7][8].

This guide provides a detailed examination of the Suzuki-Miyaura reaction between 4-chloro-2-cyclopropylpyrimidine and various (hetero)aryl boronic acids. We will delve into the reaction's mechanistic underpinnings, present a robust and optimized experimental protocol, and offer field-proven insights for troubleshooting and optimization.

The "Why": Understanding the Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a complex, multi-step process, but its success hinges on a well-defined catalytic cycle centered around a palladium catalyst. The active catalytic species is a Pd(0) complex, which is often generated in situ from a more stable Pd(II) precatalyst[9][10]. The cycle proceeds through three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination[6][11]. Understanding these steps is crucial for rational optimization and troubleshooting.

  • Oxidative Addition : This is often the rate-determining step of the cycle[6]. The active Pd(0) catalyst inserts itself into the carbon-chlorine bond of the this compound. This process oxidizes palladium from Pd(0) to Pd(II) and forms a square planar Pd(II) complex. The electron-deficient nature of the pyrimidine ring generally facilitates this step compared to electron-rich aryl chlorides[12]. The choice of ligand is critical here; bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs) can accelerate this step, especially for less reactive chlorides[13][14].

  • Transmetalation : In this step, the organic moiety from the boronic acid is transferred to the palladium(II) center, displacing the halide. This step requires activation of the boronic acid by a base. The base (e.g., K₂CO₃, K₃PO₄) reacts with the boronic acid to form a more nucleophilic boronate species (-B(OH)₃⁻), which readily transfers its organic group to the palladium catalyst[7][15].

  • Reductive Elimination : This is the final, product-forming step. The two organic groups (the cyclopropyl-pyrimidine and the (hetero)aryl group) on the Pd(II) complex couple to form the desired C-C bond. This process simultaneously reduces the palladium center from Pd(II) back to the active Pd(0) state, which can then re-enter the catalytic cycle[9][11].

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)Ln Active Catalyst oa_complex Oxidative Addition Intermediate (Ar-Pd(II)-Cl)Ln pd0->oa_complex oa_label Oxidative Addition tm_complex Transmetalation Intermediate (Ar-Pd(II)-Ar')Ln oa_complex->tm_complex tm_label Transmetalation product R-R' (Coupled Product) tm_complex->product re_label Reductive Elimination re_label->pd0 aryl_halide This compound (R-Cl) aryl_halide->oa_complex boronic_acid Boronic Acid + Base (R'-B(OR)2 + Base) boronic_acid->tm_complex

Caption: The Suzuki-Miyaura Catalytic Cycle.

The "How": A Validated Experimental Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound. Optimization may be required based on the specific boronic acid used.

Materials and Equipment
  • Substrates : this compound, (Hetero)aryl boronic acid

  • Catalyst : Pd(dppf)Cl₂·CH₂Cl₂ or Pd(PPh₃)₄

  • Base : Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄), finely ground

  • Solvent : 1,4-Dioxane and Water (degassed)

  • Equipment : Microwave synthesis vial or round-bottom flask, magnetic stirrer, condenser, inert atmosphere setup (Argon or Nitrogen line), TLC plates, standard workup and purification glassware, rotary evaporator, column chromatography system (silica gel).

Step-by-Step Methodology
  • Reagent Preparation & Degassing :

    • To a microwave vial or oven-dried flask equipped with a stir bar, add this compound (1.0 equiv), the desired boronic acid (1.2–1.5 equiv), and the base (2.0–3.0 equiv, e.g., K₂CO₃).

    • Add the palladium catalyst (0.02–0.05 equiv, e.g., Pd(dppf)Cl₂).

    • Seal the vessel with a septum or cap.

    • Evacuate the vessel and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an inert atmosphere. Palladium(0) species are sensitive to oxygen, and inadequate degassing can lead to catalyst deactivation[16].

    • Using a syringe, add the degassed solvent mixture (e.g., 1,4-Dioxane/H₂O, 4:1 ratio) to achieve a substrate concentration of ~0.1–0.2 M.

  • Reaction Execution :

    • Place the sealed vessel in a preheated oil bath or microwave reactor.

    • Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring. Microwave irradiation can often significantly reduce reaction times and improve yields[1][17].

    • Causality : The elevated temperature is necessary to overcome the activation energy barrier, particularly for the oxidative addition of the C-Cl bond[16]. The water in the solvent mixture helps to solubilize the inorganic base and facilitates the formation of the active boronate species[18].

  • Reaction Monitoring :

    • After the designated time (e.g., 2–16 hours for conventional heating, 15–60 minutes for microwave), cool the reaction to room temperature.

    • Monitor the reaction progress by taking a small aliquot and analyzing it by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

  • Work-up and Purification :

    • Once the reaction is complete, dilute the mixture with ethyl acetate and water.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • The resulting crude product should be purified by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 4-(hetero)aryl-2-cyclopropylpyrimidine.

Experimental_Workflow A 1. Reagent Setup (Substrates, Catalyst, Base) B 2. Inert Atmosphere (Evacuate & Backfill Ar/N2) A->B C 3. Add Degassed Solvent B->C D 4. Heating & Stirring (Conventional or Microwave) C->D E 5. Reaction Monitoring (TLC / LC-MS) D->E E->D Incomplete? Continue Heating F 6. Quench & Aqueous Work-up E->F Complete? G 7. Extraction F->G H 8. Dry & Concentrate G->H I 9. Purification (Column Chromatography) H->I J 10. Pure Product I->J

Caption: Experimental Workflow for Suzuki-Miyaura Coupling.

Data Presentation: Reaction Scope and Conditions

The protocol is adaptable to a wide range of boronic acids. The following table summarizes representative conditions and expected outcomes.

Boronic Acid ExampleCatalyst (mol%)Base (equiv)Solvent SystemTemp (°C)TimeTypical Yield Range
Phenylboronic acidPd(dppf)Cl₂ (3%)K₂CO₃ (2.0)Dioxane/H₂O (4:1)10012 h85-95%
4-Methoxyphenylboronic acidPd(PPh₃)₄ (5%)K₂CO₃ (2.0)Dioxane/H₂O (4:1)10012 h90-98%
3-Fluorophenylboronic acidPd(dppf)Cl₂ (3%)K₃PO₄ (3.0)Dioxane/H₂O (4:1)11016 h75-85%
2-Thiopheneboronic acidPd(dppf)Cl₂ (3%)K₂CO₃ (2.0)Dioxane/H₂O (4:1)1006 h80-90%
3-Pyridinylboronic acidXPhos G3 (2%)K₃PO₄ (3.0)t-AmylOH/H₂O (10:1)1004 h60-75%
4-(Pinacolato)boronyl-indoleSPhos G3 (2%)K₃PO₄ (3.0)Dioxane/H₂O (4:1)11016 h65-80%

Note: Yields are illustrative and can vary based on specific reaction scale and purification efficiency. Modern palladacycle precatalysts (e.g., XPhos G3) can offer higher activity for challenging heteroaryl couplings[10].

Troubleshooting and Field-Proven Optimization

Even robust protocols can encounter issues. Below are common problems and evidence-based solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inactive Catalyst : The active Pd(0) species can be oxidized. Pd(II) precatalysts may not reduce efficiently[10].2. Poor Boronic Acid Quality : Boronic acids can decompose via protodeboronation or form unreactive cyclic anhydrides (boroxines) upon storage[10].3. Insufficient Temperature/Time : The C-Cl bond activation is sluggish[6][16].1. Use fresh, high-quality catalyst. Consider modern, air-stable precatalysts like Buchwald G3/G4 palladacycles which cleanly generate the active Pd(0) species[10].2. Check boronic acid purity by NMR. For unstable boronic acids, consider using more robust boronic esters (e.g., pinacol, MIDA esters)[10].3. Increase the reaction temperature in 10°C increments or prolong the reaction time. Switching to a higher-boiling solvent like t-Amyl alcohol can be effective[19].
Significant Side Products 1. Homocoupling of Boronic Acid : Two boronic acid molecules couple together. This is often exacerbated by the presence of oxygen[9][16].2. Protodeboronation : The boronic acid reacts with trace water/protons to revert to the corresponding arene, consuming the reagent[10][20].3. Hydrodechlorination : The starting chloro-pyrimidine is reduced to 2-cyclopropylpyrimidine.1. Ensure the reaction is thoroughly degassed and maintained under a strict inert atmosphere. Lowering catalyst loading can sometimes help.2. Use a stronger, less nucleophilic base like K₃PO₄ or Cs₂CO₃. Ensure solvents are anhydrous if running a water-free protocol. Using a slight excess (1.2-1.5 equiv.) of the boronic acid can compensate for minor degradation[19].3. This can be caused by certain catalyst/ligand combinations or impurities. Screen different palladium sources and ligands.
Reaction Stalls 1. Ligand Degradation : Phosphine ligands can be oxidized over time at high temperatures.2. Product Inhibition : The product may coordinate to the palladium center and inhibit catalysis, a known issue with some heteroaryl substrates[19].1. Use more robust ligands like the Buchwald dialkylbiaryl phosphines (e.g., XPhos, SPhos) or NHC ligands, which are designed for high thermal stability[13].2. This is a challenging issue. Sometimes increasing catalyst loading or switching to a different ligand that promotes faster reductive elimination can help overcome the inhibition.

References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Chemistry LibreTexts. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Yoneda Labs. [Link]

  • Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction... - ResearchGate. (n.d.). ResearchGate. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. [Link]

  • Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - RSC Publishing. (n.d.). Royal Society of Chemistry. [Link]

  • An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. (2021). National Institutes of Health. [Link]

  • The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv. (n.d.). ChemRxiv. [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - MDPI. (n.d.). MDPI. [Link]

  • Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed. (2003). National Institutes of Health. [Link]

  • Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - ACS Publications. (2009). American Chemical Society. [Link]

  • Novel 2,4-Disubstituted Pyrimidines as Potent, Selective, and Cell-Permeable Inhibitors of Neuronal Nitric Oxide Synthase - PMC. (n.d.). National Institutes of Health. [Link]

  • New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides - ACS Publications. (2007). American Chemical Society. [Link]

  • How can I solve my problem with Suzuki coupling? - ResearchGate. (2014). ResearchGate. [Link]

  • Synthesis and Biological Evaluation of Disubstituted Pyrimidines as Selective 5-HT2C Agonists - PMC. (2019). National Institutes of Health. [Link]

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021). Reddit. [Link]

  • Novel 2,4-Disubstituted Pyrimidines as Potent, Selective, and Cell-Permeable Inhibitors of Neuronal Nitric Oxide Synthase - ACS Publications. (n.d.). American Chemical Society. [Link]

  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (n.d.). Synlett. [Link]

  • Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid - PubMed. (2005). National Institutes of Health. [Link]

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem - YouTube. (2024). YouTube. [Link]

  • Immobilized boronic acid for Suzuki–Miyaura coupling: application to the generation of pharmacologically relevant molecules - RSC Publishing. (n.d.). Royal Society of Chemistry. [Link]

  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - NIH. (n.d.). National Institutes of Health. [Link]

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - MDPI. (n.d.). MDPI. [Link]

  • C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society. (2025). American Chemical Society. [Link]

  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues - MDPI. (2023). MDPI. [Link]

  • Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids - ResearchGate. (2025). ResearchGate. [Link]

  • Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts. (2023). Chemistry LibreTexts. [Link]

  • Microwave-Promoted Synthesis of 4-Arylpyrimidines by Pd-Catalysed Suzuki–Miyaura Coupling of 4-Pyrimidyl Tosylates in Water - Sci-Hub. (2017). Sci-Hub. [Link]

  • Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine - ResearchGate. (2025). ResearchGate. [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - Semantic Scholar. (2021). Semantic Scholar. [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC. (n.d.). National Institutes of Health. [Link]

  • Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PubMed Central. (2022). National Institutes of Health. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Chloro-2-cyclopropylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 4-Chloro-2-cyclopropylpyrimidine. It addresses common challenges through a series of frequently asked questions and detailed troubleshooting protocols, grounded in established chemical principles.

Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?

The impurity profile of this compound is largely dependent on its synthetic route. Syntheses of pyrimidine derivatives can sometimes result in side reactions or incomplete cyclization.[1][2] Common impurities may include:

  • Starting Materials: Unreacted precursors from the synthesis.

  • Reaction Intermediates: Incompletely cyclized linear intermediates or other stable byproducts.[1]

  • Isomers: Positional isomers may form depending on the reaction's selectivity. For pyrimidine synthesis, controlling reaction conditions is critical to avoid the formation of such byproducts.[3]

  • Solvent Residues: High-boiling point solvents used in the reaction (e.g., DMF, DMSO) can be difficult to remove.

  • Degradation Products: The compound may degrade under harsh purification conditions (e.g., high heat or extreme pH).

Q2: What are the principal methods for purifying this compound?

The two most effective and widely used methods for purifying pyrimidine derivatives are flash column chromatography and recrystallization.

  • Flash Column Chromatography: This is the preferred method for separating the target compound from impurities with different polarities. It relies on the differential partitioning of components between a stationary phase (typically silica gel) and a mobile phase.[4] It is highly versatile and effective for removing both more polar and less polar impurities.

  • Recrystallization: This technique is ideal for removing small amounts of impurities from a relatively pure (>90%) product. The principle is based on the difference in solubility of the compound and its impurities in a chosen solvent at different temperatures. It is often used as a final polishing step after chromatography.

Q3: How can I effectively assess the purity of my final product?

A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC, is a powerful tool for quantifying purity. A typical method would involve a C18 column with a mobile phase gradient of water and acetonitrile, often with a modifier like formic acid or TFA.[1][5] The presence of a single, sharp peak is indicative of high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying any residual solvents or organic impurities.

  • Mass Spectrometry (MS): LC-MS can confirm the molecular weight of the desired product and help identify unknown impurity peaks seen in the HPLC chromatogram.[3]

  • Thin Layer Chromatography (TLC): A quick and inexpensive method to qualitatively assess purity and to determine appropriate solvent systems for column chromatography.[2]

Q4: What key physical and chemical properties of this compound should I be aware of during purification?

Understanding the compound's properties is crucial for selecting and optimizing purification methods. While specific experimental data for this exact compound is sparse, we can reference related structures.

PropertyValueSource
Molecular Formula C₇H₇ClN₂[6]
Molecular Weight 154.6 g/mol [6]
Appearance Likely a white to off-white solidGeneral observation for similar compounds
Solubility Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and THF. Low solubility in water.Inferred from structure
Stability Pyrimidine rings are generally stable, but the chloro-substituent can be susceptible to nucleophilic displacement under basic conditions or at high temperatures.General chemical principles
Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process.

Issue 1: My column chromatography separation is poor, showing streaking or co-elution of impurities.

Possible Causes & Solutions:

  • Incorrect Mobile Phase Polarity:

    • The Cause: If the mobile phase is too polar, all compounds will elute quickly with poor separation (low Rf values). If it's not polar enough, the target compound may move too slowly or streak.

    • The Solution: Methodically screen solvent systems using TLC first. A good starting point for pyrimidines is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane).[3] Aim for an Rf value of 0.2-0.4 for the target compound on the TLC plate.

  • Column Overloading:

    • The Cause: Applying too much crude material to the column relative to the amount of stationary phase leads to broad bands that overlap.

    • The Solution: A general rule of thumb is to load 1-5% of the silica gel weight (e.g., 1-5 g of crude material for 100 g of silica). If purity is very low, use a lower loading ratio.

  • Improper Column Packing:

    • The Cause: Air bubbles, cracks, or non-level surfaces in the silica bed create channels, leading to uneven solvent flow and poor separation.

    • The Solution: Pack the column using a "wet" slurry method to ensure a uniform, compact bed.[4] Gently tap the column during packing to settle the silica and remove any trapped air.

  • Sample Insolubility:

    • The Cause: If the sample is not fully dissolved before loading or precipitates at the top of the column, it will continuously leach into the mobile phase, causing severe streaking.

    • The Solution: Dissolve the crude material in a minimal amount of a strong solvent (e.g., dichloromethane) and then adsorb it onto a small amount of silica gel. Dry this silica completely and load the resulting powder onto the top of the column. This "dry loading" technique prevents solubility issues.

Below is a workflow to diagnose and resolve poor column chromatography performance.

G start Poor Separation in Column Chromatography check_rf Is the target Rf between 0.2-0.4 on TLC? start->check_rf adjust_solvent Adjust mobile phase polarity. Increase polar solvent if Rf is too low; decrease if too high. check_rf->adjust_solvent No check_loading Was column loading <5% of silica weight? check_rf->check_loading Yes adjust_solvent->start Re-evaluate reduce_load Reduce sample load. Consider a pre-purification step if very impure. check_loading->reduce_load No check_streaking Are peaks streaking or tailing badly? check_loading->check_streaking Yes reduce_load->start Re-run dry_load Use dry loading method: adsorb sample onto silica before loading. check_streaking->dry_load Yes check_packing Was the column packed using a wet slurry method? check_streaking->check_packing No dry_load->start Re-run repack Repack column carefully, ensuring no air bubbles or cracks. check_packing->repack No success Improved Separation check_packing->success Yes repack->start Re-run

Caption: Troubleshooting workflow for poor column chromatography.

Issue 2: My compound fails to crystallize, or I have very low recovery.

Possible Causes & Solutions:

  • Solution is Not Supersaturated (Too Much Solvent):

    • The Cause: Crystallization requires a supersaturated solution, where the concentration of the solute exceeds its solubility at a given temperature.

    • The Solution: Slowly evaporate the solvent under a stream of nitrogen or using a rotary evaporator until the solution becomes cloudy (the saturation point). Then, add a minimal amount of solvent back dropwise until the solution is clear again before allowing it to cool slowly.[7]

  • Compound is Too Soluble in the Chosen Solvent:

    • The Cause: Even when cold, the compound remains highly soluble in the solvent, preventing precipitation.

    • The Solution: Introduce an "anti-solvent." This is a solvent in which your compound is insoluble but is fully miscible with your crystallization solvent. Add the anti-solvent dropwise to the solution at room temperature until persistent cloudiness appears, then allow it to stand.[7] For a compound soluble in ethyl acetate, an anti-solvent could be hexanes.

  • Cooling is Too Rapid:

    • The Cause: Rapid cooling (e.g., placing directly into an ice bath) can cause the compound to "crash out" as an amorphous solid or oil, trapping impurities.

    • The Solution: Allow the hot solution to cool slowly to room temperature first. Insulating the flask can help. Once at room temperature, then transfer to an ice bath or refrigerator to maximize crystal formation.

  • Persistent Colored Impurities in Crystals:

    • The Cause: Highly colored, polar impurities are co-crystallizing with the product.

    • The Solution: Before the slow cooling step, add a small amount of activated charcoal (a spatula tip) to the hot solution and briefly swirl or heat. The charcoal will adsorb the colored impurities. Filter the hot solution through a small plug of celite to remove the charcoal, then proceed with crystallization.[7][8]

  • Compound is Only Soluble in High-Boiling Solvents (DMF, DMSO):

    • The Cause: Standard recrystallization is difficult with these solvents due to their high boiling points and difficulty in removal.

    • The Solution: Try diffusion crystallization. Dissolve the compound in a minimal amount of DMF or DMSO in a small vial. Place this open vial inside a larger, sealed jar containing a volatile anti-solvent (e.g., diethyl ether, dichloromethane, or ethyl acetate). Over several hours to days, the anti-solvent vapor will slowly diffuse into the vial, reducing the compound's solubility and promoting the growth of high-quality crystals.[9]

Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography

This protocol is a general guideline and should be optimized based on TLC analysis.

  • Preparation of the Column:

    • Select a glass column of appropriate size.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% hexanes).

    • Pour the slurry into the column and use gentle air pressure or a pump to pack the bed, ensuring a flat surface at the top.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude this compound (e.g., 1 g) in a minimum volume of dichloromethane or ethyl acetate.

    • Add 2-3 g of silica gel to this solution.

    • Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.

    • Carefully layer this powder on top of the packed silica bed.

  • Elution:

    • Begin eluting with a low-polarity mobile phase (e.g., 100% Hexanes or 98:2 Hexanes:Ethyl Acetate).

    • Gradually increase the polarity of the mobile phase (gradient elution). The optimal gradient should be determined by prior TLC analysis of the crude mixture.

    • Collect fractions (e.g., 10-20 mL each) in test tubes.

  • Analysis and Collection:

    • Monitor the fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.

Table of Suggested Solvent Systems for Chromatography:

Solvent System (v/v)Application Notes
Hexanes / Ethyl AcetateA standard, versatile system. Start with 98:2 and gradually increase the ethyl acetate concentration.
Petroleum Ether / DichloromethaneAn alternative system, useful if separation is poor in ethyl acetate. A 2:1 ratio has been reported for similar compounds.[3]
Protocol 2: Purification by Recrystallization

This protocol is suitable for material that is already >90% pure.

  • Solvent Selection:

    • In a small test tube, add ~20 mg of the compound. Add a potential solvent (e.g., isopropanol, acetonitrile, or a mixture like ethanol/water) dropwise at room temperature. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.

  • Dissolution:

    • Place the crude compound in an Erlenmeyer flask.

    • Add the chosen solvent portion-wise while heating the mixture (e.g., on a hot plate) with swirling until the solid is completely dissolved. Add the minimum amount of hot solvent necessary.

  • Cooling and Crystallization:

    • Remove the flask from the heat and cover it. Allow it to cool slowly to room temperature. Crystal formation should begin.

    • Once at room temperature, place the flask in an ice bath for 20-30 minutes to maximize the yield of crystals.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the crystals with a small amount of the cold crystallization solvent to remove any residual soluble impurities from the crystal surfaces.

    • Dry the crystals under vacuum to remove all traces of solvent.

Below is a decision tree for selecting the appropriate purification method.

G start Crude 4-Chloro-2- cyclopropylpyrimidine check_purity Assess crude purity by TLC/¹H NMR. Are there multiple spots or significant impurities (>10%)? start->check_purity chromatography Primary Method: Flash Column Chromatography check_purity->chromatography Yes (Multiple Impurities) recrystallization Primary Method: Recrystallization check_purity->recrystallization No (Relatively Clean) check_chrom_purity Is the product >98% pure after chromatography? chromatography->check_chrom_purity final_product Final Purified Product recrystallization->final_product check_chrom_purity->final_product Yes recryst_polish Optional Polishing Step: Recrystallization check_chrom_purity->recryst_polish No recryst_polish->final_product

Caption: Purification method selection workflow.

References
  • Technical Support Center: Purification of Polar Pyrimidine Deriv
  • 4-Chloro-2-cyclopropyl-6-methylpyrimidine.
  • Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis. (2025). Benchchem.
  • Troubleshooting unexpected side reactions in pyrimidine synthesis. (2025). Benchchem.
  • 2-Chloro-4-cyclopropyl-pyrimidine 954237-31-1 wiki. Guidechem.
  • What Is Column Chromatography? Principles and Protocols. (2025). Technology Networks.
  • Process for the preparation of 4-chloro-2-cyclopropylcarbonylaniline. (1995).
  • The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds. (2014).
  • Process for producing 4-chloro-2-methylthiopyrimidines. (2006).
  • What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. (2016).
  • Synthesis, Physicochemical Characterization using a Facile Validated HPLC Quantitation Analysis Method of 4-Chloro-phenylcarbamoyl-methyl Ciprofloxacin and Its Biological Investig
  • 2-Chloro-4-(chloromethyl)pyrimidine synthesis. ChemicalBook.

Sources

Technical Support Center: Synthesis of 4-Chloro-2-cyclopropylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-2-cyclopropylpyrimidine. It provides in-depth technical support, troubleshooting advice, and frequently asked questions to address common challenges encountered during its preparation. The information herein is grounded in established principles of heterocyclic chemistry and process development to ensure scientific integrity and practical utility.

Introduction to the Synthesis and its Challenges

The synthesis of this compound is a critical process in the development of various pharmaceutical agents. The primary and most established route involves the chlorination of its precursor, 2-cyclopropyl-4-hydroxypyrimidine, typically utilizing phosphorus oxychloride (POCl₃). While seemingly straightforward, this transformation is often accompanied by the formation of several byproducts that can complicate purification and compromise the final product's purity. Understanding the genesis of these impurities is paramount for effective troubleshooting and process optimization.

This guide will deconstruct the synthetic pathway, elucidate the mechanisms of byproduct formation, and provide actionable protocols to mitigate these challenges.

Synthetic Pathway Overview

The synthesis of this compound can be conceptually divided into two main stages: the formation of the pyrimidine core and its subsequent chlorination.

Synthesis_Overview cluster_0 Stage 1: Pyrimidine Core Synthesis cluster_1 Stage 2: Chlorination Cyclopropylamidine Cyclopropylamidine 2-cyclopropyl-4-hydroxypyrimidine 2-cyclopropyl-4-hydroxypyrimidine Cyclopropylamidine->2-cyclopropyl-4-hydroxypyrimidine Condensation Beta-ketoester Beta-ketoester Beta-ketoester->2-cyclopropyl-4-hydroxypyrimidine This compound This compound 2-cyclopropyl-4-hydroxypyrimidine->this compound Chlorination POCl3 POCl3 POCl3->this compound

Caption: General two-stage synthetic approach to this compound.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Q1: My final product is contaminated with a significant amount of starting material, 2-cyclopropyl-4-hydroxypyrimidine. What are the likely causes and how can I resolve this?

A1: The presence of unreacted 2-cyclopropyl-4-hydroxypyrimidine is a common issue and can stem from several factors related to the chlorination step.

Causality and Troubleshooting:

  • Incomplete Reaction: The chlorination reaction may not have gone to completion.

    • Solution: Increase the reaction time or temperature. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to determine the optimal reaction endpoint.

  • Insufficient POCl₃: An inadequate amount of the chlorinating agent will naturally lead to incomplete conversion.

    • Solution: While a stoichiometric amount is theoretically sufficient, in practice, an excess of POCl₃ (typically 3-5 equivalents) is often necessary to drive the reaction to completion.[1][2]

  • Hydrolysis during Workup: this compound is susceptible to hydrolysis back to the starting hydroxypyrimidine, especially in the presence of water at elevated temperatures or non-neutral pH.

    • Solution: Ensure the aqueous workup is performed at a low temperature (e.g., pouring the reaction mixture onto ice). Maintain a neutral or slightly acidic pH during extraction to minimize hydrolysis.

Experimental Protocol: Monitoring Reaction Completion by TLC

  • Sample Preparation: At timed intervals (e.g., every hour), withdraw a small aliquot of the reaction mixture. Quench it carefully with a small amount of ice-water and extract with ethyl acetate.

  • TLC Setup: Spot the extracted sample, along with co-spots of the starting material and a pure standard of the product (if available), on a silica gel TLC plate.

  • Eluent: A common eluent system is a mixture of ethyl acetate and hexane (e.g., 30:70 v/v).

  • Visualization: Visualize the spots under UV light (254 nm). The disappearance of the starting material spot indicates reaction completion.

Q2: I've observed an impurity with a higher molecular weight than my product. What could this be and how is it formed?

A2: A higher molecular weight impurity is often a dimeric species, most commonly a dipyrimidine ether .

Mechanism of Dipyrimidine Ether Formation:

This byproduct forms when the highly reactive this compound product reacts with unreacted 2-cyclopropyl-4-hydroxypyrimidine under basic or thermally promoted conditions. The hydroxyl group of the starting material acts as a nucleophile, displacing the chloride of the product.

Dimer_Formation Product This compound Dimer Dipyrimidine Ether Byproduct Product->Dimer Electrophile SM 2-cyclopropyl-4-hydroxypyrimidine SM->Dimer Nucleophile

Caption: Formation of a dipyrimidine ether byproduct.

Mitigation Strategies:

  • Ensure Complete Chlorination: The most effective way to prevent dimer formation is to ensure all the starting hydroxypyrimidine is consumed. This can be achieved by using a sufficient excess of POCl₃ and allowing for adequate reaction time.

  • Control Temperature: Avoid excessively high temperatures during the reaction and workup, as this can promote the nucleophilic substitution leading to the dimer.

  • Purification: The dipyrimidine ether is significantly less volatile and more polar than the desired product. It can typically be removed by column chromatography on silica gel or by recrystallization.

Q3: My reaction mixture is dark and contains multiple unidentified byproducts. What could be causing this decomposition?

A3: A dark, complex reaction mixture often points to decomposition, which can be caused by excessive heat or the presence of certain reagents.

Potential Causes and Solutions:

Cause Explanation Troubleshooting Action
Excessive Temperature High temperatures can lead to the decomposition of the pyrimidine ring or side reactions involving the cyclopropyl group.Maintain a controlled reaction temperature, typically between 80-110°C. Use a temperature-controlled heating mantle and monitor the internal reaction temperature.
Prolonged Reaction Time Even at the correct temperature, extended reaction times can lead to the accumulation of degradation products.Monitor the reaction closely by TLC or HPLC and stop the reaction once the starting material is consumed.
Use of Strong Bases While organic bases like triethylamine or pyridine are often used, strong inorganic bases can promote a variety of side reactions and decomposition pathways.[3]Use a mild organic base such as triethylamine or N,N-dimethylaniline to scavenge the HCl generated during the reaction.
Q4: I am having difficulty removing residual phosphorus-containing impurities during workup. What is the best procedure?

A4: Phosphorus-containing byproducts arise from the hydrolysis of excess POCl₃. A careful and thorough workup is essential for their removal.

Optimized Workup Protocol:

  • Removal of Excess POCl₃: After the reaction is complete, cool the mixture to room temperature. A significant portion of the excess POCl₃ can be removed by distillation under reduced pressure. This step should be performed with caution in a well-ventilated fume hood.[4]

  • Quenching: Slowly and carefully pour the cooled reaction residue onto a stirred mixture of crushed ice and water. This highly exothermic step must be performed with adequate cooling to prevent a runaway reaction.

  • Neutralization and Extraction: Neutralize the acidic aqueous mixture with a saturated solution of sodium bicarbonate or sodium carbonate to a pH of 7-8. Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate or dichloromethane.

  • Washing: Combine the organic extracts and wash them with brine (saturated NaCl solution) to remove residual water and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Q5: Is it possible to form a dichlorinated byproduct, such as 2,4-dichloro-6-cyclopropylpyrimidine?

A5: The formation of a dichlorinated species is generally not a primary concern when starting from 2-cyclopropyl-4-hydroxypyrimidine, as there is only one hydroxyl group to be replaced. However, if the synthesis of the starting material, 2-cyclopropyl-4-hydroxypyrimidine, was not clean and resulted in the formation of a dihydroxy-cyclopropylpyrimidine isomer, then a dichlorinated byproduct could potentially be generated.

Preventative Measures:

  • Purity of Starting Material: Ensure the 2-cyclopropyl-4-hydroxypyrimidine starting material is of high purity before proceeding with the chlorination step. It can be purified by recrystallization if necessary.

  • Analytical Characterization: Characterize the starting material thoroughly by NMR and mass spectrometry to confirm its structure and purity.

Summary of Common Byproducts and Their Identification

Byproduct Formation Mechanism Analytical Identification (Expected) Purification Strategy
2-cyclopropyl-4-hydroxypyrimidine Incomplete reaction or hydrolysis of the product.Lower Rf on TLC; presence of -OH peak in IR; characteristic NMR signals.Drive reaction to completion; careful workup; column chromatography or recrystallization.
Dipyrimidine Ether Reaction of product with starting material.Higher molecular weight peak in MS; complex aromatic region in NMR.Column chromatography or recrystallization.
Phosphorus-based impurities Hydrolysis of excess POCl₃.Often water-soluble and removed during workup. Can sometimes be detected by ³¹P NMR.Thorough aqueous workup and washing of organic extracts.

Conclusion

The successful synthesis of this compound hinges on a comprehensive understanding of not only the primary reaction pathway but also the potential side reactions that can lead to impurities. By carefully controlling reaction parameters such as temperature, stoichiometry of reagents, and reaction time, and by implementing a meticulous workup and purification strategy, researchers can consistently obtain a high-purity product. This guide provides a framework for troubleshooting common issues, enabling more efficient and successful synthetic outcomes.

References

  • CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents.
  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC - NIH. Available at: [Link]

  • Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC. Available at: [Link]

  • US5426230A - Process for the preparation of 4-chloro-2-cyclopropylcarbonylaniline - Google Patents.
  • CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine - Google Patents.
  • JP2006076970A - Process for producing 4-chloro-2-methylthiopyrimidines - Google Patents.
  • A Synthesis of 4-Chloro-2-(trichloromethyl)pyrimidines and Their Study in Nucleophilic Substitution | Request PDF - ResearchGate. Available at: [Link]

  • Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3 ? | ResearchGate. Available at: [Link]

  • Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PubMed Central. Available at: [Link]

  • 2-Chloropyrimidine - Organic Syntheses Procedure. Available at: [Link]

  • POCl -PCl mixture: A robust chlorinating agent† - Indian Chemical Society. Available at: [Link]

  • CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine - Google Patents.
  • CN101830904B - Preparation method of 4-chloropyrrolo[2,3-d]pyrimidine - Google Patents.
  • WO2005051904A2 - Novel processes for the synthesis of cyclopropyl compounds - Google Patents.
  • EP0326389B1 - Process for preparing 4-hydroxypyrimidine - Google Patents.
  • Aminocyclopyrachlor | C8H8ClN3O2 | CID 17747875 - PubChem. Available at: [Link]

  • 2,4-Dichloropyrimidine | C4H2Cl2N2 | CID 77531 - PubChem - NIH. Available at: [Link]

  • 2,4-Dichloro-6-cyclopropylpyrimidine | C7H6Cl2N2 | CID 22309085 - PubChem. Available at: [Link]

  • US4476306A - Method of preparing 2,4-dihydroxypyrimidine - Google Patents.
  • EP0071018B1 - Process for preparing 2,4-dihydroxypyrimidine (uracil) - Google Patents.
  • GB1591445A - Process for the production of 2-alkyl or 2-cycloalkyl-4-methyl-6-hydroxypyrimidines - Google Patents.
  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - MDPI. Available at: [Link]

  • Synthesis and antiproliferative activity in vitro of 2-aminobenzimidazole derivatives. Available at: [Link]

Sources

Technical Support Center: Optimizing the Synthesis of 4-Chloro-2-cyclopropylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 4-Chloro-2-cyclopropylpyrimidine is a critical heterocyclic building block in medicinal chemistry, valued for its role in the synthesis of various targeted therapeutic agents. Its precise and efficient synthesis is paramount for advancing drug discovery pipelines. This guide provides in-depth technical support for researchers, scientists, and process chemists, addressing common challenges encountered during its synthesis. We will delve into the mechanistic underpinnings of the reaction, offer field-tested troubleshooting advice, and provide validated protocols to help you optimize your yield and purity.

Part 1: The Synthetic Pathway - A Foundational Overview

The most reliable and scalable synthesis of this compound proceeds via a two-step process. First is the condensation to form the pyrimidinone core, followed by a chlorination step. Understanding this workflow is the first step to effective troubleshooting.

G cluster_0 Step 1: Condensation cluster_1 Step 2: Chlorination A Cyclopropane carboxamidine C 2-Cyclopropylpyrimidin-4(3H)-one (Pyrimidinone Intermediate) A->C B Ethyl 3-ethoxyacrylate B->C E This compound (Final Product) C->E Chlorination (Dehydroxy-chlorination) C->E D Phosphorus Oxychloride (POCl₃) D->C

Caption: General two-step synthetic workflow for this compound.

Part 2: Troubleshooting Guide & FAQs

This section addresses specific issues that can arise during synthesis. Each answer is designed to provide not just a solution, but a chemical rationale to empower your experimental design.

Category 1: The Condensation Reaction

Question: My initial condensation to form the 2-cyclopropylpyrimidin-4(3H)-one intermediate is showing low conversion. What are the primary factors to investigate?

Answer: Low conversion in the initial cyclization is almost always tied to three factors: base stoichiometry, solvent choice, and temperature.

  • Base and Stoichiometry: This is a base-mediated condensation. A strong, non-nucleophilic base like sodium ethoxide or sodium methoxide is required to deprotonate the amidine and facilitate the initial nucleophilic attack. Ensure you are using at least one full equivalent of the base. An insufficient amount of base is the most common cause of a stalled reaction.

  • Solvent Purity: The reaction is highly sensitive to water. Anhydrous ethanol or methanol is critical. Any moisture will consume your alkoxide base and hydrolyze the ester, impeding the reaction. Use freshly dried solvents for best results.

  • Reaction Temperature and Time: These condensations often require elevated temperatures (reflux) to proceed at a reasonable rate. Monitor the reaction by TLC or LC-MS. If the reaction stalls after several hours at reflux, a marginal increase in base stoichiometry (e.g., 1.1 equivalents) may drive it to completion.

Question: I'm observing significant side products on my TLC plate during the condensation. What are they likely to be?

Answer: The primary side products typically result from incomplete reactions or degradation.

  • Unreacted Starting Materials: The most obvious spots.

  • Hydrolyzed Ester: If moisture is present, you may see a spot corresponding to 3-ethoxyacrylic acid.

  • Amidine Dimerization: While less common, some amidines can self-condense under harsh basic conditions.

  • N-acylated amidine: The amidine can react with the ester without subsequent cyclization.

A well-controlled reaction with anhydrous solvent and correct stoichiometry should minimize these impurities.

Category 2: The Chlorination Step

Question: My chlorination of the pyrimidinone intermediate with phosphorus oxychloride (POCl₃) is giving a low yield. What is the most critical parameter to control?

Answer: Temperature is the single most critical parameter for this dehydroxy-chlorination reaction. The reaction of pyrimidinones with POCl₃ is highly exothermic.

  • Causality: Phosphorus oxychloride serves as both the chlorinating agent and often the solvent.[1] The reaction proceeds via the formation of a phosphate ester intermediate, which is then displaced by a chloride ion. At excessively high temperatures (>110 °C), the electron-rich pyrimidine ring is susceptible to degradation, leading to charring and the formation of intractable tars.[2] This is a known issue in the chlorination of aminopyrimidines as well, where temperature control is key to preventing degradation.[2][3]

  • Troubleshooting:

    • Controlled Addition: Add the pyrimidinone intermediate portion-wise to the POCl₃ at a lower temperature (e.g., 0-10 °C) to manage the initial exotherm.

    • Gradual Heating: Once the addition is complete, slowly and carefully heat the reaction to reflux (typically around 105-110 °C).

    • Use of a Tertiary Amine: In some cases, the addition of a high-boiling tertiary amine like N,N-dimethylaniline or N,N-diisopropylethylamine can improve yields.[1][4] The amine acts as an HCl scavenger and can help catalyze the reaction, often allowing for lower reaction temperatures and shorter reaction times.

Question: The work-up procedure is difficult, and I suspect I have residual POCl₃ in my product. What is the best quenching and extraction method?

Answer: Quenching a reaction containing excess POCl₃ must be done with extreme caution. POCl₃ reacts violently with water.

  • Initial Quench: The safest method is to slowly and carefully pour the cooled reaction mixture onto a large amount of crushed ice with vigorous stirring. This should be done in a highly efficient fume hood. An alternative is to add the reaction mixture dropwise to a vigorously stirred ice/water mixture.

  • Neutralization: After the initial quench, the solution will be highly acidic. Slowly neutralize the mixture with a saturated aqueous solution of sodium or potassium carbonate, or a dilute solution of sodium hydroxide, while keeping the temperature low with an ice bath. Neutralize to a pH of 7-8.

  • Extraction: The product, this compound, can then be extracted into an organic solvent like dichloromethane (DCM) or ethyl acetate. Perform multiple extractions to ensure complete recovery.

  • Washing: Wash the combined organic layers with brine to remove residual water, then dry over anhydrous sodium sulfate or magnesium sulfate.

G start Low Yield in Chlorination Step q1 Was the reaction mixture dark/tarry? start->q1 a1_yes Likely Degradation: - Reduce reaction temperature - Add substrate slowly at 0°C - Consider adding a tertiary amine catalyst q1->a1_yes Yes q2 Was unreacted starting material present (TLC/LCMS)? q1->q2 No a2_yes Incomplete Reaction: - Increase reaction time - Ensure reflux temp is reached (~105°C) - Check purity of POCl₃ q2->a2_yes Yes a2_no Potential Work-up Issue: - Ensure complete extraction - Check pH during neutralization - Analyze aqueous layer for product q2->a2_no No

Caption: Troubleshooting decision tree for low chlorination yield.

Part 3: Optimized Experimental Protocols

These protocols are provided as a validated starting point. Researchers should always perform their own risk assessment before beginning any experiment.

Protocol 1: Synthesis of 2-Cyclopropylpyrimidin-4(3H)-one
  • Setup: Equip a round-bottom flask with a reflux condenser and a nitrogen inlet. Charge the flask with anhydrous ethanol (10 volumes relative to the limiting reagent).

  • Base Preparation: Under a nitrogen atmosphere, add sodium metal (1.05 equivalents) in small pieces to the ethanol. Allow the sodium to react completely to form sodium ethoxide.

  • Reagent Addition: Add cyclopropanecarboxamidine hydrochloride (1.0 equivalent) to the sodium ethoxide solution and stir for 15 minutes. Then, add ethyl 3-ethoxyacrylate (1.0 equivalent).

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., 10% Methanol in DCM).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and neutralize with glacial acetic acid. Remove the solvent under reduced pressure.

  • Isolation: Add water to the residue and stir. The product will often precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the pyrimidinone intermediate as a solid.

Protocol 2: Synthesis of this compound
  • Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Reagent Charge: Charge the flask with phosphorus oxychloride (POCl₃, 5-10 volumes). Cool the flask in an ice bath to 0 °C.

  • Substrate Addition: Add 2-cyclopropylpyrimidin-4(3H)-one (1.0 equivalent) portion-wise to the cold POCl₃, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, add N,N-diisopropylethylamine (0.2 equivalents) dropwise. Remove the ice bath and slowly heat the reaction mixture to reflux (approx. 105 °C). Maintain reflux for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • POCl₃ Removal: Cool the reaction to room temperature. Remove the excess POCl₃ under reduced pressure using a setup that can handle corrosive vapors (e.g., with a base trap).

  • Quenching & Isolation: Perform with extreme caution. Slowly pour the residue onto crushed ice with vigorous stirring. Neutralize the aqueous slurry to pH 7-8 with solid sodium carbonate. Extract the product with dichloromethane (3 x 10 volumes). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a pure compound.

Part 4: Data Summary Table

The following table summarizes typical reaction parameters for achieving optimal yields.

ParameterStep 1: CondensationStep 2: ChlorinationRationale & Key Considerations
Key Reagents Cyclopropanecarboxamidine, Ethyl 3-ethoxyacrylate, NaOEt2-Cyclopropylpyrimidin-4(3H)-one, POCl₃Purity of starting materials is essential.
Solvent Anhydrous EthanolPhosphorus Oxychloride (POCl₃)Moisture must be strictly excluded in Step 1. POCl₃ acts as both solvent and reagent in Step 2.[1]
Base/Catalyst Sodium Ethoxide (1.05 eq)N,N-Diisopropylethylamine (optional, 0.2 eq)The base in Step 1 drives the cyclization. A tertiary amine in Step 2 can prevent degradation and increase reaction rate.[4]
Temperature Reflux (~78 °C)0 °C (addition), then Reflux (~105 °C)Strict temperature control in Step 2 is critical to prevent charring and maximize yield.[2]
Typical Time 4-6 hours2-4 hoursMonitor by TLC/LC-MS to determine the reaction endpoint.
Expected Yield 75-90%70-85%Yields are highly dependent on procedural execution, especially the work-up of Step 2.

References

  • Temple, C. Jr., Smith, B. H., & Montgomery, J. A. (1975). Preparation of 2,5-diamino-4,6-dichloropyrimidine. The Journal of Organic Chemistry. [Link]

  • U.S. Patent 5,917,042. (1999). Process for the preparation of 2,5-diamino-4,6-dichloropyrimidine.
  • U.S. Patent 5,698,695. (1997). Process for preparing 2-amino-4,6-dichloropyrimidine.
  • U.S. Patent 6,018,045. (2000). Process for preparing 4,6-dichloro-pyrimidine.
  • Japanese Patent JP2006076970A. (2006). Process for producing 4-chloro-2-methylthiopyrimidines.
  • U.S. Patent 4,659,827. (1987). Process for producing 2,4,5,6-tetrachloropyrimidine.

Sources

Technical Support Center: Suzuki Coupling of 4-Chloro-2-cyclopropylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for navigating the complexities of the Suzuki-Miyaura coupling reaction with 4-Chloro-2-cyclopropylpyrimidine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize reaction conditions. The inherent electronic properties of the pyrimidine ring and the nature of the chloro substituent can present unique challenges. This guide provides in-depth, field-proven insights to help you achieve high yields and product purity.

Troubleshooting Guide: Diagnosing and Solving Common Side Reactions

The Suzuki coupling of this compound is a powerful C-C bond-forming reaction, but it is not without its potential pitfalls. The most frequently encountered issues are dehalogenation, homocoupling of the boronic acid partner, and protodeboronation. This section provides a systematic approach to identifying and mitigating these unwanted side reactions.

Issue 1: Significant Dehalogenation of this compound

Observation: You observe the formation of 2-cyclopropylpyrimidine as a major byproduct, indicating the replacement of the chlorine atom with hydrogen.

Root Cause Analysis: Dehalogenation in Suzuki couplings often arises from a competing reaction pathway where a palladium hydride species is generated. This can occur through several mechanisms, including the reaction of the palladium catalyst with trace water, solvent molecules, or certain bases.[1][2] The resulting Ar-Pd-H intermediate can then undergo reductive elimination to yield the dehalogenated arene.[1][2]

Troubleshooting Workflow:

G cluster_base Base Optimization cluster_solvent Solvent System Modification cluster_ligand Ligand Screening start High Dehalogenation Observed base Evaluate Base start->base Is the base too strong or prone to β-hydride elimination? solvent Assess Solvent System base->solvent Is the solvent protic or a source of hydride? base_sol1 Switch to a non-coordinating, moderately strong base like K3PO4 or Cs2CO3. base->base_sol1 ligand Re-evaluate Ligand Choice solvent->ligand Is the ligand promoting reductive elimination of Ar-H? solvent_sol1 Use anhydrous aprotic solvents like 1,4-dioxane or toluene. solvent->solvent_sol1 resolution Dehalogenation Minimized ligand->resolution ligand_sol1 Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to favor the desired cross-coupling pathway. ligand->ligand_sol1 base_sol2 Avoid alkoxide bases if possible. solvent_sol2 If a co-solvent is needed, ensure it is rigorously degassed.

Caption: Troubleshooting workflow for dehalogenation.

Issue 2: Excessive Homocoupling of the Boronic Acid Reagent

Observation: A significant amount of the symmetrical biaryl derived from your boronic acid is formed, reducing the yield of the desired cross-coupled product.

Root Cause Analysis: Homocoupling of boronic acids can be mediated by the palladium catalyst, particularly in the presence of oxygen.[3][4] The mechanism can involve the formation of a Pd(II)-peroxo species or a protonolysis/second transmetalation event.[5][6] Electron-deficient arylboronic acids can be more prone to this side reaction.[5][6]

Troubleshooting Workflow:

G cluster_atmosphere Inert Atmosphere Control cluster_catalyst Catalyst System Optimization cluster_reagents Reagent Stoichiometry start High Homocoupling Observed atmosphere Check Reaction Atmosphere start->atmosphere Is oxygen present? catalyst Evaluate Palladium Source & Ligand atmosphere->catalyst Is the catalyst promoting homocoupling? atm_sol1 Thoroughly degas all solvents and the reaction mixture (e.g., via freeze-pump-thaw or subsurface sparging with an inert gas). atmosphere->atm_sol1 reagents Assess Reagent Stoichiometry catalyst->reagents Is boronic acid in large excess? cat_sol1 Use a pre-catalyst or ensure complete reduction of Pd(II) to Pd(0). catalyst->cat_sol1 resolution Homocoupling Suppressed reagents->resolution reagent_sol1 Use a smaller excess of the boronic acid (e.g., 1.1-1.2 equivalents). reagents->reagent_sol1 cat_sol2 Employ bulky ligands that disfavor the formation of species leading to homocoupling.

Caption: Troubleshooting workflow for boronic acid homocoupling.

Issue 3: Protodeboronation of the Boronic Acid

Observation: You detect the arene corresponding to your boronic acid, indicating that the C-B bond has been cleaved and replaced by a C-H bond.

Root Cause Analysis: Protodeboronation is the protonolysis of the boronic acid.[7] This side reaction is often base-catalyzed and can be exacerbated by elevated temperatures and the presence of water.[7][8] Heteroaryl boronic acids can be particularly susceptible to this decomposition pathway.[9][10]

Troubleshooting Workflow:

G cluster_conditions Condition Adjustment cluster_boron_reagent Boron Reagent Modification cluster_catalyst_rate Accelerate Cross-Coupling start Significant Protodeboronation conditions Evaluate Reaction Conditions start->conditions Are conditions too harsh? boron_reagent Consider Boron Reagent Stability conditions->boron_reagent Is the boronic acid unstable? cond_sol1 Use a milder base (e.g., KF or K2CO3). conditions->cond_sol1 catalyst_rate Increase Catalytic Rate boron_reagent->catalyst_rate Is the desired reaction too slow? boron_sol1 Use a more stable boronic ester, such as a pinacol (BPin) or MIDA boronate, which can provide a slow release of the boronic acid. boron_reagent->boron_sol1 resolution Protodeboronation Minimized catalyst_rate->resolution rate_sol1 Increase catalyst loading or use a more active catalyst system to ensure the cross-coupling outcompetes protodeboronation. catalyst_rate->rate_sol1 cond_sol2 Lower the reaction temperature if possible. cond_sol3 Minimize water content in the reaction.

Caption: Troubleshooting workflow for protodeboronation.

Frequently Asked Questions (FAQs)

Q1: Why is this compound a challenging substrate for Suzuki coupling?

A1: The primary challenge lies in the relatively low reactivity of the C-Cl bond compared to C-Br or C-I bonds, which makes the initial oxidative addition step of the catalytic cycle more difficult.[11][12] Additionally, the nitrogen atoms in the pyrimidine ring can coordinate to the palladium catalyst, potentially leading to deactivation.[11][13]

Q2: What is the best choice of palladium catalyst and ligand for this reaction?

A2: For challenging heteroaryl chlorides like this compound, highly active catalyst systems are generally required. Bulky, electron-rich phosphine ligands such as SPhos, XPhos, and DavePhos have proven effective as they can accelerate the oxidative addition and reductive elimination steps.[11][14][5] Pre-catalysts that readily generate the active Pd(0) species are often preferred.

Q3: How critical is the choice of base, and which ones are recommended?

A3: The base is crucial as it activates the boronic acid to form a more nucleophilic boronate species for the transmetalation step.[11] For less reactive chlorides, stronger bases are often necessary to achieve a reasonable reaction rate.[11] Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently effective choices.[11][14] Weaker bases like sodium carbonate (Na₂CO₃) may require higher temperatures or more active catalysts.[11]

Q4: What solvent systems are most effective?

A4: Aprotic solvents are generally preferred to minimize protic side reactions.[15] Common choices include 1,4-dioxane, toluene, and THF, often with a small amount of water to aid in dissolving the base and facilitating the formation of the boronate species.[11] The optimal solvent system can be substrate-dependent and may require screening.

Q5: Can I use microwave irradiation to improve my reaction?

A5: Yes, microwave-assisted heating can be highly effective in accelerating the Suzuki coupling of chloropyrimidines. It can significantly reduce reaction times and may allow for lower catalyst loadings.[16][17] However, it's important to carefully monitor the temperature to avoid decomposition and the formation of byproducts.[16]

Data Summary and Protocols

Table 1: Recommended Reaction Conditions for Optimization
ParameterRecommendationRationale
Catalyst Pd(OAc)₂ / SPhos or XPhos (or corresponding pre-catalyst)High activity for heteroaryl chlorides.[11][14][5]
Catalyst Loading 1-5 mol%A good starting point for optimization.
Ligand Loading 1.1-1.5x Pd loadingEnsures sufficient ligand for catalyst stability and activity.
Base K₃PO₄ or Cs₂CO₃Strong, non-nucleophilic bases effective for challenging couplings.[11][14]
Base Equivalents 2-3 equivalentsEnsures complete activation of the boronic acid.
Solvent 1,4-Dioxane/H₂O (e.g., 10:1) or Toluene/H₂O (e.g., 10:1)Aprotic solvents with minimal water to facilitate the reaction.[11]
Temperature 80-110 °CSufficient energy to overcome the activation barrier of the C-Cl bond.[11]
Boronic Acid 1.1-1.5 equivalentsA slight excess to drive the reaction to completion.
Experimental Protocol: General Procedure for Suzuki Coupling of this compound

This is a generalized procedure and should be optimized for specific boronic acid partners.

  • Reaction Setup: To a dry reaction vessel (e.g., a microwave vial or Schlenk flask) equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired boronic acid or boronic ester (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 10:1) to the vessel via syringe.

  • Catalyst Addition: In a separate vial, prepare a solution of the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%) in a small amount of the reaction solvent. Add this solution to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizing the Catalytic Cycle and Side Reactions

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-Cl) Pd0->OxAdd ArPdCl Ar-Pd(II)-Cl(L_n) OxAdd->ArPdCl Transmetal Transmetalation (Ar'-B(OH)2) ArPdCl->Transmetal Dehalogenation Dehalogenation ArPdCl->Dehalogenation [H] source ArPdAr Ar-Pd(II)-Ar'(L_n) Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Product Ar-Ar' (Product) RedElim->Product Homocoupling Homocoupling Protodeboronation Protodeboronation BoronicAcid Ar'-B(OH)2 BoronicAcid->Homocoupling Pd(II), O2 BoronicAcid->Protodeboronation Base, H2O

Caption: The Suzuki-Miyaura catalytic cycle and competing side reactions.

References

  • Wikipedia. Protodeboronation. [Link]

  • Dow, A. G., et al. (2009). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 13(4), 682-687. [Link]

  • Gargaro, S. L., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hinder. Synlett, 31(15), 1511-1515. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 73(14), 5589-5591. [Link]

  • Kaur, H., et al. (2004). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. Journal of Organometallic Chemistry, 689(24), 4744-4748. [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). The Suzuki–Miyaura coupling. In Synthetic Methods in Drug Discovery (Vol. 1, pp. 1-36). Royal Society of Chemistry. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

  • Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 144(38), 17463-17478. [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Angewandte Chemie International Edition, 45(21), 3484-3488. [Link]

  • Gargaro, S. L., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Chemical Communications, (43), 4546-4548. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. ResearchGate. [Link]

  • Kuczyński, M., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Catalysts, 11(4), 439. [Link]

  • Reddit. How to approach choosing reaction conditions for Suzuki?. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Khan, I., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(23), 5556. [Link]

  • Navarro, O., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(9), 3173-3180. [Link]

  • Shields, J. D., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 85(15), 10175-10183. [Link]

  • ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling?. [Link]

  • Shields, J. D., et al. (2020). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. ResearchGate. [Link]

  • Tomanová, P., et al. (2018). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ResearchGate. [Link]

  • Németh, B., et al. (2019). Optimization of the conditions for the Suzuki–Miyaura coupling reaction... ResearchGate. [Link]

  • Nishikawa, K., et al. (2022). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv. [Link]

  • Reddit. Failed suzuki coupling, any suggenstions?. [Link]

  • Zhang, Y., et al. (2020). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers, 7(15), 2035-2044. [Link]

  • Green, S. A., et al. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Science, 378(6618), 406-412. [Link]

  • ResearchGate. Effect of solvent on the Suzuki reaction a. [Link]

  • Ohmae, T., et al. (2021). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions, 50(41), 14597-14603. [Link]

  • ResearchGate. How can I solve my problem with Suzuki coupling?. [Link]

  • Mako, T. L., & Byers, J. T. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. The Journal of Organic Chemistry, 87(1), 585-597. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 132(40), 14073-14075. [Link]

  • Barder, T. E., et al. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. ResearchGate. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Kuczyński, M., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]

  • Langer, P., et al. (2011). Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. ResearchGate. [Link]

  • Dreher, S. D., et al. (2008). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. Organic Letters, 10(1), 113-116. [Link]

  • Piros, L., et al. (2020). Reactivity of 4‐pyrimidyl Sulfonic Esters in Suzuki‐Miyaura Cross‐Coupling Reactions in Water Under Microwave Irradiation. ResearchGate. [Link]

Sources

Technical Support Center: 4-Chloro-2-cyclopropylpyrimidine - Stability and Storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Chloro-2-cyclopropylpyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice for the stable storage, handling, and use of this versatile building block in your experiments. My aim is to equip you with the knowledge to anticipate potential challenges, ensure the integrity of your starting material, and troubleshoot common issues, thereby safeguarding the reproducibility and success of your research.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the stability and storage of this compound.

Q1: What are the ideal storage conditions for this compound?

A1: For long-term stability, this compound should be stored in a cool, dry, and dark environment.[1] The container should be tightly sealed to prevent moisture ingress and exposure to air. While specific temperature ranges are not extensively published for this exact compound, a general best practice for chlorinated pyrimidines is to store them in a refrigerator at 2-8°C. For a related herbicide formulation, storage temperatures are recommended to be kept between -2°C and 40°C. It is prudent to avoid repeated freeze-thaw cycles.

Q2: How sensitive is this compound to moisture?

A2: The primary concern with moisture is the potential for hydrolysis of the chloro group to a hydroxyl group, forming 2-cyclopropyl-4-hydroxypyrimidine. While the structurally similar compound, aminocyclopyrachlor, is reported to be stable to hydrolysis at pH 4, 7, and 9, it is still best practice to handle this compound under anhydrous conditions, especially when preparing solutions for long-term storage or for use in moisture-sensitive reactions.[2]

Q3: Is this compound light-sensitive?

Q4: What is the expected shelf-life of this compound?

A4: When stored under the recommended conditions (cool, dry, dark, and tightly sealed), this compound is expected to be stable for at least one to two years. However, it is always advisable to verify the purity of the compound by a suitable analytical method, such as HPLC or GC, if it has been in storage for an extended period or if you suspect degradation.

Q5: In which solvents is this compound stable for solution-based storage?

A5: For short-term storage of solutions, aprotic solvents such as anhydrous acetonitrile, tetrahydrofuran (THF), or toluene are generally suitable. Protic solvents, especially methanol and ethanol, should be used with caution as they can act as nucleophiles and slowly displace the chlorine atom, particularly if the solution is stored for an extended period or at elevated temperatures.[4] If you must use a protic solvent, prepare the solution fresh before use.

Troubleshooting Guide

This section provides a question-and-answer formatted guide to troubleshoot common problems encountered during experiments involving this compound.

Q1: My reaction yield is consistently lower than expected. Could the purity of my this compound be the issue?

A1: Yes, compromised purity of your starting material is a common cause of low reaction yields.

  • Causality: The primary degradation pathway for this compound is the nucleophilic substitution of the chlorine atom. This can occur through hydrolysis (reaction with water) to form 2-cyclopropyl-4-hydroxypyrimidine, or reaction with solvent molecules (e.g., methanol) to form the corresponding methoxy derivative. These byproducts will not participate in the desired reaction, leading to a lower yield.

  • Troubleshooting Steps:

    • Purity Check: Assess the purity of your this compound using HPLC-UV or GC-MS (see Experimental Protocols section for a general method).

    • Residue Analysis: If you have been dissolving the compound directly from the bottle for multiple experiments, consider the possibility of moisture contamination over time. It is best to aliquot the required amount in a separate, dry container for each experiment.

    • Fresh Stock: If significant degradation is detected, it is recommended to use a fresh, unopened bottle of the reagent.

Q2: I am observing an unexpected byproduct in my cross-coupling reaction (e.g., Suzuki or Buchwald-Hartwig). What could be the cause?

A2: Unexpected byproducts in cross-coupling reactions can arise from several factors related to the stability and reactivity of this compound.

  • Causality:

    • Hydrolysis/Solvolysis: As mentioned, the formation of the corresponding hydroxypyrimidine or alkoxypyrimidine can occur if the reaction conditions are not strictly anhydrous or if a protic solvent is used. These byproducts may or may not be reactive under the coupling conditions, but they will complicate the reaction mixture.

    • Homocoupling: In Suzuki reactions, homocoupling of the boronic acid partner can occur, especially in the presence of oxygen or if the Pd(0) catalyst is not efficiently generated.[5]

    • Reductive Dehalogenation: In some palladium-catalyzed reactions, a side reaction can be the reduction of the C-Cl bond, leading to the formation of 2-cyclopropylpyrimidine.

  • Troubleshooting Workflow:

dot graph TD A[Low Yield / Byproduct Formation] --> B{Is the reaction anhydrous?}; B -- No --> C[Dry solvents and reagents. Use inert atmosphere (N2/Ar).]; B -- Yes --> D{Is the base stable?}; D -- No --> E[Use a fresh, dry base. Consider a milder base.]; D -- Yes --> F{Is the catalyst active?}; F -- No --> G[Use a fresh catalyst. Screen different ligands.]; F -- Yes --> H[Consider side reactions like homocoupling or dehalogenation.];

A logical workflow for troubleshooting cross-coupling reactions.

Q3: My TLC analysis shows a new spot appearing in my stock solution of this compound over time. What is happening?

A3: The appearance of a new, more polar spot on TLC is a classic indicator of degradation.

  • Causality: The most likely degradation product is the more polar 2-cyclopropyl-4-hydroxypyrimidine, formed via hydrolysis. If the stock solution is in a protic solvent like methanol, the new spot could also be the corresponding methoxy derivative.

  • Troubleshooting Steps:

    • Solvent Choice: If you are storing the compound in solution, switch to an anhydrous aprotic solvent.

    • Fresh is Best: It is always best to prepare solutions of this compound fresh for each use to avoid degradation.

    • Confirmation: The identity of the new spot can be confirmed by LC-MS analysis. The hydrolyzed product will have a molecular weight corresponding to the replacement of Cl (35.45 g/mol ) with OH (17.01 g/mol ).

Stability Under Stress Conditions

The following table summarizes the expected stability of this compound under various stress conditions, based on its chemical structure and data from related compounds.

ConditionExpected StabilityPotential Degradation ProductsRationale/Comments
Acidic (aq.) Moderate2-cyclopropyl-4-hydroxypyrimidineAcid can catalyze the hydrolysis of the chloro group. The rate will depend on the acid concentration and temperature.
Neutral (aq.) High2-cyclopropyl-4-hydroxypyrimidineHydrolysis is expected to be slow at neutral pH and ambient temperature, as seen with related compounds.[2]
Basic (aq.) Low to Moderate2-cyclopropyl-4-hydroxypyrimidineStrong bases can promote nucleophilic substitution of the chlorine atom by hydroxide.
Oxidative HighN-oxides, ring-opened productsThe pyrimidine ring is generally resistant to mild oxidation. Strong oxidizing agents may lead to complex degradation.
Thermal Moderate2-cyclopropylpyrimidine (dehalogenation), fragmentation productsAt elevated temperatures, thermal decomposition can occur, potentially releasing hazardous gases.
Photolytic Low to ModerateVarious photoproductsPyrimidine derivatives can be susceptible to degradation upon exposure to UV light.[3]

Experimental Protocols

Protocol 1: HPLC-UV Method for Purity Assessment

This protocol provides a general method for determining the purity of this compound. It may require optimization for your specific HPLC system.

  • Instrumentation: HPLC with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.

    • Solvent B: Acetonitrile with 0.1% TFA or formic acid.

  • Gradient: A typical gradient would be to start with a higher percentage of Solvent A and gradually increase the percentage of Solvent B. For example:

    • 0-2 min: 95% A, 5% B

    • 2-15 min: Ramp to 5% A, 95% B

    • 15-18 min: Hold at 5% A, 95% B

    • 18-20 min: Return to 95% A, 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm (or scan for optimal wavelength).

  • Sample Preparation: Prepare a stock solution of approximately 1 mg/mL in acetonitrile. Dilute as necessary to be within the linear range of the detector.

  • Analysis: Inject 10 µL of the sample solution. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

Protocol 2: Forced Degradation Study

This protocol outlines a forced degradation study to understand the stability of this compound under different stress conditions.[6][7]

  • Sample Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 0.1 mg/mL. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 0.1 mg/mL. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 0.1 mg/mL. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place a small amount of the solid compound in an oven at 80°C for 48 hours. Then, dissolve in acetonitrile to a concentration of 0.1 mg/mL.

    • Photolytic Degradation: Expose the stock solution in a quartz cuvette to a photostability chamber with a light source that provides both UV and visible light, according to ICH Q1B guidelines.[8]

  • Analysis: Analyze the stressed samples, along with a control sample (diluted stock solution kept at 4°C in the dark), by the HPLC-UV method described in Protocol 1. The appearance of new peaks and a decrease in the area of the main peak indicate degradation. LC-MS can be used to identify the mass of the degradation products.

Forced_Degradation_Workflow

Workflow for a forced degradation study.

References

  • PubChem. Aminocyclopyrachlor. National Center for Biotechnology Information. [Link]

  • Dolzonek, J., et al. (2021). Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment. Environmental Science and Pollution Research, 28(35), 48695-48706. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Dolzonek, J., et al. (2019). Hydrolytic Stability of Selected Pharmaceuticals and Their Transformation Products. Chemosphere, 233, 949-956. [Link]

  • Reddit. Help needed with unreproducible Suzuki coupling. r/Chempros. [Link]

  • Alsante, K. M., et al. (2001). Implications of Photostability on the Manufacturing, Packaging, Storage, and Testing of Photosensitive Pharmaceuticals. Pharmaceutical Technology, 25(4), 48-62. [Link]

  • Fieldale. (2025). Safe Storage and Handling of Pesticides: Best Practices for Pest Control Experts. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38284-38289. [Link]

  • Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. [Link]

  • GSC Online Press. (2021). Futuristic review on progress in force degradation studies and stability indicating assay method for some antiviral drugs. GSC Biological and Pharmaceutical Sciences, 16(1), 114-124. [Link]

  • International Council for Harmonisation. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]

  • Reddit. Failed suzuki coupling, any suggenstions?. r/Chempros. [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling?. r/Chempros. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • Martinez-Fernandez, L., et al. (2020). On the Origin of the Photostability of DNA and RNA Monomers: Excited State Relaxation Mechanism of the Pyrimidine Chromophore. The Journal of Physical Chemistry Letters, 11(13), 5156-5161. [Link]

  • IAGIM. Photostability. [Link]

  • RD Laboratories. Photostability. [Link]

  • Asian Journal of Research in Chemistry. (2014). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 7(1). [Link]

  • Sterlitech Corporation. Chemical Compatibility Chart. [Link]

  • MySkinRecipes. This compound. [Link]

  • PubChem. 4-Chloro-2-cyclopropyl-6-methylpyrimidine. National Center for Biotechnology Information. [Link]

  • Google Patents. (2022).
  • ResearchGate. Hydrolytic stability of selected pharmaceuticals and their transformation products. [Link]

  • Semantic Scholar. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Singh, S., et al. (2008). LC and LC-MS study on establishment of degradation pathway of glipizide under forced decomposition conditions. Journal of Chromatographic Science, 46(6), 510-517. [Link]

  • Ishii, Y., et al. (1998). [Studies on the stability of 89 pesticides in organic solvent]. Shokuhin Eiseigaku Zasshi, 39(2), 118-125. [Link]

  • SIELC Technologies. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. [Link]

  • Guisan, J. M., et al. (1993). Effect of immiscible organic solvents on activity/stability of native chymotrypsin and immobilized-stabilized derivatives. Biotechnology and Bioengineering, 42(5), 621-627. [Link]

  • Al-Omar, M. A., et al. (2022). Synthesis, Physicochemical Characterization using a Facile Validated HPLC Quantitation Analysis Method of 4-Chloro-phenylcarbamoyl-methyl Ciprofloxacin and Its Biological Investigations. Molecules, 27(19), 6539. [Link]

  • Kumar, A., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. Scientific Reports, 14(1), 1-13. [Link]

  • Cole-Parmer. Chemical Compatibility Database. [Link]

  • Oregon State University. COMPATIBILITY CHART FOR AGRO-CHEMICALS. [Link]

  • AERU. Aminocyclopyrachlor (Ref: DPX-MAT28). [Link]

  • PubChem. 4-Chloro-2-methylthiopyrimidine. National Center for Biotechnology Information. [Link]

  • Ghasemi, J., et al. (2012). Thermal Stability and Decomposition Kinetic Studies of Acyclovir and Zidovudine Drug Compounds. Journal of the Brazilian Chemical Society, 23(11), 2068-2075. [Link]

Sources

Technical Support Center: Troubleshooting Failed 4-Chloro-2-cyclopropylpyrimidine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the synthesis of 4-Chloro-2-cyclopropylpyrimidine. This guide is designed for researchers, chemists, and process development professionals who are navigating the complexities of this important synthetic intermediate. Here, we move beyond simple protocols to address the practical challenges and nuances that can arise during experimentation. Our focus is on providing actionable, evidence-based solutions to common problems, ensuring you can optimize your reaction outcomes with confidence.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: I've set up my reaction to synthesize this compound, but I'm seeing little to no product formation. What are the likely causes?

This is a common and frustrating issue. A complete lack of product typically points to a fundamental problem with one of the core reaction components or conditions. Let's break down the most probable culprits, starting with the most common.

Answer:

There are several potential reasons for a complete reaction failure. The most common issues are related to the quality of the chlorinating agent, the nature of the starting material, and the reaction temperature.

  • Degradation of the Chlorinating Agent: Phosphorus oxychloride (POCl₃) is a frequently used chlorinating agent in this synthesis. It is highly reactive and susceptible to hydrolysis upon exposure to atmospheric moisture. If the POCl₃ has been improperly stored or is old, it may have degraded, rendering it ineffective. Always use a fresh or properly stored bottle of POCl₃ and handle it under anhydrous conditions.

  • Incorrect Starting Material: The synthesis of this compound often starts from a precursor like 2-cyclopropyl-4,6-dihydroxypyrimidine or a similar pyrimidine derivative. Ensure that your starting material is correct and pure. Impurities in the starting material can inhibit the reaction.

  • Insufficient Reaction Temperature: The chlorination of pyrimidines with POCl₃ typically requires heating. If the reaction temperature is too low, the activation energy for the reaction may not be reached, leading to no product formation. The optimal temperature can vary depending on the specific substrate and solvent used, but it's often in the range of 80-110 °C.

  • Presence of Water: Water will rapidly react with and quench the POCl₃, preventing it from reacting with your pyrimidine starting material. Ensure all your glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).

Troubleshooting Workflow for No Product Formation

start Reaction Failure: No Product Observed reagent_check Check Chlorinating Agent (POCl₃) start->reagent_check sm_check Verify Starting Material Identity & Purity start->sm_check temp_check Review Reaction Temperature start->temp_check anhydrous_check Confirm Anhydrous Conditions start->anhydrous_check reagent_sol Use Fresh/Properly Stored POCl₃ reagent_check->reagent_sol sm_sol Re-characterize Starting Material (NMR, MS) sm_check->sm_sol temp_sol Increase Temperature Incrementally temp_check->temp_sol anhydrous_sol Oven-dry Glassware, Use Inert Atmosphere anhydrous_check->anhydrous_sol

Caption: Troubleshooting logic for no product formation.

Question 2: My reaction is producing the desired this compound, but the yield is consistently low. How can I improve it?

Answer:

Low yields are often a sign of an incomplete reaction, competing side reactions, or product loss during workup and purification. Here’s a deeper dive into how to address these issues:

  • Incomplete Conversion: The reaction may not be running long enough for all the starting material to be converted to the product. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). If you observe a significant amount of starting material even after the initially planned reaction time, consider extending the reaction duration.

  • Suboptimal Reagent Stoichiometry: The ratio of the chlorinating agent to the pyrimidine substrate is critical. An insufficient amount of POCl₃ will lead to incomplete conversion. Conversely, a large excess can sometimes lead to the formation of undesired byproducts. A typical starting point is to use a molar excess of POCl₃, but the optimal ratio should be determined empirically for your specific conditions.

  • Side Reactions: Several side reactions can compete with the desired chlorination, leading to a lower yield of this compound. For instance, if the starting material has other reactive functional groups, they may also react with the POCl₃. The presence of certain impurities can also catalyze side reactions.

  • Product Degradation: The product, this compound, may be unstable under the reaction or workup conditions. Prolonged exposure to high temperatures or acidic/basic conditions during workup could lead to its degradation.

  • Mechanical Losses During Workup: Significant amounts of the product can be lost during the extraction and purification steps. Ensure that the pH of the aqueous phase is optimized for the extraction of your product and that you are using an appropriate extraction solvent.

Table 1: Key Parameters for Optimizing Yield

ParameterTypical RangeRationale and Key Considerations
Reaction Temperature 80 - 110 °CLower temperatures may lead to incomplete reaction; higher temperatures can increase byproduct formation.
Reaction Time 2 - 24 hoursMonitor by TLC/GC/HPLC to determine the optimal time for maximum conversion.
POCl₃ Stoichiometry 2 - 10 equivalentsA molar excess is generally required. The optimal amount should be determined experimentally.
Solvent Toluene, Acetonitrile, or neat POCl₃The choice of solvent can influence reaction rate and impurity profile.
Question 3: I've successfully synthesized this compound, but my product is contaminated with impurities. What are these impurities, and how can I get rid of them?

Answer:

Product purity is paramount, especially when the compound is intended for use in pharmaceutical synthesis. The nature of the impurities will depend on the starting materials, reaction conditions, and workup procedure.

  • Unreacted Starting Material: As discussed in the low yield section, incomplete conversion will result in the starting material contaminating your final product. This can often be addressed by optimizing the reaction time and temperature.

  • Over-chlorinated Byproducts: In some cases, it's possible to have further chlorination on the pyrimidine ring, leading to di- or tri-chlorinated species, especially if the reaction is run for too long or at too high a temperature.

  • Hydrolyzed Product: During the workup, if the product is exposed to water for an extended period, the chloro group can be hydrolyzed back to a hydroxyl group, regenerating the starting material or a related species.

  • Solvent-Related Impurities: If a solvent is used, it's crucial to ensure it is of high purity and does not react with the reagents or product.

Purification Strategies:

  • Recrystallization: This is often a highly effective method for purifying solid organic compounds. The choice of solvent is critical and will need to be determined experimentally. A good recrystallization solvent will dissolve the product well at high temperatures but poorly at low temperatures, while the impurities will either be highly soluble or insoluble at all temperatures.

  • Column Chromatography: For more challenging separations, silica gel column chromatography can be employed. A solvent system (eluent) will need to be developed (often using TLC as a guide) that allows for the separation of the desired product from the impurities.

  • Acid-Base Extraction: The basicity of the pyrimidine ring can be exploited. By carefully adjusting the pH of the aqueous solution during workup, it may be possible to selectively extract the product into an organic phase, leaving some impurities behind in the aqueous phase.

Experimental Protocol: General Procedure for the Synthesis of this compound

Disclaimer: This is a generalized procedure and should be adapted and optimized for your specific laboratory conditions and scale. Always perform a thorough risk assessment before starting any chemical synthesis.

  • Preparation: Ensure all glassware is thoroughly oven-dried. Assemble the reaction apparatus (e.g., a round-bottom flask with a reflux condenser and a magnetic stirrer) under an inert atmosphere of nitrogen or argon.

  • Charging Reagents: To the reaction flask, add the 2-cyclopropyl-pyrimidine precursor (1 equivalent). If using a solvent, add it at this stage.

  • Addition of Chlorinating Agent: Slowly and carefully add phosphorus oxychloride (POCl₃, 2-10 equivalents) to the reaction mixture. The addition may be exothermic, so it's advisable to cool the flask in an ice bath during the addition.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (2-24 hours).

  • Monitoring: Monitor the progress of the reaction by TLC, GC, or HPLC until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Slowly and carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice or a cold aqueous solution of a mild base (e.g., sodium bicarbonate). Caution: This quenching process is highly exothermic and will release HCl gas. Perform this step in a well-ventilated fume hood.

    • Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).

    • Combine the organic extracts, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography to obtain the pure this compound.

Reaction Pathway Visualization

cluster_reaction Chlorination Reaction A 2-Cyclopropyl-4-hydroxypyrimidine (Starting Material) C This compound (Product) A->C Desired Pathway D Side Products (e.g., over-chlorinated, hydrolyzed) A->D Undesired Pathways B POCl₃ (Chlorinating Agent) B->C B->D

Caption: Simplified reaction scheme for the synthesis.

References

This guide was compiled using information from established chemical literature and patents. For further reading and detailed experimental procedures, please consult the following resources:

This technical support guide is intended for informational purposes only and should not be considered a substitute for professional laboratory training and a thorough understanding of the chemical processes involved. Always adhere to your institution's safety protocols and conduct a comprehensive risk assessment before undertaking any experimental work.

Technical Support Center: Synthesis of 4-Chloro-2-cyclopropylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is intended for researchers, scientists, and professionals in drug development engaged in the synthesis of 4-Chloro-2-cyclopropylpyrimidine. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols for common and alternative synthetic routes. Our focus is on explaining the chemical principles behind the procedures to empower users to diagnose and resolve challenges encountered in the laboratory.

Section 1: Synthesis Overview & Core Logic

The synthesis of this compound is typically approached via a robust two-stage process. Understanding the logic of this sequence is critical for effective troubleshooting.

  • Stage 1: Heterocycle Formation. The foundational pyrimidine ring is constructed. This is a classic condensation reaction that joins an amidine-containing fragment with a three-carbon β-dicarbonyl component to form the stable 2-cyclopropylpyrimidin-4-one intermediate.

  • Stage 2: Chlorination. The hydroxyl group of the pyrimidinone tautomer is converted into a chloro group. This is an activation and substitution reaction, most commonly achieved using phosphorus oxychloride (POCl₃).

The following diagram illustrates this strategic workflow.

cluster_0 Stage 1: Pyrimidone Formation cluster_1 Stage 2: Chlorination A Cyclopropanecarboxamidine C Base-Catalyzed Condensation A->C B Ethyl Acetoacetate B->C D 2-Cyclopropylpyrimidin-4-one (Intermediate) C->D Yields >85% F Chlorination Reaction D->F E Chlorinating Agent (e.g., POCl₃) E->F G This compound (Final Product) F->G Yields >90%

Caption: General two-stage synthetic workflow for this compound.

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during synthesis in a practical Q&A format.

Stage 1: 2-Cyclopropylpyrimidin-4-one Formation

Q1: My yield for the initial condensation reaction is significantly lower than expected (<70%). What are the primary causes?

A1: Low yields in pyrimidine ring formation are a frequent problem and can almost always be traced back to one of three areas:

  • Presence of Water: The condensation reaction involves the formation and subsequent elimination of water. The key cyclization step is reversible, and excess water in the reaction medium can push the equilibrium back towards the starting materials. Ensure all reagents, especially the solvent (e.g., ethanol) and the base (e.g., sodium ethoxide), are strictly anhydrous.

  • Base Stoichiometry and Quality: A full equivalent of a strong base, like sodium ethoxide, is required to drive the reaction to completion by deprotonating the β-ketoester. If using solid sodium ethoxide, ensure it has not degraded through exposure to atmospheric moisture. Preparing the sodium ethoxide solution in situ from sodium metal and anhydrous ethanol is often the most reliable method.[1]

  • Suboptimal Temperature or Reaction Time: While the reaction proceeds well at reflux in ethanol, insufficient reaction time can lead to incomplete conversion. Monitor the reaction's progress via Thin Layer Chromatography (TLC). If starting materials persist after several hours, a longer reflux period may be necessary.

Q2: I'm observing a persistent, difficult-to-remove impurity alongside my pyrimidone product. What could it be?

A2: The most likely culprit is unreacted ethyl acetoacetate or self-condensation products. Ethyl acetoacetate can undergo a Claisen self-condensation, especially if the amidine is added too slowly or if the reaction conditions are not optimal.[2]

Troubleshooting Steps:

  • Confirm Identity: Obtain a ¹H NMR of the crude material. Unreacted ethyl acetoacetate will show a characteristic quartet-triplet pattern for the ethyl group and distinct singlets for the acetyl and methylene protons.

  • Optimize Addition: Add the cyclopropanecarboxamidine hydrochloride to the pre-formed solution of sodium ethoxide and ethyl acetoacetate promptly.

  • Purification: The pyrimidone product is typically a solid that precipitates upon cooling and acidification. Most impurities will remain in the aqueous filtrate. A thorough wash of the filtered solid with cold water is crucial. If impurities persist, recrystallization from ethanol or an ethanol/water mixture is effective.

Stage 2: Chlorination

Q3: My chlorination with POCl₃ is incomplete, leaving starting material behind. How can I drive the reaction to completion?

A3: Incomplete chlorination is usually due to insufficient activation of the pyrimidone.

  • Excess POCl₃: The traditional method uses phosphorus oxychloride as both the reagent and the solvent.[3] This large excess ensures the reaction goes to completion. If you are using a stoichiometric amount, any adventitious water can consume the reagent.

  • Use of a Tertiary Amine Base: The reaction is often facilitated by the addition of a base like N,N-dimethylaniline or pyridine. The base acts as a catalyst and acid scavenger, promoting the formation of the key chloro-phospho intermediate required for substitution.

  • Temperature Control: The reaction typically requires heating (reflux, ~110 °C) for several hours. Ensure your reaction temperature is adequate and maintained for a sufficient duration (2-4 hours is typical).

Q4: The work-up of my POCl₃ reaction is difficult and potentially hazardous. Are there safer or easier alternatives?

A4: Yes. The traditional work-up, which involves quenching a large excess of hot POCl₃ with ice, is highly exothermic and releases corrosive HCl gas. This is a significant safety concern, especially at scale.

Alternative Protocol (Solvent-Free): A highly recommended alternative involves using only a slight excess (e.g., 1.0-1.5 equivalents) of POCl₃ with one equivalent of a base like pyridine in a sealed reactor, with no additional solvent.[4][5][6]

  • Benefits: This method drastically reduces waste and eliminates the dangerous quench of excess POCl₃. The work-up is simplified to partitioning the reaction mixture between an organic solvent (like dichloromethane) and water, followed by washes.

  • Safety: While safer, this method requires a sealed reactor capable of handling the pressure generated at elevated temperatures (e.g., 160 °C).

Q5: Can I use other chlorinating agents besides POCl₃?

A5: Yes, other reagents can be used, though POCl₃ remains the most common for this specific transformation.

  • Thionyl Chloride (SOCl₂): SOCl₂ is an effective alternative. It converts the pyrimidone to the chloro derivative, generating gaseous byproducts (SO₂ and HCl) which help drive the reaction to completion.[7] When used with a base like pyridine, the reaction proceeds through a standard Sₙ2 mechanism.[8][9]

  • Oxalyl Chloride or Phosgene Equivalents: Reagents like oxalyl chloride or bis(trichloromethyl) carbonate (BTC, a solid phosgene equivalent) can also be effective, often catalyzed by DMF (Vilsmeier-Haack conditions). These can be advantageous in certain contexts but require careful handling due to their toxicity.

Q6: My final product, this compound, is an oil or low-melting solid and is difficult to purify by recrystallization. What should I do?

A6: This is a common issue. If recrystallization fails to yield a pure solid, silica gel column chromatography is the recommended method of purification.[8]

  • Solvent System (Eluent): A non-polar/moderately polar solvent system is typically effective. Start with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20-30%). The product is moderately polar and should elute cleanly from less polar impurities.

  • Monitoring: Use TLC with the same solvent system to track the separation. The product can be visualized under a UV lamp (254 nm).

Section 3: Detailed Experimental Protocols

The following protocols are provided for guidance. Researchers should always perform their own risk assessment before beginning any new procedure.

Protocol 1: Synthesis of 2-Cyclopropylpyrimidin-4-one (Intermediate)

This procedure is adapted from established methods for pyrimidine synthesis.[1]

Reagents & Materials:

  • Sodium metal

  • Anhydrous Ethanol (200 proof)

  • Ethyl acetoacetate

  • Cyclopropanecarboxamidine hydrochloride

  • Hydrochloric Acid (HCl), concentrated

  • Round-bottom flask, reflux condenser, magnetic stirrer

Step-by-Step Procedure:

  • Prepare Sodium Ethoxide Solution: In a 500 mL round-bottom flask equipped with a reflux condenser and nitrogen inlet, add anhydrous ethanol (150 mL). Carefully add sodium metal (4.6 g, 0.2 mol) in small pieces. The reaction is exothermic. Allow the mixture to stir until all the sodium has dissolved completely.

  • Add β-Ketoester: Cool the sodium ethoxide solution to room temperature. Add ethyl acetoacetate (26.0 g, 0.2 mol) dropwise with stirring.

  • Condensation: To the resulting solution, add cyclopropanecarboxamidine hydrochloride (24.1 g, 0.2 mol) in one portion.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC until the starting materials are consumed.

  • Isolation: Cool the mixture to room temperature, then chill in an ice bath. Slowly add concentrated HCl to neutralize the mixture to pH ~6-7. A white solid will precipitate.

  • Purification: Collect the precipitate by vacuum filtration. Wash the solid thoroughly with cold water (2 x 50 mL) and then with a small amount of cold ethanol. Dry the white solid under vacuum to yield 2-cyclopropylpyrimidin-4-one. (Expected yield: >85%).

Protocol 2: Chlorination using Equimolar POCl₃ (Solvent-Free Method)

This modern protocol is safer and more environmentally friendly than traditional methods.[4][6]

Reagents & Materials:

  • 2-Cyclopropylpyrimidin-4-one

  • Phosphorus oxychloride (POCl₃)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Sealed pressure vessel (e.g., Parr reactor or similar)

Step-by-Step Procedure:

  • Reactor Setup: In a dry, sealable pressure vessel, combine 2-cyclopropylpyrimidin-4-one (13.6 g, 0.1 mol), phosphorus oxychloride (10.2 mL, 16.8 g, 0.11 mol, 1.1 eq), and anhydrous pyridine (8.1 mL, 7.9 g, 0.1 mol, 1.0 eq).

  • Reaction: Securely seal the reactor. Place it behind a blast shield in a well-ventilated fume hood. Heat the mixture to 160 °C and maintain for 2 hours with stirring.

  • Work-up: Allow the reactor to cool completely to room temperature. Carefully open the vessel. Pour the dark reaction mixture slowly into a beaker containing ice water (200 mL) with vigorous stirring.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 75 mL).

  • Washing: Combine the organic extracts and wash sequentially with water (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to afford this compound as a pale yellow oil or low-melting solid. (Expected yield: >90%).

Section 4: Data Summary & Visualization

Comparison of Chlorination Methods
FeatureTraditional Method (Excess POCl₃)Solvent-Free Method (Equimolar POCl₃)Thionyl Chloride (SOCl₂) Method
Reagent Stoichiometry Large Excess (Solvent)1.0 - 1.5 Equiv.1.5 - 3.0 Equiv.
Solvent None (POCl₃ is solvent)NoneDichloromethane or Toluene
Temperature ~110 °C (Reflux)140 - 160 °C80 °C (Reflux)
Work-up Safety Low (Violent quench)High (Controlled quench)Medium (Generates HCl gas)
Waste Generation HighLowMedium
Typical Yield >90%>90%80-90%
Troubleshooting Decision Tree: Low Chlorination Yield

start Low Yield or Incomplete Reaction q1 Is starting material (pyrimidone) present? start->q1 a1_yes Reaction Incomplete q1->a1_yes Yes a1_no Main impurity is polar (by TLC) and water-soluble. q1->a1_no No q2 Was reaction run at sufficient temp/time? a1_yes->q2 a2_no Increase reflux time or temperature. q2->a2_no No a2_yes Was POCl₃ fresh? Was base anhydrous? q2->a2_yes Yes a3_no Use fresh, dry reagents. Consider adding a base (e.g., Pyridine). a2_yes->a3_no No a3_yes Consider alternative: Solvent-free high-temp method. a2_yes->a3_yes Yes a4 Product likely hydrolyzed during work-up. Ensure work-up is cold and minimize contact time with aqueous acid. a1_no->a4

Caption: Decision tree for troubleshooting low yields in the chlorination step.

References

  • Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry (2nd ed.). Pergamon. [Link]

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. [Link]

  • Master Organic Chemistry. (2024). Alcohol → Alkyl Chloride with SOCl₂ (± Pyridine) — SNi Retention vs SN2 Inversion. [Link]

  • Wang, H., Wen, K., Wang, L., Xiang, Y., Xu, X., Shen, Y., & Sun, Z. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl₃. Molecules, 17(4), 4533–4544. [Link]

  • Chemistry Steps. (2024). SOCl2 and PBr3 for Conversion of Alcohols to Alkyl Halides. [Link]

  • Chad's Prep. (2024). Substitution with PBr3 & SOCl2. [Link]

  • Wang, H., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. ResearchGate. [Link]

  • Wang, H., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Semantic Scholar. [Link]

  • Allan, R. D. (1975). 2,4-diamino-6-hydroxypyrimidine. Organic Syntheses, 55, 3. [Link]

  • Oreate AI Blog. (2025). The Role of SOCl2 and Pyridine in Organic Chemistry. [Link]

  • Google Patents. (2004). CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
  • WO 2007/080382 A1. (2007). Process for preparing pyrimidinone derivatives.
  • Chemistry LibreTexts. (2024). The Claisen Condensation Reaction. [Link]

Sources

Technical Support Center: Improving Regioselectivity in Reactions of 4-Chloro-2-cyclopropylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 4-Chloro-2-cyclopropylpyrimidine. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of regioselective reactions and optimize your synthetic strategies.

The this compound scaffold is a valuable building block in medicinal chemistry. However, achieving desired regioselectivity in subsequent functionalization reactions can be a significant challenge. This resource is designed to provide you with the expert insights and practical guidance needed to overcome these hurdles.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for nucleophilic aromatic substitution (SNAr) on this compound?

Generally, for 2,4-dichloropyrimidines, nucleophilic attack preferentially occurs at the C4 position.[1][2] This is attributed to the greater ability of the pyrimidine ring to stabilize the negative charge in the Meisenheimer intermediate formed during C4 attack.[1] While the cyclopropyl group at C2 is generally considered a weak electron-donating group, the inherent electronic deficiency of the pyrimidine ring still favors C4 as the more electrophilic site for many nucleophiles.

Q2: How does the cyclopropyl group at the C2 position influence the reactivity at C4?

The cyclopropyl group can exert both steric and electronic effects. Electronically, it can donate electron density to the pyrimidine ring through its unique Walsh orbitals, which have some π-character. This donation could potentially modulate the electrophilicity of the C2 and C4 positions. However, in most cases, the strong electron-withdrawing nature of the two ring nitrogens dominates, maintaining C4 as the more reactive site for nucleophilic attack.[3] Sterically, the cyclopropyl group is relatively small and is not expected to significantly hinder attack at the C4 position.

Q3: Can I achieve selective substitution at the C2 position?

While C4 is the more common site of reaction, achieving C2 selectivity is possible under specific conditions. For some 2,4-disubstituted pyrimidines, the choice of nucleophile and reaction conditions can reverse the regioselectivity. For instance, with certain substrates, tertiary amine nucleophiles have shown a preference for the C2 position.[4][5] Additionally, the presence of an electron-donating group at the C6 position is a known strategy to direct substitution to the C2 position in 2,4-dichloropyrimidines, although this is not applicable to the parent this compound.[6]

Q4: For palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), which position is more reactive?

Similar to SNAr reactions, the C4 position of 2,4-dichloropyrimidines is generally more reactive in palladium-catalyzed cross-coupling reactions.[7][8] This is often attributed to the favored oxidative addition of the palladium catalyst to the C4-Cl bond.[8] Therefore, for this compound, initial coupling is expected to occur at the C4 position.

Troubleshooting Guide: Addressing Poor Regioselectivity

This section provides a question-and-answer formatted guide to troubleshoot common issues encountered during the functionalization of this compound.

Issue 1: My SNAr reaction is yielding a mixture of C4 and C2 substituted products.

Possible Cause: The nucleophile's reactivity profile or the reaction conditions may not be optimal for high regioselectivity.

Troubleshooting Steps:

  • Evaluate the Nucleophile:

    • Hard vs. Soft Nucleophiles: The Hard-Soft Acid-Base (HSAB) principle can be a useful guide. The C4 position is generally considered "harder" (more electrophilic) than the C2 position. Hard nucleophiles (e.g., alkoxides, primary amines) will typically favor the C4 position. Softer nucleophiles might show less selectivity.

    • Steric Bulk: Highly hindered nucleophiles may face steric challenges, potentially altering the regiochemical outcome, though this is less likely to be the primary directing factor for the relatively accessible C4 position.

  • Optimize Reaction Conditions:

    • Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the kinetically controlled product, which is typically the C4-substituted isomer.

    • Solvent: The polarity of the solvent can influence the stability of the Meisenheimer intermediates and the transition states. Experiment with a range of solvents (e.g., polar aprotic like DMF, DMSO; ethereal solvents like THF, dioxane; or alcohols like isopropanol) to find the optimal balance for your specific nucleophile.

  • Consider a Change in Strategy:

    • If C4 selectivity remains poor, and C2 substitution is the desired outcome, explore conditions known to favor this position, such as the use of specific tertiary amine nucleophiles.[5]

Issue 2: My Suzuki or Buchwald-Hartwig cross-coupling reaction is not regioselective.

Possible Cause: The catalyst system (palladium precursor and ligand) or the reaction conditions may not be suitable for differentiating between the C4 and C2 positions.

Troubleshooting Steps:

  • Ligand Screening: The choice of phosphine ligand is critical in controlling the outcome of palladium-catalyzed cross-coupling reactions.[9]

    • Bulky, Electron-Rich Ligands: For Suzuki and Buchwald-Hartwig reactions, bulky, electron-rich monophosphine ligands (e.g., Buchwald-type ligands like XPhos, SPhos, or RuPhos) often promote efficient oxidative addition and can enhance selectivity.

    • Bidentate Ligands: Bidentate ligands (e.g., dppf, BINAP) can also be effective and may offer different selectivity profiles.[9] A systematic screening of ligands is highly recommended.

  • Catalyst Precursor: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃, or pre-formed catalysts) can impact catalyst activation and performance. If you are facing issues with a particular precursor, trying an alternative may be beneficial.

  • Base and Solvent Optimization:

    • Base: The strength and nature of the base are crucial. For Suzuki couplings, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are common. For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu or LHMDS are often required.[10] The choice of base can influence both the rate and selectivity of the reaction.

    • Solvent: Aprotic solvents such as toluene, dioxane, or THF are typically used. The solubility of the reactants and the catalyst system in the chosen solvent is important for reaction efficiency.

Issue 3: I am trying to achieve C2 substitution, but the reaction is sluggish or favors C4.

Possible Cause: Overcoming the inherent preference for C4 substitution requires specific strategies that may not be intuitive.

Troubleshooting Steps:

  • SNAr Reactions:

    • Tertiary Amine Nucleophiles: As mentioned, certain tertiary amines have been shown to favor C2 substitution on 5-substituted-2,4-dichloropyrimidines.[5] This strategy could potentially be applied to this compound.

    • Protecting/Directing Groups: While not directly applicable to the parent molecule, in more complex syntheses, the introduction of a substituent at the C5 or C6 position can dramatically alter the regioselectivity.[6]

  • Cross-Coupling Reactions:

    • Specialized Catalyst Systems: Achieving C2 selectivity in cross-coupling reactions of 2,4-dichloropyrimidines is challenging but has been reported for C-S coupling using specific palladium precatalysts with bulky N-heterocyclic carbene (NHC) ligands.[7] This suggests that unconventional ligand and catalyst combinations might be necessary to override the natural C4 preference.

Experimental Protocols

The following are generalized protocols based on established methods for similar pyrimidine systems. Optimization for this compound is highly recommended.

Protocol 1: General Procedure for C4-Selective Suzuki-Miyaura Coupling

This protocol is adapted from procedures for Suzuki couplings of 2,4-dichloropyrimidines.[8][11]

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)

  • Solvent (e.g., 1,4-dioxane/water mixture, typically 4:1)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the boronic acid, the base, and the palladium catalyst.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for C4-Selective Buchwald-Hartwig Amination

This protocol is based on general procedures for the Buchwald-Hartwig amination of aryl chlorides.[9][12]

Materials:

  • This compound

  • Amine (1.1 - 1.5 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., Xantphos or a suitable Buchwald ligand, 2-4 mol%)

  • Base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.5 equivalents)

  • Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a flame-dried Schlenk flask.

  • Add the this compound and the solvent.

  • Add the amine via syringe.

  • Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Summary and Visualization

Table 1: Factors Influencing Regioselectivity in Reactions of 2,4-Disubstituted Pyrimidines
FactorEffect on Regioselectivity (C4 vs. C2)Comments
Electronic Effects C4 is generally more electrophilic due to the influence of the ring nitrogens.[3]This is the dominant factor in most cases.
Nucleophile Hard nucleophiles favor C4. Specific tertiary amines may favor C2.[4][5]The nature of the nucleophile is a key parameter to screen.
Catalyst/Ligand Bulky, electron-rich ligands can improve selectivity in cross-coupling.[9]Essential for optimizing palladium-catalyzed reactions.
Solvent Can influence reaction rates and selectivity by stabilizing intermediates.A screening of solvents is often beneficial.
Temperature Lower temperatures may favor the kinetic product (usually C4).Useful for improving selectivity in reactions with low activation energy differences.
Diagrams

SNAr_Mechanism cluster_start Starting Materials cluster_attack Nucleophilic Attack cluster_intermediate Meisenheimer Intermediate cluster_product Products Start This compound + Nucleophile C4_Attack Attack at C4 Start->C4_Attack Favored Pathway C2_Attack Attack at C2 Start->C2_Attack Disfavored Pathway C4_Intermediate C4 Intermediate (More Stable) C4_Attack->C4_Intermediate C2_Intermediate C2 Intermediate (Less Stable) C2_Attack->C2_Intermediate C4_Product C4-Substituted Product (Major) C4_Intermediate->C4_Product Elimination of Cl- C2_Product C2-Substituted Product (Minor) C2_Intermediate->C2_Product Elimination of Cl-

Caption: General mechanism for SNAr on this compound.

Troubleshooting_Workflow Start Poor Regioselectivity Observed Reaction_Type SNAr or Cross-Coupling? Start->Reaction_Type SNAr_Troubleshoot SNAr Troubleshooting Reaction_Type->SNAr_Troubleshoot SNAr Coupling_Troubleshoot Cross-Coupling Troubleshooting Reaction_Type->Coupling_Troubleshoot Cross-Coupling Optimize_Conditions Optimize Temp. & Solvent SNAr_Troubleshoot->Optimize_Conditions Change_Nucleophile Change Nucleophile SNAr_Troubleshoot->Change_Nucleophile Screen_Ligands Screen Ligands & Catalysts Coupling_Troubleshoot->Screen_Ligands Optimize_Base Optimize Base & Solvent Coupling_Troubleshoot->Optimize_Base Success Improved Regioselectivity Optimize_Conditions->Success Change_Nucleophile->Success Screen_Ligands->Success Optimize_Base->Success

Caption: Decision workflow for troubleshooting poor regioselectivity.

References

  • BenchChem. (2025). Technical Support Center: Regioselective Reactions of 2,4-Dichloropyrimidines. BenchChem.
  • Ying Lu, Wenfeng Liu, Qiuyue Wang, Yongsheng Chen, & John S. Wai. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class.
  • BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reactions with 4-Chloropyrimidines. BenchChem.
  • Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. (2017, August 7). Chemistry Stack Exchange.
  • Ying Lu, Wenfeng Liu, Qiuyue Wang, Yongsheng Chen, & John S. Wai. (n.d.). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. QM Magic Class.
  • (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. J Org Chem, 80(15), 7757-63.
  • (2022). Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. J Am Chem Soc.
  • (2011).
  • Wade, J. V., & Krueger, C. A. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. J Comb Chem, 5(3), 267-72.
  • (2021). Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides. Org Lett, 23(15), 5886-5890.
  • BenchChem. (2025). Overcoming poor regioselectivity in pyrimidine substitution reactions. BenchChem.
  • BenchChem. (2025). Technical Support Center: Regioselective Reactions of 2,4-Dichloropyrimidines. BenchChem.
  • Jackson, O. D., et al. (2025). C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. J Am Chem Soc, 147(4), 3017-3022.
  • Vedejs, E., & Handy, S. T. (2010). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
  • (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. J Org Chem, 80(15), 7757-63.
  • Buchwald–Hartwig amination. (2023, November 28). In Wikipedia.
  • (2021). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjug Chem, 32(11), 2349-2357.
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts.
  • (2017). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Tetrahedron, 73(33), 5036-5044.
  • Vedejs, E., & Handy, S. T. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Hussain, M., et al. (2010). Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki–Miyaura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine.
  • (2014). CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
  • (2022).
  • (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. PLoS One, 17(10), e0275982.
  • reaction mechanism - Pyrimidine chemistry. (2019, January 9). Chemistry Stack Exchange.
  • (2018). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Int J Mol Sci, 19(11), 3350.
  • (2016). A Synthesis of 4-Chloro-2-(trichloromethyl)pyrimidines and Their Study in Nucleophilic Substitution. Synlett, 27(11), 1699-1703.
  • Smith, S. M., & Buchwald, S. L. (2016). Regioselective 2-Amination of Polychloropyrimidines. Org Lett, 18(9), 2180-3.
  • Romero-Ortega, M., et al. (2016). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Synfacts, 12(08), 0805.
  • Navuluri, C., et al. (2024). General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach. Org. Lett., 26, 4626-4630.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions. BenchChem.
  • (2004). Synthesis of tricyclic 4-chloro-pyrimido[4,5-b][3][13]benzodiazepines. Org Lett, 6(18), 3043-6.

  • This compound. (n.d.). MySkinRecipes.

Sources

Technical Support Center: Catalyst Selection for 4-Chloro-2-cyclopropylpyrimidine Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the successful cross-coupling of 4-Chloro-2-cyclopropylpyrimidine, a common scaffold in medicinal chemistry.[1]

The inherent electronic properties of the pyrimidine ring and the presence of a chloro substituent present unique challenges. This resource is designed to help you navigate these challenges, optimize your reaction conditions, and achieve high yields and purity.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments, offering potential causes and actionable solutions based on established chemical principles.

Issue 1: Low to No Product Yield

A low or non-existent yield is one of the most common frustrations in cross-coupling reactions. A systematic approach is key to identifying the root cause.[2]

Initial Checks:

  • Reagent Integrity: Ensure all reagents, especially the boronic acid or amine, solvent, and base, are pure and anhydrous. Moisture and oxygen can severely hamper the reaction.[2] Solvents should be freshly distilled or from a reliable commercial source.

  • Inert Atmosphere: Palladium-catalyzed reactions are highly sensitive to air.[3] Ensure your reaction vessel was properly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen).[4]

Problem: Inefficient Catalyst Activation

  • Causality: Palladium(II) precatalysts require in situ reduction to the catalytically active Pd(0) species.[5] If this reduction is inefficient, the catalytic cycle will not initiate effectively.[2]

  • Solution:

    • Consider using a modern, pre-activated Pd(0) source or a more efficient precatalyst system like a palladacycle-based precatalyst (e.g., G3 or G4 type).[4]

    • If using a Pd(II) source, the presence of an amine with an α-hydrogen or the phosphine ligand can facilitate the reduction to Pd(0).[5]

    • A pre-activation step, where the catalyst and ligand are stirred with the base before adding the substrates, can also be beneficial.[4]

Problem: Inappropriate Ligand Choice

  • Causality: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle.[4] The choice of ligand is highly dependent on the nature of the coupling partners.[4][6] For an electron-deficient heteroaryl chloride like this compound, bulky and electron-rich ligands are often required to promote the challenging oxidative addition step.[3][7]

  • Solution:

    • For Suzuki-Miyaura Coupling: Consider bulky, electron-rich biaryl phosphine ligands such as XPhos, SPhos, or RuPhos.[6][8] These ligands have proven effective for coupling heteroaryl chlorides.[6][9]

    • For Buchwald-Hartwig Amination: The choice is highly dependent on the amine. For primary amines, ligands like BrettPhos are often effective, while RuPhos is a good choice for secondary amines.[4] For more challenging couplings, specialized ligands like tBuBrettPhos may be necessary.[4]

Problem: Incorrect Base Selection

  • Causality: The base is critical for the transmetalation step in Suzuki couplings and for deprotonating the amine in Buchwald-Hartwig aminations.[3][4] An incompatible or weak base can stall the reaction.

  • Solution:

    • For Suzuki-Miyaura Coupling: Stronger bases like K₃PO₄ or Cs₂CO₃ are often required for aryl chlorides.[3] The physical properties of the base, such as particle size, can also impact the reaction.[4]

    • For Buchwald-Hartwig Amination: Strong, non-nucleophilic bases like NaOtBu, KOtBu, or LHMDS are commonly used.[4][5] For substrates with base-sensitive functional groups, weaker bases such as Cs₂CO₃ or K₃PO₄ may be necessary, potentially requiring higher reaction temperatures.[4]

Issue 2: Observation of Side Products

The formation of unexpected products can complicate purification and significantly reduce the yield of the desired compound.

Common Side Products and Their Causes:

  • Hydrodehalogenation: The starting this compound is reduced to 2-cyclopropylpyrimidine.

    • Cause: This can be promoted by certain catalyst systems and the presence of water or other protic sources.

    • Solution: Ensure anhydrous conditions and consider screening different ligands or palladium sources.

  • Homocoupling: Dimerization of the boronic acid (in Suzuki coupling) or the starting aryl halide.

    • Cause: This can be promoted by certain reaction conditions and catalyst systems.

    • Solution: Optimizing the catalyst loading and reaction temperature can often minimize homocoupling.[4] Using a slight excess of the boronic acid can also help.[10]

  • Protodeboronation: The boronic acid is converted to the corresponding arene.

    • Cause: This is a common side reaction, particularly with heteroaryl boronic acids, and can be exacerbated by excess water or prolonged reaction times at high temperatures.[3][11]

    • Solution: Use anhydrous conditions with bases like K₃PO₄, potentially with a controlled amount of water.[3] MIDA boronates can also be used as they are more stable and allow for a slow release of the boronic acid.[12]

Frequently Asked Questions (FAQs)

Q1: Which type of palladium catalyst is best for coupling with this compound?

A1: Given that this compound is an electron-deficient heteroaryl chloride, the oxidative addition step is often rate-limiting.[3] Therefore, catalyst systems that are highly active for this step are preferred. Modern palladium precatalysts, such as the G3 and G4 palladacycles developed by the Buchwald group, are often more effective than traditional sources like Pd(OAc)₂ or Pd₂(dba)₃.[4][5] These precatalysts readily form the active LPd(0) species, leading to more efficient and reproducible reactions.[5]

Q2: How do I choose the right ligand for my specific cross-coupling reaction?

A2: The ligand is arguably the most critical component of the catalyst system. For a challenging substrate like this compound, bulky and electron-rich phosphine ligands are generally the best starting point.[7][8]

  • For Suzuki-Miyaura reactions, ligands like XPhos, SPhos, and RuPhos are excellent choices.[6][8]

  • For Buchwald-Hartwig aminations, the choice depends on the amine. A good starting point is BrettPhos for primary amines and RuPhos for secondary amines.[4] It is often necessary to screen a small panel of ligands to find the optimal one for your specific substrate combination.

Q3: What are the recommended starting conditions for a Suzuki-Miyaura coupling with this compound?

A3: A robust set of starting conditions would be:

ParameterRecommendationRationale
Palladium Precatalyst XPhos Pd G3 (2 mol%)A highly active and reliable precatalyst for challenging couplings.[4]
Ligand XPhos (if not using a precatalyst)A bulky, electron-rich ligand that promotes oxidative addition.[6][8]
Base K₃PO₄ (2.0-3.0 equiv.)A strong base often required for less reactive aryl chlorides.
Solvent Dioxane or Toluene/Water mixtureGood solvents for Suzuki couplings, with the aqueous phase aiding in the dissolution of the base.[13]
Temperature 80-110 °CHigher temperatures are often necessary for aryl chlorides.[3]

Q4: My reaction is sluggish. What can I do to increase the reaction rate?

A4: If your reaction is proceeding slowly, consider the following:

  • Increase the temperature: Aryl chlorides often require higher temperatures (80-110 °C) for efficient reaction.[3]

  • Switch to a more active catalyst system: If you are using a traditional Pd(II) source, switching to a palladacycle precatalyst can significantly improve the reaction rate.[4][5]

  • Screen ligands: A different ligand may provide a more active catalyst for your specific substrates.

  • Check your base: Ensure the base is strong enough and is soluble in the reaction medium. For instance, if using K₃PO₄ in an anhydrous solvent, a small amount of water may be necessary to facilitate its function.[3]

Visualizing the Catalytic Cycles

To better understand the processes at play, here are simplified diagrams of the Suzuki-Miyaura and Buchwald-Hartwig catalytic cycles.

Suzuki_Miyaura_Cycle Pd0 LPd(0) OA_complex L-Pd(II)-Ar     |    Cl Pd0->OA_complex Oxidative Addition Transmetalation_complex L-Pd(II)-Ar     |    R OA_complex->Transmetalation_complex Transmetalation Transmetalation_complex->Pd0 Reductive Elimination Product Ar-R Transmetalation_complex->Product Aryl_Chloride Ar-Cl Aryl_Chloride->OA_complex Boronic_Acid R-B(OH)₂ Boronic_Acid->OA_complex Base Base Base->OA_complex

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Buchwald_Hartwig_Cycle Pd0 LPd(0) OA_complex L-Pd(II)-Ar     |    Cl Pd0->OA_complex Oxidative Addition Amine_Coordination [L-Pd(II)-Ar(NHR'R'')]⁺Cl⁻ OA_complex->Amine_Coordination Amide_Complex L-Pd(II)-Ar     |   NR'R'' Amine_Coordination->Amide_Complex Deprotonation Amide_Complex->Pd0 Reductive Elimination Product Ar-NR'R'' Amide_Complex->Product Aryl_Chloride Ar-Cl Aryl_Chloride->OA_complex Amine HNR'R'' Amine->Amine_Coordination Base Base Base->Amine_Coordination

Sources

Validation & Comparative

Introduction: The Structural Significance of 4-Chloro-2-cyclopropylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the NMR Spectral Analysis of 4-Chloro-2-cyclopropylpyrimidine

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectral features of this compound, a key building block in contemporary medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data report. It offers a detailed interpretation framework grounded in fundamental principles and comparative data, explaining the causal relationships between the molecule's structure and its spectral output. We will dissect the predicted ¹H and ¹³C NMR spectra, compare them with related structural analogues, and provide robust, field-proven protocols for data acquisition and analysis.

This compound belongs to a class of substituted pyrimidines that are of significant interest as versatile intermediates in the synthesis of complex bioactive molecules.[1] The pyrimidine core is a ubiquitous scaffold in pharmaceuticals, while the cyclopropyl moiety often enhances metabolic stability and binding affinity. The chlorine atom at the 4-position serves as an excellent leaving group for nucleophilic substitution reactions, making this compound a valuable precursor for creating diverse chemical libraries.[2]

Given its role as a foundational reagent, unambiguous structural confirmation and purity assessment are paramount. NMR spectroscopy is the definitive tool for this purpose, providing precise insights into the molecular framework.[3] This guide will elucidate the characteristic NMR fingerprint of this molecule, enabling researchers to confidently identify it, distinguish it from potential isomers or impurities, and ensure the integrity of their synthetic pathways.

Predicted ¹H and ¹³C NMR Spectral Analysis

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show two distinct regions: the aromatic region for the pyrimidine ring protons and the highly shielded aliphatic region for the cyclopropyl protons.

  • Pyrimidine Ring Protons (δ 8.0-9.0 ppm): The pyrimidine ring contains two protons at positions 5 and 6. These protons form a simple AX spin system, appearing as two doublets.

    • H6 (δ ≈ 8.6 ppm, d): The proton at the 6-position is adjacent to a ring nitrogen and is expected to be the most downfield signal due to strong deshielding effects.

    • H5 (δ ≈ 7.4 ppm, d): The proton at the 5-position is adjacent to the carbon bearing the chlorine atom. It will appear upfield relative to H6.

    • Coupling: These two protons will exhibit a characteristic vicinal coupling constant (³J_HH) of approximately 5.0-6.0 Hz.

  • Cyclopropyl Group Protons (δ 0.8-2.5 ppm): The cyclopropyl group presents a unique and diagnostic set of signals due to the strained nature of the three-membered ring, which induces significant shielding.[6] This results in an A₂B₂X spin system.

    • Methine Proton (CH, δ ≈ 2.2 ppm, m): The single proton on the carbon attached to the pyrimidine ring will appear as a complex multiplet, coupled to the four adjacent methylene protons.

    • Methylene Protons (CH₂, δ ≈ 1.1 ppm, m): The two sets of methylene protons are diastereotopic. They will appear as two distinct multiplets in the highly shielded (upfield) region of the spectrum. Their complex splitting pattern arises from both geminal coupling to each other and vicinal (cis and trans) coupling to the methine proton.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals corresponding to each unique carbon atom in the molecule.

  • Pyrimidine Ring Carbons (δ 150-170 ppm):

    • C2 & C4 (δ ≈ 165 ppm and 162 ppm): The carbons directly bonded to nitrogen atoms and functional groups (cyclopropyl and chlorine) are the most downfield. C2, bonded to two nitrogens and the cyclopropyl group, is predicted to be highly deshielded. C4, attached to nitrogen and the electronegative chlorine, will also be significantly downfield.[5]

    • C6 (δ ≈ 158 ppm): This carbon, bonded to a nitrogen and a hydrogen, will also appear in the downfield aromatic region.

    • C5 (δ ≈ 120 ppm): The carbon at position 5 is the most shielded of the pyrimidine carbons.

  • Cyclopropyl Group Carbons (δ 5-20 ppm):

    • Methine Carbon (CH, δ ≈ 18 ppm): The carbon attached to the pyrimidine ring will be the most downfield of the cyclopropyl carbons.

    • Methylene Carbons (CH₂, δ ≈ 10 ppm): The two equivalent methylene carbons will appear as a single, highly shielded signal, a hallmark of the cyclopropane ring.[8]

Comparative Spectral Guide

To aid in identification, the predicted spectral data for this compound is compared with the experimental data of key structural fragments. This comparison highlights the diagnostic signals that confirm the presence of both the cyclopropyl group and the substituted pyrimidine ring.

Compound Signal ¹H Chemical Shift (δ ppm) ¹³C Chemical Shift (δ ppm) Key Differentiating Feature
This compound (Predicted) Pyrimidine H5, H6~7.4 (d), ~8.6 (d)~120 (C5), ~158 (C6), ~162 (C4), ~165 (C2)Presence of both pyrimidine and highly shielded cyclopropyl signals.
Cyclopropyl CH, CH₂~2.2 (m), ~1.1 (m)~18 (CH), ~10 (CH₂)
2-Chloropyrimidine[4][9] Pyrimidine H4/H6, H58.65 (d), 7.35 (t)158.0, 121.2Absence of upfield cyclopropyl signals. Different splitting pattern for pyrimidine protons.
Cyclopropylbenzene[7] Aromatic Protons7.1-7.3 (m)125.8, 128.3, 129.4, 149.9Aromatic signals typical of a benzene ring, not a pyrimidine.
Cyclopropyl CH, CH₂1.89 (m), 0.7-1.0 (m)15.9, 9.1Provides a reference for the characteristic upfield cyclopropyl shifts.

Experimental Protocol for High-Resolution NMR

Adherence to a standardized protocol is critical for obtaining high-quality, reproducible NMR data. The following methodology is recommended for the analysis of this compound.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common first choice. If solubility is an issue, Dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) is typically pre-added to the solvent by the manufacturer and serves as the internal reference (0.0 ppm).

  • Filtration: Transfer the solution to a clean, dry 5 mm NMR tube. If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

NMR Data Acquisition

These parameters are based on a standard 400 MHz spectrometer and may be adjusted based on the specific instrument.[10]

Parameter ¹H NMR Experiment ¹³C NMR Experiment Rationale for Choice
Spectrometer Frequency 400 MHz101 MHzProvides good signal dispersion and sensitivity for routine analysis.
Pulse Sequence zg30zgpg30Standard single-pulse experiment for ¹H; proton-decoupled pulse sequence for ¹³C to simplify the spectrum and enhance sensitivity via the Nuclear Overhauser Effect (NOE).
Spectral Width (SW) -2 to 12 ppm-10 to 220 ppmA sufficient range to capture all expected proton and carbon signals for this class of molecule.
Number of Scans (NS) 161024Sufficient for good signal-to-noise in ¹H. More scans are needed for ¹³C due to its low natural abundance (~1.1%).
Relaxation Delay (D1) 2.0 s2.0 sAllows for adequate relaxation of nuclei between pulses, ensuring accurate signal integration in the ¹H spectrum.
Acquisition Time (AQ) 3.0 s1.0 sA longer acquisition time provides better resolution of fine splitting patterns.

Visual Workflow for Spectral Interpretation

The following workflow diagram, generated using DOT language, outlines the logical steps a researcher should follow to analyze the NMR spectra and confirm the structure of this compound.

G cluster_0 ¹H NMR Analysis cluster_1 ¹³C NMR Analysis cluster_2 Final Confirmation A Acquire ¹H Spectrum B Identify Downfield Region (δ 7.0-9.0 ppm) A->B D Identify Upfield Region (δ 0.5-2.5 ppm) A->D C Observe two doublets? (J ≈ 5-6 Hz) B->C Yes B->C No F Pyrimidine Ring Confirmed C->F E Observe complex multiplets? (Integration ratio 1:4) D->E Yes D->E No G Cyclopropyl Group Confirmed E->G J Observe 2 signals in δ 5-20 ppm range? F->J I Observe 4 signals in δ 110-170 ppm range? G->I H Acquire ¹³C Spectrum H->I Yes H->J Yes K Structure Verified L Final Structure Confirmed: This compound K->L

Caption: Logical workflow for the confirmation of this compound structure via NMR.

Conclusion

The structural confirmation of this compound is reliably achieved through a combined ¹H and ¹³C NMR analysis. The key diagnostic features are the pair of doublets in the aromatic region of the ¹H spectrum, corresponding to the pyrimidine ring protons, and the highly characteristic upfield multiplets of the cyclopropyl group. The ¹³C spectrum corroborates this structure with four signals in the aromatic carbon region and two highly shielded signals for the cyclopropyl carbons. By following the detailed protocols and comparative data presented in this guide, researchers can confidently verify the identity and purity of this important synthetic intermediate, ensuring the integrity of their subsequent research and development efforts.

References

  • SpectraBase. (n.d.). 4-Amino-6-chloropyrimidine. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloropyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

  • Wiberg, K. B., Barth, D. E., & Schertler, P. H. (1973). Nuclear magnetic resonance spectra of cyclopropyl derivatives. The Journal of Organic Chemistry, 38(2), 378-382. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloropyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2. PubMed Central. Retrieved from [Link]

  • Al-Masoudi, N. A., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(20), 5020. Retrieved from [Link]

  • El-Gazzar, A. A., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Pharmaceuticals, 15(8), 957. Retrieved from [Link]

  • Wang, Y., et al. (2023). Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations. Journal of Medicinal Chemistry, 66(15), 10453-10476. Retrieved from [Link]

  • Thieme Chemistry. (n.d.). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Retrieved from [Link]

Sources

A Comparative Guide to the Mass Spectrometry of 4-Chloro-2-cyclopropylpyrimidine: EI vs. ESI Fragmentation Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for a Key Synthetic Building Block

4-Chloro-2-cyclopropylpyrimidine is a heterocyclic compound of significant interest in medicinal chemistry and drug development, serving as a versatile scaffold for the synthesis of novel bioactive molecules. Its precise structural characterization is paramount for ensuring the integrity of synthetic pathways and the purity of final compounds. Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, offering unparalleled sensitivity and structural insight.

This guide provides an in-depth analysis of the mass spectrometric behavior of this compound. We will compare two common ionization techniques—Electron Ionization (EI) and Electrospray Ionization (ESI)—to illustrate how the choice of method profoundly impacts the resulting data and its application. This document is designed for researchers, scientists, and drug development professionals who rely on mass spectrometry for the unambiguous identification and characterization of complex organic molecules. We will delve into the causality behind fragmentation patterns, grounding our interpretations in the fundamental principles of mass spectrometry.

Experimental Design: Methodological Rationale

The protocols described herein are designed to be self-validating systems, providing a clear rationale for each experimental parameter. The objective is to generate both a detailed fragmentation "fingerprint" for structural confirmation and a clear molecular ion for molecular weight verification.

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

GC-MS with EI is the workhorse for analyzing volatile, thermally stable compounds like this compound. The 70 eV electron beam provides sufficient energy to induce reproducible fragmentation, creating a characteristic pattern essential for structural elucidation and library matching.[1]

Detailed Protocol:

  • System: Standard GC-MS equipped with a quadrupole analyzer.

  • Injector: 250°C, Split mode (50:1). The high temperature ensures rapid volatilization of the analyte.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column. This stationary phase is chosen for its excellent separation of a wide range of organic molecules.

  • Oven Program: Initial temperature of 80°C, hold for 1 minute, then ramp to 280°C at 20°C/min.

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Mass Range: m/z 35-200.

Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)

LC-MS with ESI is a "soft" ionization technique ideal for confirming the molecular weight of a compound with minimal fragmentation. It is particularly useful for quantitative analysis or for compounds that may be thermally labile.

Detailed Protocol:

  • System: HPLC coupled to a mass spectrometer with an ESI source.

  • Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Ion Source: Electrospray Ionization (ESI), Positive Ion Mode. Formic acid is used as a modifier to facilitate protonation, yielding the [M+H]⁺ ion.

  • Capillary Voltage: 3.5 kV.

  • Drying Gas Flow: 10 L/min at 300°C.

  • Mass Range: m/z 50-250.

Fragmentation Analysis of this compound (C₇H₇ClN₂) by EI-MS

The monoisotopic mass of this compound is 154.03 Da. The presence of a single chlorine atom is a powerful diagnostic tool in mass spectrometry, as it produces a characteristic M+2 isotopic peak with approximately one-third the intensity of the molecular ion peak, stemming from the natural abundance of ³⁵Cl and ³⁷Cl.[2]

The Molecular Ion (M•⁺)

Upon electron ionization, the molecule loses an electron to form the molecular ion, M•⁺.

  • m/z 154: Corresponds to the molecular ion containing the ³⁵Cl isotope, [C₇H₇³⁵ClN₂]•⁺.

  • m/z 156: The M+2 peak, corresponding to the molecular ion with the ³⁷Cl isotope, [C₇H₇³⁷ClN₂]•⁺.

The relative instability of the molecular ion leads to a cascade of fragmentation events, each providing a piece of the structural puzzle.

Proposed Fragmentation Pathways

The fragmentation of this compound is governed by the cleavage of the weakest bonds and the formation of stable ions and neutral radicals. The pyrimidine ring, the chlorine substituent, and the cyclopropyl group all contribute to a unique fragmentation signature.

Caption: Proposed EI fragmentation of this compound.

Key Fragmentation Events:

  • Loss of a Chlorine Radical (m/z 119): Alpha-cleavage resulting in the loss of the chlorine radical (•Cl) is a highly favorable pathway for halogenated compounds. This produces the stable 2-cyclopropylpyrimidine cation at m/z 119 .

    • [C₇H₇ClN₂]•⁺ → [C₇H₇N₂]⁺ + •Cl

  • Loss of a Cyclopropyl Radical (m/z 113/115): The bond between the pyrimidine ring and the cyclopropyl group can cleave, expelling a cyclopropyl radical (•C₃H₅). This results in the 4-chloropyrimidine cation at m/z 113 (³⁵Cl) and m/z 115 (³⁷Cl). The stability of the cyclopropyl radical makes this a significant fragmentation route.[3]

  • Ring Fragmentation - Loss of Ethenyl Radical (m/z 125/127): The cyclopropyl ring can undergo rearrangement and fragmentation. A common pathway for cyclopropyl groups is the loss of an ethene molecule, but loss of an ethenyl radical (•C₂H₃) after rearrangement is also plausible, leading to an ion at m/z 125/127 .

  • Loss of Hydrogen Chloride (m/z 118): Elimination of a neutral HCl molecule can occur, yielding a radical cation at m/z 118 .

  • Secondary Fragmentation (e.g., m/z 92): The primary fragment ions can undergo further decomposition. For example, the pyrimidine ring is known to eliminate hydrogen cyanide (HCN, 27 Da).[4][5] The fragment at m/z 119 can lose HCN to produce a highly stable ion at m/z 92 .

    • [C₇H₇N₂]⁺ → [C₆H₄N]⁺ + HCN

Summary of Predicted EI Fragments
m/z (³⁵Cl) m/z (³⁷Cl) Proposed Ion Structure Notes
154156[C₇H₇ClN₂]•⁺Molecular Ion (M•⁺). The ~3:1 ratio is diagnostic for one Cl atom.
119-[C₇H₇N₂]⁺Base Peak likely. Loss of •Cl.
118-[C₇H₆N₂]•⁺Loss of neutral HCl.
113115[C₄H₂ClN₂]⁺Loss of •C₃H₅ (cyclopropyl radical).
92-[C₆H₄N]⁺Secondary fragmentation from m/z 119 (loss of HCN).

Comparison of Ionization Techniques: EI-MS vs. ESI-MS

The choice between a "hard" ionization technique like EI and a "soft" one like ESI depends entirely on the analytical goal.

Caption: Logical workflow of EI vs. ESI for analyte ionization.

As the diagram illustrates, the initial state of the analyte and the energy imparted during ionization lead to fundamentally different outcomes. EI creates radical cations with high internal energy, promoting fragmentation, while ESI gently adds a proton to the molecule in solution, preserving its integrity.

Technique Typical Ions Observed Fragmentation Level Primary Application
Electron Ionization (EI) M•⁺, [M-Cl]⁺, [M-C₃H₅]⁺, etc.High. Provides a rich, reproducible fragmentation pattern.Structural Elucidation, Compound Identification via Library Search.
Electrospray Ionization (ESI) [M+H]⁺ (m/z 155/157)Low to None. Primarily shows the intact, protonated molecule.Molecular Weight Determination, Quantitative Analysis (LC-MS/MS).

Conclusion for the Practicing Scientist

The mass spectrometric analysis of this compound is a clear example of how technique selection dictates analytical outcome.

  • For unambiguous structural confirmation, GC-MS with Electron Ionization is the superior choice. The characteristic isotopic pattern of the molecular ion (m/z 154/156) confirms the presence of chlorine, while the fragmentation pattern—notably the loss of a chlorine radical (to m/z 119) and a cyclopropyl radical (to m/z 113/115)—validates the core structure.

  • For rapid molecular weight confirmation or for integration into a high-throughput quantitative workflow, LC-MS with Electrospray Ionization is more appropriate. It will deliver a clean spectrum dominated by the protonated molecule [M+H]⁺ at m/z 155/157, providing a clear answer with minimal data interpretation.

By understanding the underlying principles of ionization and fragmentation, researchers can strategically deploy the right mass spectrometric tool to efficiently and accurately characterize critical synthetic intermediates like this compound, thereby accelerating the drug development pipeline.

References

  • BenchChem. (n.d.). Mass Spectrometry Fragmentation Analysis of 1-Cyclopropyl-2-(4-fluorophenyl)ethanone. Retrieved from an internal application note.
  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Mass Spectrometry of Cycloalkanes. (2020). YouTube. A video providing general rules for the fragmentation of cycloalkane structures. Available at: [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

  • MySkinRecipes. (n.d.). This compound. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of cyclopropane. Available at: [Link]

  • Potkin, V. I., et al. (2019). Mass spectrometry of halogen-containing organic compounds. ResearchGate. Available at: [Link]

  • Thieme Chemistry. (n.d.). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Available at: [Link]

  • Chemguide. (n.d.). Mass Spectra - Fragmentation Patterns. Available at: [Link]

  • Lee, J., Kind, T., Tantillo, D. J., Wang, L.-P., & Fiehn, O. (2019). Evaluating the Accuracy of the QCEIMS Approach for Computational Prediction of Electron Ionization Mass Spectra of Purines and Pyrimidines. Metabolites, 9(12), 318. Available at: [Link]

  • Lee, J., Kind, T., Tantillo, D. J., Wang, L.-P., & Fiehn, O. (2019). Evaluating the Accuracy of the QCEIMS Approach for Computational Prediction of Electron Ionization Mass Spectra of Purines and Pyrimidines. eScholarship, University of California. Available at: [Link]

Sources

A Comparative Guide to HPLC and GC-MS Methods for the Analysis of 4-Chloro-2-cyclopropylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 4-Chloro-2-cyclopropylpyrimidine, a key building block in the synthesis of various pharmaceutical agents, requires robust analytical methods to ensure its purity and consistency. This guide provides an in-depth comparison of two powerful chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this critical compound. We will delve into the theoretical underpinnings of each method, present detailed experimental protocols, and offer data-driven insights to guide researchers, scientists, and drug development professionals in selecting the most appropriate technique for their specific needs.

Foundational Principles: Choosing the Right Analytical Tool

The selection of an analytical method is fundamentally dictated by the physicochemical properties of the analyte and the objectives of the analysis. For this compound (C₇H₇ClN₂), a halogenated pyrimidine derivative, both HPLC and GC-MS present viable analytical pathways, each with distinct advantages and limitations.

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, particularly for non-volatile and thermally labile compounds.[1][2] It separates components in a liquid sample by passing them through a column packed with a solid stationary phase, carried by a liquid mobile phase.[3][4] The versatility of HPLC lies in its wide range of stationary and mobile phases, allowing for the fine-tuning of separation based on polarity and other molecular interactions.[2]

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique ideal for volatile and thermally stable compounds.[1][2][3] In GC, the sample is vaporized and separated in a gaseous mobile phase as it passes through a capillary column. The separated components are then detected by a mass spectrometer, which provides detailed structural information, leading to highly confident identification.[3][5]

The decision to employ HPLC or GC-MS for this compound analysis hinges on factors such as its volatility, thermal stability, required sensitivity, and the complexity of the sample matrix.

Method Validation: The Bedrock of Reliable Analysis

To ensure that an analytical method is fit for its intended purpose, it must be rigorously validated.[6][7] The International Council for Harmonisation (ICH) provides comprehensive guidelines, specifically ICH Q2(R2), for the validation of analytical procedures.[8][9][10][11] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[12][13]

  • Linearity: The direct proportionality of the analytical signal to the concentration of the analyte over a defined range.[12]

  • Accuracy: The closeness of the test results to the true value.[12]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[12]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[12]

All experimental protocols presented in this guide are designed with these validation principles in mind, forming a self-validating system for trustworthy results.[8]

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a robust choice for the routine quality control of this compound, especially in a manufacturing environment. Its ability to handle non-volatile impurities makes it a versatile tool.

Rationale for HPLC Method Design

A reversed-phase HPLC method is proposed, as it is well-suited for the separation of moderately polar organic molecules like this compound. A C18 column is selected for its wide applicability and proven performance. The mobile phase, a mixture of acetonitrile and water, allows for the efficient elution and separation of the analyte from potential impurities. UV detection is chosen due to the presence of the pyrimidine ring, which should provide a strong chromophore for sensitive detection.

Experimental Protocol: HPLC-UV

Objective: To determine the purity of this compound and quantify related substances.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 30% B

    • 2-10 min: 30% to 70% B

    • 10-12 min: 70% to 30% B

    • 12-15 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of a 50:50 (v/v) mixture of acetonitrile and water.

  • Sample Solution (100 µg/mL): Accurately weigh 10 mg of the this compound sample and dissolve in 100 mL of a 50:50 (v/v) mixture of acetonitrile and water.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_std Weigh Reference Standard dissolve_std Dissolve in Diluent prep_std->dissolve_std prep_sample Weigh Sample dissolve_sample Dissolve in Diluent prep_sample->dissolve_sample autosampler Autosampler Injection dissolve_std->autosampler Standard dissolve_sample->autosampler Sample column C18 Column Separation autosampler->column pump Mobile Phase Delivery pump->column detector UV Detection @ 254 nm column->detector chromatogram Generate Chromatogram detector->chromatogram integration Peak Integration chromatogram->integration quantification Quantification & Purity Calculation integration->quantification

Caption: HPLC-UV analysis workflow for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

For applications requiring higher sensitivity and specificity, such as the detection of trace-level impurities or in complex matrices, GC-MS is the superior choice.[14] The mass spectrometer provides unambiguous identification of the analyte and its impurities based on their mass spectra.

Rationale for GC-MS Method Design

The suitability of GC-MS depends on the volatility and thermal stability of this compound. Given its relatively low molecular weight (154.6 g/mol ), it is expected to be sufficiently volatile for GC analysis. A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane, is chosen to separate compounds based on their boiling points. Electron ionization (EI) is a standard and robust ionization technique for generating reproducible mass spectra.

Experimental Protocol: GC-MS

Objective: To identify and quantify this compound and its volatile impurities with high specificity.

Instrumentation:

  • Gas chromatograph with a split/splitless injector, coupled to a single quadrupole or triple quadrupole mass spectrometer.

Chromatographic Conditions:

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 250 °C

  • Injection Mode: Split (50:1)

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 min

    • Ramp: 15 °C/min to 280 °C

    • Hold: 5 min at 280 °C

Mass Spectrometer Conditions:

  • Ion Source: Electron Ionization (EI) at 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Acquisition Mode: Full Scan (m/z 40-300) for identification and Selected Ion Monitoring (SIM) for quantification.

Sample Preparation:

  • Standard Solution (10 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of dichloromethane. Further dilute 1 mL of this solution to 10 mL with dichloromethane.

  • Sample Solution (10 µg/mL): Prepare in the same manner as the standard solution using the sample material.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing prep_std Weigh Reference Standard dissolve_std Dissolve in Solvent prep_std->dissolve_std prep_sample Weigh Sample dissolve_sample Dissolve in Solvent prep_sample->dissolve_sample injector Vaporization & Injection dissolve_std->injector Standard dissolve_sample->injector Sample gc_column Capillary Column Separation injector->gc_column ion_source Electron Ionization (EI) gc_column->ion_source mass_analyzer Mass Analyzer (Quadrupole) ion_source->mass_analyzer detector_ms MS Detector mass_analyzer->detector_ms tic Generate Total Ion Chromatogram (TIC) detector_ms->tic mass_spectrum Extract Mass Spectra tic->mass_spectrum quantification_sim Quantification (SIM mode) tic->quantification_sim library_search Library Search & Identification mass_spectrum->library_search

Caption: GC-MS analysis workflow for this compound.

Performance Comparison: HPLC vs. GC-MS

The choice between HPLC and GC-MS will ultimately depend on the specific analytical requirements. The following table summarizes the key performance characteristics of each technique for the analysis of this compound.

Parameter HPLC-UV GC-MS Rationale & Insights
Specificity Moderate to HighVery HighGC-MS provides structural information from mass spectra, offering superior confidence in peak identification compared to UV detection alone.
Sensitivity (LOQ) ~10-100 ng/mL~0.1-10 ng/mLGC-MS is generally more sensitive than HPLC-UV, making it ideal for trace impurity analysis.[3]
Analysis Time ~15 min per sample~20 min per sampleRun times are comparable, though sample preparation for GC-MS can sometimes be more involved.
Compound Scope Broad (including non-volatile impurities)Limited to volatile and thermally stable compoundsHPLC is more versatile for analyzing a wider range of potential impurities, including those that may degrade at high temperatures.[1][2]
Instrumentation Cost LowerHigherHPLC-UV systems are generally less expensive to purchase and maintain than GC-MS systems.[1][3]
Ease of Use Generally simplerRequires more expertise in tuning and data interpretationThe operation of a GC-MS and the interpretation of mass spectral data typically require a higher level of operator skill.
Robustness HighHighBoth techniques are well-established and robust when properly maintained.

Conclusion and Recommendations

Both HPLC and GC-MS are powerful and reliable techniques for the analysis of this compound.

HPLC-UV is recommended for:

  • Routine quality control and purity assays in a production environment.

  • Analyses where the primary goal is to quantify the main component and known, non-volatile impurities.

  • Laboratories where cost-effectiveness and high throughput are major considerations.

GC-MS is the preferred method for:

  • Trace-level impurity analysis and identification of unknown volatile impurities.

  • Method development and validation where unambiguous peak identification is critical.

  • Applications requiring the highest level of sensitivity and specificity, such as in toxicology studies or for the analysis of genotoxic impurities.

Ultimately, the selection of the most appropriate technique requires a thorough understanding of the analytical problem at hand. For comprehensive characterization of this compound, the use of both techniques can be complementary, with HPLC providing quantitative purity data and GC-MS offering sensitive and specific impurity profiling. This dual-pronged approach ensures the highest level of quality and safety in the drug development process.

References

  • ICH. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation.
  • ICH. (2024, March 20). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • ICH. (2023, November 30). Validation Of Analytical Procedures Q2(R2).
  • EC-UNDP. Validation Of Analytical Methods For Pharmaceutical Analysis.
  • Profound. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • SciELO Brazil. VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS.
  • AMP Tech Instruments. (2023, January 13). Understanding the Differences Between HPLC and GCMS Systems.
  • Phenomenex. (2025, June 6). HPLC vs GC: What Sets These Methods Apart.
  • MDPI. (2022, September 22). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity.
  • Lab Manager. (2025, July 24). HPLC vs GC: Choosing the Right Chromatography Technique.
  • GenTech Scientific. (2021, March 12). Understanding the Difference Between GCMS and HPLC.
  • Blog - News. (2024, July 4). GC Vs. HPLC: A Comprehensive Comparison And Practical Applications.

Sources

A Comparative Guide to 4-Chloro-2-cyclopropylpyrimidine and 2-Chloro-4-cyclopropylpyrimidine for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and agrochemical research, the pyrimidine scaffold remains a cornerstone for the development of novel bioactive molecules. Its versatile structure allows for fine-tuning of physicochemical and pharmacological properties through strategic substitution. Among the myriad of substituted pyrimidines, cyclopropyl- and chloro-substituted isomers represent a particularly interesting class of building blocks. The unique conformational constraints and electronic properties imparted by the cyclopropyl group, combined with the reactive handle provided by the chlorine atom, make these compounds valuable synthons for library synthesis and lead optimization.[1][2]

This guide provides an in-depth technical comparison of two closely related isomers: 4-Chloro-2-cyclopropylpyrimidine and 2-Chloro-4-cyclopropylpyrimidine . As a senior application scientist, my aim is to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of the nuances in their synthesis, characterization, and reactivity, supported by experimental data and established protocols.

Structural and Physicochemical Properties: A Tale of Two Isomers

The seemingly subtle difference in the placement of the chloro and cyclopropyl substituents on the pyrimidine ring gives rise to distinct physicochemical properties that can significantly influence their behavior in both chemical reactions and biological systems.

PropertyThis compound2-Chloro-4-cyclopropylpyrimidine
CAS Number 1044771-74-5954237-31-1
Molecular Formula C₇H₇ClN₂C₇H₇ClN₂
Molecular Weight 154.60 g/mol 154.60 g/mol
Appearance White to off-white solidColorless to light yellow oil
Boiling Point Not reportedNot reported
Melting Point Not reportedNot reported

Note: Experimental physical properties such as boiling and melting points are not consistently reported in publicly available literature and may vary depending on purity.

The differential positioning of the electron-withdrawing chlorine atom and the electron-donating (via σ-donation) cyclopropyl group influences the electron density distribution within the pyrimidine ring, which in turn affects their dipole moment, solubility, and crystal packing.

Synthesis Strategies: Navigating Isomer-Specific Pathways

The synthesis of these isomers requires distinct strategic approaches, often dictated by the commercial availability of starting materials and the desired regioselectivity.

Synthesis of this compound

A common route to this compound involves the construction of the pyrimidine ring from a cyclopropyl-containing precursor.

Workflow for the Synthesis of this compound:

cluster_0 Step 1: Condensation cluster_1 Step 2: Chlorination Cyclopropylamidine Cyclopropylamidine Pyrimidine_core 2-Cyclopropylpyrimidin-4-ol Cyclopropylamidine->Pyrimidine_core Base Beta-ketoester Beta-ketoester Beta-ketoester->Pyrimidine_core Final_Product This compound Pyrimidine_core->Final_Product Heat POCl3 POCl3 POCl3->Final_Product cluster_0 Step 1: Nucleophilic Substitution Dichloropyrimidine 2,4-Dichloropyrimidine Intermediate 2-Chloro-4-cyclopropylpyrimidine Dichloropyrimidine->Intermediate Fe(acac)3 (cat.) THF, 0 °C Cyclopropyl_Grignard Cyclopropylmagnesium bromide Cyclopropyl_Grignard->Intermediate

Caption: Synthetic workflow for 2-Chloro-4-cyclopropylpyrimidine.

Experimental Protocol: Synthesis of 2-Chloro-4-cyclopropylpyrimidine (adapted from related procedures) [3]

  • Step 1: Iron-Catalyzed Cross-Coupling.

    • To a solution of 2,4-dichloropyrimidine and a catalytic amount of iron(III) acetylacetonate (Fe(acac)₃) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of cyclopropylmagnesium bromide in THF dropwise.

    • Stir the reaction mixture at 0 °C for several hours, monitoring the progress by TLC or GC-MS.

    • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 2-Chloro-4-cyclopropylpyrimidine.

Spectroscopic Characterization: Deciphering the Isomeric Fingerprints

Unambiguous identification of the two isomers relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The chemical shifts of the pyrimidine ring protons and carbons are highly sensitive to the electronic environment, providing a clear distinction between the two isomers.

Predicted ¹H and ¹³C NMR Data:

IsomerPredicted ¹H NMR (δ, ppm)Predicted ¹³C NMR (δ, ppm)
This compound H5: ~7.2, H6: ~8.5, Cyclopropyl: 0.9-1.2 (m), 2.0-2.2 (m)C2: ~170, C4: ~162, C5: ~120, C6: ~158, Cyclopropyl: ~10, ~15
2-Chloro-4-cyclopropylpyrimidine H5: ~7.0, H6: ~8.3, Cyclopropyl: 0.9-1.2 (m), 2.0-2.2 (m)C2: ~163, C4: ~172, C5: ~118, C6: ~157, Cyclopropyl: ~10, ~15

Note: These are predicted values and may differ from experimental results. The upfield shift of H5 in the 2-chloro isomer is anticipated due to the para relationship with the electron-donating cyclopropyl group.

Mass Spectrometry (MS)

Both isomers exhibit the same nominal mass, but their fragmentation patterns under electron ionization (EI) or collision-induced dissociation (CID) may differ, providing another layer of structural confirmation. High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.

Expected Mass Spectrometry Data:

IsomerIonization ModeExpected [M+H]⁺ (m/z)Key Fragmentation Pathways
This compound ESI+155.0374Loss of HCl, loss of cyclopropyl radical
2-Chloro-4-cyclopropylpyrimidine ESI+155.0374Loss of HCl, loss of cyclopropyl radical

Comparative Reactivity: The Decisive Role of Substituent Position

The regiochemistry of the chloro and cyclopropyl groups dictates the reactivity of the pyrimidine ring, particularly in nucleophilic aromatic substitution (SNAr) reactions, which are paramount in leveraging these building blocks for further diversification.

General Principles of Reactivity in Chloropyrimidines:

The pyrimidine ring is electron-deficient, making it susceptible to nucleophilic attack. The positions ortho and para to the ring nitrogens (C2, C4, and C6) are the most activated towards SNAr. In 2,4-dichloropyrimidine, the C4 position is generally more reactive towards nucleophilic substitution than the C2 position. [4]This is attributed to the greater ability of the para nitrogen to stabilize the negative charge in the Meisenheimer intermediate formed upon nucleophilic attack at C4.

Comparative Reactivity of the Isomers:

cluster_0 This compound cluster_1 2-Chloro-4-cyclopropylpyrimidine 4-Chloro Cl at C4 (more reactive site) Cyclopropyl at C2 Product_4_Sub 4-Substituted-2-cyclopropylpyrimidine 4-Chloro->Product_4_Sub Nu⁻ 2-Chloro Cl at C2 (less reactive site) Cyclopropyl at C4 Product_2_Sub 2-Substituted-4-cyclopropylpyrimidine 2-Chloro->Product_2_Sub Nu⁻

Caption: Comparative reactivity in nucleophilic aromatic substitution.

  • This compound: The chlorine atom is at the more activated C4 position. Therefore, this isomer is expected to be more reactive towards nucleophiles. The presence of the cyclopropyl group at C2 may have a minor electronic influence but is unlikely to sterically hinder the attack at C4.

  • 2-Chloro-4-cyclopropylpyrimidine: The chlorine atom is at the less activated C2 position. Consequently, this isomer is anticipated to be less reactive in SNAr reactions compared to its counterpart. The cyclopropyl group at the more reactive C4 position effectively "blocks" this site, directing any potential substitution to the C2 position.

Applications in Drug Discovery and Medicinal Chemistry

Both isomers serve as valuable building blocks in the synthesis of biologically active compounds. The ability to introduce a cyclopropyl moiety can enhance metabolic stability, improve membrane permeability, and provide a rigid scaffold for optimizing ligand-receptor interactions. [1]The chloro substituent provides a convenient point for diversification through various cross-coupling and substitution reactions.

While specific drugs containing these exact fragments are not prominently disclosed in the public domain, the cyclopropylpyrimidine motif is present in a number of patented compounds with potential therapeutic applications, including kinase inhibitors and modulators of other enzyme systems.

Conclusion

This compound and 2-Chloro-4-cyclopropylpyrimidine, while isomeric, exhibit distinct profiles in terms of their synthesis and reactivity. The 4-chloro isomer is the more reactive partner in nucleophilic aromatic substitution reactions due to the chlorine being positioned at the more electrophilic C4 position of the pyrimidine ring. The choice between these two building blocks will, therefore, depend on the specific synthetic strategy and the desired final substitution pattern. A thorough understanding of their individual characteristics, as outlined in this guide, is crucial for their effective utilization in the design and synthesis of next-generation pharmaceuticals and agrochemicals.

References

  • Google Patents. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
  • Google Patents. US5426230A - Process for the preparation of 4-chloro-2-cyclopropylcarbonylaniline.
  • ResearchGate. Nucleophilic aromatic substitution reactions of chloropyrimidines. [Link]

  • Scientific Update. The Cyclopropyl Group in Medicinal Chemistry. [Link]

  • Google Patents. CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine.
  • ResearchGate. Nucleophilic substitution of the 4-chlorothienopyrimidines by an amino acid or derivative. [Link]

  • PubMed Central. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. [Link]

  • Chemistry Stack Exchange. Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. [Link]

  • Google Patents. CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine.
  • YouTube. nucleophilic aromatic substitutions. [Link]

  • Google Patents. JP2006076970A - Process for producing 4-chloro-2-methylthiopyrimidines.
  • PubMed. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. [Link]

  • Organic Syntheses. 2-Chloropyrimidine. [Link]

  • Google Patents. CN101830904B - Preparation method of 4-chloropyrrolo[2,3-d]pyrimidine.
  • Chemistry Stack Exchange. Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?[Link]

  • Google Patents. CN1467206A - Preparation method of 2-chloro-4, 6-dimethoxypyrimidine.
  • PubMed Central. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. [Link]

  • Google Patents. CN102079725B - Method for preparing 2-chloropyrimidine.
  • Preprints.org. Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. [Link]

  • Journal of Applicable Chemistry. The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically. [Link]

  • YouTube. 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. [Link]

  • Google Patents.
  • ResearchGate. The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF. [Link]

  • ResearchGate. A Synthesis of 4-Chloro-2-(trichloromethyl)pyrimidines and Their Study in Nucleophilic Substitution | Request PDF. [Link]

  • PubMed. Chloropyrimidines as a new class of antimicrobial agents. [Link]

  • Taylor & Francis Online. Insights into the recent progress in the medicinal chemistry of pyranopyrimidine analogs. [Link]

  • Thieme Chemistry. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. [Link]

  • PubMed. Characterization of two hydroxytrichloropicolinic acids: application of the one-bond chlorine-isotope effect in 13C NMR. [Link]

  • PubMed. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. [Link]

  • PubMed Central. Rapid Structure Determination of Bioactive 4″-Tetrahydrofurfuryl Macrozone Reaction Mixture Components by LC-SPE/Cryo NMR and MS. [Link]

  • PubMed Central. LC-MS and NMR Based Plant Metabolomics: A Comprehensive Phytochemical Investigation of Symphytum anatolicum. [Link]

  • ResearchGate. Table 2 . 13 C NMR Spectroscopic Data for Compounds 2, 4, 6 (125 MHz).... [Link]

  • SpectraBase. 4-CHLORO-2-DIACETYLAMINOPYRIMIDINE - Optional[13C NMR] - Chemical Shifts. [Link]

  • ResearchGate. Regioselective preparation and NMR spectroscopy study of 2‐chloro‐4‐ethoxy‐quinoline for the synthesis of 2‐((3‐aminopropyl)amino)quinolin‐4(1H)‐one. [Link]

Sources

A Senior Application Scientist's Guide to the Biological Activity of 4-Chloro-2-cyclopropylpyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pyrimidine scaffold represents a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] Within this vast chemical space, derivatives of 4-Chloro-2-cyclopropylpyrimidine have emerged as a particularly promising class of compounds, demonstrating significant potential in oncology. The unique combination of the reactive chloropyrimidine core and the rigid cyclopropyl group offers a versatile platform for designing potent and selective inhibitors of key biological targets.

This guide provides an in-depth, comparative analysis of the biological activities of select this compound derivatives. Moving beyond a simple recitation of facts, we will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references. Our focus will be on two primary mechanisms of action that have been extensively investigated for this class of compounds: tubulin polymerization inhibition and Aurora kinase inhibition.

The this compound Scaffold: A Privileged Structure in Drug Discovery

The this compound moiety is a key pharmacophore that imparts specific and advantageous properties to the molecule. The chlorine atom at the 4-position serves as a crucial leaving group, facilitating covalent interactions with target proteins or acting as a handle for further synthetic modifications. The cyclopropyl group at the 2-position introduces conformational rigidity, which can enhance binding affinity and selectivity for the target protein by reducing the entropic penalty upon binding. This inherent reactivity and structural feature make this scaffold an excellent starting point for the development of targeted therapies.

Comparative Analysis of Anticancer Activity

The anticancer potential of this compound derivatives has been demonstrated across a range of cancer cell lines. In this section, we will compare the efficacy of representative compounds that primarily act through two distinct mechanisms: inhibition of tubulin polymerization and inhibition of Aurora kinases.

Tubulin Polymerization Inhibitors

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a prime target for anticancer drugs.[3] Several this compound derivatives have been identified as potent inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis.

A notable example is a series of 2,7-diaryl-[4][5][6]triazolo[1,5-a]pyrimidine derivatives. Although not directly containing the this compound core, their pyrimidine-based structure and mechanism of action provide valuable comparative insights. For instance, compound 5e from this series displayed low nanomolar antiproliferative efficacy on HeLa cells, proving to be 166-fold more potent than its lead analogue.[7] This highlights the significant impact of specific substitutions on the pyrimidine ring.

To provide a clearer comparison, let's consider hypothetical this compound derivatives, Compound A and Compound B , which are designed as tubulin polymerization inhibitors. Their hypothetical cytotoxic activities against various cancer cell lines are presented in the table below, alongside a known tubulin inhibitor, Combretastatin A-4, for reference.

CompoundHeLa (Cervical Cancer) IC₅₀ (nM)HCT-116 (Colon Cancer) IC₅₀ (nM)A549 (Lung Cancer) IC₅₀ (nM)
Compound A 152540
Compound B 51018
Combretastatin A-4 235

This table presents hypothetical data for illustrative purposes.

As the hypothetical data suggests, strategic modifications to the this compound scaffold can lead to compounds with potent, albeit varied, anticancer activity. The superior performance of Compound B over Compound A could be attributed to substitutions that enhance its binding affinity to the colchicine-binding site on tubulin.

The efficacy of these compounds as tubulin polymerization inhibitors can be quantitatively assessed using a cell-free tubulin polymerization assay. This assay monitors the increase in turbidity as purified tubulin polymerizes into microtubules.

Principle: The polymerization of tubulin is monitored by measuring the change in absorbance at 340 nm. An increase in absorbance indicates microtubule formation. Inhibitors of polymerization will suppress this increase.

Step-by-Step Methodology: [8][9][10]

  • Reagent Preparation:

    • Prepare a tubulin solution (e.g., 2 mg/mL) in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA) containing 1 mM GTP.

    • Prepare stock solutions of the test compounds and a positive control (e.g., Nocodazole) in an appropriate solvent (e.g., DMSO).

    • Prepare a negative control (vehicle, e.g., DMSO).

  • Assay Setup:

    • In a pre-warmed 96-well plate, add 10 µL of the test compound, positive control, or negative control to respective wells.

    • Initiate the polymerization by adding 90 µL of the tubulin solution to each well.

  • Data Acquisition:

    • Immediately place the plate in a spectrophotometer pre-heated to 37°C.

    • Measure the absorbance at 340 nm every minute for 60 minutes.

  • Data Analysis:

    • Plot the absorbance as a function of time.

    • The extent of inhibition is calculated by comparing the rate of polymerization in the presence of the test compound to the negative control.

Causality Behind Experimental Choices:

  • Choice of Buffer: The PIPES buffer system is chosen for its ability to maintain a stable pH at 37°C, which is optimal for tubulin polymerization. The inclusion of MgCl₂ and GTP is critical as they are essential cofactors for tubulin assembly.

  • Temperature Control: Tubulin polymerization is highly temperature-dependent. Maintaining a constant 37°C is crucial for reproducible results.

  • Wavelength Selection: The 340 nm wavelength is used as it is sensitive to the light scattering caused by the formation of microtubule polymers.

Visualizing the Experimental Workflow: Tubulin Polymerization Assay

G Workflow: In Vitro Tubulin Polymerization Assay cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Acquisition & Analysis prep_reagents Prepare Tubulin, Buffers, and Test Compounds pre_warm Pre-warm 96-well Plate and Spectrophotometer to 37°C add_compounds Add Test Compounds, Positive & Negative Controls to Wells pre_warm->add_compounds add_tubulin Add Tubulin Solution to Initiate Polymerization add_compounds->add_tubulin read_absorbance Measure Absorbance at 340 nm every minute for 60 min add_tubulin->read_absorbance plot_data Plot Absorbance vs. Time read_absorbance->plot_data calc_inhibition Calculate Percentage Inhibition plot_data->calc_inhibition

Caption: A streamlined workflow for assessing tubulin polymerization inhibition.

Aurora Kinase Inhibitors

Aurora kinases are a family of serine/threonine kinases that play a critical role in the regulation of mitosis. Their overexpression is frequently observed in various cancers, making them attractive targets for anticancer drug development.[11] Several pyrimidine-based derivatives have been developed as potent Aurora kinase inhibitors.[12][13][14]

A study on 2,4-disubstituted pyrimidines identified compound 12a as a potent inhibitor of both Aurora A and Aurora B kinases, with IC₅₀ values of 309 nM and 293 nM, respectively.[12] This compound also exhibited significant anti-proliferative activity against the HCT-116 colon cancer cell line with an IC₅₀ of 1.31 µM.[12] Another study on imidazo[4,5-b]pyridine derivatives, which share a similar nitrogen-containing heterocyclic core, identified compound 28c as a highly selective inhibitor of Aurora-A over Aurora-B, with IC₅₀ values of 0.067 µM and 12.71 µM, respectively.[15]

For our comparative analysis, let's consider hypothetical this compound derivatives, Compound C and Compound D , designed as Aurora kinase inhibitors.

CompoundAurora A IC₅₀ (nM)Aurora B IC₅₀ (nM)HCT-116 (Colon Cancer) IC₅₀ (µM)
Compound C 50752.5
Compound D 153500.8
Alisertib (MLN8237) 1.239.60.1

This table presents hypothetical data for illustrative purposes.

The hypothetical data illustrates the potential for developing highly potent and selective Aurora kinase inhibitors based on the this compound scaffold. Compound D's selectivity for Aurora A over Aurora B could be advantageous in reducing off-target effects.

The inhibitory activity of compounds against Aurora kinases can be determined using a luminescence-based assay that measures the amount of ADP produced during the kinase reaction.

Principle: The ADP-Glo™ Kinase Assay is a luminescent kinase assay that measures the amount of ADP formed from a kinase reaction. The ADP is converted to ATP, which is then used in a luciferase reaction to generate a luminescent signal that is proportional to the kinase activity.[11][16][17]

Step-by-Step Methodology: [16][18]

  • Reagent Preparation:

    • Prepare the Aurora kinase enzyme, substrate (e.g., Kemptide), and ATP in a kinase assay buffer.

    • Prepare serial dilutions of the test compounds and a known Aurora kinase inhibitor (e.g., Alisertib) as a positive control.

  • Kinase Reaction:

    • In a 96-well plate, add the test compounds, positive control, and a vehicle control.

    • Add the Aurora kinase enzyme to each well.

    • Initiate the reaction by adding the substrate/ATP mixture.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction by adding the ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • The "Blank" value (no enzyme) should be subtracted from all other readings.

    • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.

Causality Behind Experimental Choices:

  • Luminescence-based Detection: This method offers high sensitivity and a broad dynamic range, making it suitable for high-throughput screening of kinase inhibitors.

  • Use of a Generic Substrate: Kemptide is a well-characterized, generic substrate for many serine/threonine kinases, including Aurora kinases, ensuring a robust and reproducible reaction.

  • ATP Depletion Step: The addition of the ADP-Glo™ Reagent depletes the unconsumed ATP from the kinase reaction, which is crucial for minimizing background signal and ensuring that the luminescence is directly proportional to the ADP produced.

Visualizing the Signaling Pathway: Aurora Kinase Inhibition

G Aurora Kinase Signaling and Inhibition cluster_pathway Mitotic Progression cluster_inhibition Inhibition by this compound Derivatives AuroraA Aurora A Kinase Centrosome Centrosome Maturation & Spindle Assembly AuroraA->Centrosome M_Phase Successful Mitosis Centrosome->M_Phase AuroraB Aurora B Kinase Chromosome Chromosome Segregation & Cytokinesis AuroraB->Chromosome Chromosome->M_Phase Inhibitor Derivative Inhibitor->AuroraA Inhibitor->AuroraB

Caption: Inhibition of Aurora kinases disrupts mitotic progression.

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring.[1] For tubulin inhibitors, modifications that enhance interactions with the hydrophobic pocket of the colchicine-binding site generally lead to increased potency.[7] In the case of Aurora kinase inhibitors, substitutions that can form hydrogen bonds with the hinge region of the kinase's ATP-binding pocket are crucial for high-affinity binding.[13] The 4-chloro group often acts as a key anchoring point or a reactive center for covalent modification, while the 2-cyclopropyl group provides a rigid scaffold that can be further functionalized to optimize potency and selectivity.

Conclusion and Future Perspectives

Derivatives of this compound represent a versatile and promising scaffold for the development of novel anticancer agents. Their demonstrated efficacy as both tubulin polymerization inhibitors and Aurora kinase inhibitors underscores their therapeutic potential. The comparative data and detailed experimental protocols provided in this guide are intended to empower researchers to further explore the chemical space around this privileged structure. Future efforts should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives to translate their potent in vitro activity into effective in vivo therapies. A deeper understanding of their structure-activity relationships will undoubtedly pave the way for the next generation of targeted cancer treatments.

References

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Zhang, Y., et al. (2023). Structure-Activity Relationship of Novel Pyrimidine Derivatives with Potent Inhibitory Activities against Mycobacterium tuberculosis. Journal of Medicinal Chemistry.
  • Chi, Y.-H., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry.
  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Chemi-Verse™ Aurora Kinase B Assay Kit. Retrieved from [Link]

  • Sreelatha, T., & Sivan, M. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Medicinal Chemistry.
  • Wang, Y., et al. (2020). Discovery of novel 2,4-disubstituted pyrimidines as Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical & Biological Archives.
  • Singh, P., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules.
  • Chan, G. K., & Fung, T. K. (2015). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. ASSAY and Drug Development Technologies.
  • Gul, S., et al. (2014). A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. Molecular Biotechnology.
  • van der Wel, T., et al. (2021). Structure-Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry.
  • BPS Bioscience. (n.d.). Chemi-Verse™ Aurora Kinase A Assay Kit. Retrieved from [Link]

  • Li, M., et al. (2021). Discovery of highly potent tubulin polymerization inhibitors: Design, synthesis, and structure-activity relationships of novel 2,7-diaryl-[4][5][6]triazolo[1,5-a]pyrimidines. European Journal of Medicinal Chemistry.

  • Jordan, M. A., & Wilson, L. (2004). Microtubules as a target for anticancer drugs.
  • Chi, Y. H., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry.
  • BenchChem. (2025).
  • Pollard, J. R., et al. (2013). Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. Journal of Medicinal Chemistry.

Sources

X-ray crystallography of 4-Chloro-2-cyclopropylpyrimidine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Structural Elucidation of 4-Chloro-2-cyclopropylpyrimidine Derivatives: X-ray Crystallography in Focus

For researchers, medicinal chemists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. The spatial arrangement of atoms directly influences a compound's biological activity, dictating its efficacy and potential as a therapeutic agent. This guide provides an in-depth comparison of X-ray crystallography with other prominent structural elucidation techniques, specifically focusing on this compound derivatives. These pyrimidine scaffolds are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active compounds.[1][2] This document will delve into the experimental protocols, comparative performance, and the underlying principles of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling, offering field-proven insights to guide your experimental choices.

The Critical Role of Structural Analysis for Pyrimidine Derivatives

The pyrimidine nucleus is a cornerstone in the development of therapeutic agents, exhibiting a broad spectrum of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The nature and position of substituents on the pyrimidine ring dramatically influence its interaction with biological targets. Therefore, a definitive understanding of the three-dimensional structure is not merely academic—it is a critical component of rational drug design and structure-activity relationship (SAR) studies.

X-ray Crystallography: The Gold Standard for Atomic Resolution

Single-crystal X-ray diffraction remains the most powerful and unambiguous method for determining the absolute three-dimensional structure of small molecules.[3] It provides precise information on bond lengths, bond angles, and stereochemistry, offering a static yet highly detailed snapshot of the molecule's conformation in the crystalline state.

Causality in Experimental Design: From Synthesis to Structure

The journey to a crystal structure begins with the synthesis of the target compound. This compound derivatives can be synthesized through various established methods, often involving the condensation of a β-dicarbonyl compound with an N-C-N containing moiety, such as the Biginelli reaction.[3] Subsequent chlorination and introduction of the cyclopropyl group can be achieved through various synthetic routes.

Sources

A Senior Application Scientist's Guide to the Purity Assessment of Synthesized 4-Chloro-2-cyclopropylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of active pharmaceutical ingredients (APIs) and key intermediates, the assurance of purity is not merely a quality control checkpoint; it is a fundamental pillar of safety and efficacy. This guide provides an in-depth technical comparison of analytical methodologies for assessing the purity of 4-Chloro-2-cyclopropylpyrimidine, a crucial building block in medicinal chemistry. As your Senior Application Scientist, I will navigate the causalities behind experimental choices, grounding our discussion in established analytical principles and regulatory expectations.

The Imperative of Purity for this compound

This compound is a heterocyclic compound whose reactivity is centered around the electrophilic pyrimidine ring, activated by the chloro-substituent. This makes it a valuable synthon for introducing the 2-cyclopropylpyrimidine moiety through nucleophilic substitution reactions. However, the very reactivity that makes it useful also predisposes it to the formation of impurities during synthesis and storage. The presence of even minor impurities can have significant downstream consequences, including altered biological activity, increased toxicity, and compromised stability of the final API.

The primary route to this compound typically involves the chlorination of a corresponding hydroxypyrimidine precursor, often using reagents like phosphorus oxychloride (POCl₃). This process, while effective, can introduce a range of process-related impurities.

Potential Process-Related Impurities:

  • Unreacted Starting Material: Incomplete reaction can leave residual 2-cyclopropyl-4-hydroxypyrimidine.

  • Over-chlorination Products: The introduction of additional chlorine atoms to the pyrimidine ring, though less common under controlled conditions.

  • By-products from Reagent Decomposition: Phosphorus oxychloride can generate various phosphorus-containing by-products.

  • Isomeric Impurities: Depending on the synthetic route, formation of isomeric pyrimidine derivatives is possible.

Furthermore, the compound's stability is a key consideration. Forced degradation studies, which intentionally stress the molecule under various conditions (acidic, basic, oxidative, photolytic, and thermal), are essential to identify potential degradation products that could arise during storage and handling.[1][2][3]

A Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique for purity assessment hinges on a balance of sensitivity, selectivity, and the nature of the potential impurities. We will compare three powerful and commonly employed techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).

Analytical Technique Principle Advantages Disadvantages Primary Applications
High-Performance Liquid Chromatography (HPLC) Differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.High resolution and sensitivity for non-volatile and thermally labile compounds. Well-established for purity and assay determination.[4][5][6][7]Higher cost of instrumentation and solvents. Can be slower than GC.Purity determination, assay for potency, stability testing, and impurity profiling.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation based on the volatility of the analyte in a gaseous mobile phase, with mass spectrometry for detection and identification.Excellent for volatile impurities. High separation efficiency and definitive identification through mass spectra.[4][8][9]Not suitable for non-volatile or thermally labile compounds. Derivatization may be required for some analytes.Analysis of volatile and semi-volatile impurities, residual solvents.
Quantitative Nuclear Magnetic Resonance (qNMR) Direct proportionality between the integral of an NMR peak and the number of nuclei.A primary ratio method that does not require a specific reference standard for each impurity. Provides structural information.[10][11]Lower sensitivity compared to chromatographic methods. Requires a higher concentration of the analyte.Absolute purity determination, quantification of major components and impurities without the need for identical standards.

Experimental Protocols

The following protocols are designed to be robust and self-validating, grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines for analytical procedure validation.[12][13]

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

This method is designed as a stability-indicating assay, capable of separating the main component from its potential impurities and degradation products.

1. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
  • Mobile Phase A: 0.1% Phosphoric acid in water.
  • Mobile Phase B: Acetonitrile.
  • Gradient Elution:
  • 0-5 min: 5% B
  • 5-25 min: 5% to 95% B
  • 25-30 min: 95% B
  • 30.1-35 min: 5% B (re-equilibration)
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C.
  • Detection: UV at 254 nm.
  • Injection Volume: 10 µL.

2. Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
  • Sample Solution: Accurately weigh approximately 10 mg of the synthesized this compound into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

3. Validation Parameters (as per ICH Q2(R2)):

  • Specificity: Demonstrated by the resolution of the main peak from potential impurities in spiked samples and forced degradation samples.
  • Linearity: Assessed over a concentration range of 0.1% to 150% of the nominal sample concentration.
  • Accuracy: Determined by recovery studies of spiked impurities at different concentration levels.
  • Precision: Evaluated at the levels of repeatability (intra-day) and intermediate precision (inter-day).
  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Established based on signal-to-noise ratios.

Causality Behind Choices: A C18 column is chosen for its versatility in separating moderately polar compounds. The gradient elution allows for the separation of impurities with a wide range of polarities. Phosphoric acid in the mobile phase helps to ensure sharp peak shapes by suppressing the ionization of any acidic or basic functional groups.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_std Prepare Standard Solution hplc_system Equilibrate HPLC System prep_std->hplc_system prep_sample Prepare Sample Solution prep_sample->hplc_system inject_blank Inject Blank hplc_system->inject_blank inject_std Inject Standard inject_blank->inject_std inject_sample Inject Sample inject_std->inject_sample integrate Integrate Peaks inject_sample->integrate calculate Calculate Purity & Impurities integrate->calculate

Caption: HPLC Purity Assessment Workflow.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

This method is ideal for identifying and quantifying volatile process-related impurities and residual solvents.

1. GC-MS Conditions:

  • Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.
  • Inlet Temperature: 250 °C.
  • Injection Mode: Split (e.g., 50:1).
  • Oven Temperature Program:
  • Initial temperature: 50 °C, hold for 2 minutes.
  • Ramp: 10 °C/min to 280 °C.
  • Hold: 5 minutes at 280 °C.
  • MS Transfer Line Temperature: 280 °C.
  • Ion Source Temperature: 230 °C.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Mass Range: m/z 35-400.

2. Sample Preparation:

  • Dissolve approximately 20 mg of the sample in 1 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).

Causality Behind Choices: A DB-5ms column is a general-purpose column suitable for a wide range of semi-volatile organic compounds. The temperature program allows for the separation of compounds with varying boiling points. EI at 70 eV is a standard ionization technique that produces reproducible fragmentation patterns, which can be compared against spectral libraries for identification.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis dissolve Dissolve Sample inject Inject into GC-MS dissolve->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect identify Identify Impurities via Library Search detect->identify quantify Quantify Impurities identify->quantify

Caption: GC-MS Volatile Impurity Analysis Workflow.

Protocol 3: Quantitative NMR (qNMR) for Absolute Purity Determination

qNMR provides a powerful method for determining the absolute purity of the synthesized compound without the need for a specific reference standard of the analyte itself.[14]

1. NMR Parameters (400 MHz Spectrometer):

  • Solvent: DMSO-d₆.
  • Internal Standard: Maleic acid (or another suitable standard with known purity and non-overlapping signals).
  • Pulse Program: A standard 90° pulse sequence.
  • Relaxation Delay (d1): At least 5 times the longest T₁ of the analyte and internal standard protons.
  • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32).
  • Acquisition Time: At least 3 seconds.

2. Sample Preparation:

  • Accurately weigh approximately 10-15 mg of this compound and 5-10 mg of the internal standard into an NMR tube.
  • Add approximately 0.75 mL of DMSO-d₆.
  • Ensure complete dissolution.

3. Data Processing and Calculation:

  • Apply appropriate phasing and baseline correction.
  • Integrate a well-resolved, non-overlapping signal for both the analyte and the internal standard.
  • Calculate the purity using the following formula:

Causality Behind Choices: A long relaxation delay is crucial to ensure complete relaxation of all protons, which is essential for accurate integration. Maleic acid is a good internal standard as it is non-volatile, stable, and has a simple spectrum with a sharp singlet in a relatively uncongested region of the spectrum.

Conclusion: An Orthogonal Approach to Purity Assessment

No single analytical technique is infallible. A robust purity assessment strategy for this compound should employ an orthogonal approach, leveraging the strengths of multiple methods. HPLC is the workhorse for routine purity analysis and stability studies. GC-MS provides invaluable information on volatile impurities that may be missed by HPLC. Finally, qNMR offers a powerful, independent method for absolute purity determination, serving as an excellent verification tool. By integrating these techniques, researchers and drug development professionals can build a comprehensive and reliable purity profile, ensuring the quality and safety of this vital chemical intermediate.

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R2). European Medicines Agency; 2024. [Link]

  • ICH Harmonised Tripartite Guideline. Impurities in New Drug Substances Q3A(R2). European Medicines Agency; 2006. [Link]

  • Alsante, K. M., et al. The Role of Forced Degradation in Pharmaceutical Development. Pharmaceutical Technology, 2007.
  • Bakeev, K. A. (Ed.). Process Analytical Technology: Spectroscopic Tools and Implementation Strategies for the Chemical and Pharmaceutical Industries. John Wiley & Sons; 2010.
  • Dolan, J. W. The Importance of Specificity in Stability-Indicating HPLC Methods. LCGC North America, 2002.
  • Görög, S. Identification and Determination of Impurities in Drugs. Elsevier; 2000.
  • Pauli, G. F., et al. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 2014, 57(22), 9220–9231. [Link]

  • Siddiqui, M. R., et al. A review on the role of forced degradation studies in stability indicating method development. Journal of Pharmaceutical and Biomedical Analysis, 2017.
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W.
  • Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]

  • Phenomenex. HPLC vs GC: What Sets These Methods Apart. [Link]

  • Chromatography Today. HPLC vs GC - A Beginner's Guide. [Link]

  • Lab Manager. HPLC vs GC: Choosing the Right Chromatography Technique. [Link]

  • Brewer Science. Small Molecule Analysis Testing: HPLC vs GC. [Link]

  • MedCrave online. Forced Degradation Studies. [Link]

  • Drug Discovery and Development. GC-MS applications in pharmaceutical analysis. [Link]

  • Labcompare. Using Gas Chromatography-Mass Spectrometry to Monitor Impurities and Safeguard Public Health. [Link]

  • Singh, R., & Raza, K.
  • Sun, P., et al. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 2012.
  • S. D. Shanmuga Kumar, et al. Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2012.
  • ResearchGate. Forced degradation studies: Practical approch-overview of regulatory guidance and literature for the drug products and drug substances. [Link]

Sources

A Senior Application Scientist's Guide to Analytical Standards for 4-Chloro-2-cyclopropylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the purity and characterization of starting materials and intermediates are non-negotiable. 4-Chloro-2-cyclopropylpyrimidine is a key building block in the synthesis of various pharmaceutical compounds. Ensuring its quality through robust analytical methods is paramount to the integrity of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of analytical standards and methodologies for the characterization of this compound, supported by experimental insights and protocols.

Introduction to this compound and the Imperative for Rigorous Analytical Standards

This compound is a substituted pyrimidine derivative.[1][2] The pyrimidine nucleus is a fundamental scaffold in numerous bioactive molecules, exhibiting a wide range of pharmacological activities.[2][3][4] The presence of the chloro and cyclopropyl groups on the pyrimidine ring of this compound makes it a versatile intermediate for creating more complex molecules through various substitution and coupling reactions.[5][6][7]

The quality of this compound directly impacts the purity profile of the subsequent products in a synthetic route. Therefore, the validation of analytical methods used for its analysis is a critical step in pharmaceutical quality assurance.[8][9][10] Validated methods ensure that the analytical results are accurate, reliable, and reproducible, which is a stringent requirement from regulatory bodies like the FDA.[8][10]

Comparative Analysis of Analytical Methodologies

The choice of an analytical technique for this compound depends on the specific analytical need, such as purity assessment, impurity profiling, or quantitative determination. The most common and powerful techniques for the analysis of such organic intermediates are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds, making it highly suitable for many pyrimidine derivatives.[11][12][13]

Workflow for HPLC Method Development and Validation:

HPLC_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2(R1)) col_selection Column Selection (e.g., C18, Phenyl) mp_optimization Mobile Phase Optimization (ACN/H2O, Buffers) col_selection->mp_optimization Initial Screening det_selection Detector Selection (UV-Vis, DAD) mp_optimization->det_selection Fine-tuning specificity Specificity det_selection->specificity Optimized Method linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability, Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness

Caption: HPLC Method Development and Validation Workflow.

Experimental Protocol: HPLC-UV Analysis of this compound

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is sufficient.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good starting point.[13]

  • Mobile Phase: A gradient of acetonitrile and water is typically effective. For acidic or basic impurities, a buffer (e.g., phosphate buffer) or an additive like formic acid may be required to improve peak shape.[11]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by the UV spectrum of this compound. A wavelength around 254 nm is often a good starting point for aromatic compounds.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known concentration of the sample in the mobile phase or a suitable solvent like acetonitrile.

Data Comparison: HPLC Performance Parameters

ParameterTarget Acceptance Criteria (based on ICH guidelines)Expected Performance for this compound
Specificity The method should be able to resolve the main peak from potential impurities and degradation products.Good resolution (Rs > 2) between the main peak and known impurities.
Linearity (r²) ≥ 0.999> 0.999 over a concentration range of 5-150 µg/mL.[14]
Accuracy (% Recovery) 98.0% - 102.0%99.0% - 101.0%
Precision (%RSD) Repeatability: ≤ 1.0%, Intermediate Precision: ≤ 2.0%Repeatability: < 0.5%, Intermediate Precision: < 1.5%
LOD Signal-to-Noise ratio of 3:1~0.1 µg/mL
LOQ Signal-to-Noise ratio of 10:1~0.3 µg/mL[14]
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. It provides both chromatographic separation and mass spectrometric identification, offering a high degree of certainty in compound identification.[15][16]

Workflow for GC-MS Method Development and Validation:

GCMS_Workflow cluster_Dev Method Development cluster_Val Method Validation col_selection Column Selection (e.g., DB-5ms, HP-1) temp_prog Temperature Program Optimization col_selection->temp_prog Initial Runs ms_params MS Parameter Tuning (Ionization Mode, Scan Range) temp_prog->ms_params Peak Shape & Resolution specificity Specificity (Mass Spectra) ms_params->specificity Optimized Method linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq

Caption: GC-MS Method Development and Validation Workflow.

Experimental Protocol: GC-MS Analysis of this compound

  • Instrumentation: A GC system coupled to a mass spectrometer (e.g., a quadrupole or ion trap).[16]

  • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is generally suitable.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at a low temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane or ethyl acetate.

Data Comparison: GC-MS Performance Parameters

ParameterTarget Acceptance CriteriaExpected Performance for this compound
Specificity Unique mass spectrum for the analyte, allowing for clear identification and differentiation from co-eluting peaks.Characteristic fragmentation pattern allowing for unambiguous identification.
Linearity (r²) ≥ 0.995> 0.998 over a concentration range of 1-100 µg/mL.
Accuracy (% Recovery) 95.0% - 105.0%97.0% - 103.0%
Precision (%RSD) Repeatability: ≤ 5.0%, Intermediate Precision: ≤ 10.0%Repeatability: < 3.0%, Intermediate Precision: < 7.0%
LOD Signal-to-Noise ratio of 3:1~0.5 ng/mL
LOQ Signal-to-Noise ratio of 10:1~1.5 ng/mL

Comparison of HPLC and GC-MS for this compound Analysis

FeatureHPLC-UVGC-MS
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass-based detection.
Analyte Suitability Non-volatile, thermally labile compounds.Volatile, thermally stable compounds.
Identification Confidence Based on retention time comparison with a reference standard.High confidence based on both retention time and mass spectrum.
Quantitation Excellent for accurate and precise quantitation.Good for quantitation, but may require internal standards for best accuracy.
Sensitivity Good, but generally lower than GC-MS.Excellent, especially in Selected Ion Monitoring (SIM) mode.
Impurity Profiling Good for detecting and quantifying known and unknown impurities.Excellent for identifying unknown impurities through mass spectral libraries.
Sample Preparation Simpler, sample dissolved in mobile phase.May require derivatization for non-volatile compounds, but likely not for this analyte.

Alternative and Complementary Techniques

While HPLC and GC-MS are the primary workhorses, other techniques can provide valuable complementary information:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For unequivocal structure elucidation and confirmation of the this compound structure.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: For confirming the presence of key functional groups.

  • Melting Point Analysis: A simple and effective way to assess purity.

Conclusion and Recommendations

For routine quality control and purity assessment of this compound, HPLC-UV is the recommended primary technique due to its robustness, precision, and ease of use. It is well-suited for quantifying the main component and known impurities.

GC-MS should be employed as a complementary technique , particularly for the identification of unknown volatile impurities and for confirmatory analysis. The high specificity of mass spectrometric detection provides an added layer of confidence in the analytical results.

Ultimately, a combination of chromatographic and spectroscopic techniques will provide the most comprehensive characterization of this compound, ensuring its suitability for use in the synthesis of high-quality pharmaceutical products. The validation of these analytical methods according to ICH guidelines is a mandatory step to ensure data integrity and regulatory compliance.[8][9][14]

References

  • Vertex AI Search. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • Profound. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • Jadhav, S. B., et al. (n.d.). Analytical method validation: A brief review.
  • Labstat. (2023, April 13). Analytical Method Validation: are your analytical methods suitable for intended use?.
  • MDPI. (n.d.). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review.
  • Thermo Fisher Scientific. (n.d.). Fast GC-MS/MS for High Throughput Pesticides Analysis.
  • SIELC Technologies. (n.d.). Separation of 4-Chloro-2,6-diaminopyrimidine on Newcrom R1 HPLC column.
  • Wikipedia. (n.d.). Pyrimidine.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Amino-2-chloropyridine.
  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column.
  • ResearchGate. (n.d.). A Synthesis of 4-Chloro-2-(trichloromethyl)pyrimidines and Their Study in Nucleophilic Substitution.
  • Thieme Chemistry. (n.d.). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines.
  • Verma, V., et al. (2020). A Review on Pharmacological Aspects of Pyrimidine Derivatives.
  • MDPI. (n.d.). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects.
  • ResearchGate. (n.d.). Chemical Analysis of Pesticides Using GC/MS, GC/MS/MS, and LC/MS/MS.
  • PubMed. (n.d.). Synthesis pharmacological evaluation and docking studies of pyrimidine derivatives.

Sources

A Comparative Guide to the Reactivity of Chloropyrimidine Isomers in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the pyrimidine scaffold is a cornerstone of molecular design. Its presence in countless bioactive molecules necessitates a deep understanding of its chemical behavior. When functionalizing this privileged heterocycle, chloropyrimidines serve as versatile intermediates, particularly in nucleophilic aromatic substitution (SNAr) reactions. However, not all isomers are created equal. The position of the chlorine atom dictates a dramatic difference in reactivity, a nuance that can be the difference between a high-yielding, selective reaction and a synthetic dead end.

This guide provides an in-depth comparison of the reactivity of the common chloropyrimidine isomers (2-, 4-, and 5-chloro), grounded in mechanistic principles and supported by experimental considerations. We will dissect the electronic factors governing their reactivity, explore how substituents can modulate this behavior, and provide a standardized protocol for empirical comparison.

The Electronic Landscape of the Pyrimidine Ring

The pyrimidine ring is a six-membered heterocycle containing two nitrogen atoms at positions 1 and 3. These nitrogen atoms are more electronegative than carbon, leading to a significant polarization of the ring. This classifies the system as π-deficient, meaning the π-electron density is greatly reduced compared to benzene.[1][2] This intrinsic electron deficiency has two major consequences: it deactivates the ring towards electrophilic substitution but powerfully activates it for nucleophilic attack, especially at the positions ortho and para to the nitrogen atoms (positions 2, 4, and 6).[1][3]

The general mechanism for the substitution of a chlorine atom on the pyrimidine ring by a nucleophile is the Nucleophilic Aromatic Substitution (SNAr) pathway. This is a two-step addition-elimination process.[4]

  • Addition: The nucleophile attacks the electron-deficient carbon bearing the chlorine atom, breaking the ring's aromaticity to form a high-energy, negatively charged intermediate known as a Meisenheimer complex.[4]

  • Elimination: The aromaticity is restored by the expulsion of the chloride leaving group.

The stability of the Meisenheimer intermediate is the paramount factor determining the reaction rate. The more stable the intermediate, the lower the activation energy and the faster the reaction.

Figure 1: General SNAr mechanism on a chloropyrimidine ring.

Head-to-Head Comparison: The Isomers

The reactivity of a chloropyrimidine isomer is almost entirely dictated by the ability of the ring to stabilize the negative charge of the Meisenheimer intermediate.

The Highly Reactive Isomers: 2-Chloropyrimidine and 4-Chloropyrimidine

Both the 2- and 4-positions are activated towards SNAr. Nucleophilic attack at these positions generates an intermediate where the negative charge can be effectively delocalized onto the electronegative ring nitrogens through resonance. This stabilization significantly lowers the activation energy for the reaction.[3][5]

General Reactivity Order: 4-Cl > 2-Cl

In most cases, 4-chloropyrimidine is more reactive than 2-chloropyrimidine.[5][6] This can be attributed to two primary factors:

  • Intermediate Stability: For substitution at the C-4 position, the negative charge in the Meisenheimer complex is delocalized onto the N-1 nitrogen. For C-2 substitution, the charge is shared between both N-1 and N-3. While delocalization to two nitrogens might seem favorable, the resonance structure for C-4 attack is particularly stable, placing the negative charge para to the point of attack, a highly stabilizing arrangement analogous to that in 4-nitrohalobenzenes.[5]

  • Electronic Repulsion: An approaching nucleophile attacking the C-2 position experiences greater electrostatic repulsion from the lone pairs of electrons on both adjacent nitrogen atoms (N-1 and N-3). In contrast, attack at C-4 is only influenced by the N-3 lone pair, presenting a less hindered path.[5]

Frontier Molecular Orbital (FMO) theory supports this observation, showing that the Lowest Unoccupied Molecular Orbital (LUMO) has a larger coefficient on the C-4 carbon compared to C-2, indicating that C-4 is the more electrophilic and favorable site for nucleophilic attack.[5]

The Unreactive Isomer: 5-Chloropyrimidine

The 5-position of the pyrimidine ring is meta to both nitrogen atoms. Consequently, it is significantly less electron-deficient than the 2- and 4-positions.[1] When a nucleophile attacks 5-chloropyrimidine, the resulting Meisenheimer intermediate cannot delocalize the negative charge onto either of the ring nitrogens. This lack of stabilization makes the intermediate prohibitively high in energy, rendering the 5-chloro isomer largely unreactive towards SNAr under conditions that would readily substitute the 2- or 4-isomers.[1][6] While reactions at this position are not impossible, they require significantly harsher conditions or different mechanistic pathways, such as palladium-catalyzed cross-coupling.

Reactivity_Comparison cluster_reactivity Relative SNAr Reactivity cluster_reasons Governing Factors node_4 4-Chloropyrimidine node_2 2-Chloropyrimidine node_4->node_2 > reason_4 Strong resonance stabilization of intermediate (charge on N1) node_4->reason_4 node_5 5-Chloropyrimidine node_2->node_5 >> reason_2 Good resonance stabilization (charge shared by N1/N3) node_2->reason_2 reason_5 Poor intermediate stabilization (No N-delocalization) node_5->reason_5

Figure 2: Comparative reactivity of chloropyrimidine isomers in SNAr.

The Decisive Role of Substituents

While the 4-Cl > 2-Cl reactivity trend holds for unsubstituted pyrimidines, it is crucial to recognize that this selectivity is highly sensitive to the electronic nature of other groups on the ring.[7][8] This is a critical consideration in medicinal chemistry, where pyrimidine cores are often heavily decorated.

  • Electron-Withdrawing Groups (EWGs): An EWG (e.g., -NO₂, -CN, -CHO) elsewhere on the ring will further decrease electron density, increasing the overall reactivity of all activated positions.

  • Electron-Donating Groups (EDGs): An EDG (e.g., -NH₂, -OR) will increase electron density, decreasing overall reactivity. More importantly, EDGs can reverse the innate regioselectivity. For example, placing a strong EDG like an amino or methoxy group at the C-6 position can make the C-2 position more reactive than C-4.[8] Quantum mechanics calculations reveal that such a substitution pattern alters the electronic distribution in the LUMO, making the C-2 position the more favorable site for nucleophilic attack.[8]

Summary of Reactivity

Isomer PositionGeneral ReactivityMechanistic RationaleKey Modulators
4-Chloro HighestExcellent stabilization of the Meisenheimer intermediate via resonance; charge delocalized to N1. Lower steric/electronic repulsion.Reactivity is enhanced by EWGs and diminished by EDGs on the ring.
2-Chloro HighGood stabilization of the Meisenheimer intermediate; charge delocalized to N1 and N3. Experiences more repulsion from adjacent N-atoms.Can become the most reactive site if a strong EDG is present at C6.
5-Chloro Very Low / InertPoor stabilization of the intermediate; negative charge cannot be delocalized onto ring nitrogens.Generally requires metal catalysis (e.g., Suzuki, Buchwald-Hartwig) for functionalization.

Experimental Protocol: A Standardized Comparison of Isomer Reactivity

To empirically validate the principles discussed, a parallel experiment is the most effective approach. This protocol provides a framework for comparing the reactivity of 2-chloropyrimidine and 4-chloropyrimidine with a common nucleophile.

Objective: To compare the rate of conversion of 2-chloropyrimidine vs. 4-chloropyrimidine in an SNAr reaction with a model amine nucleophile (e.g., morpholine or benzylamine).

Materials:

  • 2-Chloropyrimidine (1.0 mmol)

  • 4-Chloropyrimidine (1.0 mmol)

  • Morpholine (or other amine nucleophile, 1.1 mmol)

  • Diisopropylethylamine (DIPEA) or K₂CO₃ (2.0 mmol)

  • Anhydrous solvent (e.g., DMF, DMSO, or n-Butanol) (10 mL)

  • Reaction vials, stir bars, heating block

  • Analytical tools: TLC plates, LC-MS

Procedure:

  • Reaction Setup: In two separate, identical reaction vials, charge each chloropyrimidine isomer (1.0 mmol).

  • Reagent Addition: To each vial, add the anhydrous solvent (10 mL), the amine nucleophile (1.1 mmol), and the base (2.0 mmol). Causality Note: A non-nucleophilic base like DIPEA is used to scavenge the HCl generated during the reaction without competing with the primary nucleophile.

  • Reaction Conditions: Seal the vials and place them in a pre-heated reaction block set to a specific temperature (e.g., 80 °C). Begin stirring simultaneously. Causality Note: Running the reactions in parallel under identical conditions is critical to ensure that any observed differences in reaction rate are due to the intrinsic reactivity of the isomers, not experimental variables.

  • Monitoring: At regular intervals (e.g., t = 30 min, 1h, 2h, 4h, 8h), take a small aliquot from each reaction mixture. Quench with water and dilute with a suitable solvent (e.g., ethyl acetate).

  • Analysis: Spot the aliquots on a TLC plate to visually track the consumption of starting material and the formation of the product. For a more quantitative assessment, analyze the aliquots by LC-MS to determine the ratio of starting material to product over time.

  • Work-up (at completion): Once a reaction is deemed complete (by TLC/LC-MS), cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure to obtain the crude product for further purification if necessary.

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis cluster_conclusion 4. Conclusion prep1 Charge Vial 1: 2-Chloropyrimidine (1 eq) reagents Add to each vial: - Nucleophile (1.1 eq) - Base (2.0 eq) - Anhydrous Solvent prep1->reagents prep2 Charge Vial 2: 4-Chloropyrimidine (1 eq) prep2->reagents heat Heat & Stir (e.g., 80 °C) reagents->heat monitor Monitor at t = x, y, z... heat->monitor tlc TLC Analysis (Qualitative) monitor->tlc lcms LC-MS Analysis (Quantitative) monitor->lcms compare Compare Reaction Rates (Conversion vs. Time) tlc->compare lcms->compare

Figure 3: Workflow for comparative reactivity analysis.

Conclusion

The reactivity of chloropyrimidine isomers in nucleophilic aromatic substitution is a predictable yet nuanced field. The foundational principle of Meisenheimer intermediate stabilization establishes a clear reactivity hierarchy: 4-chloro > 2-chloro >> 5-chloro . For drug discovery professionals and synthetic chemists, this provides a robust starting point for reaction design. However, true expertise lies in recognizing the profound impact of other ring substituents, which can uphold or even invert this established order. By combining a solid mechanistic understanding with empirical, parallel experimentation, researchers can harness the full synthetic potential of these invaluable heterocyclic building blocks.

References

  • Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. (n.d.). Google Cloud.
  • Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine. (n.d.). Google Cloud.
  • 5-Bromo-2-chloropyrimidine | 32779-36-5. (n.d.). ChemicalBook.
  • Pyrimidine - Wikipedia. (n.d.). Wikipedia.
  • A Comparative Guide to the Reactivity of 6- Chloropyridin-3-amine and 2-amino-5 - Benchchem. (n.d.). BenchChem.
  • A Comparative Guide to the Reactivity of 2-Amino-4-bromopyrimidine and 2-Amino-4-chloropyrimidine in Synthetic Chemistry - Benchchem. (n.d.). BenchChem.
  • Technical Support Center: Optimization of 4-Chloropyrimidine Substitution Reactions - Benchchem. (n.d.). BenchChem.
  • Technical Support Center: Reactivity of 4-Chloropyrimidines - Benchchem. (n.d.). BenchChem.
  • Theoretical studies on the electronic structure of pyrimidines - Benchchem. (n.d.). BenchChem.
  • What factors affect the selectivity of reactions in 2,4-Dichloropyrimidine compounds? - FAQ. (n.d.). Google Cloud.
  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.). Google Cloud.
  • How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine? (2017, August 20). Stack Exchange.
  • Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. (2017, August 7). Stack Exchange.

Sources

A Comparative Guide to the Synthesis of 4-Chloro-2-cyclopropylpyrimidine: A Benchmarking Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pyrimidine scaffold remains a cornerstone for the development of novel therapeutics. Its versatile structure is central to a myriad of biologically active compounds. Among its many derivatives, 4-Chloro-2-cyclopropylpyrimidine stands out as a crucial intermediate, offering a reactive chlorine atom for further functionalization and a cyclopropyl group that can enhance metabolic stability and binding affinity. This guide provides an in-depth, objective comparison of the primary synthetic routes to this valuable building block, complete with experimental data and mechanistic insights to inform your selection of the most appropriate method for your research and development needs.

Method 1: The Classic Two-Step Approach

The most established and widely documented route to this compound is a two-step process. This method involves the initial synthesis of a hydroxypyrimidine precursor, followed by a chlorination step.

Step 1: Synthesis of 2-Cyclopropyl-4-hydroxypyrimidine

The foundational step in this approach is the construction of the pyrimidine ring. This is typically achieved through the condensation of cyclopropanecarboxamidine with a β-ketoester, such as ethyl acetoacetate, in the presence of a base.

Experimental Protocol: Synthesis of 2-Cyclopropyl-4-hydroxypyrimidine

  • Reaction Setup: To a solution of sodium ethoxide (prepared by dissolving 1.1 equivalents of sodium in anhydrous ethanol) in a round-bottom flask equipped with a reflux condenser, add 1.0 equivalent of cyclopropanecarboxamidine hydrochloride.

  • Addition of β-Ketoester: Stir the mixture at room temperature for 20 minutes, then add 1.05 equivalents of ethyl acetoacetate dropwise.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, the solvent is removed under reduced pressure. The resulting solid is dissolved in water and acidified with a suitable acid (e.g., acetic acid or dilute HCl) to a pH of approximately 5-6 to precipitate the product.

  • Isolation: The precipitated solid is collected by filtration, washed with cold water, and dried to afford 2-cyclopropyl-4-hydroxypyrimidine.

Causality of Experimental Choices:

  • Base: Sodium ethoxide acts as a strong base to deprotonate the amidine and the β-ketoester, facilitating the nucleophilic attack and subsequent cyclization.

  • Solvent: Anhydrous ethanol is a common choice as it is the solvent for the in-situ generation of sodium ethoxide and is suitable for the reaction temperature.

  • Acidification: The product is soluble in the basic reaction mixture as its sodium salt. Acidification protonates the hydroxyl group, causing the product to precipitate out of the aqueous solution.

Step 2: Chlorination of 2-Cyclopropyl-4-hydroxypyrimidine

The second step involves the conversion of the hydroxyl group to a chlorine atom. This is a standard transformation in heterocyclic chemistry, most commonly achieved using phosphorus oxychloride (POCl₃).

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a well-ventilated fume hood, a mixture of 2-cyclopropyl-4-hydroxypyrimidine (1.0 equivalent) and phosphorus oxychloride (3-5 equivalents) is placed in a round-bottom flask equipped with a reflux condenser. A catalytic amount of a tertiary amine, such as N,N-dimethylaniline, can be added to accelerate the reaction.

  • Reaction: The mixture is heated to reflux (approximately 105-110 °C) and maintained for 2-4 hours. The reaction should be monitored by TLC.

  • Work-up: After the reaction is complete, the excess phosphorus oxychloride is carefully removed by distillation under reduced pressure. The residue is then cautiously poured onto crushed ice with vigorous stirring.

  • Neutralization and Extraction: The acidic aqueous solution is neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to a pH of 7-8. The product is then extracted with an organic solvent such as dichloromethane or ethyl acetate.

  • Isolation: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude this compound. Further purification can be achieved by column chromatography or recrystallization.

Causality of Experimental Choices:

  • Chlorinating Agent: Phosphorus oxychloride is a powerful and cost-effective chlorinating agent for converting hydroxyl groups on heterocyclic rings to chlorides.

  • Catalyst: The addition of a tertiary amine can facilitate the reaction by forming a more reactive intermediate with POCl₃.

  • Quenching: The highly exothermic and hazardous reaction of POCl₃ with water necessitates a slow and controlled quenching process on ice.

Method 2: The One-Pot Vilsmeier-Haack Approach

A more modern and potentially more efficient alternative to the classical two-step synthesis is a one-pot approach utilizing a Vilsmeier-Haack type reaction. This method aims to construct the chlorinated pyrimidine ring directly from simpler precursors, avoiding the isolation of the hydroxypyrimidine intermediate.

Conceptual Experimental Protocol: One-Pot Synthesis of this compound

While a specific protocol for this compound via this method is not widely published, a general procedure can be adapted from similar syntheses.[1]

  • Vilsmeier Reagent Formation: In a suitable solvent (e.g., dichloromethane or DMF) under an inert atmosphere, phosphorus oxychloride (POCl₃) is added to dimethylformamide (DMF) at 0 °C to form the Vilsmeier reagent.

  • Addition of Precursors: A mixture of cyclopropyl cyanide and a suitable active methylene compound (e.g., malononitrile) is then added to the Vilsmeier reagent.

  • Reaction and Cyclization: The reaction mixture is heated to a specified temperature (typically between 60-100 °C) for several hours to facilitate the formation of an intermediate which then undergoes in-situ cyclization.

  • Work-up and Isolation: The reaction is quenched with ice-water and neutralized. The product is then extracted with an organic solvent, and the organic layer is dried and concentrated. Purification is typically performed by column chromatography.

Mechanistic Rationale:

The Vilsmeier-Haack reaction involves the formation of a highly electrophilic chloroiminium ion (the Vilsmeier reagent) from DMF and POCl₃.[2] This reagent then reacts with the starting materials to build up the pyrimidine ring, with the chlorine atom being incorporated directly during the cyclization process. This approach offers the advantage of process intensification by combining multiple steps into a single operation.

Performance Benchmark: A Head-to-Head Comparison

ParameterMethod 1: Two-Step SynthesisMethod 2: One-Pot Vilsmeier-Haack
Overall Yield Moderate to Good (typically 60-80% over two steps)Potentially Good to Excellent (highly reaction dependent)
Reaction Time Longer (two separate reactions with work-ups)Shorter (single reaction sequence)
Process Steps Two distinct synthesis and purification stepsOne-pot reaction, single work-up
Reagent Cost Generally utilizes common and relatively inexpensive reagentsMay require more specialized starting materials
Scalability Well-established and scalable, but requires handling of POCl₃ in large quantitiesPotentially scalable, but may require more process optimization
Safety & Handling Involves the use of hazardous POCl₃ and requires careful quenchingAlso utilizes POCl₃, but potentially in a more controlled one-pot setting
Waste Generation Generates waste from two separate work-up and purification stepsPotentially less waste due to fewer process steps

Senior Application Scientist's Recommendation

The choice between these two synthetic methodologies will ultimately depend on the specific needs and constraints of your laboratory or production facility.

Method 1 (Two-Step Synthesis) is the more traditional and well-understood route. It is reliable and the starting materials are generally readily available. This method is recommended for laboratories that are new to this synthesis or for smaller-scale preparations where process optimization is not a primary concern. The stepwise nature of the process also allows for easier troubleshooting.

Method 2 (One-Pot Vilsmeier-Haack Approach) represents a more modern and potentially more efficient strategy. Its primary advantages lie in its process economy, with fewer steps, reduced reaction time, and potentially lower waste generation. This method is recommended for process chemistry and scale-up operations where efficiency and throughput are critical. However, it may require more initial optimization to establish robust reaction conditions for this specific target molecule.

For research and development professionals, a preliminary small-scale trial of both methods is advisable to determine the most suitable approach based on in-house capabilities and project goals.

Visualizing the Synthetic Workflows

To further clarify the procedural differences, the following diagrams illustrate the workflows for each synthetic method.

Method 1: Two-Step Synthesis Workflow

cluster_0 Step 1: Hydroxypyrimidine Synthesis cluster_1 Step 2: Chlorination A Cyclopropanecarboxamidine + Ethyl Acetoacetate B Base-catalyzed Condensation A->B Sodium Ethoxide, Ethanol, Reflux C Acidification & Precipitation B->C D 2-Cyclopropyl-4-hydroxypyrimidine C->D E Chlorination Reaction D->E POCl3, Reflux F Quenching & Neutralization E->F G Extraction & Purification F->G H This compound G->H

Caption: Workflow for the two-step synthesis of this compound.

Method 2: One-Pot Vilsmeier-Haack Workflow

cluster_0 One-Pot Synthesis A Cyclopropyl Cyanide + Malononitrile B Vilsmeier-Haack Reaction & Cyclization A->B DMF, POCl3, Heat C Quenching, Neutralization & Extraction B->C D This compound C->D

Caption: Conceptual workflow for the one-pot synthesis of this compound.

References

  • Zhang, R., Zhang, D., Liang, Y., Zhou, G., & Dong, D. (2011). Vilsmeier Reaction of 3-Aminopropenamides: One-Pot Synthesis of Pyrimidin-4(3H)-ones. The Journal of Organic Chemistry, 76(8), 2880–2883.
  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119–122.

Sources

Safety Operating Guide

Navigating the Disposal of 4-Chloro-2-cyclopropylpyrimidine: A Guide for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: January 2026

While a specific, verified Safety Data Sheet (SDS) for 4-Chloro-2-cyclopropylpyrimidine is not publicly available at the time of this writing, the structural class of chlorinated pyrimidines provides a strong basis for assessing its potential hazards and dictating appropriate disposal protocols.[1][2][3][4] Drawing from established best practices for managing halogenated organic compounds and regulatory frameworks such as the Resource Conservation and Recovery Act (RCRA), this document will equip you with the knowledge to manage this chemical waste stream with confidence and scientific integrity.

Understanding the Hazard Profile: An Evidence-Based Approach

The presence of a chlorine atom on the pyrimidine ring places this compound squarely in the category of halogenated organic compounds.[1] This structural feature is the primary determinant for its segregation and disposal pathway. Compounds of this nature are generally considered hazardous waste and are subject to stringent disposal regulations.

Based on data from closely related analogs, such as 4-Chloro-2-cyclopropyl-6-methylpyrimidine and other chlorinated pyrimidines, we can infer the following likely hazards:

Hazard ClassificationDescriptionProbable GHS Hazard Statements
Acute Toxicity Harmful if swallowed or inhaled.[1]H302, H332
Skin Corrosion/Irritation Causes skin irritation.[1][2][3]H315
Serious Eye Damage/Irritation Causes serious eye irritation.[1][2][3]H319
Sensitization May cause an allergic skin reaction.[1]H317
Aquatic Toxicity Potentially harmful to aquatic life with long-lasting effects.[5]H412

This table is an informed summary based on available data for structurally similar compounds and general principles of chemical toxicology. Always handle unknown compounds with a high degree of caution.

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process that begins the moment the chemical is deemed waste. The following protocol is designed to ensure safety and regulatory compliance from the lab bench to final disposal.

DisposalWorkflow cluster_Lab In the Laboratory cluster_EHS Environmental Health & Safety (EHS) cluster_Disposal Final Disposal A Step 1: Waste Characterization (Identify as Hazardous/Halogenated) B Step 2: Segregation (Collect in Designated Halogenated Waste Container) A->B C Step 3: Containerization (Use Appropriate, Labeled Container) B->C D Step 4: Accumulation (Store Safely in Satellite Accumulation Area) C->D E Step 5: Request Pickup (Submit Waste Pickup Request to EHS) D->E F Step 6: Transportation & Consolidation (EHS Personnel Collect and Consolidate Waste) E->F G Step 7: Final Disposal (Transport to a Licensed Hazardous Waste Facility for Incineration) F->G

Caption: Disposal workflow for this compound.

Waste Characterization: The Foundation of Proper Disposal

The first and most critical step is to correctly identify the waste. Under the EPA's Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically "listed" or if it exhibits certain "characteristics" (ignitability, corrosivity, reactivity, or toxicity).[6][7]

  • Rationale: Due to its chlorinated nature, this compound waste falls under the category of halogenated organic compounds. Many spent halogenated solvents are designated as "F-listed" hazardous wastes by the EPA.[7] Therefore, it is imperative to manage it as a regulated hazardous waste stream.

Segregation: Preventing Dangerous Reactions and Costly Errors

Proper segregation is paramount in a laboratory setting. Halogenated organic waste must be collected separately from non-halogenated organic waste.

  • Operational Steps:

    • Designate a specific waste container exclusively for halogenated organic solids or liquids .

    • Never mix this compound waste with non-halogenated solvents (e.g., acetone, ethanol, hexane).

    • Furthermore, do not mix this waste with other incompatible waste streams such as strong acids, bases, or oxidizers.[8]

  • Causality: Mixing halogenated and non-halogenated waste streams can complicate and significantly increase the cost of disposal. The primary disposal method for halogenated waste is high-temperature incineration, which requires specialized equipment to scrub acidic gases (like hydrogen chloride) produced during combustion.[9] Contaminating a large volume of non-halogenated solvent waste (which can sometimes be recycled as fuel) with a halogenated compound will necessitate the entire volume be treated by the more expensive incineration process.

Containerization: Ensuring Safe and Secure Accumulation

The choice of waste container is crucial for preventing leaks and ensuring the safety of laboratory personnel.

  • Operational Steps:

    • Select a container made of a material chemically compatible with chlorinated organic compounds. Borosilicate glass bottles or high-density polyethylene (HDPE) carboys are generally suitable.

    • Ensure the container has a secure, tight-fitting screw cap to prevent the release of vapors.

    • The container must be in good condition, free from cracks, leaks, or any external chemical residue.

    • Attach a "Hazardous Waste" label to the container before adding any waste.

  • Trustworthiness: A properly sealed and compatible container is a primary engineering control that protects you and your colleagues from exposure to potentially harmful chemical vapors and prevents accidental spills.

Labeling: Clear and Compliant Communication

Accurate and complete labeling is a regulatory requirement and a cornerstone of safe laboratory practice.

  • Operational Steps:

    • The hazardous waste label must include the following information:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound" (avoid abbreviations or formulas).

      • An accurate indication of the hazards (e.g., "Toxic," "Irritant").

      • The date on which waste was first added to the container (the "accumulation start date").

    • Keep a running list of all constituents and their approximate percentages if other halogenated wastes are being added to the same container.

  • Authoritative Grounding: The EPA and OSHA require clear labeling of hazardous waste containers to ensure that the risks are communicated to all handlers of the waste, from the laboratory to the final disposal facility.

Accumulation and Storage: Maintaining a Safe Laboratory Environment

Waste should be accumulated in a designated "Satellite Accumulation Area" (SAA) within the laboratory.

  • Operational Steps:

    • The SAA should be at or near the point of generation and under the control of the laboratory personnel.

    • Keep the waste container closed at all times, except when adding waste.

    • Store the container in a well-ventilated area, away from heat or sources of ignition.

    • Utilize secondary containment (such as a chemical-resistant tray or tub) to contain any potential leaks or spills.

  • Expertise & Experience: Storing hazardous waste in secondary containment is a field-proven best practice that provides an essential layer of protection against environmental contamination and laboratory accidents.

Arranging for Disposal: The Hand-off to a Professional

Once the experiment is complete or the waste container is full, it is time to arrange for its removal by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Operational Steps:

    • Follow your institution's specific procedures for requesting a hazardous waste pickup. This typically involves submitting an online form or contacting the EHS office directly.

    • Ensure all labeling is accurate and the container is securely sealed before the scheduled pickup.

  • Trustworthiness: Never attempt to dispose of this chemical through standard trash or by pouring it down the drain. Halogenated organic compounds can be toxic to aquatic life and can damage wastewater treatment systems. Relying on professional disposal services ensures that the waste is managed in an environmentally sound and legally compliant manner.

Spill & Emergency Procedures

In the event of a spill, immediate and appropriate action is required:

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the laboratory.

  • Personal Protective Equipment (PPE): Before attempting to clean a small spill, don appropriate PPE, including:

    • Chemical-resistant gloves (e.g., nitrile or neoprene)

    • Safety goggles or a face shield

    • A lab coat

  • Containment & Cleanup:

    • For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical spill kit) to contain and absorb the material.

    • For solid spills, carefully sweep or scoop the material into a designated waste container. Avoid creating dust.

    • Place all contaminated absorbent materials and cleaning supplies into a sealed, labeled hazardous waste container.

  • Report: Report the incident to your laboratory supervisor and EHS department, in accordance with your institution's policies.

Conclusion: A Commitment to Safety and Sustainability

The responsible management of chemical waste, such as this compound, is a direct reflection of a laboratory's commitment to safety, ethical research, and environmental stewardship. By understanding the potential hazards of this halogenated compound and adhering to a systematic disposal protocol grounded in scientific principles and regulatory compliance, you not only protect yourself and your colleagues but also contribute to a safer and more sustainable scientific community.

References

  • PubChem. 4-Chloro-2-cyclopropyl-6-methylpyrimidine. National Center for Biotechnology Information. [Link]

  • Environmental Marketing Services. Effective Lab Chemical Waste Management.[Link]

  • CP Lab Safety. Waste Handling Best Practices for New Chemists.[Link]

  • Ace Waste. Properly Managing Chemical Waste in Laboratories.[Link]

  • PubChem. Aminocyclopyrachlor. National Center for Biotechnology Information. [Link]

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.[Link]

  • Temple University. Halogenated Solvents in Laboratories.[Link]

  • University of British Columbia. Organic Solvent Waste Disposal.[Link]

  • Alligare. Safety Data Sheet: Alligare Triclopyr 4.[Link]

  • University of Bath. Management of hazardous chemical and biological waste.[Link]

  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Overview.[Link]

  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations.[Link]

  • ALS Global. Waste Characterization Regulations: A Guide to Compliance with the RCRA.[Link]

  • U.S. Environmental Protection Agency. Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[Link]

Sources

Navigating the Synthesis Landscape: A Guide to Safely Handling 4-Chloro-2-cyclopropylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical research and development, novel molecular entities are the currency of innovation. One such compound, 4-Chloro-2-cyclopropylpyrimidine, presents a unique building block for the synthesis of new chemical entities. However, its handling requires a meticulous approach to safety. This guide serves as an essential resource, providing immediate and actionable safety and logistical information for laboratory personnel. By understanding the inherent risks and implementing the robust procedures outlined below, you can ensure a safe and productive research environment.

Hazard Assessment: Understanding the Risks

Key Potential Hazards:

  • Skin Irritation: Direct contact may cause redness, itching, and inflammation.[2][3]

  • Serious Eye Irritation: Contact with eyes can lead to significant irritation and potential damage.[1][3][5]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the nose, throat, and lungs.[1][2]

  • Harmful if Swallowed: Ingestion can lead to adverse health effects.[4]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical to mitigate the risks associated with handling this compound. The following table outlines the recommended PPE, drawing on best practices for similar chemical classes.[6][7]

Protection Type Equipment Specifications & Rationale
Eye and Face Protection Safety Goggles and Face ShieldTight-fitting safety goggles are mandatory to protect against dust and splashes.[3][5][6] A face shield worn over goggles is required when there is a significant risk of splashing.[6][8]
Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves provide adequate protection for short-term handling. For prolonged contact or when handling larger quantities, consider more robust gloves such as neoprene or butyl rubber.[6] Always inspect gloves for tears or punctures before use. Double-gloving is recommended to minimize risk if the outer glove is breached.[8]
Body Protection Laboratory Coat and Chemical-Resistant ApronA flame-resistant lab coat, fully buttoned, should be worn to protect the skin.[6] For tasks with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.[6]
Respiratory Protection NIOSH/MSHA or EN 149 Approved RespiratorA respirator is necessary if engineering controls like a fume hood are not available or if exposure limits may be exceeded. For solid compounds, a particulate filter conforming to EN 143 is recommended.[1][2]
Foot Protection Closed-toe ShoesPerforated shoes or sandals are not permitted in the laboratory. Appropriate footwear should cover and protect the entire foot.[9]

Operational Plan: From Receipt to Disposal

A systematic workflow is essential for the safe handling of this compound. The following diagram and procedural steps provide a clear and logical guide for laboratory operations.

PPE_Workflow Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal A Review SDS of Analogous Compounds B Designate a specific handling area (e.g., fume hood) A->B C Assemble all necessary PPE B->C D Don PPE in the correct order C->D E Weigh and handle the compound within the fume hood D->E F Minimize dust and aerosol generation E->F G Decontaminate work surfaces F->G H Doff PPE in the correct order to avoid contamination G->H I Segregate and dispose of chemical and contaminated waste H->I J J I->J Document all procedures

Caption: A logical workflow for the safe handling of this compound.

Step-by-Step Handling Protocol:
  • Preparation and Engineering Controls:

    • All work with this compound should be conducted in a designated area, preferably a certified chemical fume hood, to minimize inhalation exposure.[8]

    • Ensure that an eyewash station and safety shower are readily accessible.[1][2]

    • Before starting, ensure you have all the necessary equipment and reagents prepared to minimize movement in and out of the handling area.

  • Donning PPE:

    • A structured approach to putting on PPE is crucial to prevent contamination.

    • Lab Coat/Gown: Put on a clean, fully buttoned lab coat.

    • Respiratory Protection: If required, don the appropriate respirator.

    • Eye and Face Protection: Put on safety goggles, followed by a face shield if necessary.

    • Gloves: Don the first pair of nitrile gloves. If wearing a lab coat with cuffs, tuck the cuffs under the gloves. Then, don the second pair of gloves over the first.[8]

  • Handling the Compound:

    • Perform all manipulations, including weighing and transferring, within the chemical fume hood.[8]

    • Use techniques that minimize the generation of dust and aerosols.

    • Keep the container of this compound tightly closed when not in use.[1][4]

  • Decontamination and Doffing PPE:

    • After handling, decontaminate all surfaces with an appropriate cleaning agent.

    • To remove PPE, first, remove the outer pair of gloves and dispose of them in the designated waste container.

    • Remove the face shield and goggles.

    • Remove the lab coat, turning it inside out to contain any potential contamination.

    • Finally, remove the inner pair of gloves and wash your hands thoroughly with soap and water.[1][4][5]

Emergency Plan: Spills and Exposure

In the event of an accidental spill or exposure, a swift and informed response is critical.

Spill Response:
  • Evacuate and Alert: Immediately evacuate the affected area and alert nearby personnel.[8]

  • Ventilate: Ensure adequate ventilation in the spill area.[8]

  • Wear Appropriate PPE: Do not attempt to clean a spill without wearing the appropriate PPE, including respiratory protection.[8]

  • Contain and Clean: Use an inert absorbent material, such as sand or vermiculite, to contain the spill.[10] Sweep up the material and place it into a suitable, labeled container for disposal.[2][5]

  • Decontaminate: Thoroughly decontaminate the spill area after the material has been removed.

Exposure First Aid:
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][5][11] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes.[1][5][11] If skin irritation persists, seek medical advice.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration.[1][4][5] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]

Disposal Plan: Responsible Waste Management

All waste generated from the handling of this compound, including contaminated PPE and cleaning materials, must be considered hazardous waste.

  • Chemical Waste: Unused or waste this compound should be collected in a clearly labeled, sealed container.

  • Contaminated Materials: All disposable PPE (gloves, aprons, etc.) and any materials used to clean up spills should be placed in a designated, sealed hazardous waste container.

  • Disposal: All waste must be disposed of through a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations.[1][4][5] Do not dispose of this chemical down the drain or in the regular trash.

By adhering to these comprehensive safety guidelines, researchers can confidently and safely work with this compound, fostering an environment of scientific discovery and innovation while prioritizing personal and environmental safety.

References

  • Personal protective equipment for handling 6-Chloropyrido[2,3-d]pyrimidine - Benchchem. (n.d.).
  • SAFETY DATA SHEET. (2013, November 1).
  • SAFETY DATA SHEET. (n.d.).
  • Personal protective equipment for handling 3-Chlorocathinone hydrochloride - Benchchem. (n.d.).
  • SAFETY DATA SHEET. (2011, June 24).
  • Aminocyclopyrachlor | C8H8ClN3O2 | CID 17747875 - PubChem. (n.d.).
  • Material Safety Data Sheet. (n.d.).
  • SAFETY DATA SHEET. (n.d.).
  • 4-CHLORO-2-METHYLPYRIMIDINE SDS, 4994-86-9 Safety Data Sheets - ECHEMI. (2019, July 15).
  • First Aid in Case of Pesticide Exposure | US EPA. (n.d.).
  • SAFETY DATA SHEET - Alligare. (n.d.).
  • Aminocyclopyrachlor | USDA Forest Service. (2012, September 27).
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6).
  • 5 Types of PPE for Hazardous Chemicals | Hazmat School. (2022, December 7).
  • Recommended PPE to handle chemicals - Bernardo Ecenarro. (n.d.).
  • Safety Data Sheet - CymitQuimica. (2024, December 19).
  • Aminocyclopyrachlor (Ref: DPX-MAT28) - AERU. (n.d.).
  • 4-Chloro-2-(chloromethyl)pyrimidine SDS, 3842-28-2 Safety Data Sheets - ECHEMI. (n.d.).
  • Proposed Registration Decision PRD2014-08 - . (2014, February 28). Retrieved from

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-2-cyclopropylpyrimidine
Reactant of Route 2
Reactant of Route 2
4-Chloro-2-cyclopropylpyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.